molecular formula C11H21ClN2O2 B153290 tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate CAS No. 208167-83-3

tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate

Cat. No.: B153290
CAS No.: 208167-83-3
M. Wt: 248.75 g/mol
InChI Key: MYOWELLYEZMECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H21ClN2O2 and its molecular weight is 248.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOWELLYEZMECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622473
Record name tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208167-83-3
Record name tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal building block in modern medicinal chemistry. We will explore its chemical identity, delineate a robust synthetic protocol with mechanistic insights, and discuss its strategic applications in the development of novel therapeutic agents. This document is designed to serve as a practical resource for laboratory scientists and drug development professionals, emphasizing experimental causality, safety, and authoritative grounding.

Core Chemical Identity and Physicochemical Properties

This compound, commonly abbreviated as Boc-piperazine-chloroethane, is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure incorporates a piperazine ring, a widely recognized "privileged scaffold" in drug discovery, protected at one nitrogen atom by a tert-butyloxycarbonyl (Boc) group. The second nitrogen is functionalized with a 2-chloroethyl group, which serves as a reactive electrophilic handle for introducing the piperazine moiety into target molecules.

The Boc protecting group provides thermal and chemical stability while rendering the protected amine unreactive, allowing for selective functionalization at the other nitrogen. The 2-chloroethyl side chain is an excellent alkylating agent, readily undergoing nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols. This dual functionality makes it an exceptionally versatile intermediate for constructing complex molecular architectures.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
CAS Number 208167-83-3[1]
Molecular Formula C₁₁H₂₁ClN₂O₂[1]
Molecular Weight 248.76 g/mol [1]
Appearance Solid[1]
Primary Function Synthetic Building Block / Intermediate[2][3]

Synthesis and Characterization

The most common and efficient synthesis of this compound involves the chlorination of its corresponding alcohol precursor, tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

Synthetic Pathway: Chlorination of a Primary Alcohol

The conversion is typically achieved using thionyl chloride (SOCl₂). This reagent is preferred due to its efficacy in converting primary alcohols to alkyl chlorides and the convenient removal of byproducts (SO₂ and HCl) as gases, which drives the reaction to completion. The reaction is initiated at a reduced temperature (0 °C) to control the initial exothermic release upon addition of the highly reactive thionyl chloride. The mixture is then allowed to warm to ambient temperature to ensure the reaction proceeds to completion.[4]

SynthesisWorkflow cluster_reaction Synthetic Transformation Reactant tert-Butyl 4-(2-hydroxyethyl) piperazine-1-carboxylate Reagent Thionyl Chloride (SOCl₂) in Dichloromethane (CH₂Cl₂) Product tert-Butyl 4-(2-chloroethyl) piperazine-1-carboxylate Reagent->Product  Chlorination @ 0°C to RT   Byproducts SO₂(g) + HCl(g) DrugDiscoveryWorkflow cluster_start Starting Materials cluster_synthesis Synthetic Steps BuildingBlock tert-Butyl 4-(2-chloroethyl) piperazine-1-carboxylate Coupling Nucleophilic Substitution (Sₙ2 Reaction) BuildingBlock->Coupling Core Nucleophilic Core (e.g., R-NH₂, R-SH) Core->Coupling Deprotection Boc Deprotection (Acidic Conditions) Coupling->Deprotection Intermediate 1 Derivatization Further Functionalization Deprotection->Derivatization Intermediate 2 API Final Active Pharmaceutical Ingredient (API) Derivatization->API

Sources

Introduction: The Strategic Importance of a Versatile Piperazine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

In the landscape of modern medicinal chemistry and drug development, the piperazine scaffold is a cornerstone, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Among the vast array of functionalized piperazines, this compound emerges as a particularly valuable and versatile intermediate. Its structure features a Boc-protected nitrogen, which masterfully prevents unwanted side reactions, and a reactive chloroethyl group, which serves as a handle for introducing the piperazine moiety into target molecules through nucleophilic substitution.

This guide provides a comprehensive overview of the synthesis of this key building block, grounded in established chemical principles and detailed experimental protocols. We will explore the underlying reaction mechanisms, justify the selection of reagents and conditions, and offer a self-validating protocol designed for reproducibility and high purity. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for preparing this essential chemical intermediate.

Core Synthetic Strategy: The N-Alkylation of Boc-Protected Piperazine

The most direct and widely adopted method for synthesizing this compound is the N-alkylation of tert-Butyl piperazine-1-carboxylate (commonly known as N-Boc-piperazine). This strategy is elegant in its simplicity and effectiveness, relying on the differential reactivity of the two nitrogen atoms within the piperazine ring.

The Gatekeeper: The Role of the Boc Protecting Group

The synthesis hinges on the use of the tert-butyloxycarbonyl (Boc) protecting group. Piperazine itself possesses two secondary amine nitrogens of similar reactivity. Attempting a direct mono-alkylation of piperazine would result in a difficult-to-separate mixture of the desired mono-substituted product, the undesired 1,4-disubstituted byproduct, and unreacted starting material.

By protecting one nitrogen with the Boc group, we render it effectively non-nucleophilic, thereby directing any subsequent functionalization to the remaining free secondary amine.[1] The Boc group is ideal for this purpose due to its stability under a wide range of reaction conditions (including basic and nucleophilic environments) and its straightforward removal under acidic conditions.[1]

The synthesis of the N-Boc-piperazine starting material is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O).[1] While various methods exist, this approach is common due to its high selectivity and yield.[2][3]

Reaction Mechanism: A Classic SN2 Pathway

The core of the synthesis is a nucleophilic substitution (SN2) reaction. The unprotected secondary amine of N-Boc-piperazine acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide. A base is incorporated to neutralize the hydrohalic acid that is generated as a byproduct, driving the reaction to completion.

Diagram 1: General N-Alkylation Workflow

This diagram illustrates the logical flow of the synthesis, from the protected starting material to the final, purified product.

G cluster_start Starting Materials cluster_process Process cluster_end Final Product A N-Boc-Piperazine E Reaction Mixture (Heating/Stirring) A->E B Alkyl Halide (e.g., 1-bromo-2-chloroethane) B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Acetonitrile) D->E F Work-up (Filtration, Extraction) E->F Reaction Completion G Purification (Column Chromatography) F->G Crude Product H tert-Butyl 4-(2-chloroethyl) piperazine-1-carboxylate G->H Pure Product

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol provides a robust, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[4][5]

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Molar Eq.Notes
N-Boc-piperazine57260-71-6186.251.0Starting material.[6]
1-Bromo-2-chloroethane107-04-0143.421.2Alkylating agent.
Potassium Carbonate (K₂CO₃)584-08-7138.212.0Anhydrous, powdered base.
Acetonitrile (CH₃CN)75-05-841.05-Anhydrous solvent.
Dichloromethane (DCM)75-09-284.93-For extraction.
Deionized Water7732-18-518.02-For work-up.
Brine (Saturated NaCl)7647-14-558.44-For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-Drying agent.
Silica Gel7631-86-960.08-For column chromatography.
Ethyl Acetate141-78-688.11-Eluent for chromatography.
Hexanes110-54-386.18-Eluent for chromatography.

Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel, rotary evaporator, glass funnel, filter paper, chromatography column.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-piperazine (10.0 g, 53.7 mmol, 1.0 eq.) and anhydrous potassium carbonate (14.8 g, 107.4 mmol, 2.0 eq.).

  • Solvent and Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Begin stirring the suspension. Add 1-bromo-2-chloroethane (7.7 g, 5.3 mL, 64.4 mmol, 1.2 eq.) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting N-Boc-piperazine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite or filter paper to remove the potassium salts. Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

    • Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a white to off-white solid.[7]

Diagram 2: SN2 Reaction Mechanism

This diagram details the nucleophilic attack at the heart of the synthesis.

Sources

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Introduction

This compound, often abbreviated as Boc-piperazine-chloroethane, is a key bifunctional molecule widely utilized in the synthesis of pharmaceuticals and complex organic compounds. Its structure incorporates a piperazine ring, a versatile pharmacophore, protected by a tert-butyloxycarbonyl (Boc) group, and a reactive 2-chloroethyl side chain. This unique combination allows for selective chemical modifications, making it a valuable intermediate for drug development professionals. This guide provides a comprehensive overview of its core physical properties, synthesis, handling, and analytical characterization, grounded in established scientific data.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is established by its unique identifiers and molecular architecture.

  • IUPAC Name: this compound

  • CAS Number: 208167-83-3[1]

  • Molecular Formula: C11H21ClN2O2[1]

  • Synonyms: 1-Boc-4-(2-chloroethyl)piperazine

The molecular structure features a piperazine ring N-substituted with a Boc protecting group and a 2-chloroethyl group at the N4 position. The Boc group provides steric hindrance and electronic modification, preventing the secondary amine from participating in reactions until its removal under acidic conditions. The chloroethyl group serves as a reactive handle for nucleophilic substitution reactions.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in synthesis, determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource(s)
Molecular Weight 248.76 g/mol [1]
Appearance Solid
Purity Typically >95%[1][2]

Note: Specific values for melting point, boiling point, and density are not consistently reported across public datasheets and should be determined empirically for a specific batch.

Synthesis and Characterization

A common and efficient method for the synthesis of this compound involves the chlorination of its corresponding alcohol precursor.

Experimental Protocol: Synthesis

This protocol is based on the conversion of the hydroxyl group to a chloride using thionyl chloride (SOCl2).

  • Dissolution: Dissolve 4-(2-hydroxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (1.0 mmol) in dichloromethane (CH2Cl2, 2 mL) in a round-bottom flask equipped with a magnetic stirrer.[3]

  • Cooling: Place the flask in an ice bath to cool the solution to 0°C.[3]

  • Reagent Addition: Add thionyl chloride (SOCl2, 2.0 mmol) dropwise to the cooled solution.[3] The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: Allow the mixture to warm to ambient temperature and stir for 14 hours to ensure the reaction goes to completion.[3]

  • Work-up and Purification: Upon completion, the reaction is typically quenched with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_end Final Product Start Boc-piperazine-ethanol Dissolve Dissolve in CH2Cl2 Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddSOCl2 Add SOCl2 dropwise Cool->AddSOCl2 Stir Stir at RT for 14h AddSOCl2->Stir Quench Quench with Base Stir->Quench Extract Extract with Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify End Target Compound Purify->End

Caption: General workflow for the synthesis of the target compound.

Analytical Characterization

Purity and identity are typically confirmed using a combination of chromatographic and spectroscopic methods.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods to assess purity.[4][5]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure, while Mass Spectrometry (MS) verifies the molecular weight.[5][6]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

This compound is classified with multiple hazards.[1]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).[1]

  • Skin Irritation: Causes skin irritation (Skin Irrit. 2).[1]

  • Eye Irritation: Causes serious eye irritation (Eye Irrit. 2).[1]

  • Respiratory Irritation: May cause respiratory irritation (STOT SE 3).[1]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is required to minimize exposure.

  • Engineering Controls: Always use this compound in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][7]

  • Hygiene: Avoid ingestion and inhalation.[1] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[1][8]

G Start Handling the Compound Check_Ventilation Is ventilation adequate (Fume Hood)? Start->Check_Ventilation Wear_PPE Wear Gloves, Goggles, & Lab Coat Check_Ventilation->Wear_PPE Yes Stop STOP! Improve Ventilation Check_Ventilation->Stop No Proceed Proceed with Experiment Wear_PPE->Proceed

Caption: Decision workflow for safely handling the compound.

Storage and Stability
  • Conditions: Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Inert Atmosphere: For long-term stability and to prevent degradation from atmospheric moisture, handle and store the contents under an inert gas like nitrogen.[1]

  • Temperature: While room temperature storage may be acceptable for short periods, storage at -20°C is recommended for long-term preservation.[7]

First Aid Measures

In case of accidental exposure, follow these procedures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][7]

  • If on Skin: Wash off immediately with plenty of soap and water.[1][7] If skin irritation occurs, seek medical advice.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][7]

  • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical attention.[1]

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its reactive chloroethyl moiety and protected amine, provide a reliable platform for the synthesis of a diverse range of target molecules. A thorough understanding of its properties, synthesis, and, most importantly, its handling and safety requirements is essential for its effective and safe utilization in research and development.

References

  • Amerigo Scientific. This compound hydrochloride.
  • PubChem. tert-Butyl 4-(chlorocarbonyl)piperazine-1-carboxylate. National Center for Biotechnology Information.
  • PubChem. tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.
  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.
  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • PubChem. tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate hydrochloride. National Center for Biotechnology Information.
  • PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. National Center for Biotechnology Information.
  • May, C., et al. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug Testing and Analysis, 12(9), 1387-1392.

Sources

A Senior Application Scientist's Guide to tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Synthesis, Applications, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex molecular architectures. Among these, tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate stands out as a critical bifunctional intermediate. Its structure thoughtfully combines a nucleophilic piperazine core, a reactive chloroethyl side chain, and a Boc-protecting group. This unique arrangement allows for sequential and controlled chemical modifications, making it an invaluable tool for researchers and scientists.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to explain the causality behind its synthesis and applications. We will delve into its chemical properties, established synthetic protocols, pivotal role in the development of therapeutic agents, and essential safety and handling procedures.

Chemical Structure and Physicochemical Properties

The utility of this compound stems directly from its molecular structure. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for one of the piperazine nitrogens, preventing its participation in undesired side reactions. This leaves the second piperazine nitrogen available for reactions while the chloroethyl group provides a reactive electrophilic site for subsequent nucleophilic substitution reactions.

Caption: 2D Chemical Structure of this compound

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₂₁ClN₂O₂[1]
Molecular Weight 248.76 g/mol [1]
Appearance Light brown solid[1]
Melting Point 62.9 - 64.7 °C / 145.2 - 148.5 °F[1]
CAS Number 208167-83-3[1]
Purity >95%[1]

Synthesis of this compound

The most common and efficient synthesis of the title compound involves the chlorination of its corresponding alcohol precursor, tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

The choice of thionyl chloride is strategic; it reacts with the primary alcohol to form a chlorosulfite intermediate. The subsequent intramolecular nucleophilic attack by the chloride ion, with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts, drives the reaction to completion. This process minimizes the need for extensive purification to remove reaction byproducts.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product Start tert-Butyl 4-(2-hydroxyethyl) piperazine-1-carboxylate Reagent Thionyl Chloride (SOCl₂) Dichloromethane (CH₂Cl₂) 0°C to Room Temperature Start->Reagent Reaction Product tert-Butyl 4-(2-chloroethyl) piperazine-1-carboxylate Reagent->Product Chlorination

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis.[2]

  • Preparation: In a fume hood, add tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (1.0 mmol) to a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the starting material in dichloromethane (CH₂Cl₂) (2 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reagent: Add thionyl chloride (SOCl₂) (2.0 mmol) dropwise to the cooled solution. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 14 hours.

  • Work-up: Upon completion, the reaction is typically quenched with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize excess acid. The organic layer is then separated, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: Further purification can be achieved by column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for introducing the piperazine moiety into target molecules. The piperazine ring is a common scaffold in many approved drugs due to its ability to improve pharmacokinetic properties such as solubility and oral bioavailability.

The chloroethyl group serves as a handle for N-alkylation reactions with various nucleophiles, including amines, phenols, and thiols. This allows for the straightforward linkage of the piperazine unit to a wide range of molecular cores. Following this coupling reaction, the Boc-protecting group can be easily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized.

This sequential reactivity makes it a valuable component in the synthesis of compounds targeting central nervous system (CNS) disorders, where the piperazine scaffold is often used to interact with serotonin or dopamine receptors.[3]

G MoleculeA Molecule A (e.g., Amine, Phenol) Linker tert-Butyl 4-(2-chloroethyl) piperazine-1-carboxylate Reactive Handle MoleculeA->Linker Nucleophilic Substitution MoleculeB Core Structure (e.g., Bioactive Scaffold) Linker->MoleculeB Further Functionalization

Caption: Conceptual diagram of its role as a bifunctional linker.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS), this compound is classified with the following hazards.[1]

PictogramGHS ClassificationHazard Statement(s)
!Acute Toxicity (Oral, Dermal, Inhalation), Cat. 4H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
!Skin Corrosion/Irritation, Category 2H315: Causes skin irritation.
!Serious Eye Damage/Eye Irritation, Category 2H319: Causes serious eye irritation.
!Specific target organ toxicity (single exposure), Cat. 3H335: May cause respiratory irritation.
Recommended Handling and Storage Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[1][4]

  • Ventilation: Use this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4] In case of accidental contact, rinse the affected area immediately with plenty of water.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Spill and Disposal: In the event of a spill, sweep up the solid material and place it into a suitable container for disposal.[1] Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed molecular tool that offers a reliable and efficient means of incorporating the valuable piperazine scaffold into complex molecules. Its predictable reactivity, coupled with the stability of the Boc-protecting group, provides chemists with a high degree of control over synthetic pathways. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or drug development professional looking to leverage its potential in the creation of novel therapeutic agents.

References

  • Amerigo Scientific. tert-Butyl 4-(2-Chloroethyl)
  • PubChem. tert-Butyl 4-(chlorocarbonyl)
  • Fisher Scientific. SAFETY DATA SHEET - 1-Boc-4-(2-chloroethyl)piperazine. [Link]
  • PubChem. tert-Butyl 4-(2-oxoethyl)
  • PubChem. tert-Butyl 4-(chloromethyl)
  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • PubChem. tert-Butyl 4-(2-aminoethyl)
  • PubChem. tert-Butyl 4-(2-bromoethyl)
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

Sources

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and pharmaceutical development. The document details its fundamental physicochemical properties, outlines a standard synthetic protocol with mechanistic insights, and explores its strategic application in the synthesis of complex pharmaceutical agents. Furthermore, it consolidates essential safety, handling, and analytical considerations for researchers and drug development professionals. The guide is structured to deliver not just procedural information but also the underlying scientific rationale, ensuring a thorough understanding of this versatile synthetic intermediate.

Introduction: A Versatile Piperazine Building Block

This compound, often abbreviated as Boc-piperazine-ethyl chloride, is a bifunctional organic molecule of significant interest in the field of drug discovery. It belongs to the class of N-Boc protected piperazine derivatives, which are invaluable intermediates in the synthesis of a wide array of bioactive compounds.

The strategic importance of this molecule lies in its unique structural features:

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides a robust and reliable method for deactivating one of the two nitrogen atoms in the piperazine ring. This protection is stable under a variety of reaction conditions but can be removed cleanly under acidic conditions, allowing for sequential and controlled functionalization of the piperazine scaffold.

  • The Piperazine Core: The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs, including those targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1] Its inclusion can enhance aqueous solubility, modulate pharmacokinetic properties, and provide a rigid spacer to orient other pharmacophoric elements.

  • The 2-Chloroethyl Side Chain: This terminal alkyl chloride provides a reactive electrophilic site. It is an excellent handle for introducing the piperazine moiety into a target molecule via nucleophilic substitution reactions with amines, thiols, or other nucleophiles, forming stable covalent bonds.

This combination of a protected nucleophilic center and a reactive electrophilic arm makes this compound an ideal linker and scaffold component for constructing complex molecular architectures.

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental to its effective use in synthesis and research. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₂₁ClN₂O₂[2]
Molecular Weight 248.76 g/mol [2]
CAS Number 208167-83-3[2]
Canonical SMILES C(C(C)(C)O)N1CCN(CCCl)CC1N/A
Appearance Solid (Typical)
Purity >95% (Typical Commercial Grade)[2]

Note: The hydrochloride salt of this compound (CAS No. 1170890-35-3) has a molecular weight of 285.21 g/mol .[3]

Synthesis Protocol and Mechanistic Rationale

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding alcohol precursor, tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient removal of byproducts.

Experimental Protocol

Reaction: Conversion of a primary alcohol to an alkyl chloride.

Starting Material: tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Reagent: Thionyl Chloride (SOCl₂) Solvent: Dichloromethane (CH₂Cl₂)

Step-by-Step Procedure:

  • Dissolve tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C using an ice bath.

  • Add thionyl chloride (SOCl₂) (2.0 eq) dropwise to the stirred solution.[4] The dropwise addition is crucial to control the exothermic reaction and prevent potential side reactions.

  • After the addition is complete, allow the reaction mixture to warm to ambient temperature.

  • Stir the mixture for 12-16 hours to ensure the reaction goes to completion.[4]

  • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess SOCl₂ and the HCl byproduct.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography if necessary.

Mechanistic Insight

The conversion of the alcohol to the alkyl chloride proceeds via a well-established Sₙi (Substitution Nucleophilic internal) mechanism, which is characteristic of reactions with thionyl chloride. The key steps involve the formation of a chlorosulfite ester intermediate, which then collapses to form the final product with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. This process is highly efficient as the gaseous byproducts shift the equilibrium towards the product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Workup & Purification Start tert-Butyl 4-(2-hydroxyethyl) piperazine-1-carboxylate in CH₂Cl₂ Cooling Cool to 0 °C Start->Cooling Reagent Add SOCl₂ (2.0 eq) dropwise Cooling->Reagent Reaction Stir at RT for 14h Reagent->Reaction Quench Quench with sat. NaHCO₃ Reaction->Quench Extraction Extract with CH₂Cl₂ Quench->Extraction Dry Dry (Na₂SO₄) & Concentrate Extraction->Dry Product Final Product: tert-Butyl 4-(2-chloroethyl) piperazine-1-carboxylate Dry->Product

Caption: Synthetic workflow for the preparation of this compound.

Application in Drug Discovery and Development

The utility of this compound as a synthetic intermediate is demonstrated by its application in the development of novel therapeutics. The chloroethyl group serves as a robust electrophilic handle to connect the Boc-piperazine unit to a variety of molecular scaffolds.

Role as a Linker and Pharmacophore

In drug design, this molecule is primarily used to install a piperazine moiety. This is often desirable for:

  • Improving Pharmacokinetics: The basic nitrogen of the piperazine ring can be protonated at physiological pH, which often enhances aqueous solubility and can improve oral bioavailability.

  • CNS Penetration: The piperazine scaffold is a common feature in many centrally acting agents, as it can be modified to enhance blood-brain barrier penetration.[5]

  • Receptor Interaction: The piperazine ring can act as a rigid spacer to correctly position other functional groups for optimal interaction with a biological target, or its nitrogen atoms can participate directly in hydrogen bonding with the receptor.

A typical application involves the reaction of the chloroethyl group with a nucleophilic site (e.g., a primary or secondary amine, a phenol, or a thiol) on a core molecule to form a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond. Following this coupling, the Boc group can be removed to allow for further derivatization at the newly freed secondary amine.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards, and appropriate precautions must be taken.

GHS Hazard Classification

Based on available safety data sheets, the compound is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2][6]

  • Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[2]

  • Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[2]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[2][6]

  • Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[2][6]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[2][6]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][7]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[7]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6]

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[2][7]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][7]

Storage Conditions
  • Store in a well-ventilated place. Keep the container tightly closed.[7]

  • Store locked up.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value synthetic intermediate that offers a powerful combination of a protected nucleophile and a reactive electrophile within a single molecule. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists in the construction of novel piperazine-containing drug candidates. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is critical for its safe and effective application in the research and development environment.

References

  • Amerigo Scientific. tert-Butyl 4-(2-Chloroethyl)
  • PubChem. Tert-butyl 4-(chlorocarbonyl)
  • PubChem. tert-Butyl 4-(chloromethyl)
  • Fisher Scientific. SAFETY DATA SHEET - 1-Boc-4-(2-chloroethyl)piperazine. [Link]
  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • PubChem. tert-Butyl 4-(2-oxoethyl)
  • PubChem. tert-Butyl 4-(2-bromoethyl)
  • PubChem. Tert-butyl 4-(2-chloroacetyl)
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. In the absence of extensive public data, this document serves as a foundational resource, offering a predictive physicochemical profile based on its structural attributes and the known properties of related piperazine compounds. Critically, this guide furnishes detailed, industry-standard experimental protocols for quantifying both kinetic and thermodynamic solubility. These methodologies are presented to empower researchers with a robust toolkit for empirical evaluation, essential for applications ranging from reaction chemistry to drug formulation and development.

Introduction: The Critical Role of Solubility

This compound is a bifunctional organic molecule featuring a piperazine core. One nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, rendering it less nucleophilic, while the other is functionalized with a reactive 2-chloroethyl chain.[1] This structural arrangement makes it a valuable building block in medicinal chemistry.[1] The solubility of this compound is a paramount physical property that dictates its utility and handling in various applications. In process chemistry, solubility in organic solvents governs reaction conditions, purification strategies, and yield. In pharmaceutical development, aqueous solubility is a critical determinant of a molecule's potential bioavailability and formulation pathways.[2] Therefore, a thorough understanding and accurate measurement of its solubility are indispensable.

Physicochemical Profile and Predicted Solubility Behavior

While specific experimental data is sparse, an analysis of the compound's structure allows for an informed prediction of its solubility characteristics.

  • Molecular Structure: C₁₁H₂₁ClN₂O₂

  • Molecular Weight: 249.75 g/mol [3]

  • Key Features:

    • Boc-Protected Amine: The bulky, lipophilic tert-butoxycarbonyl group decreases polarity and is expected to reduce solubility in polar solvents like water, while enhancing solubility in non-polar organic solvents.[4]

    • Piperazine Ring: The core piperazine structure contains two nitrogen atoms, which can act as hydrogen bond acceptors, contributing to some degree of polarity.

    • Chloroethyl Group: This alkyl halide group adds to the non-polar character of the molecule.

    • Basic Nitrogen: The unprotected nitrogen of the piperazine ring is basic, suggesting that the compound's solubility in aqueous media will be pH-dependent.

Predicted Solubility:

  • Aqueous Solubility: Expected to be low in neutral water due to the lipophilic Boc group.

  • pH-Dependent Aqueous Solubility: Solubility is predicted to increase significantly in acidic aqueous solutions (e.g., pH 1-5). Protonation of the free piperazine nitrogen would form a cationic salt, which is generally much more water-soluble.[5]

  • Organic Solvent Solubility: The compound is anticipated to be soluble in a range of common organic solvents, including alcohols (ethanol, methanol), chlorinated solvents (dichloromethane), and ethers (tetrahydrofuran), as well as polar aprotic solvents like dimethyl sulfoxide (DMSO).[1]

Factors Influencing Solubility: A Deeper Dive

The solubility of a compound is not an intrinsic constant but is influenced by several external and internal factors.[6]

Polymorphism

Polymorphism is the ability of a solid to exist in multiple crystalline forms, each having a different internal lattice structure.[7] These different polymorphs can exhibit distinct physical properties, including melting point, stability, and, most importantly, solubility.[8][9] The most stable polymorph typically has the lowest solubility, while metastable forms are more soluble.[8] It is crucial to characterize the solid form of the material being tested, as unrecognized polymorphic transformations during experimentation can lead to inconsistent and erroneous solubility data.[10]

Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[6] This relationship is described by the van't Hoff equation. When determining solubility, it is essential to control and report the temperature at which the measurement was made. For biopharmaceutical applications, solubility is often determined at physiological temperature (37 °C).[11]

pH of the Medium

For ionizable compounds like this compound, pH is one of the most critical factors affecting aqueous solubility.[12] The molecule contains a basic nitrogen atom that can be protonated at low pH. The relationship between pH, pKa, and the solubility of a weak base can be described by the Henderson-Hasselbalch equation. The total solubility (S_total) is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the soluble ionized form.

Experimental Determination of Solubility

Since pre-existing data is unavailable, empirical determination is necessary. Two primary types of solubility are measured in drug discovery and development: kinetic and thermodynamic solubility.[13]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a high-throughput measurement of the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[14] It measures the concentration at which a compound precipitates from a supersaturated solution under specific, time-limited conditions.[2] While fast and suitable for early screening, it can often overestimate the true solubility.[15]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility.[16] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours) until the solution is saturated.[15] This method is considered the "gold standard" and is crucial for pre-formulation and regulatory filings.[5]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the benchmark for measuring equilibrium solubility and is recommended for obtaining definitive data.[15]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Ethanol, Methanol)[11]

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • HPLC-UV system for quantification

Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass vial. The excess should be visually apparent. For example, add ~5-10 mg of the compound to 1 mL of the chosen solvent.[15]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached. Check for a persistent solid phase.[15][17]

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a 0.22 µm syringe filter. Filtration is often preferred to remove fine particulates.

  • Quantification:

    • Carefully take a known volume of the clear supernatant and dilute it with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV method.[18]

    • Calculate the concentration of the compound in the original saturated solution by applying the dilution factor. This concentration represents the thermodynamic solubility.

Data Presentation:

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25Experimental ValueCalculated Value
pH 1.2 Buffer25Experimental ValueCalculated Value
pH 4.5 Buffer25Experimental ValueCalculated Value
pH 6.8 Buffer25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent in vial B Shake at constant T (e.g., 24-48h) A->B Achieve Equilibrium C Centrifuge or Filter (0.22 µm) B->C Isolate Saturated Solution D Dilute Supernatant C->D Prepare for Analysis E Analyze via HPLC-UV D->E F Calculate Solubility E->F vs. Calibration Curve

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method is ideal for rapid screening of solubility in aqueous buffers.[19]

Objective: To quickly assess the aqueous solubility of this compound from a DMSO stock solution.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates (UV-transparent for analysis)

  • Multichannel pipette or automated liquid handler

  • Plate shaker

  • Microplate reader (UV-Vis spectrophotometer or nephelometer)

Methodology:

  • Stock Solution Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a 96-well plate.

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final compound concentration (e.g., 100 µM) and final DMSO concentration (e.g., 1%).

  • Incubation: Immediately place the plate on a plate shaker and agitate for a set period, typically 1-2 hours, at a controlled temperature (e.g., 25 °C).[20]

  • Detection:

    • Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering compared to a control indicates precipitation. The concentration at which precipitation is first observed is the kinetic solubility limit.[19]

    • Direct UV Analysis: After incubation, filter the plate contents into a new UV-transparent plate using a 96-well filter plate. Measure the UV absorbance of the filtrate at the compound's λ_max. Calculate the concentration using a calibration curve prepared in the same buffer/DMSO mixture.[2][5]

G cluster_prep Preparation cluster_inc Incubation cluster_detect Detection A Dispense DMSO stock into 96-well plate B Add aqueous buffer A->B Create supersaturation C Shake plate (e.g., 1-2h) B->C D Measure Turbidity (Nephelometry) C->D F Filter & Measure UV Absorbance C->F G Kinetic Solubility D->G Result E OR F->G Result

Sources

An In-depth Technical Guide to the Spectral Characteristics of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate is a key bifunctional molecule widely utilized in the synthesis of pharmaceuticals and other biologically active compounds. Its structure incorporates a piperazine ring, a common pharmacophore, protected with a tert-butoxycarbonyl (Boc) group, and a reactive 2-chloroethyl side chain. This strategic combination allows for sequential or orthogonal chemical modifications, making it a valuable building block in medicinal chemistry and drug development. An unambiguous understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural verification. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its unique spectral signature.

Molecular Structure and Spectroscopic Overview

The structural features of this compound give rise to a distinct set of signals in various spectroscopic techniques. The Boc protecting group, the piperazine ring, and the chloroethyl arm each contribute characteristic resonances and absorptions that, when analyzed together, provide a complete picture of the molecule's constitution.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), exhibits characteristic signals for the protons of the Boc group, the piperazine ring, and the 2-chloroethyl side chain.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.62t2H-CH₂-Cl
~3.48t4HProtons on carbons adjacent to Boc-N
~2.75t2HN-CH₂-
~2.55t4HProtons on carbons adjacent to the ethyl-N
1.46s9Htert-butyl protons

Interpretation:

The most downfield signal, a triplet at approximately 3.62 ppm, is assigned to the methylene protons directly attached to the electron-withdrawing chlorine atom (-CH₂-Cl). The triplet multiplicity arises from coupling with the adjacent methylene group. The protons of the piperazine ring appear as two distinct sets of triplets. The protons on the carbons adjacent to the nitrogen atom bearing the Boc group are deshielded and appear around 3.48 ppm. The protons on the carbons adjacent to the nitrogen connected to the chloroethyl group are found further upfield at about 2.55 ppm. The methylene protons of the ethyl linker adjacent to the piperazine nitrogen appear as a triplet at approximately 2.75 ppm. The most upfield and intense signal is a sharp singlet at 1.46 ppm, corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~154.7Carbonyl carbon (C=O) of Boc group
~79.5Quaternary carbon of tert-butyl group
~57.8-CH₂-Cl
~53.1Piperazine carbons adjacent to the ethyl-N
~43.8Piperazine carbons adjacent to the Boc-N
~41.8N-CH₂-
28.4Methyl carbons of tert-butyl group

Interpretation:

The carbonyl carbon of the Boc group is the most deshielded, appearing at approximately 154.7 ppm. The quaternary carbon of the tert-butyl group is observed around 79.5 ppm. The carbon of the methylene group attached to the chlorine atom is found at about 57.8 ppm. The piperazine ring carbons show two distinct signals due to the asymmetric substitution; those adjacent to the nitrogen with the ethyl group are at approximately 53.1 ppm, while those adjacent to the Boc-protected nitrogen are at around 43.8 ppm. The carbon of the methylene linker appears at about 41.8 ppm. Finally, the three equivalent methyl carbons of the tert-butyl group give a single, intense signal at 28.4 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group of the Boc protector and the C-H and C-N bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~2975StrongC-H stretching (alkane)
~1695StrongC=O stretching (urethane carbonyl)
~1420MediumC-H bending (methylene)
~1365MediumC-H bending (tert-butyl)
~1245StrongC-N stretching (urethane)
~1170StrongC-O stretching (urethane)
~770MediumC-Cl stretching

Interpretation:

The most prominent feature in the IR spectrum is the strong absorption band around 1695 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the urethane functional group in the Boc protecting group.[1][2] The region between 2850 and 3000 cm⁻¹ shows strong C-H stretching vibrations of the alkyl groups. The presence of the tert-butyl group is further confirmed by a medium intensity band around 1365 cm⁻¹. The C-N and C-O stretching vibrations of the urethane linkage give rise to strong bands in the 1245-1170 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the fingerprint region, around 770 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule.

High-Resolution Mass Spectrometry (HRMS):

  • ESI-TOF: m/z calculated for C₁₁H₂₁ClN₂O₂ [M+H]⁺: 249.1364; found: 249.1365.

Interpretation and Fragmentation Pathway:

The high-resolution mass spectrum confirms the elemental composition of the molecule. Under ESI conditions, the molecule is readily protonated to form the [M+H]⁺ ion. A characteristic fragmentation pattern for Boc-protected amines involves the loss of the tert-butyl group as isobutylene (56 Da) and the subsequent loss of carbon dioxide (44 Da), resulting in a total loss of 100 Da.[3][4][5] Another common fragmentation is the loss of the entire Boc group (101 Da). Further fragmentation can occur through cleavage of the piperazine ring and the chloroethyl side chain.

M [M+H]⁺ m/z = 249 M_minus_56 [M+H - C₄H₈]⁺ m/z = 193 M->M_minus_56 - C₄H₈ M_minus_101 [M+H - C₅H₉O₂]⁺ m/z = 148 M->M_minus_101 - C₅H₉O₂ M_minus_100 [M+H - C₅H₈O₂]⁺ m/z = 149 M_minus_56->M_minus_100 - CO₂ Fragment_1 Piperazine fragment m/z = 87 M_minus_100->Fragment_1 - C₂H₄Cl

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented in this guide. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6][7][8][9]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Parameters: A standard proton-decoupled pulse sequence is used with a 45° pulse angle, a 2-second relaxation delay, and an accumulation of 1024-2048 scans.

FT-IR Spectroscopy
  • Sample Preparation: As a neat liquid, a thin film is prepared by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[10][11][12]

  • Data Acquisition: Record the spectrum on an FT-IR spectrometer.

  • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[13]

  • Data Acquisition: Introduce the sample into an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer via direct infusion or through an HPLC system.

  • Parameters: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500. The capillary voltage is typically set between 3 and 4 kV.

Conclusion

The spectral data presented in this guide provide a comprehensive and unambiguous characterization of this compound. The combination of NMR, IR, and MS techniques allows for the complete structural elucidation and confirmation of this important synthetic building block. The detailed interpretation of the spectra and the provided experimental protocols serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related compounds. Adherence to proper analytical techniques is crucial for ensuring the quality and integrity of research and development in the pharmaceutical sciences.

References

  • NMR Sample Preparation. (n.d.).
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).
  • NMR Sample Preparation. (n.d.).
  • 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.).
  • Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - NIH. (2012).
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
  • Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. (2024).
  • FTIR Principles and Sample Preparation - LPD Lab Services Ltd. (n.d.).
  • IR Spectroscopy of Liquids - Organic Chemistry at CU Boulder. (n.d.).
  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.).
  • FTIR Spectroscopy - Liquid IR Spectroscopy - YouTube. (2013).
  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.).
  • SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (n.d.).
  • 6.3: Electrospray Ionization (ESI) Mass Spectrometry - Physics LibreTexts. (2022).
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PubMed Central. (n.d.).
  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2005).
  • tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem. (n.d.).
  • 2 - Supporting Information. (n.d.).
  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - MDPI. (n.d.).
  • The mass spectrum of tert-butylamine follows shows an intense bas... - Pearson. (n.d.).
  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - NIH. (n.d.).
  • Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray - OSTI.GOV. (2018).
  • This compound hydrochloride - Amerigo Scientific. (n.d.).
  • 1-Boc-piperazine - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).
  • (R)-(+)-N-tert-Butoxycarbonyl-2-piperidinecarboxylic acid - Optional[ATR-IR] - Spectrum. (n.d.).
  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. (n.d.).
  • Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. (2008).
  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. - ResearchGate. (n.d.).
  • N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (n.d.).
  • tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 - PubChem. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

Sources

The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperazine Moiety

The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry.[1] Its prevalence in a multitude of FDA-approved drugs is a testament to its status as a "privileged scaffold." This distinction arises from the unique physicochemical properties conferred by the piperazine core, including its capacity to improve aqueous solubility, oral bioavailability, and overall pharmacokinetic profiles of drug candidates.[1][2] The two nitrogen atoms provide sites for chemical modification, allowing for the creation of diverse libraries of compounds with a wide array of biological activities.[3] This guide provides a comprehensive technical overview of the multifaceted biological activities of piperazine derivatives, with a focus on their applications in oncology, neuropsychiatry, and infectious diseases.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Piperazine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a broad spectrum of human cancers.[3] Their mechanisms of action are often multi-targeted, disrupting key signaling pathways that drive cancer cell proliferation, survival, and metastasis.[4][5]

A. Mechanistic Insights: Disrupting Cancer Cell Signaling

1. Inhibition of the PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth and survival that is frequently hyperactivated in cancer.[4][6] Several piperazine derivatives have been identified as potent inhibitors of this pathway.[2][7] By blocking the activity of PI3K or the downstream kinase Akt, these compounds can effectively halt cancer cell proliferation and induce programmed cell death.[2][6]

2. Induction of Apoptosis: A key hallmark of cancer is the evasion of apoptosis. Piperazine derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] Some derivatives trigger the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the downstream executioner caspase-3.[8] Others can upregulate the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins like Bcl-2.[10][11]

3. Cell Cycle Arrest: Uncontrolled cell division is a fundamental characteristic of cancer. Many piperazine-containing compounds exert their anticancer effects by arresting the cell cycle at specific checkpoints, most commonly the G1/S or G2/M phase.[12][13] This prevents cancer cells from replicating their DNA and entering mitosis, ultimately leading to a halt in proliferation.[10]

cluster_0 Piperazine Derivative cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Piperazine Derivative Piperazine Derivative PI3K PI3K Piperazine Derivative->PI3K Akt Akt Piperazine Derivative->Akt Bcl-2 Bcl-2 Piperazine Derivative->Bcl-2 CDKs CDKs Piperazine Derivative->CDKs PI3K->Akt Caspase-9 Caspase-9 Bcl-2->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cell Cycle Arrest Cell Cycle Arrest CDKs->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Apoptosis->Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation cluster_0 Piperazine Derivative cluster_1 Neurotransmitter Receptors cluster_2 Therapeutic Outcome Piperazine Derivative Piperazine Derivative Dopamine D2 Receptor Dopamine D2 Receptor Piperazine Derivative->Dopamine D2 Receptor Serotonin 5-HT2A Receptor Serotonin 5-HT2A Receptor Piperazine Derivative->Serotonin 5-HT2A Receptor Antipsychotic Effect Antipsychotic Effect Dopamine D2 Receptor->Antipsychotic Effect Serotonin 5-HT2A Receptor->Antipsychotic Effect

Figure 2: Mechanism of action of antipsychotic piperazine derivatives.

B. Quantitative Assessment of Antipsychotic Activity

The antipsychotic potential of piperazine derivatives is typically evaluated by their binding affinity (Ki) for dopamine and serotonin receptors, as well as their functional antagonism (IC50) in cell-based assays.

Piperazine DerivativeReceptorKi (nM)IC50 (nM)Reference
Compound 22 D253-[14]
Compound 24 D258-[14]
Compound 6a D3--[15]
Compound 4 5-HT1A0.78-[16]
Compound 7 5-HT1A0.57-[16]
5-HT2A antagonist 1 5-HT2A8.515.2 (Calcium Flux)[17]
Ketanserin 5-HT2A2.55.7 (IP1 Accumulation)[17]
Risperidone 5-HT2A4.0-[17]
C. Experimental Protocols

1. Dopamine D2 Receptor Radioligand Binding Assay:

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the D2 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor. [18]* Incubation: Incubate the membranes with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone) and varying concentrations of the piperazine derivative. [15][18]* Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the piperazine derivative that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

2. Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux):

This cell-based assay measures the ability of a compound to antagonize the serotonin-induced increase in intracellular calcium.

  • Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add the piperazine derivative (antagonist) to the cells, followed by the addition of serotonin (agonist).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Determine the concentration of the piperazine derivative that inhibits 50% of the serotonin-induced calcium response (IC50). [19][17]

III. Antiviral and Antimicrobial Activities: Combating Infectious Diseases

The rise of drug-resistant pathogens has created an urgent need for novel anti-infective agents. Piperazine derivatives have demonstrated promising activity against a range of viruses and bacteria. [4][20]

A. Antiviral Activity

Piperazine-containing compounds have been investigated for their efficacy against several viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and noroviruses. [4][12][21]

  • Anti-HIV Activity: Some piperazine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 reverse transcriptase and inhibiting its function. [22]Others have been shown to inhibit HIV-1 integrase, another crucial viral enzyme. [4]* Anti-influenza Activity: Certain piperazine derivatives, such as nucleozin and its analogs, target the influenza A virus nucleoprotein (NP). [12][23][24]By inducing the aggregation of NP, these compounds disrupt the viral replication cycle. [12][24]

    Piperazine Derivative Virus EC50/IC50 (µM) Reference
    Compound 19 HIV-1 8.24 [4]
    Compound 46 HIV-1 0.00617 [4]
    Compound 58 HIV-1 0.0014 [4]
    Compound 9b Influenza A 0.88-6.33 [25]

    | Nucleozin | Influenza A | 0.06 | [12]|

B. Antimicrobial Activity

Piperazine derivatives have shown broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [26][20]

  • Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some are thought to inhibit essential bacterial enzymes. For example, some piperazine-containing compounds have been shown to target enoyl-ACP reductase, an enzyme involved in fatty acid biosynthesis. [5]The incorporation of electron-withdrawing groups on the piperazine scaffold has been shown to enhance antibacterial activity. [27]

    Piperazine Derivative Bacterial Strain MIC (µg/mL) Reference
    Sparfloxacin derivative Gram-positive strains 1-5 [20]
    Gatifloxacin derivative Gram-positive strains 1-5 [20]
    Compound 2g S. aureus 6.25 [2]
    Compound 2g E. coli 25 [2]
    Compound 6c E. coli 8 [5]

    | Compound 4, 6c, 6d | S. aureus | 16 | [5]|

C. Experimental Protocols

1. Plaque Reduction Assay for Antiviral Activity:

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

  • Cell Monolayer: Seed a monolayer of susceptible host cells in a multi-well plate.

  • Viral Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the piperazine derivative.

  • Overlay: After an incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus to adjacent cells.

  • Plaque Visualization: After a further incubation period, stain the cells with a dye (e.g., crystal violet) to visualize the plaques (areas of cell death caused by the virus).

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Serial Dilutions: Prepare two-fold serial dilutions of the piperazine derivative in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

  • Incubation: Incubate the plate under appropriate conditions for the growth of the bacterium.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium. [5]

Conclusion: A Versatile Scaffold with a Promising Future

The piperazine scaffold continues to be a remarkably versatile and valuable tool in drug discovery. Its favorable physicochemical properties and the ease with which it can be chemically modified have led to the development of a vast number of biologically active compounds. From potent anticancer agents that target fundamental cellular processes to antipsychotics that modulate complex neurotransmitter systems and novel anti-infectives that combat drug-resistant pathogens, piperazine derivatives have made a significant impact on medicine. As our understanding of the molecular basis of disease deepens, the rational design of new piperazine-based therapeutics holds immense promise for addressing a wide range of unmet medical needs.

References

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (n.d.). Arabian Journal of Chemistry.
  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. (n.d.). PubMed.
  • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. (n.d.). NIH.
  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica.
  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (n.d.). Asian Pacific Journal of Health Sciences.
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Mini Reviews in Medicinal Chemistry, 21(3), 362-379.
  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). Molecules, 27(12), 3704.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2019). Turkish Journal of Chemistry, 43(1), 1-26.
  • Modifications in the piperazine ring of nucleozin affect anti-influenza activity. (2022). PLOS ONE, 17(10), e0276482.
  • Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. (2023). Letters in Organic Chemistry, 20(6), 501-506.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). International Journal of Molecular Sciences, 24(22), 16453.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (n.d.). Current Medicinal Chemistry.
  • Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. (2016). Archiv der Pharmazie, 349(5), 356-362.
  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PeerJ, 4, e1823.
  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. (2024). Bioorganic & Medicinal Chemistry Letters, 105, 130081.
  • A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. (2019). Scientific Reports, 9(1), 1-13.
  • Modifications in the piperazine ring of nucleozin affects anti-influenza activity. (2022). bioRxiv.
  • Piperazine based antimicrobial polymers: a review. (2021). RSC Advances, 11(26), 15857-15871.
  • Novel piperazine core compound induces death in human liver cancer cells: possible pharmacological properties. (2016). PeerJ, 4, e1882.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). International Journal of Molecular Sciences, 25(14), 7929.
  • Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. (2023).
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p
  • β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. (2011). PLoS ONE, 6(1), e15843.
  • Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f]t[4][17][20]riazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(4), 957-961.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2022). International Journal of Molecular Sciences, 23(16), 9037.
  • MTT Cell Assay Protocol. (n.d.).
  • NEW PIPERAZINE-DERIVED NNRTIS AS ANTI-HIV AGENT: SYNTHESIS, BIOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES. (2015). Indo American Journal of Pharmaceutical Research, 5(1), 322-332.
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.).
  • Piperazine derivatives as antiviral agents with increased therapeutic activity. (n.d.). Google Patents.
  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (2023). Journal of Biomolecular Structure and Dynamics, 1-16.
  • Inhibition of Noroviruses by Piperazine Derivatives. (2011). ACS Medicinal Chemistry Letters, 2(12), 917-921.
  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. (2019). Molecules, 24(16), 2953.
  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2015). ACS Medicinal Chemistry Letters, 6(7), 802-806.
  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH.
  • Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and... (n.d.). ResearchGate.
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2009). Journal of Neuroscience Methods, 183(2), 209-216.
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (n.d.).
  • Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I. (2011). Journal of Neurochemistry, 118(4), 539-555.

Sources

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This compound, commonly referred to as Boc-CEP, stands as a cornerstone bifunctional building block in contemporary medicinal chemistry and organic synthesis. Its unique architecture, featuring a Boc-protected piperazine ring and a reactive chloroethyl tail, provides a versatile platform for the construction of complex molecular entities. The tert-butoxycarbonyl (Boc) group serves as a reliable protecting group for the N-1 nitrogen of the piperazine, preventing unwanted side reactions and allowing for selective functionalization at the N-4 position. The 2-chloroethyl group, in turn, acts as a potent electrophile, enabling facile alkylation of a wide array of nucleophiles. This guide offers an in-depth exploration of Boc-CEP, from its fundamental physicochemical properties and synthesis to its core reactivity and strategic applications in the development of novel therapeutic agents.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design and safe laboratory practice. Boc-CEP is a stable, solid compound under standard conditions, but its handling requires adherence to established safety protocols due to its classification as a hazardous substance.

Key Properties

The essential physicochemical data for this compound are summarized below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 208167-83-3[1]
Molecular Formula C₁₁H₂₁ClN₂O₂[2]
Molecular Weight 248.76 g/mol [2]
Appearance Light brown solid[2]
Melting Point 62.9 - 64.7 °C[2]
Safety and Hazard Information

Boc-CEP is classified as an irritant and can be harmful if ingested, inhaled, or absorbed through the skin.[2] Strict adherence to safety guidelines is mandatory. The Globally Harmonized System (GHS) classifications underscore the need for caution.

Hazard StatementDescriptionPrecautionary Statement (Examples)
H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaledP261, P280, P301+P312
H315 Causes skin irritationP264, P302+P352
H319 Causes serious eye irritationP305+P351+P338
H335 May cause respiratory irritationP271, P304+P340

Data sourced from Safety Data Sheets.[2]

Expert Insight: The primary hazards are associated with its irritant properties and acute toxicity. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2] An accessible safety shower and eye wash station are essential engineering controls.[3]

Synthesis Methodologies: A Tale of Two Routes

The preparation of Boc-CEP is achievable through several synthetic pathways. The choice of method often depends on the availability of starting materials, scalability, and cost-effectiveness. The two most prevalent and reliable methods are the chlorination of a precursor alcohol and the direct alkylation of N-Boc-piperazine.

Method A: Chlorination of 1-Boc-4-(2-hydroxyethyl)piperazine

This is arguably the most direct and high-yielding approach, relying on the conversion of a primary alcohol to an alkyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).

Diagram: Synthesis Workflow via Chlorination

Start 1-Boc-4-(2-hydroxyethyl)piperazine in CH2Cl2 at 0 °C Step1 Add SOCl2 (2.0 eq.) dropwise Start->Step1 Reagent Addition Step2 Warm to RT, stir for 14h Step1->Step2 Reaction End tert-Butyl 4-(2-chloroethyl)piperazine- 1-carboxylate Step2->End Product Formation

Caption: Workflow for Boc-CEP synthesis via alcohol chlorination.

Field-Proven Protocol:

  • Reaction Setup: Dissolve 1-Boc-4-(2-hydroxyethyl)piperazine (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (2 mL) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath.[4]

  • Chlorination: Add thionyl chloride (SOCl₂) (2.0 mmol, ~0.15 mL) dropwise to the stirred solution. The addition of excess SOCl₂ ensures the complete conversion of the alcohol and neutralizes the HCl gas byproduct.[4]

  • Reaction Progression: Allow the mixture to slowly warm to ambient temperature and continue stirring for approximately 14 hours.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to confirm the consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove excess SOCl₂ and solvent. The resulting residue can then be purified using silica gel column chromatography to yield the pure product.

Causality Behind Choices:

  • Solvent: Dichloromethane is an excellent choice as it is relatively inert to the reaction conditions and effectively solubilizes the starting material.

  • Reagent: Thionyl chloride is a highly effective chlorinating agent for primary alcohols. The byproducts of the reaction (SO₂ and HCl) are gaseous, which simplifies their removal from the reaction mixture.

  • Temperature Control: The initial cooling to 0 °C is crucial to moderate the exothermic reaction between the alcohol and thionyl chloride, preventing potential side reactions.

Method B: Alkylation of N-Boc-piperazine

This alternative route involves the direct N-alkylation of the unprotected secondary amine of N-Boc-piperazine using a suitable two-carbon electrophile. 1-bromo-2-chloroethane is a common and effective alkylating agent for this purpose.

Field-Proven Protocol:

  • Reaction Setup: To a solution of N-Boc-piperazine (1.0 eq.) in a suitable solvent like dichloromethane, add a base such as sodium carbonate (Na₂CO₃) (1.0-1.5 eq.).[5]

  • Alkylation: Add 1-bromo-2-chloroethane (1.0 eq.) to the suspension. The mixture is then stirred vigorously at room temperature over an extended period (e.g., for a weekend).[5]

  • Work-up: After the reaction is complete (as determined by TLC), water is added to the mixture to dissolve the inorganic salts. The organic layer is separated.[5]

  • Purification: The organic phase is dried over a desiccant like magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography, typically using a hexane/ethyl acetate eluent system, to afford pure Boc-CEP.[5]

Causality Behind Choices:

  • Alkylating Agent: 1-bromo-2-chloroethane is used because the bromine atom is a better leaving group than chlorine, ensuring that the alkylation occurs preferentially at the bromo-substituted carbon. The chloro-substituent remains intact for subsequent reactions.

  • Base: Sodium carbonate is a mild inorganic base sufficient to neutralize the HBr byproduct generated during the reaction, driving the equilibrium towards the product. It is easily removed during the aqueous work-up.

  • Protecting Group: The Boc group on N-1 deactivates this nitrogen towards alkylation, ensuring that the reaction occurs selectively at the N-4 position. This is a critical strategy to avoid the common problem of di-alkylation in piperazine chemistry.[6]

Core Reactivity: The Nucleophilic Substitution Hub

The synthetic utility of Boc-CEP is overwhelmingly derived from the reactivity of its 2-chloroethyl moiety. The chlorine atom is a good leaving group, rendering the terminal carbon atom electrophilic and highly susceptible to attack by a wide range of nucleophiles in classic SN2 (bimolecular nucleophilic substitution) reactions.[1]

Diagram: SN2 Reaction Mechanism of Boc-CEP

Caption: Generalized SN2 mechanism with a nucleophile (Nu:).

This reactivity allows Boc-CEP to serve as a versatile "piperazine-ethyl" synthon. It can be used to introduce this valuable structural motif onto various molecular scaffolds. Common classes of nucleophiles that react efficiently with Boc-CEP include:

  • Primary and secondary amines

  • Phenols and alkoxides

  • Thiols and thiolates

  • Carbanions and other carbon nucleophiles

The reaction is typically performed in the presence of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) to scavenge the HCl generated during the substitution.

Strategic Applications in Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs across various therapeutic areas.[7][8] It often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. Boc-CEP is a key intermediate for accessing novel piperazine-containing drug candidates.

Role as a Bifunctional Linker

One of the most powerful applications of Boc-CEP is its use as a linker to connect two distinct molecular fragments (A and B). This strategy is central to fragment-based drug design and the development of molecules like PROTACs (Proteolysis Targeting Chimeras).

Diagram: Boc-CEP as a Synthetic Linker

cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Deprotection & Coupling A_Nu Fragment A (with Nucleophile) Intermediate Boc-Protected Intermediate A_Nu->Intermediate SN2 Reaction Boc_CEP Boc-CEP Boc_CEP->Intermediate Deprotection Boc Deprotection (e.g., TFA, HCl) Intermediate->Deprotection Proceeds to Phase 2 Free_Amine Free Piperazine Intermediate Deprotection->Free_Amine Final_Product Final Molecule A-Linker-B Free_Amine->Final_Product Coupling Reaction B_X Fragment B (with Electrophile) B_X->Final_Product

Caption: Strategic workflow using Boc-CEP to link two fragments.

The workflow is logical and powerful:

  • Alkylation: A nucleophilic group on "Fragment A" displaces the chloride from Boc-CEP.

  • Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), exposing the secondary amine of the piperazine ring.

  • Coupling: The newly liberated amine can then be reacted with an electrophilic "Fragment B" through various coupling reactions, such as amide bond formation, reductive amination, or further nucleophilic substitution.[9]

This strategy has been instrumental in the synthesis of compounds targeting a range of diseases, from cancer to central nervous system disorders.[5][10]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of the modern medicinal chemist. Its predictable reactivity, coupled with the stability and reliable removal of the Boc protecting group, makes it an invaluable intermediate. By enabling the controlled and selective introduction of the piperazine-ethyl linker, Boc-CEP facilitates the efficient construction of complex molecules, accelerating the discovery and development of the next generation of therapeutics. A comprehensive understanding of its synthesis, handling, and reaction mechanisms is therefore essential for any researcher or scientist operating in the field of drug development.

References

  • Benchchem. Synthesis routes of this compound.
  • Benchchem. This compound | 208167-83-3.
  • MedChemExpress. Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate-SDS.
  • PubChem. Tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate | C10H17ClN2O3.
  • ChemicalBook. N-Boc-N'-(2-Chloroethyl)piperazine, hydrochloride salt | 208167-83-3.
  • Benchchem. Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications.
  • Fisher Scientific. SAFETY DATA SHEET. (2018).
  • Fisher Scientific. SAFETY DATA SHEET - 1-Boc-4-(2-chloroethyl)piperazine. (2024).
  • Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694.
  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012).
  • PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Benchchem. Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
  • Chemspace. 4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester.
  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018).
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023).

Sources

The Piperazine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Piperazine Compounds

Introduction: The Ubiquitous Heterocycle

The journey of the piperazine moiety from a simple anthelmintic to a cornerstone of modern medicinal chemistry is a testament to its remarkable structural and functional versatility.[1][2] This six-membered heterocyclic ring, containing two nitrogen atoms at opposite positions, possesses a unique combination of physicochemical properties that have made it a "privileged scaffold" in drug design.[3][4] Its solubility, basicity, chemical reactivity, and conformational flexibility allow for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[4][5] This guide will provide an in-depth exploration of the discovery and history of piperazine compounds, their evolution into diverse therapeutic classes, and the key synthetic and mechanistic principles that underpin their success.

Part 1: From Humble Beginnings to a Paradigm Shift in Therapeutics

The Genesis of Piperazine: An Unlikely Anthelmintic

The story of piperazine in medicine begins in the early 20th century, where it was first introduced by Bayer as a treatment for parasitic worm infections.[6][7] Its application as an anthelmintic was a significant step forward in treating debilitating infections like ascariasis (roundworm) and enterobiasis (pinworm).[7][8]

The effectiveness of piperazine as an anthelmintic lies in its unique mechanism of action. It acts as a GABA (gamma-aminobutyric acid) receptor agonist in nematodes, leading to hyperpolarization of the muscle cell membrane and subsequent flaccid paralysis of the worms.[6][9][10] This paralysis prevents the parasites from maintaining their position in the host's intestinal tract, leading to their expulsion through normal peristaltic action.[9] The selectivity of piperazine for helminths is attributed to the differences in GABA receptor isoforms between vertebrates and invertebrates, minimizing host toxicity.[6]

Experimental Protocol: Synthesis of Piperazine

The industrial synthesis of piperazine is often a byproduct of ethylenediamine production. One common method involves the ammoniation of 1,2-dichloroethane or ethanolamine.[6]

Step-by-step Methodology:

  • Reaction Setup: A high-pressure reactor is charged with either 1,2-dichloroethane or ethanolamine and a large excess of ammonia.

  • Reaction Conditions: The mixture is heated to high temperatures (typically 150-250°C) and pressures.

  • Product Formation: The reaction yields a mixture of ethyleneamines, including ethylenediamine, diethylenetriamine, and piperazine.

  • Separation and Purification: The product stream is subjected to fractional distillation to separate the various amine products. Piperazine, with its higher boiling point, is collected as a distinct fraction.

Part 2: The Piperazine Scaffold as a Versatile Pharmacophore

The true potential of the piperazine ring was realized as medicinal chemists began to explore its utility as a central scaffold for developing drugs targeting a wide array of biological systems.[11][12] Its ability to be easily functionalized at its two nitrogen atoms allows for the creation of vast chemical libraries with diverse pharmacological activities.[1][5]

A New Dawn in Allergy Treatment: The Piperazine Antihistamines

The development of piperazine-based antihistamines marked a significant advancement in the management of allergic conditions. These compounds act as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR).[13] By stabilizing the inactive conformation of the H1 receptor, they prevent the downstream signaling cascade initiated by histamine, thereby alleviating allergic symptoms.[13][14]

Signaling Pathway of H1 Receptor and Inhibition by Piperazine Antihistamines

G cluster_0 Histamine Signaling cluster_1 Inhibition by Piperazine Antihistamines Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Response Allergic Response (Inflammation, etc.) PKC->Response Leads to Piperazine_Anti Piperazine Antihistamine H1R_inactive Inactive H1 Receptor Piperazine_Anti->H1R_inactive Binds and Stabilizes No_Signal No Downstream Signaling H1R_inactive->No_Signal G cluster_0 Aripiprazole Synthesis start Starting Materials intermediate1 7-(4-bromobutoxy)-3,4- dihydroquinolin-2-one start->intermediate1 intermediate2 1-(2,3-dichlorophenyl)piperazine start->intermediate2 reaction N-Alkylation Reaction (Nucleophilic Substitution) intermediate1->reaction intermediate2->reaction purification Purification (Filtration, Recrystallization) reaction->purification final_product Aripiprazole purification->final_product

Sources

safety and handling of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Safety Data Sheet

Standard Safety Data Sheets (SDS) provide a critical, yet generalized, overview of chemical hazards. However, for the practicing scientist engaged in drug discovery and development, a deeper, more mechanistic understanding of a compound's reactivity and handling requirements is paramount. This guide moves beyond compliance to provide a framework for proactive safety, grounded in the specific chemical nature of this compound. The protocols and insights herein are designed to be self-validating, empowering researchers to not only follow procedures but to understand the causality behind them.

Compound Profile and Hazard Analysis

Chemical Identity:

Property Value Source
IUPAC Name This compound[1]
Synonyms 1-Boc-4-(2-chloroethyl)piperazine[2]
CAS Number 208167-83-3[2]
Molecular Formula C11H21ClN2O2[2]
Molecular Weight 248.75 g/mol [2]

Core Hazard Profile:

This compound is classified as an acute toxin and an irritant. The primary hazards, as outlined by GHS classifications, include:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][6]

The Underlying Chemistry of the Hazard:

The primary driver of this compound's reactivity and toxicity is the 2-chloroethyl moiety. This functional group makes the compound a potential alkylating agent . The electron-withdrawing nature of the chlorine atom creates an electrophilic carbon center, which can react with nucleophiles found in biological macromolecules like DNA and proteins. This reactivity is the fundamental reason for its classification as a hazardous substance and necessitates the stringent handling protocols detailed in this guide. The piperazine core, common in many pharmaceuticals, can also contribute to its biological activity and potential for sensitization.[7]

The Hierarchy of Controls: A Self-Validating Safety Framework

A robust safety protocol relies on a multi-layered approach. The "Hierarchy of Controls" is a system that prioritizes risk mitigation strategies from most to least effective.

HierarchyOfControls Elimination Elimination (Not Applicable for Synthesis) Substitution Substitution (Use a less hazardous reagent if possible) Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Admin Administrative Controls (SOPs, Training, Designated Areas) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of Controls prioritizes safety measures.

A. Engineering Controls (The First Line of Defense):

  • Primary Containment: All weighing and handling of solid this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particulates.[8]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions. Safety showers and eyewash stations must be readily accessible and tested regularly.[3][5]

B. Administrative Controls (Standard Operating Procedures):

  • Designated Areas: All work with this compound should be restricted to a designated area of the laboratory, clearly marked with hazard signage.

  • Training: All personnel must be trained on the specific hazards of this compound and the detailed procedures for safe handling, spill cleanup, and emergency response.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[3][9] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[2][8] Contaminated work clothing should not be allowed out of the workplace.[9]

C. Personal Protective Equipment (PPE) (The Final Barrier):

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashing.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Dispose of contaminated gloves properly and wash hands after removal.[10]

  • Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron and booties should be considered.[9]

  • Respiratory Protection: If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10]

Step-by-Step Experimental Protocols

Protocol 1: Weighing and Preparing Solutions

  • Preparation: Don the required PPE (goggles, gloves, lab coat).

  • Designated Area: Conduct all operations within a chemical fume hood.

  • Tare Vessel: Place a tared, sealed container on the analytical balance.

  • Aliquot Transfer: Carefully transfer the solid compound from the stock bottle to the tared container using a clean spatula. Avoid creating dust.

  • Seal and Re-weigh: Securely close the container and re-weigh to determine the exact mass.

  • Dissolution: In the fume hood, add the solvent to the container with the weighed compound. Cap and mix gently until dissolved.

  • Cleanup: Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., isopropanol) followed by soap and water.

Protocol 2: Spill Management

SpillResponse cluster_spill Spill Response Workflow Alert Alert Personnel & Evacuate Area Assess Assess Spill Size & Hazard Alert->Assess Contain Contain Spill with Absorbent Material Assess->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Cleanup Collect Waste in Sealed Container Neutralize->Cleanup Decon Decontaminate Area Cleanup->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Caption: A systematic workflow for spill response.

  • Immediate Action: Alert personnel in the immediate area and evacuate if necessary.[6]

  • Control: If safe to do so, prevent the spread of the spill.

  • Cleanup (Small Spills): For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.[5]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[2]

  • Decontamination: Wipe the spill area with a suitable solvent, followed by a thorough wash with soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.[3]

Storage and Stability

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][9]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[7][11]

  • Stability: While generally stable under recommended storage conditions, piperazine derivatives can be susceptible to degradation over time, especially with exposure to light, moisture, or heat.[7][12] Regular inspection of the material for changes in color or consistency is a good practice.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][5]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in clearly labeled, sealed containers.

  • Disposal: Arrange for disposal by a licensed professional waste disposal service. Do not discharge into drains or the environment.[2][10]

References

  • Fisher Scientific. Safety Data Sheet: 1-Boc-4-(2-chloroethyl)piperazine. URL: https://www.fishersci.com/sds-repository
  • MedChemExpress. Safety Data Sheet: Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate. URL: https://www.medchemexpress.com/sds/HY-W353239.html
  • Thermo Fisher Scientific. Safety Data Sheet: 1-Boc-piperazine. URL: https://www.thermofisher.com/msds
  • AK Scientific, Inc. Safety Data Sheet: Acefylline piperazine. URL: https://www.aksci.com/sds/S711.sds.pdf
  • Key Organics. Safety Data Sheet: tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate. URL: https://www.keyorganics.net/sds/LS-06875.pdf
  • Apollo Scientific. Safety Data Sheet: tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate. URL: https://www.apolloscientific.co.uk/msds/OR321338_msds.pdf
  • MedChemExpress. Safety Data Sheet: tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. URL: https://www.medchemexpress.com/sds/HY-33846.html
  • BOC Sciences. MSDS of 4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester. URL: https://www.bocsci.com/msds/539822-98-5-msds.html
  • Fisher Scientific. Safety Data Sheet: Piperazine. URL: https://www.fishersci.com/sds-repository
  • Tokyo Chemical Industry Co., Ltd. tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate. URL: https://www.tcichemicals.com/IN/en/p/T2584
  • Al-Asmari, A. I., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 116–123. URL: https://pubmed.ncbi.nlm.nih.gov/29528318/
  • Sigma-Aldrich. Safety Data Sheet: Piperazine. URL: https://www.sigmaaldrich.com/sds/sigma/p45907
  • Thermo Fisher Scientific. Safety Data Sheet: Piperazine. URL: https://www.thermofisher.com/msds
  • Fisher Scientific. Safety Data Sheet: Piperazine. URL: https://www.fishersci.com/sds-repository
  • Thermo Fisher Scientific. Safety Data Sheet: 1-(2-Chloroethyl)piperidinium chloride. URL: https://www.thermofisher.com/msds
  • Fisher Scientific. Safety Data Sheet: N-BOC-Piperidine-4-carboxylic acid. URL: https://www.fishersci.com/sds-repository
  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10353694
  • PubChem. tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/15946441

Sources

A Strategic Building Block in Modern Drug Discovery: The Role and Application of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate is a key bifunctional organic molecule that has become indispensable in the field of medicinal chemistry. While not possessing a therapeutic mechanism of action itself, its strategic value lies in its chemical reactivity, serving as a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). This guide elucidates the chemical principles governing its utility, focusing on the distinct roles of its constituent parts: the Boc-protecting group and the reactive chloroethyl chain. Through an examination of its application in the synthesis of notable drugs such as Aripiprazole and Cariprazine, this paper provides researchers, chemists, and drug development professionals with a comprehensive understanding of its synthetic applications and the rationale behind its widespread use in accelerating the discovery of new medicines.

The Strategic Importance of Piperazine Scaffolds in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug discovery, appearing in the structure of numerous approved drugs across a wide range of therapeutic areas. Its prevalence is due to several favorable properties:

  • Physicochemical Properties: The two nitrogen atoms in the piperazine ring allow for modulation of aqueous solubility and lipophilicity. At physiological pH, the piperazine moiety can be protonated, enhancing solubility and enabling interactions with biological targets.

  • Synthetic Versatility: The secondary amine nature of the two nitrogens provides handles for synthetic modification, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

  • Pharmacokinetic Profile: The piperazine core often imparts favorable absorption, distribution, metabolism, and excretion (ADME) properties to drug candidates.

Reagents like this compound are of high strategic value because they provide a pre-functionalized, protected piperazine core, streamlining the synthesis of complex molecules. The presence of a reactive "handle" (the 2-chloroethyl group) on one nitrogen and a protecting group (the Boc group) on the other allows for sequential, controlled reactions, which is a cornerstone of modern organic synthesis.

Physicochemical Properties and Structural Analysis

The utility of this reagent is best understood by analyzing its distinct chemical components.

PropertyValue
Molecular Formula C₁₁H₂₁ClN₂O₂
Molecular Weight 248.75 g/mol
CAS Number 131864-77-2
Appearance White to off-white solid
Key Functional Groups Boc-protected amine, Tertiary amine, Alkyl chloride

Structural Breakdown:

  • tert-Butoxycarbonyl (Boc) Group: This is a widely used protecting group for amines. Its bulky nature prevents the nitrogen to which it is attached from participating in nucleophilic reactions. Crucially, it is stable under many reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), revealing the secondary amine for subsequent functionalization.

  • Piperazine Core: The central heterocyclic ring, providing the structural backbone and favorable physicochemical properties common to many APIs.

  • 2-Chloroethyl Group (-CH₂CH₂Cl): This is the primary reactive site of the molecule. The carbon atom attached to the chlorine is electrophilic, making it an excellent target for nucleophiles. This group enables the molecule to act as a piperazine-ethylating agent.

The Core Utility: Mechanism of Reactivity in Synthetic Chemistry

The "mechanism of action" for this compound is not biological but chemical. Its utility is defined by its predictable reactivity in organic synthesis, primarily through nucleophilic substitution.

The 2-Chloroethyl Group as an Electrophilic Handle

The primary reaction this building block undergoes is N-alkylation. A nucleophile (such as a primary or secondary amine, a phenoxide, or a thiolate) attacks the electrophilic carbon of the chloroethyl group, displacing the chloride leaving group. This forms a new carbon-nucleophile bond, effectively tethering the piperazine moiety to another molecule.

This reaction typically proceeds via an SN2 mechanism, which is favored by polar aprotic solvents.[1] In some cases, particularly with weaker nucleophiles, the reaction may be facilitated by an intramolecular cyclization where the piperazine nitrogen displaces the chloride to form a highly reactive aziridinium ion intermediate.[1] This strained, three-membered ring is then rapidly opened by the nucleophile.

Synthetic Workflow and Control

The presence of the Boc group is critical for synthetic control. It ensures that only the nitrogen of the chloroethyl side-chain acts as a tertiary amine, while the other nitrogen is rendered unreactive. This prevents undesired side reactions, such as polymerization or the formation of quaternary ammonium salts.[2] Once the desired alkylation is complete, the Boc group can be cleanly removed to allow for further modification at the newly liberated nitrogen.

Below is a generalized workflow illustrating the strategic use of this reagent.

G reagent tert-Butyl 4-(2-chloroethyl) piperazine-1-carboxylate step1 Step 1: N-Alkylation (Base, Solvent) reagent->step1 nucleophile Nucleophile (Nu-H) (e.g., Ar-OH, R-NH₂) nucleophile->step1 intermediate Boc-Protected Intermediate step1->intermediate step2 Step 2: Deprotection (Acid, e.g., TFA, HCl) intermediate->step2 final_product Functionalized Piperazine Product step2->final_product

Caption: Generalized synthetic workflow using the title reagent.

Application in the Synthesis of Bioactive Molecules (Case Studies)

The true value of this building block is demonstrated by its role in the synthesis of marketed drugs.

Case Study 1: Aripiprazole

Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[3] Its synthesis often involves coupling a dichlorophenylpiperazine fragment with a quinolinone moiety. While not a direct use of the title compound, many synthetic routes to the required 1-(2,3-dichlorophenyl)piperazine intermediate rely on Boc-piperazine derivatives, showcasing the importance of the underlying synthetic strategy.[4][5] The core reaction involves the N-alkylation of a piperazine nitrogen with a halo-alkoxy linker attached to the quinolinone core.[6]

Case Study 2: Cariprazine

Cariprazine is another antipsychotic drug that acts as a D2 and D3 receptor partial agonist.[7] Several patented synthetic routes for Cariprazine and its key intermediates utilize N-Boc protected piperazines.[8][9] For instance, the synthesis can involve the Buchwald-Hartwig reaction between 1-bromo-2,3-dichlorobenzene and tert-butyl piperazine-1-carboxylate to form a key intermediate, tert-butyl 4-(2,3-dichlorophenyl)piperazine-1-carboxylate.[8] This intermediate is then deprotected and further functionalized. This highlights the role of Boc-piperazine derivatives in constructing the core of complex APIs.[10]

Experimental Protocol: A General Procedure for N-Alkylation

This protocol provides a representative, self-validating method for the N-alkylation of a phenolic nucleophile using this compound.

Objective: To synthesize tert-butyl 4-(2-(4-nitrophenoxy)ethyl)piperazine-1-carboxylate.

Materials:

  • This compound (1.0 eq)

  • 4-Nitrophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column Chromatography supplies (silica gel)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration with respect to the limiting reagent).

  • Reagent Addition: Add this compound (1.0 eq) to the stirring mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Rationale: Heating increases the reaction rate for the SN2 displacement. Acetonitrile is a suitable polar aprotic solvent.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting material spot and the appearance of a new, higher Rf product spot indicates reaction progression.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Liquid-Liquid Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x). Rationale: This removes residual inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The purity of the collected fractions should be confirmed by TLC before combining and concentrating to yield the final product as a pure solid.

G start 1. Combine Reactants (Phenol, Base, Reagent) in Acetonitrile reflux 2. Heat to Reflux (12-24h) start->reflux monitor 3. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 4. Cool, Filter & Concentrate monitor->workup Reaction Complete extract 5. EtOAc/Water Extraction workup->extract dry 6. Dry (MgSO₄) & Concentrate extract->dry purify 7. Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for a typical N-alkylation reaction.

Conclusion

This compound represents a class of reagents whose value is not in direct biological activity, but in its enabling role in chemical synthesis. Its bifunctional and orthogonally protected nature provides chemists with a reliable and versatile tool for constructing complex molecules containing the privileged piperazine scaffold. By understanding the principles of its reactivity—the protective nature of the Boc group and the electrophilic character of the chloroethyl moiety—drug discovery professionals can strategically design and execute efficient synthetic routes to novel therapeutic agents, thereby shortening development timelines and accelerating the path to new medicines.

References

  • Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. (n.d.). Semantic Scholar. [Link]
  • Aripiprazole Synthesis Process: A Detailed Guide. (2025, December 12).
  • Simple synthesis of aripiprazole API in desired polymorphk form. (n.d.).
  • Bhosle, S. D., et al. (2022). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Organic Process Research & Development, 26(3), 576-592. [Link]
  • The synthesis of the key intermediate of cariprazine a Retrosynthetic... (n.d.).
  • Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. (2022, February 17).
  • Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. (2022, January 1). Ingenta Connect. [Link]
  • Synthesis and bioactivity of aripiprazole deriv
  • Optimization of aripiprazole synthesis. (2025, August 5).

Sources

Unlocking New Chemical Space: A Technical Guide to the Research Potential of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate stands as a cornerstone bifunctional building block in modern synthetic and medicinal chemistry. Its unique architecture, featuring a piperazine core differentially protected at its two nitrogen atoms and equipped with a reactive chloroethyl sidechain, offers a wealth of opportunities for constructing complex molecular architectures. The acid-labile tert-butoxycarbonyl (Boc) group provides orthogonal protection, allowing for selective functionalization at the N4 nitrogen via the chloroethyl handle, followed by deprotection and subsequent modification at the N1 position. This guide delves into the compound's core reactivity, established applications, and outlines promising, under-explored research avenues for scientists in drug discovery and materials science. We provide detailed, field-tested protocols and conceptual frameworks to catalyze innovation and accelerate the discovery of novel chemical entities.

Introduction: A Molecule of Strategic Importance

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs targeting a wide array of biological systems, including the central nervous system (CNS), infectious diseases, and oncology.[1][2] Its prevalence is due to its ability to improve the pharmacokinetic properties of a molecule, such as aqueous solubility and oral bioavailability, and its conformational flexibility which allows it to act as a versatile linker or pharmacophore element.

This compound, hereafter referred to as 1 , capitalizes on this privileged structure. It is a strategically designed intermediate that offers chemists precise control over synthetic outcomes. The Boc group at the N1 position serves as a robust protecting group, stable to a wide range of reaction conditions but easily removed with mild acid.[3] This leaves the N4 nitrogen, which is functionalized with a 2-chloroethyl group—a moderately reactive electrophile poised for nucleophilic substitution reactions. This elegant design allows for a sequential and controlled approach to building complex molecules, making it an invaluable tool for chemical library synthesis and lead optimization campaigns.

Physicochemical Properties & Core Reactivity

A thorough understanding of the compound's properties is essential for its effective application in synthesis.

PropertyValueReference / CAS Number
Molecular Formula C₁₁H₂₁ClN₂O₂[4]
Molecular Weight 248.75 g/mol [4]
Appearance White to off-white solidSupplier Data
CAS Number 127275-58-7[4]
2.1. The Electrophilic Chloroethyl Group

The primary reactive site for initial diversification is the terminal carbon of the chloroethyl group. As a primary alkyl chloride, it is susceptible to Sɴ2 (bimolecular nucleophilic substitution) reactions. A wide variety of nucleophiles can be employed to displace the chloride, including:

  • Phenoxides (O-alkylation)

  • Amines (N-alkylation)

  • Thiolates (S-alkylation)

  • Carbanions (C-C bond formation)

The reactivity of the chloroethyl group is moderate, often requiring elevated temperatures (60-100 °C) and the presence of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) to facilitate the reaction. This moderate reactivity can be advantageous, preventing unwanted side reactions and allowing for good functional group tolerance.

2.2. The Nucleophilic Piperazine Core & Boc Protection

The Boc protecting group is the key to the compound's synthetic utility.[3] It deactivates the N1 nitrogen, preventing it from competing in the initial alkylation step. Once the desired modification has been made via the chloroethyl group, the Boc group can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[1] This unmasks the N1 secondary amine, which can then be used for a second diversification step, such as:

  • Amide bond formation

  • Reductive amination

  • Urea/thiourea formation

  • Further N-alkylation or arylation reactions

This two-step functionalization capability is what makes 1 a powerful linker and scaffold-building reagent.

Potential Research Areas & Future Directions

While 1 is a known intermediate, its full potential remains untapped. Below are several proposed research areas where this building block could drive significant innovation.

3.1. Medicinal Chemistry: Scaffolds for Novel Therapeutics

The piperazine motif is a validated pharmacophore for numerous G-protein coupled receptors (GPCRs) and kinases.[2][5]

  • CNS Receptor Modulators: Many CNS drugs, including antidepressants and antipsychotics, feature an arylpiperazine moiety.[6] Compound 1 is an ideal starting point for generating libraries of novel arylpiperazine derivatives. By reacting 1 with a diverse set of substituted phenols or anilines, and then performing a second diversification on the deprotected N1 nitrogen, researchers can rapidly explore the structure-activity relationship (SAR) for targets like serotonin (5-HT) and dopamine (D₂) receptors.[5][7]

  • Kinase Inhibitors: The piperazine ring often serves as a solvent-exposed moiety in kinase inhibitors, improving solubility and providing an attachment point for linkers. Compound 1 can be used to tether various hinge-binding pharmacophores (e.g., pyrimidines, indazoles) to explore novel chemical space in the solvent-front region of the ATP binding pocket.

3.2. Linker Technologies for Targeted Therapeutics

The development of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) relies on versatile linker chemistry.

  • PROTACs: A PROTAC molecule consists of two ligands—one for a target protein and one for an E3 ubiquitin ligase—joined by a linker. The structure of 1 is perfectly suited to serve as a foundational element of this linker. The chloroethyl group can be used to attach to one ligand, while the N1 nitrogen (after deprotection) can be elaborated into a chain to connect to the second ligand. The piperazine ring itself can contribute favorable properties to the linker, such as solubility and an optimal conformational profile.

  • Covalent Modulators: The chloroethyl group, while not as reactive as classic covalent warheads like acrylamides, can function as a "masked" electrophile. Under certain enzymatic or physiological conditions, it could be activated or positioned to form a covalent bond with a nearby nucleophilic residue (e.g., cysteine, histidine) on a target protein. This presents a high-risk, high-reward area for developing highly specific and durable inhibitors.

3.3. Materials Science & Supramolecular Chemistry

Beyond medicine, the rigid, bifunctional nature of the piperazine core can be exploited in materials science. By reacting both ends of the molecule with different polymerizable groups, 1 can be incorporated as a functional monomer into copolymers. The piperazine core could imbue these materials with unique properties, such as pH-responsiveness, metal-chelating abilities, or specific surface adhesion characteristics.

Key Experimental Protocols

The following protocols are provided as a validated starting point for researchers.

Protocol 4.1: General Procedure for N-Alkylation of Phenols

This protocol describes the coupling of 1 with a generic phenol to form an ether linkage.

  • Reagent Setup: In a dry round-bottom flask, dissolve the phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile, ~0.1 M).

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq). Stir the suspension for 10-15 minutes at room temperature.

  • Alkylation: Add this compound (1 , 1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting phenol is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol 4.2: Boc-Deprotection

This protocol details the removal of the Boc protecting group to liberate the N1 amine.

  • Reagent Setup: Dissolve the Boc-protected piperazine derivative (1.0 eq) in dichloromethane (DCM, ~0.1 M).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 10-20 eq) or a 4M solution of HCl in dioxane (10-20 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure. If using TFA, co-evaporate with toluene several times to remove residual acid. If using HCl, the product will often precipitate as the hydrochloride salt.

  • Neutralization (Optional): To obtain the free base, dissolve the crude salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected product.

Visualizing Synthetic Potential

Diagrams can clarify the strategic application of this versatile building block.

Diagram 5.1: Core Reaction Pathway

This diagram illustrates the fundamental two-step diversification strategy enabled by this compound.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection & Diversification Start tert-Butyl 4-(2-chloroethyl) piperazine-1-carboxylate (1) Prod1 Boc-Protected Intermediate (Boc-Pip-Et-Nu) Start->Prod1 Sɴ2 Reaction Nuc Nucleophile (Nu-H) (e.g., Phenol, Amine, Thiol) Nuc->Start Base Base (e.g., K₂CO₃) Base->Start Deprot Deprotected Intermediate (H-Pip-Et-Nu) Prod1->Deprot Boc Deprotection Acid Acid (TFA or HCl) Final Final Product (R₂-Pip-Et-Nu) Deprot->Final 2nd Functionalization R2X Second Reagent (R₂-X) (e.g., Acyl Chloride, Aldehyde) R2X->Final G cluster_workflow Parallel Synthesis Workflow Start Reagent 1: tert-Butyl 4-(2-chloroethyl) piperazine-1-carboxylate Alkylation Parallel Alkylation (Protocol 4.1) Start->Alkylation Library1 Library of Phenols (R₁-Ar-OH) Library1->Alkylation Intermediate_Plate Intermediate Plate Boc-Pip-Et-O-Ar-R₁ Alkylation->Intermediate_Plate Deprotection Parallel Deprotection (Protocol 4.2) Intermediate_Plate->Deprotection Amidation Parallel Amidation (EDC/HOBt) Deprotection->Amidation Library2 Library of Carboxylic Acids (R₂-COOH) Library2->Amidation Final_Plate Final Compound Library Plate R₂-CO-Pip-Et-O-Ar-R₁ Amidation->Final_Plate Screening Biological Screening (e.g., Receptor Binding Assay) Final_Plate->Screening

Caption: A high-throughput synthesis plan for generating a CNS-focused compound library.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its inherent bifunctionality, governed by the orthogonal Boc protecting group, provides a reliable and flexible platform for the synthesis of complex and diverse molecules. The potential research avenues outlined in this guide—from novel CNS therapeutics and targeted cancer therapies to advanced functional materials—underscore the vast, unexplored chemical space that this compound unlocks. By leveraging the robust protocols and strategic frameworks presented herein, researchers are well-equipped to drive the next wave of discovery and innovation.

References
  • Benchchem. The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.
  • Benchchem. Application Notes and Protocols for Aqueous Phase Reactions of 2-Chloroethylamine Hydrochloride.
  • Benchchem. 2-Chloroethylamine Hydrochloride | Alkylating Agent.
  • Ningbo Inno Pharmchem Co., Ltd. 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis.
  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Pharmaffiliates. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • Benchchem. Synthesis routes of this compound.
  • Benchchem. Application Notes and Protocols for Boc-Protection of Piperazine Derivatives.
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Amerigo Scientific. This compound hydrochloride.

Sources

A Researcher's Guide to Sourcing tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: From Supplier Vetting to Application

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate. Moving beyond a simple supplier list, this document delves into the critical aspects of sourcing this key building block, including quality control, common synthetic methodologies, and its strategic application in medicinal chemistry. Our focus is on ensuring scientific integrity and enabling informed decision-making in the procurement and use of this versatile chemical intermediate.

Introduction: The Strategic Importance of a Versatile Building Block

This compound, also known as 1-Boc-4-(2-chloroethyl)piperazine, is a bifunctional molecule of significant interest in pharmaceutical research. Its structure combines a piperazine ring, a common scaffold in many approved drugs, with a reactive chloroethyl side chain and a Boc-protecting group. This unique combination makes it an invaluable starting material for introducing the piperazine moiety into target molecules through nucleophilic substitution reactions.

The piperazine ring is prized in drug design for its ability to improve pharmacokinetic properties, such as aqueous solubility and oral bioavailability, and for its capacity to form crucial hydrogen bonds with biological targets.[1] This guide will equip you with the technical knowledge to effectively source and utilize this high-value intermediate.

Key Compound Identifiers:

  • CAS Number: 208167-83-3[2][3]

  • Molecular Formula: C₁₁H₂₁ClN₂O₂[2][3]

  • Molecular Weight: 248.75 g/mol [2][3]

Commercial Supplier Landscape: A Comparative Analysis

The selection of a reliable supplier is paramount to the success and reproducibility of any research program. The following table summarizes prominent commercial suppliers offering this compound. Note that availability, purity, and formulation (e.g., as a hydrochloride salt) can vary.

SupplierProduct NameCAS NumberStated PurityNotes
Thermo Scientific This compound208167-83-397%Available through distributors like Fisher Scientific.[3][4]
Amerigo Scientific This compound hydrochloride1170890-35-395%Offered as the hydrochloride salt.[5]
AbacipharmTech This compound208167-83-3N/AListed as a global chemical supplier.[2]
MedChemExpress tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate655225-01-798.83% (GC)Note: This is the bromo-analogue, often used interchangeably. CoA is available.[6]
Sigma-Aldrich tert-Butyl 4-(2-bromoethyl)piperidinecarboxylateN/AN/ANote: This is the piperidine analogue, not piperazine. Buyer assumes purity confirmation.

This table is representative and not exhaustive. Researchers should always verify current specifications directly with the supplier.

Quality Control and Vetting: A Self-Validating System

Trustworthiness in chemical sourcing is built on rigorous quality control. Before incorporating a new batch of this reagent into a synthetic workflow, a thorough evaluation of its Certificate of Analysis (CoA) is essential.

Key Quality Specifications:

  • Appearance: Typically a white to off-white or light brown solid.[3]

  • Identity Confirmation: The CoA should confirm the structure, most commonly via ¹H NMR spectroscopy, which should be consistent with the expected chemical shifts and integrations for the Boc, piperazine, and chloroethyl protons.[6]

  • Purity Assessment: Purity is often determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity level of >97% is common for research applications.[4][6]

  • Physical Properties: The melting point, typically in the range of 62-65 °C, serves as a useful indicator of purity.[3]

Potential Impurities: The most common route to this compound involves the chlorination of its precursor, 1-Boc-4-(2-hydroxyethyl)piperazine.[7] Consequently, the primary potential impurity is unreacted starting material. Residual solvents from the workup and purification (e.g., dichloromethane, ethyl acetate) may also be present. Always scrutinize the analytical data provided by the supplier to ensure the absence of these contaminants.

Synthesis Protocol: Understanding the Provenance

Understanding the synthesis of your starting material provides insight into potential side products and handling requirements. The conversion of the corresponding alcohol using thionyl chloride (SOCl₂) is a standard and efficient laboratory method.[7]

Experimental Protocol: Chlorination of 1-Boc-4-(2-hydroxyethyl)piperazine

Objective: To synthesize this compound from its hydroxyethyl precursor.

Materials:

  • 4-(2-hydroxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Drying tube or nitrogen inlet

Procedure:

  • Dissolve 4-(2-hydroxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (1.0 mmol) in dichloromethane (2 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • While stirring, add thionyl chloride (2.0 mmol) dropwise to the solution. The addition is exothermic and should be controlled to maintain the temperature.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature.

  • Continue stirring for 14 hours to ensure the reaction proceeds to completion.[7]

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure. The crude product can then be purified, often through an aqueous workup followed by column chromatography, to yield the final product.

Causality Behind Choices:

  • Thionyl Chloride: A highly effective reagent for converting primary alcohols to alkyl chlorides with easily removable byproducts (SO₂ and HCl gas).

  • 0 °C Addition: Controls the initial exothermic reaction between the alcohol and SOCl₂, preventing potential side reactions.

  • 14-hour Stir: Ensures complete conversion of the starting material, maximizing yield.

Diagram: Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Completion cluster_3 Workup & Purification Start Dissolve Starting Material (1-Boc-4-(2-hydroxyethyl)piperazine) in CH2Cl2 Cool Cool to 0 °C (Ice Bath) Start->Cool Add Add SOCl2 (dropwise) Cool->Add Control Exotherm Warm Warm to RT Add->Warm Stir Stir 14 hours Warm->Stir Drive to Completion Workup Concentrate & Purify Stir->Workup Product Final Product: This compound Workup->Product G cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Further Functionalization reagent tert-Butyl 4-(2-chloroethyl) piperazine-1-carboxylate step1 Nucleophilic Substitution reagent->step1 nucleophile Core Scaffold with Nucleophile (Nu-H) (e.g., R-NH2, R-OH) nucleophile->step1 intermediate Boc-Protected Intermediate step1->intermediate step2 Acidic Conditions (e.g., TFA or HCl) intermediate->step2 deprotected Deprotected Intermediate (Free Piperazine NH) step2->deprotected step3 Amide Coupling, Arylation, etc. deprotected->step3 final_product Final Target Molecule step3->final_product

Caption: Logical flow of using the reagent in multi-step synthesis.

Safety, Handling, and Storage

Proper handling of all laboratory chemicals is non-negotiable. Based on available Safety Data Sheets (SDS), this compound presents several hazards that require appropriate precautions.

GHS Hazard Classification: [3]| Hazard Code | Description | | :--- | :--- | | H302 | Harmful if swallowed | | H312 | Harmful in contact with skin | | H315 | Causes skin irritation | | H319 | Causes serious eye irritation | | H332 | Harmful if inhaled | | H335 | May cause respiratory irritation |

Handling Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [8]Ensure safety showers and eye wash stations are accessible. [8]* Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety goggles with side-shields, and a lab coat. [3][8]* Handling Practices: Avoid breathing dust. [8]Wash hands thoroughly after handling. [8]Avoid release to the environment. [3] Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place. [9]* The compound may be light-sensitive and hygroscopic; protect from light and moisture. [9]

Conclusion

This compound is more than just a catalog chemical; it is a strategic tool for accelerating drug discovery. A successful research outcome depends not only on its clever application in synthesis but also on the diligent sourcing of high-quality material. By combining a critical evaluation of suppliers, a thorough analysis of quality control data, and a deep understanding of its chemical properties and handling requirements, researchers can confidently and safely leverage this versatile building block to construct the next generation of therapeutic agents.

References

  • This compound hydrochloride.Amerigo Scientific. [Link]
  • tert-Butyl 4-(2-chloroethyl)
  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.MDPI. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate, a pivotal building block in modern organic synthesis and medicinal chemistry. This bifunctional reagent, featuring a nucleofuge (chloro group) and a selectively protected amine (Boc group), offers a robust platform for introducing the valuable piperazine moiety into target molecules. We will dissect its core reactivity, present detailed, field-proven protocols for its application in N- and O-alkylation reactions, and contextualize its utility through a case study in the synthesis of pharmacologically relevant scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the efficient construction of complex molecular architectures.

Reagent Profile and Physicochemical Properties

This compound (CAS RN: 208167-83-3) is a piperazine derivative strategically designed for synthetic utility.[1] The tert-butoxycarbonyl (Boc) protecting group at the N1 position deactivates this nitrogen, preventing its participation in nucleophilic reactions and thereby ensuring that transformations occur regioselectively at the N4 position via the 2-chloroethyl arm.[2][3] The reagent is typically a white to brown crystalline powder soluble in common organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[1]

PropertyValue
IUPAC Name This compound
CAS Number 208167-83-3
Molecular Formula C₁₁H₂₁ClN₂O₂
Molecular Weight 248.75 g/mol [4]
Appearance White to brown crystalline powder[1]
Melting Point 62.9–64.7°C[1]
Solubility Soluble in ethanol, DMSO, DCM[1]

Storage and Handling: Store in a cool, dry place, sealed from moisture. As with all alkylating agents, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used.

Core Reactivity and Mechanistic Pathways

The synthetic utility of this reagent is centered on the electrophilic nature of the 2-chloroethyl group.[5] A nucleophile can displace the chloride leaving group through two primary mechanistic pathways, the prevalence of which is dictated by the nucleophile's strength and the reaction conditions.

Direct Nucleophilic Substitution (S_N_2)

In the presence of a strong nucleophile (Nu⁻) and typically in a polar aprotic solvent, the reaction proceeds via a direct, bimolecular (S_N_2) backside attack on the carbon bearing the chlorine atom.[5][6] This is a single, concerted step where the Nu-C bond forms simultaneously as the C-Cl bond breaks.[7] This pathway is favored by anionic nucleophiles or highly reactive amines.

Aziridinium Ion Intermediate Formation

A hallmark of N-(2-haloethyl)amines is their capacity for intramolecular cyclization. The N4 piperazine nitrogen can act as an internal nucleophile, displacing the chloride to form a highly strained and exceptionally reactive bicyclic aziridinium ion intermediate.[5] This cyclization is often the rate-determining step, particularly with weaker nucleophiles.[5] The subsequent ring-opening by an external nucleophile is rapid and occurs at one of the electrophilic carbons of the three-membered ring, leading to the final alkylated product. This pathway is analogous to the mechanism of action for nitrogen mustards.[5]

G start This compound sn2_product Direct Alkylation Product (Boc-Pip-CH2CH2-Nu) start->sn2_product  Direct SN2 Attack (Strong Nucleophile, e.g., RS⁻, RO⁻) aziridinium Aziridinium Ion Intermediate (Highly Electrophilic) start->aziridinium Intramolecular Cyclization (Rate-Limiting Step) aziridinium_product Ring-Opened Product (Boc-Pip-CH2CH2-Nu) aziridinium->aziridinium_product Nucleophilic Attack (Weak Nucleophile, e.g., R₂NH)

Figure 1: Competing reaction pathways for alkylation.

Key Applications and Synthetic Strategy

This reagent is a cornerstone for introducing a functionalized piperazine ring, a privileged scaffold in medicinal chemistry known to enhance solubility and modulate pharmacokinetic properties.[8]

G reagent Boc-Pip-CH2CH2-Cl (Starting Reagent) coupling Step 1: Nucleophilic Substitution (N- or O-Alkylation) with Nu-H reagent->coupling Base, Solvent, Heat intermediate Step 2: Purification of Boc-Protected Intermediate coupling->intermediate Work-up, Chromatography deprotection Step 3 (Optional): Acidic Boc-Deprotection (e.g., TFA or HCl) intermediate->deprotection If N1 amine is needed final_product Final Functionalized Piperazine Derivative intermediate->final_product If Boc group is desired deprotection->final_product Yields free amine

Figure 2: General synthetic workflow using the title reagent.
Case Study: Synthesis of Cetirizine Precursors

Cetirizine is a second-generation antihistamine that features a piperazine core.[9] The synthesis of cetirizine and its analogues can be efficiently achieved using a strategy that involves the alkylation of a benzhydrylpiperazine derivative. Alternatively, our title reagent can be coupled with a (4-chlorophenyl)(phenyl)methanol derivative in an O-alkylation reaction, followed by subsequent manipulations, to build the core structure of related compounds. Many reported syntheses of cetirizine involve the reaction of a piperazine with a halo-alkoxy derivative, demonstrating the fundamental importance of the key C-N or C-O bond-forming reaction that this reagent is designed for.[10][11]

Experimental Protocols

The following protocols are generalized procedures that can be adapted for a wide range of substrates. Optimization of base, solvent, temperature, and reaction time may be necessary for specific applications.

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol describes the coupling of this compound with a generic secondary amine nucleophile (e.g., another piperazine, morpholine, or other heterocyclic amine).

Materials:

  • This compound (1.0 eq.)

  • Secondary amine nucleophile (1.0 - 1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine nucleophile (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1-0.2 M concentration relative to the limiting reagent).

  • In a separate container, dissolve this compound (1.0 eq.) in a minimal amount of acetonitrile.

  • Add the solution of the chloroethylpiperazine derivative to the stirring suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approx. 82°C for ACN) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KCl), washing the filter cake with additional acetonitrile or ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[12]

  • Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the pure N-alkylated product.[12]

ParameterTypical ConditionRationale / Notes
Base K₂CO₃, Cs₂CO₃, Et₃NK₂CO₃ is a cost-effective and easily removable solid base. Cs₂CO₃ can accelerate reactions but is more expensive. Et₃N is a liquid organic base.
Solvent ACN, DMF, DMSOPolar aprotic solvents are ideal for S_N_2 reactions. DMF and DMSO have higher boiling points and can be used for less reactive substrates.
Temperature 50°C - RefluxHeating is generally required to overcome the activation energy of the C-Cl bond cleavage.
Stoichiometry 1.0 : 1.1 (Alkylator:Nucleophile)A slight excess of the nucleophile can help drive the reaction to completion.
Protocol 2: General Procedure for O-Alkylation of a Phenol

This method details the formation of an aryl ether linkage by reacting the reagent with a phenolic substrate.

Materials:

  • This compound (1.1 eq.)

  • Phenolic substrate (1.0 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)

  • Potassium Iodide (KI) (catalytic, ~0.1 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 1M NaOH(aq), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the phenolic substrate (1.0 eq.), potassium carbonate (2.5 eq.), and a catalytic amount of potassium iodide (0.1 eq.).

  • Add anhydrous DMF to dissolve/suspend the reagents (approx. 0.2 M concentration).

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the phenoxide salt.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Heat the mixture to 60-80°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting phenol (typically 6-18 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts and wash with 1M NaOH(aq) (2x) to remove any unreacted phenol, followed by water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the desired aryl ether product.

Troubleshooting and Optimization

  • Low Reactivity: If the reaction stalls, consider switching to a more polar solvent with a higher boiling point (e.g., from ACN to DMF). The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction by an in-situ Finkelstein reaction, converting the chloroalkane to the more reactive iodoalkane.

  • Side Reactions: For primary amine nucleophiles, dialkylation can be a competing side reaction. Using a larger excess of the primary amine nucleophile can help favor the mono-alkylated product.

  • Difficult Purification: If the product is highly polar, reverse-phase chromatography may be more effective. If the product is basic, an acidic wash during workup can sometimes remove basic impurities, but care must be taken not to cleave the Boc group.

Conclusion

This compound is a highly effective and versatile reagent for the regioselective introduction of a piperazine moiety. Its well-defined reactivity, coupled with the stability and synthetic utility of the Boc protecting group, makes it an invaluable tool in the synthesis of pharmaceuticals and other complex organic molecules. The protocols and mechanistic insights provided herein serve as a comprehensive guide for its successful application in the laboratory.

References

  • Venkat Narsaiah, A., et al. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Applied Biology and Pharmaceutical Technology, 1(2), 735-739.
  • ResearchGate. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy.
  • Amerigo Scientific. (n.d.). This compound hydrochloride.
  • Google Patents. (2018). CN108033931A - A kind of synthetic method of N-Boc piperazines.
  • Ferrazzano, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7167.
  • ResearchGate. (n.d.). Synthesis of Cetirizine by condensation of (R)-tert-butylsulfinamide [(R)-TBS] with 4-chlorobenzaldehyde.
  • Google Patents. (2009). US20090030205A1 - Process for obtaining cetirizine dihydrochloride.
  • CK-12 Foundation. (2024). Nucleophilic Substitution Reactions - Haloalkanes.
  • Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions.

Sources

The Versatile N-Alkylation Agent: A Guide to Protocols for tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a core structural framework frequently found in a multitude of clinically successful drugs. Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker for engaging with biological targets.[1] A particularly valuable building block for introducing this key pharmacophore is tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a critical design feature, enabling selective mono-alkylation at the other nitrogen.[2] This strategic protection circumvents the common issue of di-alkylation, a frequent side reaction when using unprotected piperazine.[3] The reactive chloroethyl group provides a reliable electrophilic handle for coupling with a wide range of nucleophiles, making this reagent an indispensable tool in the synthesis of novel therapeutics, especially in the development of antipsychotics and other central nervous system (CNS) agents.[4]

This comprehensive guide provides detailed application notes and protocols for the N-alkylation of various nucleophiles using this compound, offering insights into reaction mechanisms, optimization strategies, and practical execution for researchers in drug development.

Understanding the N-Alkylation Reaction: A Mechanistic Perspective

The N-alkylation reaction with this compound proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[5] In this process, a nucleophile (Nu:), such as an amine, phenoxide, or thiolate, attacks the electrophilic carbon atom of the chloroethyl group, displacing the chloride leaving group in a single, concerted step.

The choice of a suitable base is paramount for the success of this reaction. The base serves two primary functions: to deprotonate the nucleophile, thereby increasing its nucleophilicity, and to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[4] Common inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are often employed for their moderate basicity and good solubility in polar aprotic solvents. Organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are also frequently used.

The Boc protecting group plays a crucial role in directing the regioselectivity of the alkylation. By sterically and electronically shielding one of the piperazine nitrogens, it ensures that the alkylation occurs exclusively at the unprotected nitrogen atom. This strategic protection is essential for the synthesis of well-defined, mono-substituted piperazine derivatives. Following the alkylation, the Boc group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to liberate the secondary amine for further functionalization if required.[3]

General Protocol for N-Alkylation

This general protocol outlines a standard procedure for the N-alkylation of a nucleophile with this compound. The specific conditions, such as the choice of base, solvent, and temperature, may require optimization depending on the reactivity of the nucleophile.

Materials:
  • Nucleophile (e.g., primary/secondary amine, phenol, thiol, indole) (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, Et₃N, DIPEA) (2.0-3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:
  • To a round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq) and the chosen base (2.0-3.0 eq).

  • Add the anhydrous solvent and stir the mixture to form a suspension or solution.

  • Add this compound (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 60-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

  • Characterize the purified product by NMR and mass spectrometry.

Detailed Application Protocols

Protocol 1: N-Alkylation of Aromatic Amines (Anilines)

The N-alkylation of anilines with this compound is a common transformation in the synthesis of various pharmaceutical intermediates.

  • Substrate: Aniline (1.0 eq)

  • Alkylation Agent: this compound (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Temperature: 80 °C

  • Reaction Time: 12-24 hours

Procedure: Follow the general protocol described above. The reaction is typically monitored for the disappearance of the starting aniline by TLC. After work-up and purification, the desired N-alkylated product is obtained.

Protocol 2: O-Alkylation of Phenols

The O-alkylation of phenols provides access to aryl ethers containing the piperazine moiety. The choice of solvent can be critical in determining the regioselectivity (O- vs. C-alkylation).[6] Polar aprotic solvents generally favor O-alkylation.

  • Substrate: Phenol (1.0 eq)

  • Alkylation Agent: this compound (1.2 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: Anhydrous Acetonitrile

  • Temperature: Reflux (approx. 82 °C)

  • Reaction Time: 8-16 hours

Procedure: Adhere to the general protocol. The formation of the phenoxide in situ with a strong base like cesium carbonate enhances the nucleophilicity of the oxygen atom.

Protocol 3: N-Alkylation of Indoles

The N-alkylation of indoles is a key reaction for the synthesis of many biologically active compounds. Stronger bases are often required to deprotonate the indole nitrogen.

  • Substrate: Indole (1.0 eq)

  • Alkylation Agent: this compound (1.1 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Temperature: 0 °C to room temperature

  • Reaction Time: 4-8 hours

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the indole (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Data Presentation: A Summary of Reaction Conditions

The following table summarizes typical reaction conditions and expected outcomes for the alkylation of various nucleophiles with this compound, based on established literature for similar alkylating agents.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary/Secondary Aliphatic Amines K₂CO₃Acetonitrile8012-2470-90
Anilines K₂CO₃/DIPEADMF80-10012-2460-85
Phenols Cs₂CO₃AcetonitrileReflux8-1675-95
Thiols K₂CO₃DMFRoom Temp - 502-680-95
Indoles NaHTHF/DMF0 - Room Temp4-865-85

Troubleshooting and Optimization

Common challenges in N-alkylation reactions include low yields, incomplete reactions, and the formation of side products. Here are some strategies to address these issues:

  • Low Yield/Incomplete Reaction:

    • Increase Temperature: For less reactive nucleophiles, increasing the reaction temperature can improve the reaction rate.

    • Stronger Base: Employing a stronger base, such as sodium hydride (for N-H and O-H deprotonation), can enhance the nucleophilicity of the substrate.

    • Change of Solvent: Switching to a more polar aprotic solvent like DMF or DMSO can improve the solubility of reactants and accelerate the reaction.[7]

  • Side Product Formation (Di-alkylation):

    • This is less of a concern with the Boc-protected reagent. However, if unprotected piperazine is used, employing a large excess of piperazine relative to the alkylating agent can favor mono-alkylation.[8]

  • Quaternary Ammonium Salt Formation:

    • This can occur if the product of the initial alkylation is more nucleophilic than the starting material. Using stoichiometric amounts of the alkylating agent and carefully monitoring the reaction progress can minimize this side reaction.[3]

Experimental Workflow and Visualization

The following diagrams illustrate the general workflow for N-alkylation and the mechanistic pathway.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Nucleophile (1.0 eq) Nucleophile (1.0 eq) Reaction Flask Reaction Flask Nucleophile (1.0 eq)->Reaction Flask Heating & Stirring Heating & Stirring Reaction Flask->Heating & Stirring Inert Atmosphere Base (2.0-3.0 eq) Base (2.0-3.0 eq) Base (2.0-3.0 eq)->Reaction Flask Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Flask This compound (1.0-1.2 eq) This compound (1.0-1.2 eq) This compound (1.0-1.2 eq)->Reaction Flask Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring TLC/LC-MS Cooling & Filtration Cooling & Filtration Reaction Monitoring->Cooling & Filtration Reaction Complete Concentration Concentration Cooling & Filtration->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Characterization Characterization Column Chromatography->Characterization NMR, MS Final Product Final Product Characterization->Final Product

Caption: General experimental workflow for N-alkylation.

SN2_Mechanism reagents Nu-H + Base transition_state [Nu---C---Cl]‡ reagents->transition_state Nucleophilic Attack alkyl_halide This compound alkyl_halide->transition_state product tert-Butyl 4-(2-Nu-ethyl)piperazine-1-carboxylate + HCl transition_state->product Chloride Departure

Caption: Simplified SN2 mechanism for N-alkylation.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the piperazine scaffold in drug discovery and development. The strategic use of the Boc protecting group allows for clean and selective mono-alkylation of a wide range of nucleophiles. By understanding the underlying SN2 mechanism and carefully selecting reaction conditions, researchers can efficiently synthesize novel piperazine-containing compounds with high yields. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important building block in the synthesis of next-generation therapeutics.

References

  • Cazorla, C., Pfordt, É., Duclos, M.-C., Métay, E., & Lemaire, M. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13(9), 2472-2478. [Link]
  • Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
  • Grosse-Gehling, P., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • Hassan, S. Y., et al. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 20(8), 13839–13851. [Link]
  • Lin, H.-R., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(20), 2910-2914. [Link]
  • O'Brien, P., et al. (2013). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]
  • PharmaXChange.info. (2011).
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]
  • Ranu, B. C., & Mandal, T. (2007). A simple and efficient method for the synthesis of linear thioethers by anti-Markovnikov addition of thiols to unactivated alkenes in water at room temperature without any additive. Synlett, (6), 925-928. [Link]
  • Rossi, C., et al. (2011). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2305–2308. [Link]
  • Sancineto, L., et al. (2017). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 22(11), 1845. [Link]
  • Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. [Link]
  • Shih, C.-C., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(10), 3645–3654. [Link]
  • Vardanyan, R., et al. (2009). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3096. [Link]
  • ACS. (n.d.).
  • Wang, Z., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones.
  • Wu, J., et al. (2019). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • Ziyaei Halimehjani, A., & Badali, E. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(63), 36771–36796. [Link]
  • Allied Chemical Corporation. (1961). Process for n-alkylation of indoles. U.S.
  • BASF SE. (2019). Process for the alkylation of phenols.
  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate.
  • ResearchGate. (2016).
  • ResearchGate. (2018). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Link]
  • Szymańska, E., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

Sources

The Strategic Application of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking a Privileged Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, certain molecular frameworks consistently emerge in the architecture of successful therapeutic agents. The piperazine ring is one such "privileged scaffold," valued for its ability to impart favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability. tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate (CAS 208167-83-3), hereafter referred to as Boc-CEP, represents a highly strategic and versatile building block for introducing this valuable moiety. Its structure is a testament to elegant synthetic design: a piperazine core is selectively protected at one nitrogen with a tert-butoxycarbonyl (Boc) group, while the other is functionalized with a reactive 2-chloroethyl chain.[1] This configuration allows for controlled, sequential reactions, making Boc-CEP an indispensable tool in the synthesis of complex, biologically active molecules.[2]

The Boc protecting group offers robust stability under a variety of reaction conditions, yet it can be readily removed under acidic conditions, unmasking a secondary amine for further elaboration.[3] Simultaneously, the 2-chloroethyl group serves as a potent electrophile, primed for nucleophilic substitution reactions. This dual functionality is the cornerstone of Boc-CEP's utility, providing a reliable handle for covalently linking the piperazine scaffold to a wide array of molecular cores, particularly through N-alkylation of amines, phenols, and thiols.[4] This guide provides an in-depth exploration of the synthesis and application of Boc-CEP, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Applications in Medicinal Chemistry: Building Complexity from a Versatile Intermediate

The principal application of Boc-CEP in medicinal chemistry is as a key intermediate for introducing the ethyl-piperazine linker into drug candidates. This linker is prevalent in a range of therapeutic areas, including oncology and the burgeoning field of targeted protein degradation.[1][5]

Synthesis of Linkers for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[6] They are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. The nature and length of this linker are critical for the efficacy of the PROTAC.[6] Boc-CEP is an ideal starting material for constructing piperazine-containing linkers, which are frequently employed in PROTAC design to enhance solubility and optimize the spatial orientation of the two ligands.

The synthetic utility of Boc-CEP in this context lies in its ability to react with a nucleophilic site on a target protein ligand, followed by deprotection of the Boc group to reveal a secondary amine. This newly exposed amine can then be coupled to the E3 ligase ligand, completing the PROTAC assembly.

Experimental Protocols

Protocol 1: Synthesis of the Building Block: this compound

The synthesis of Boc-CEP is a foundational procedure for its subsequent application. A common and efficient method involves the chlorination of the corresponding alcohol precursor, tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

Reaction Scheme:

Synthesis of Boc-CEP start tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate reagent Thionyl Chloride (SOCl2) Dichloromethane (DCM) start->reagent 0 °C to RT, 14h product This compound reagent->product

Caption: Synthesis of Boc-CEP via chlorination.

Materials and Equipment:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)
tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate77336-69-5230.31231 mg (1.0 mmol)
Thionyl chloride (SOCl₂)7719-09-7118.970.15 mL (2.0 mmol)
Dichloromethane (DCM), anhydrous75-09-284.932 mL
Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setupN/AN/AAs required

Procedure:

  • To a solution of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (231 mg, 1.0 mmol) in anhydrous dichloromethane (2 mL) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

  • While stirring, add thionyl chloride (0.15 mL, 2.0 mmol) dropwise to the solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature.

  • Continue stirring for 14 hours.

  • Work-up and Purification: (Details for work-up and purification would typically follow, involving quenching the reaction, extraction, and chromatography to isolate the pure product).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Thionyl chloride reacts violently with water. The use of anhydrous DCM and a nitrogen atmosphere is crucial to prevent this and to avoid side reactions.

  • Excess Thionyl Chloride: A two-fold excess of thionyl chloride ensures the complete conversion of the alcohol to the chloride.

  • Staged Temperature Profile: Starting the reaction at 0 °C helps to control the initial exotherm of the reaction. Allowing it to proceed at room temperature ensures the reaction goes to completion.

Protocol 2: N-Alkylation of an Aromatic Amine with Boc-CEP

This protocol provides a general procedure for the N-alkylation of a nucleophilic aromatic amine with Boc-CEP, a key step in the synthesis of many pharmaceutical intermediates.

Reaction Scheme:

N-Alkylation with Boc-CEP BocCEP This compound Base Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) BocCEP->Base AromaticAmine Aromatic Amine (Ar-NH2) AromaticAmine->Base Intermediate Boc-Protected Alkylated Product Base->Intermediate Heat (Reflux) Acid Acid (e.g., TFA or HCl) Intermediate->Acid Deprotection FinalProduct Final N-Alkylated Piperazine Derivative Acid->FinalProduct

Caption: General workflow for N-alkylation and deprotection.

Materials and Equipment:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)
Aromatic Amine (e.g., 4-aminophenol)123-30-8109.131.0 eq
This compound208167-83-3248.751.1 eq
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.213.0 eq
Acetonitrile, anhydrous75-05-841.05Sufficient volume
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen atmosphere setupN/AN/AAs required

Procedure: [4]

  • To a stirred suspension of the aromatic amine (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere, add Boc-CEP (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Work-up and Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

  • Boc-Deprotection (Optional): Dissolve the purified Boc-protected intermediate in dichloromethane and treat with an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS). Evaporate the solvent and excess acid to yield the final product, often as a salt.[3]

Trustworthiness and Self-Validation:

  • Reaction Monitoring: The progress of the reaction should be closely monitored by TLC or LC-MS. The disappearance of the starting materials and the appearance of the product spot/peak will indicate the reaction's progression and completion.

  • Characterization: The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. This validates the success of the protocol.

Quantitative Data (Representative):

NucleophileAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
Secondary Amine1-(2-chloroethyl)piperazine HClK₂CO₃AcetonitrileReflux12-2470-90
Phenol1-(2-chloroethyl)piperazine HClNaHTolueneReflux6-1265-85

Note: Yields are representative and can vary based on the specific substrate and reaction scale.[4]

Conclusion: A Cornerstone of Synthetic Strategy

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in accelerating drug discovery. Its pre-packaged, dual-functionality—a protected amine and a reactive electrophile—provides medicinal chemists with a reliable and versatile tool for incorporating the privileged piperazine scaffold into novel therapeutic agents. From enhancing the pharmacokinetic profiles of small molecules to forming the critical linkers in next-generation modalities like PROTACs, the applications of Boc-CEP are both broad and impactful. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable building block in their pursuit of new medicines.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-Boc-4-(2-chloroethyl)piperazine: A Versatile Building Block for Chemical Innovation.

Sources

Application Notes and Protocols for the Boc Deprotection of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Boc Deprotection in Piperazine Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles like piperazine. Piperazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs due to their favorable pharmacokinetic properties and ability to engage with biological targets.[1] The Boc group's utility lies in its ability to temporarily mask one of the piperazine nitrogens, enabling selective functionalization at the other nitrogen or elsewhere on the molecule.[1][2][3] Its widespread adoption is due to its stability across a range of reaction conditions and, critically, its clean and efficient removal under acidic conditions.[2][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the Boc deprotection of piperazine derivatives. We will delve into the mechanistic underpinnings of the most common deprotection strategies, offer detailed, field-proven protocols, and address common challenges to ensure successful and reproducible outcomes.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[4] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][6] This protonation renders the Boc group unstable, leading to its cleavage. This cleavage generates a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[4][5] The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine.[4][5][6] The newly liberated amine is then protonated by the excess acid in the reaction mixture, typically forming a salt (e.g., a trifluoroacetate or hydrochloride salt).[5]

It is crucial to perform this reaction in a well-ventilated fume hood and to avoid sealed reaction vessels, as the evolution of carbon dioxide can lead to a dangerous buildup of pressure.[5]

Visualizing the Deprotection Pathway

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Pathway cluster_1 Side Reaction Boc-Protected_Piperazine Boc-Protected Piperazine Protonated_Intermediate Protonated Intermediate Boc-Protected_Piperazine->Protonated_Intermediate + H+ (from Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid - tert-butyl cation tert_butyl_cation tert-butyl cation Protonated_Intermediate->tert_butyl_cation Deprotected_Piperazine_Salt Deprotected Piperazine Salt Carbamic_Acid->Deprotected_Piperazine_Salt - CO2 + H+ t-butylated_Side_Product t-butylated Side Product tert_butyl_cation->t-butylated_Side_Product + Nucleophile Nucleophile Nucleophile (e.g., deprotected piperazine)

Caption: Mechanism of Boc deprotection and potential side product formation.

Selecting the Optimal Deprotection Strategy

The choice of acidic reagent and reaction conditions is critical and depends on several factors, including the presence of other acid-sensitive functional groups in the molecule, the desired salt form of the product, and the scale of the reaction.[2][7]

Reagent/ConditionAdvantagesDisadvantagesConsiderations
TFA in DCM Highly effective and reliable.[4][7] Volatile, simplifying work-up.[4]Harsh conditions can cleave other acid-labile groups.[7] The resulting trifluoroacetate salt can sometimes be difficult to handle.[7] Potential for t-butylation side reactions.[8]Use scavengers if the substrate is susceptible to alkylation.[8]
HCl in Dioxane/Methanol Often yields a crystalline hydrochloride salt that is easy to isolate by filtration.[7][8] Can be a milder alternative to TFA for some substrates.Dioxane is a peroxide-former and has health and safety concerns. The reaction may be slower than with TFA.Ensure the use of fresh, peroxide-free dioxane.
Thermal Deprotection Acid-free conditions, useful for highly acid-sensitive substrates.Requires high temperatures, which may not be suitable for all molecules.Can be performed in a continuous flow reactor for better control.[9]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol is a robust starting point for the deprotection of a wide range of N-Boc-piperazine derivatives.

Materials:

  • N-Boc-protected piperazine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavengers (optional, e.g., triisopropylsilane (TIS), water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the N-Boc-piperazine derivative (1.0 equivalent) in anhydrous DCM (to a concentration of 0.1–0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Deprotection Cocktail Preparation (Optional): If your substrate is sensitive to alkylation by the tert-butyl cation, prepare a deprotection cocktail. In a separate flask, mix TFA and DCM in a 1:1 to 1:3 ratio. Add scavengers such as TIS (2.5% v/v) and water (2.5% v/v).[8]

  • Reaction: Cool the solution of the substrate to 0 °C using an ice bath. Slowly add the TFA (or the deprotection cocktail) to the stirred solution. The amount of TFA typically ranges from 10 to 20 equivalents, or it can be used as a 25-50% solution in DCM.[8]

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours.[10] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

  • Work-up (Isolation of the Free Base):

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[8]

    • Carefully neutralize the residue by dissolving it in DCM and washing with a saturated aqueous NaHCO₃ solution.[11]

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine as a free base.[2][11]

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.[2]

Protocol 2: Boc Deprotection with Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and is particularly useful when the hydrochloride salt of the product is desired.

Materials:

  • N-Boc-protected piperazine derivative

  • 4M HCl in 1,4-dioxane

  • Anhydrous solvent (e.g., methanol, ethyl acetate)

  • Diethyl ether (for precipitation)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the N-Boc-piperazine derivative (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., methanol, ethyl acetate) in a round-bottom flask.

  • Reagent Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[2]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[2][8] In many cases, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.[2][8]

  • Work-up (Isolation of the Hydrochloride Salt):

    • If a precipitate has formed, it can be collected by filtration. Wash the solid with a non-polar solvent like diethyl ether to remove any non-polar impurities.[8]

    • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[8]

  • Purification: The isolated salt is often of high purity. If further purification is needed, recrystallization can be employed.

Troubleshooting and Key Considerations

Issue 1: Incomplete Reaction

  • Cause: Insufficient acid, short reaction time, or low temperature.[8] Steric hindrance around the Boc-protected nitrogen can also slow the reaction.[8]

  • Solution: Increase the concentration or number of equivalents of the acid.[8] Extend the reaction time and continue to monitor. Gentle warming (e.g., to 40 °C) can be beneficial, but be aware that this may also promote side reactions.[8]

Issue 2: Formation of Side Products (t-Butylation)

  • Cause: The reactive tert-butyl cation intermediate can alkylate nucleophilic sites on the deprotected piperazine or other sensitive functional groups.[8]

  • Solution: The most effective way to mitigate this is by using scavengers.[8] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively "trapping" it before it can cause unwanted side reactions.[8] Common scavengers include triisopropylsilane (TIS), water, and anisole.

Issue 3: Difficult Work-up and Purification

  • Cause: The resulting salt may be an oil or difficult to crystallize.[7] The free base may co-elute with byproducts during chromatography.

  • Solution: Consider converting the free base to a different salt (e.g., fumarate, citrate) which may be more crystalline.[7] Optimize chromatography conditions (e.g., solvent system, stationary phase).

Analytical Monitoring of the Deprotection Reaction

Careful monitoring is essential to determine the reaction endpoint and to identify any potential issues.

  • Thin-Layer Chromatography (TLC): A quick and cost-effective method. The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can be used to visualize the primary or secondary amine product.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the presence of starting material, product, and any side products.[8][12]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of reaction completion and final product purity.[11]

Workflow Visualization

Deprotection_Workflow cluster_workflow General Boc Deprotection Workflow start Start: Boc-Protected Piperazine dissolve Dissolve in Anhydrous Solvent start->dissolve add_acid Add Acidic Reagent (TFA or HCl) dissolve->add_acid react_monitor React at RT Monitor by TLC/LC-MS add_acid->react_monitor workup Work-up: - Remove Volatiles - Neutralize/Precipitate react_monitor->workup purify Purification (Chromatography/Recrystallization) workup->purify end_product Final Product: Deprotected Piperazine purify->end_product

Caption: A generalized experimental workflow for Boc deprotection.

Conclusion

The deprotection of N-Boc-piperazine derivatives is a fundamental and frequently performed transformation in the synthesis of pharmaceutically relevant molecules. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and diligent monitoring are paramount to achieving high yields and purity. The protocols and troubleshooting guide provided herein offer a robust framework for scientists to confidently and successfully execute this critical synthetic step.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM - Microsaic Systems.
  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing).
  • Amine Protection and Deprotection - Master Organic Chemistry.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Boc Deprotection Mechanism | Organic Chemistry - YouTube.
  • Removal of Boc protecting group as workup? : r/chemistry - Reddit.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications.
  • Boc Deprotection - TFA - Common Organic Chemistry.
  • How to confirm BOC deprotection by TFA ? | ResearchGate.

Sources

The Strategic Utility of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold and a Key Synthetic Tool

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological pathways.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker for positioning pharmacophoric elements in three-dimensional space. The strategic introduction of the piperazine moiety into a drug candidate is a critical step in the optimization of its pharmacokinetic and pharmacodynamic profiles.

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate has emerged as a highly valuable and versatile building block for this purpose. The presence of a reactive chloroethyl group, coupled with a Boc-protected nitrogen, allows for the selective and efficient installation of the piperazine core onto a variety of nucleophilic substrates. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the use of this reagent, featuring detailed experimental protocols, mechanistic insights, and troubleshooting guidance.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is centered on the reactivity of the 2-chloroethyl group. This electrophilic center readily undergoes nucleophilic substitution with a diverse range of nucleophiles, including amines, phenols, thiols, and heterocycles. The reaction typically proceeds via a direct SN2 displacement of the chloride leaving group.

However, a key mechanistic feature to consider is the potential for intramolecular cyclization to form a highly reactive aziridinium ion intermediate, particularly under basic conditions.[2] This intermediate is highly electrophilic and readily attacked by nucleophiles, leading to the ring-opened product. Understanding this dual reactivity is crucial for optimizing reaction conditions and minimizing potential side products.

Application Notes and Experimental Protocols

The following sections provide detailed, step-by-step protocols for the N-alkylation of various nucleophilic substrates using this compound. These protocols are designed to be self-validating, with explanations for key experimental choices and expected outcomes.

Protocol 1: N-Alkylation of Secondary Amines - Synthesis of a Key Intermediate for Aripiprazole Analogs

The N-alkylation of secondary amines with this compound is a cornerstone reaction in the synthesis of numerous CNS agents. Aripiprazole, an atypical antipsychotic, is a prominent example where a substituted piperazine is coupled with a carbostyril moiety.[3]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the secondary amine (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Reagent Addition: Add this compound (1.1-1.2 eq.) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography.

Causality and Optimization:

  • Base: Potassium carbonate is a moderately strong base that is sufficient to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the amine. Stronger bases are generally avoided to minimize side reactions.

  • Solvent: Acetonitrile and DMF are polar aprotic solvents that effectively dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction. However, excessively high temperatures can lead to degradation and side product formation.

  • Troubleshooting: A common side product is the N,N-dialkylated piperazine. This can be minimized by using a slight excess of the amine nucleophile and by slow, controlled addition of the alkylating agent.[4]

Protocol 2: O-Alkylation of Phenols

The ether linkage is a common motif in drug molecules, and the O-alkylation of phenols with this compound provides a direct route to aryl ether derivatives.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq.) and a polar aprotic solvent such as DMF or acetone.

  • Base Addition: Add a suitable base such as potassium carbonate (1.5-2.0 eq.) or cesium carbonate (1.2 eq.) to the solution. Stir for 15-30 minutes at room temperature to form the phenoxide.

  • Reagent Addition: Add this compound (1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60-80°C and monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, and quench with water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Causality and Optimization:

  • Base Selection: The choice of base is critical. Weaker bases like potassium carbonate are often sufficient, but for less acidic phenols, a stronger base like cesium carbonate can be more effective due to the higher solubility of its phenoxide salt.

  • Inert Atmosphere: An inert atmosphere is recommended to prevent oxidation of the phenol, especially at elevated temperatures.

  • Comparative Reactivity: The chloroethyl derivative is a reliable alkylating agent. For less reactive phenols, its bromo-analog, tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate, can be used to enhance the reaction rate due to the better leaving group ability of bromide.

Protocol 3: S-Alkylation of Thiols - A Key Step in the Synthesis of Vortioxetine Analogs

The synthesis of the antidepressant vortioxetine involves the formation of a thioether bond, highlighting the importance of S-alkylation reactions with piperazine-containing building blocks.[5][6][7]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the thiol (1.0 eq.) in a suitable solvent like ethanol or DMF.

  • Base Addition: Add a base such as sodium ethoxide (1.1 eq. in ethanol) or potassium carbonate (2.0 eq. in DMF) to generate the thiolate anion.

  • Reagent Addition: Add this compound (1.05 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (40-60°C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Causality and Optimization:

  • Nucleophilicity of Thiols: Thiols are generally more nucleophilic than the corresponding alcohols, often allowing for milder reaction conditions (lower temperatures and weaker bases).

  • Base and Solvent Compatibility: The choice of base and solvent should be compatible. For instance, sodium ethoxide is conveniently used in ethanol. In DMF, an inorganic base like potassium carbonate is a good choice.

Data Presentation

Nucleophile ClassRepresentative NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Secondary Amine1-(2,3-Dichlorophenyl)piperazineK₂CO₃Acetonitrile80-1008-12
Phenol4-MethoxyphenolK₂CO₃ / Cs₂CO₃DMF60-806-10
Thiol2,4-DimethylthiophenolNaOEt / K₂CO₃Ethanol / DMF25-604-8
N-HeterocycleIndoleNaHDMF0-252-4

Mandatory Visualizations

Experimental Workflow for N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Nucleophile & Base in Solvent add_reagent Add tert-Butyl 4-(2-chloroethyl) piperazine-1-carboxylate prep_reagents->add_reagent Stir heat_monitor Heat and Monitor (TLC/LC-MS) add_reagent->heat_monitor filter_concentrate Filter & Concentrate heat_monitor->filter_concentrate Reaction Complete extract_wash Extract & Wash filter_concentrate->extract_wash purify Column Chromatography extract_wash->purify product Pure Product purify->product

Caption: Generalized experimental workflow for the alkylation of nucleophiles.

Signaling Pathway of Atypical Antipsychotics

Aripiprazole Aripiprazole D2R Dopamine D2 Receptor Aripiprazole->D2R Partial Agonist HT1A Serotonin 5-HT1A Receptor Aripiprazole->HT1A Partial Agonist HT2A Serotonin 5-HT2A Receptor Aripiprazole->HT2A Antagonist Therapeutic Therapeutic Effects (Antipsychotic) D2R->Therapeutic HT1A->Therapeutic HT2A->Therapeutic

Caption: Simplified signaling pathway of Aripiprazole.

Conclusion

This compound is an indispensable tool in the arsenal of the modern medicinal chemist. Its predictable reactivity, coupled with the strategic advantage of the Boc-protecting group, provides a reliable and efficient method for incorporating the privileged piperazine scaffold into a wide range of molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in the discovery and development of novel therapeutics.

References

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Antidepressant. Journal of Medicinal Chemistry, 54(9), 3206-3221.
  • Zentiva. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)lithium intermediates.
  • A Guide to the Vortioxetine Synthesis Process. (2025). Retrieved from a hypothetical chemical engineering website.
  • Acta Poloniae Pharmaceutica. (2010). OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Acta Poloniae Pharmaceutica – Drug Research, 67(2), 151-157.
  • BenchChem. (2025). Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide to Reaction Products and Structures. BenchChem Technical Note.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Applications of 1-(2-chloroethyl)piperazine Hydrochloride and Bis(2-chloroethyl)amine. BenchChem Technical Note.
  • BenchChem. (2025). Optimizing reaction conditions for the N-alkylation of piperazine. BenchChem Technical Support Document.
  • BenchChem. (2025). Synthesis routes of this compound.
  • Crystals. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • European Patent Office. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)
  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5891.
  • National Center for Biotechnology Information. (2013). tert-Butyl 4-(3,4-dichloroanilino)
  • New Drug Approvals. (n.d.). VORTIOXETINE. FDA New Drug Approvals.
  • Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 101, 382-398.
  • PubMed. (2019). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 16(9).
  • The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. (2025). BenchChem Technical Note.
  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

Sources

Comprehensive Analytical Characterization of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This application note provides a detailed guide to the essential analytical methods for the structural elucidation and purity assessment of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate. This compound is a crucial building block in medicinal chemistry, particularly for synthesizing molecules with a piperazine core, a scaffold present in numerous pharmaceuticals.[1] Given its role as a synthetic precursor, rigorous characterization is imperative to ensure the identity, purity, and quality of the material, which directly impacts the outcomes of subsequent synthetic steps and the integrity of final drug candidates. We present optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. The methodologies are designed to be robust and provide a comprehensive analytical package for researchers and quality control professionals in the pharmaceutical and chemical industries.

Compound Profile and Structure

A foundational step in any analysis is understanding the basic properties of the target molecule.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 208167-83-3[2]
Molecular Formula C₁₁H₂₁ClN₂O₂[2][3]
Molecular Weight 248.75 g/mol Calculated
Appearance White to light brown crystalline powder[2]
Melting Point 62 - 68 °C[2]

Below is the chemical structure of the compound, which informs the entire analytical strategy.

Caption: Chemical structure of this compound.

Structural Elucidation by NMR Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules. For this compound, ¹H and ¹³C NMR will confirm the connectivity of the carbon-hydrogen framework, while the chemical shifts and coupling patterns will verify the presence and relative positions of the tert-butyl protecting group, the piperazine ring, and the 2-chloroethyl side chain.

Protocol 2.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is an excellent solvent for this moderately polar compound and provides a clean spectral window.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.

Trustworthiness: Expected Spectral Data

The obtained spectra must match the following predicted patterns to confirm the structure.

Table 2.1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.65t, J ≈ 6.5 Hz2H-CH₂-ClTriplet due to coupling with adjacent CH₂; deshielded by the electronegative chlorine atom.
~ 3.45t, J ≈ 5.0 Hz4H-N(Boc)-CH ₂-Broad triplet-like signal for the four protons on carbons adjacent to the Boc-protected nitrogen.
~ 2.75t, J ≈ 6.5 Hz2H-N-CH ₂-CH₂ClTriplet due to coupling with the -CH₂Cl group.
~ 2.50t, J ≈ 5.0 Hz4H-N-CH ₂- (piperazine)Broad triplet-like signal for the four protons on carbons adjacent to the substituted nitrogen.
1.46s9H-C(CH ₃)₃A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.

Table 2.2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 154.7C=O (carbamate)Carbonyl carbon in the Boc group, highly deshielded.
~ 79.5-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~ 57.5-N-C H₂-CH₂ClCarbon adjacent to nitrogen and the chloroethyl chain.
~ 53.0-N-C H₂- (piperazine)Carbons on the piperazine ring adjacent to the substituted nitrogen.
~ 44.0-N(Boc)-C H₂-Carbons on the piperazine ring adjacent to the Boc-protected nitrogen.
~ 41.5-C H₂-ClCarbon directly bonded to chlorine, shifted downfield.
~ 28.4-C(C H₃)₃Methyl carbons of the tert-butyl group.

Molecular Weight Verification by Mass Spectrometry

Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight of the compound. For this molecule, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields the intact protonated molecular ion. A key diagnostic feature will be the isotopic pattern of chlorine, which exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.

Protocol 3.1: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

  • LC System (for sample introduction):

    • Column: A short C18 column (e.g., 2.1 x 50 mm) can be used for rapid injection.

    • Mobile Phase: 80:20 Acetonitrile:Water with 0.1% formic acid. Rationale: Formic acid aids in the protonation of the molecule for positive ion mode detection.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Detector (ESI-TOF or ESI-Quadrupole):

    • Ionization Mode: Positive ESI (+).

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120 °C.

Trustworthiness: Expected Mass Spectrum
  • Primary Ion: The protonated molecular ion [M+H]⁺ is expected at m/z 249.13 .

  • Isotopic Pattern: A second peak, [M+2+H]⁺, corresponding to the ³⁷Cl isotope, must be present at m/z 251.13 with an intensity of approximately one-third of the m/z 249.13 peak. This 3:1 isotopic signature is definitive proof of the presence of a single chlorine atom.

  • Other Adducts: It is common to also observe a sodium adduct [M+Na]⁺ at m/z 271.11 .

Purity Determination by Chromatography

Expertise & Experience: Chromatographic techniques are the industry standard for assessing the purity of chemical compounds. Both HPLC and GC are viable methods. HPLC is generally preferred for its versatility with non-volatile compounds, while GC can be effective if the compound is thermally stable and sufficiently volatile, as indicated by supplier data sheets.[2] Using an orthogonal method (e.g., confirming HPLC purity with GC, or vice-versa) provides a higher level of confidence.

Protocol 4.1: Reverse-Phase HPLC (RP-HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • Start at 10% B, hold for 1 min.

    • Linear ramp to 95% B over 10 min.

    • Hold at 95% B for 2 min.

    • Return to 10% B over 1 min and re-equilibrate for 3 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm. Rationale: The compound lacks a strong chromophore, so detection at a low wavelength is necessary to see the carbamate and amine functionalities.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Table 4.1: Typical HPLC Results

ParameterValue
Retention Time ~ 6.5 - 7.5 min (highly method-dependent)
Purity Specification ≥ 97.0% (Area %)

Functional Group Identification by FT-IR Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, providing a molecular "fingerprint." For this molecule, we expect to see characteristic absorptions for the carbamate C=O, aliphatic C-H bonds, and C-N bonds.[4]

Protocol 5.1: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Background: Perform a background scan of the clean ATR crystal before analyzing the sample.

  • Data Analysis: Identify the characteristic absorption bands.

Table 5.1: Key FT-IR Vibrational Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2975 - 2850C-H stretchAliphatic (tert-butyl, ethyl, piperazine)
~ 1690C=O stretchCarbamate (Boc group)
1470 - 1420C-H bendCH₂ scissoring
1240 - 1160C-N stretch, C-O stretchCarbamate and amine groups
~ 750C-Cl stretchAlkyl chloride

Integrated Analytical Workflow

A robust characterization relies on the integration of orthogonal techniques. Each method provides a piece of the puzzle, and together they create a self-validating system for confirming the identity and quality of the material.

Caption: Integrated workflow for the comprehensive characterization of the title compound.

Safety Precautions

  • Handling: Use only in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Exposure: Avoid contact with skin and eyes, and avoid inhalation of dust.[6]

References

  • PubChem. tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.
  • Amerigo Scientific. This compound hydrochloride.
  • The Royal Society of Chemistry. Syntheses and NMR spectra.
  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information.
  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
  • NIST. t-Butyl 1-piperaziencarboxylate. NIST Chemistry WebBook.
  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.
  • ResearchGate. FT-IR spectrum of tert-butyl....
  • PubChem. Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate. National Center for Biotechnology Information.
  • MDPI. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • National Institutes of Health (NIH). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate.

Sources

Application Note: Strategic Coupling Reactions with tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the reaction conditions and strategic considerations for utilizing tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate in organic synthesis. As a key building block in medicinal chemistry, this mono-Boc-protected piperazine derivative offers a reactive chloroethyl handle for covalent attachment to a wide range of nucleophiles. This note details the mechanistic underpinnings of its primary coupling reactions, provides validated, step-by-step protocols for N- and O-alkylation, discusses critical optimization parameters, and outlines the subsequent deprotection workflow. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of complex molecules and pharmaceutical intermediates.

Introduction: The Synthetic Utility of a Versatile Building Block

This compound is a cornerstone reagent in modern synthetic chemistry, valued for its dual functionality. It incorporates both a privileged piperazine scaffold and a strategically masked secondary amine, making it an ideal intermediate for constructing elaborate molecular architectures.

The Piperazine Moiety in Medicinal Chemistry

The piperazine ring is a ubiquitous structural motif found in a vast number of bioactive molecules and approved pharmaceuticals.[1] Its prevalence is due to its ability to serve as a versatile linker, its favorable physicochemical properties which can improve aqueous solubility and cell permeability, and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1]

Role of the Boc-Protecting Group and the Chloroethyl Reactive Handle

The synthetic utility of this reagent is derived from the orthogonal reactivity of its two key features:

  • The tert-butoxycarbonyl (Boc) Group: This protecting group effectively "deactivates" one of the two piperazine nitrogens, preventing it from participating in reactions and thus avoiding common side products like di-substituted compounds.[2][3] This mono-protection strategy allows for highly selective functionalization at the free secondary amine. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, revealing the secondary amine for subsequent synthetic transformations.[3]

  • The 2-Chloroethyl Group: This side chain acts as a robust electrophile, or alkylating agent. The terminal chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide variety of nucleophiles in classic SN2 (bimolecular nucleophilic substitution) reactions.[4]

This combination allows for a sequential and controlled synthetic strategy: first, couple a molecule of interest to the chloroethyl group, and second, deprotect the Boc-group to either reveal the final compound or enable further functionalization at the newly freed piperazine nitrogen.

Physicochemical Properties and Handling

A fundamental understanding of the reagent's properties is essential for its effective use and storage.

PropertyValueReference
CAS Number 208167-83-3[4]
Molecular Formula C₁₁H₂₁ClN₂O₂[4]
Molecular Weight 248.75 g/mol
Appearance White to light brown crystalline powder[4]
Melting Point 62-68 °C[4]
Solubility Soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), dichloromethane, and ethyl acetate.[3][4]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Core Application: Nucleophilic Substitution via Alkylation

The primary application of this compound is the alkylation of nucleophiles. The reaction proceeds via a classical SN2 mechanism, where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion.

General Mechanism and Key Considerations

The success of the coupling reaction hinges on several factors: the nucleophilicity of the coupling partner, the choice of base, the solvent, and the reaction temperature. A base is almost always required to deprotonate the nucleophile (e.g., a phenol or an amine), thereby increasing its nucleophilicity, and to neutralize the hydrogen chloride (HCl) that may be generated during the reaction.[2]

G cluster_reactants Reactants cluster_conditions Conditions Reagent This compound Product Coupled Product Reagent->Product Nucleophile Nucleophile (Nu-H) Nucleophile->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Heat Heat (Δ) Heat->Product

Figure 1: General workflow for the SN2 coupling reaction.

Protocol 1: O-Alkylation of Phenolic Compounds

This protocol describes the coupling of a substituted phenol to the chloroethyl side chain, forming an ether linkage.

Causality and Experimental Choices:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the acidic phenol to form the highly nucleophilic phenoxide ion but is generally not so strong as to cause unwanted side reactions. For less reactive phenols, a stronger base like sodium hydride (NaH) may be necessary, although this requires an anhydrous solvent.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are preferred. They effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the anionic nucleophile, thus enhancing its reactivity.

  • Temperature: Heating is typically required to drive the reaction to completion in a reasonable timeframe. Temperatures between 60-110 °C are common.[4] Monitoring the reaction by TLC or LC-MS is crucial to prevent degradation at elevated temperatures.

Step-by-Step Protocol:

  • To a round-bottom flask, add the phenol (1.0 equiv.), this compound (1.1 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Add a suitable volume of anhydrous DMF (or acetonitrile) to achieve a concentration of approximately 0.1-0.5 M with respect to the phenol.

  • Stir the mixture under a nitrogen or argon atmosphere.

  • Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 8-24 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired O-alkylated product.

Protocol 2: N-Alkylation of Anilines and Heterocyclic Amines

This protocol outlines the formation of a C-N bond by coupling with an amine-containing nucleophile.

Causality and Experimental Choices:

  • Base: The choice of base is critical. A weak, non-nucleophilic base such as potassium carbonate or sodium bicarbonate is often preferred.[2] Strong bases can deprotonate the newly formed secondary amine product, making it susceptible to a second alkylation, leading to the formation of a quaternary ammonium salt byproduct.[2]

  • Stoichiometry: Using a slight excess of the piperazine reagent (1.1-1.2 equiv.) can help drive the reaction to completion. However, precise control of stoichiometry is important to minimize di-alkylation if the nucleophile has more than one reactive site.[2]

  • Temperature: Lower reaction temperatures are generally favored to enhance selectivity and minimize the formation of over-alkylated byproducts.[2]

Step-by-Step Protocol:

  • In a sealed vessel, combine the amine nucleophile (1.0 equiv.), this compound (1.1 equiv.), and potassium carbonate (2.5 equiv.).

  • Add anhydrous acetonitrile (or another suitable polar aprotic solvent).

  • Seal the vessel and heat the mixture to 70-90 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion (typically 12-36 hours), cool the mixture to ambient temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude material via flash chromatography to obtain the pure N-alkylated product.

ParameterO-Alkylation (Phenols)N-Alkylation (Amines)Rationale
Typical Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃, NaHCO₃, DIPEAMatch base strength to nucleophile acidity; avoid over-alkylation of amine products.
Solvent DMF, Acetonitrile, Dioxane[4]Acetonitrile, DMF, THF[5]Polar aprotic solvents enhance SN2 kinetics.
Temperature 60 - 110 °C50 - 90 °CHigher energy is often needed for O-alkylation; milder conditions favor selective N-alkylation.
Equivalents (Reagent) 1.1 - 1.21.1 - 1.2A slight excess drives the reaction towards completion.

Post-Coupling Workflow: Boc Group Deprotection

Following successful coupling, the Boc group can be efficiently removed to unmask the second piperazine nitrogen, which is often a required final step or a prelude to further functionalization.

Rationale for Deprotection

The Boc group is a carbamate that is stable to basic and nucleophilic conditions but is labile to strong acid. The acid protonates the carbonyl oxygen, leading to the collapse of the intermediate and release of the free amine, carbon dioxide, and isobutylene.

Protocol 3: Acid-Catalyzed Boc Removal

Step-by-Step Protocol:

  • Dissolve the Boc-protected compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM), 1,4-dioxane, or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA), typically 20-50% v/v in DCM.

    • A 4M solution of HCl in 1,4-dioxane.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • If the product is the HCl or TFA salt, it can often be precipitated by adding diethyl ether and collected by filtration.

  • To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.

  • Separate the layers, dry the organic phase over Na₂SO₄, filter, and concentrate to yield the deprotected product.

Figure 2: A typical synthetic workflow from coupling to final product.

Troubleshooting and Optimization Strategies

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Insufficiently strong base. 2. Low reaction temperature. 3. Poorly reactive (sterically hindered) nucleophile.1. Switch to a stronger base (e.g., K₂CO₃ → NaH for phenols). 2. Increase the temperature incrementally, monitoring for degradation. 3. Increase reaction time or consider a catalytic approach if available.
Formation of Side Products 1. Over-alkylation (quaternary salt formation).[2] 2. Di-alkylation of a multi-functional nucleophile. 3. Thermal degradation of starting material or product.1. Use a milder base (e.g., NaHCO₃). Lower the reaction temperature.[2] 2. Use protecting groups on other nucleophilic sites. Control stoichiometry carefully. 3. Lower the reaction temperature and extend the reaction time.
Difficult Purification 1. Product and starting material have similar polarity. 2. Product is highly water-soluble (especially after deprotection).1. Push the reaction to full conversion to eliminate starting material. Explore different chromatography solvent systems. 2. Avoid aqueous work-up if possible; instead, filter salts and concentrate. Consider salt formation and precipitation for purification.

Conclusion

This compound is a high-value synthetic intermediate that enables the straightforward introduction of a functionalized piperazine moiety onto a wide array of molecular scaffolds. Through simple SN2 chemistry, researchers can reliably form robust ether and amine linkages. By carefully selecting the base, solvent, and temperature, and by following a logical post-coupling deprotection strategy, this reagent provides a reliable and efficient pathway for the synthesis of complex target molecules in pharmaceutical and chemical research.

References

  • Riva, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1279.
  • Hofmann, J., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95.

Sources

Application Notes and Protocols for the Synthesis of Novel Compounds Using tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the piperazine ring is a well-established "privileged scaffold." Its unique physicochemical properties—such as its ability to increase solubility and modulate basicity—have cemented its role in a vast number of FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Piperazine derivatives are integral to therapies for psychosis, depression, and anxiety.[3][4][5][6]

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate stands out as a particularly strategic building block for drug discovery and development. Its design is elegantly simple yet functionally potent. The molecule incorporates three key features:

  • A Boc-Protected Nitrogen: The tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens serves as a robust protecting group. This allows for the selective functionalization of the second nitrogen atom without unwanted side reactions, enabling controlled, sequential synthesis.[7]

  • A Reactive Chloroethyl Group: The 2-chloroethyl side chain is an excellent electrophile, primed for nucleophilic substitution reactions. This allows for the covalent linkage of the piperazine moiety to a wide variety of molecular scaffolds.[8]

  • The Piperazine Core: This central ring system is a key pharmacophore that can be fine-tuned to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[1][9]

This guide provides a comprehensive overview of the application of this compound in the synthesis of novel compounds, focusing on detailed, field-proven protocols and the scientific rationale behind experimental choices.

Physicochemical Properties and Safe Handling

Before commencing any synthetic work, it is crucial to understand the properties and handling requirements of the reagent.

PropertyValue
Chemical Formula C₁₁H₂₁ClN₂O₂
Molecular Weight 248.75 g/mol
CAS Number 144345-81-9
Appearance White to off-white solid or oil
Solubility Soluble in most organic solvents (DCM, DMF, Acetonitrile)

Safety Precautions:

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.

  • Toxicity: As an alkylating agent, this compound should be treated as potentially harmful. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Core Application: Nucleophilic Substitution (Sₙ2) Reactions

The primary utility of this compound lies in its reactivity as an electrophile in Sₙ2 reactions. A nucleophile attacks the terminal carbon of the ethyl chain, displacing the chloride ion and forming a new carbon-nucleophile bond.

General Reaction Mechanism

The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the nucleophile (if required) to increase its reactivity, and a polar aprotic solvent to solvate the ions and facilitate the reaction.

SN2_Mechanism Nu Nu:⁻ Substrate Boc-Pip-CH₂-CH₂-Cl Nu->Substrate Sₙ2 Attack Transition [Nu---CH₂(Cl)---CH₂-Pip-Boc]ᵟ⁻ Substrate->Transition Product Boc-Pip-CH₂-CH₂-Nu Transition->Product LeavingGroup Cl⁻ Transition->LeavingGroup

Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and adaptable for a range of substrates. Each step is accompanied by an explanation of its purpose, reflecting the decision-making process of an experienced chemist.

Protocol 1: N-Alkylation of Heterocyclic Amines

This is one of the most common applications, used to synthesize compounds for CNS targets. The linkage of two distinct nitrogenous heterocycles is a frequent strategy in the design of multi-target antipsychotics and antidepressants.[10][11]

Objective: To synthesize a novel arylpiperazine derivative via N-alkylation.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., a substituted piperidine or aniline) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.5 eq)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) (Anhydrous)

  • Potassium Iodide (KI) (0.1 eq, optional catalyst)

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophilic amine (1.1 eq) and potassium carbonate (2.5 eq).

    • Causality: Using a slight excess of the nucleophile ensures the complete consumption of the limiting electrophile. K₂CO₃ is a mild inorganic base sufficient to neutralize the HCl generated in situ and deprotonate many amine hydrochlorides. Finely grinding it increases the surface area and reaction rate.[12]

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to create a stirrable suspension (approx. 0.1-0.2 M concentration relative to the electrophile).

    • Causality: Anhydrous polar aprotic solvents are critical. Acetonitrile is easily removed post-reaction, while DMF offers superior solvating power for salts, which can accelerate the reaction. The choice depends on the solubility of the reactants.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it to the stirring suspension at room temperature.

  • (Optional) Catalyst: Add a catalytic amount of potassium iodide (KI).

    • Causality (Finkelstein Reaction): The iodide ion can displace the chloride on the electrophile to form a more reactive iodoethyl intermediate in situ. This significantly accelerates the rate of Sₙ2 reactions.

  • Reaction Execution: Heat the mixture to reflux (for acetonitrile, ~82°C) or 80-100°C (for DMF). Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting electrophile is consumed (typically 8-24 hours).[8]

  • Work-up: a. Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the inorganic salts (K₂CO₃, KCl). b. Rinse the filter cake with a small amount of fresh solvent. c. Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Extraction: a. Dissolve the resulting crude residue in an organic solvent like ethyl acetate or dichloromethane (DCM). b. Wash the organic layer sequentially with water (2x) and then brine (1x).

    • Causality: Washing with water removes any remaining inorganic salts and highly polar impurities (like residual DMF). The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Purification: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. b. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, or methanol in DCM for more polar products) to yield the pure N-alkylated product.

Protocol 2: O-Alkylation of Phenols

This protocol allows for the synthesis of aryl ethers, linking the piperazine moiety to a phenolic scaffold.

Key Modifications from Protocol 1:

  • Nucleophile: A substituted phenol (1.0 eq).

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) is often preferred over K₂CO₃.

    • Causality: Phenols are less nucleophilic than amines. Cs₂CO₃ is a stronger base and the large, soft cesium cation is poorly solvated, leading to a more "naked" and highly reactive phenoxide anion (the "cesium effect"), which dramatically improves reaction rates for O-alkylation.

  • Solvent: DMF is generally the solvent of choice due to its ability to solvate the cesium phenoxide.

  • Temperature: Reactions may require slightly higher temperatures (100-120°C) to proceed at a reasonable rate.

The setup, work-up, and purification steps are analogous to those described in Protocol 1.

Data Presentation: Typical Reaction Parameters

The following table summarizes representative conditions for the alkylation reactions. Yields are highly substrate-dependent but these ranges provide a reasonable expectation.

Nucleophile ClassTypical BaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Aliphatic/Heterocyclic AminesK₂CO₃, DIPEAAcetonitrile8012-2470-95%
AnilinesK₂CO₃, Na₂CO₃DMF80-10016-3660-85%
PhenolsCs₂CO₃, K₂CO₃DMF90-12012-2465-90%
ThiolsK₂CO₃Acetonitrile/DMF60-804-1280-98%

Case Study: Synthesis of a Novel Multi-Target Antipsychotic Candidate

To illustrate the practical application, we will outline the synthesis of a novel compound designed to interact with both dopamine and serotonin receptors, a hallmark of modern atypical antipsychotics.[2][11] Our target is tert-butyl 4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)piperazine-1-carboxylate .

Synthesis_Workflow SM1 1-Boc-4-(2-chloroethyl)piperazine (Electrophile) Reaction N-Alkylation (Protocol 1) SM1->Reaction SM2 3-(Piperazin-1-yl)benzo[d]isothiazole (Nucleophile) SM2->Reaction Product Target Molecule: tert-butyl 4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)piperazine-1-carboxylate Reaction->Product Key C-N bond formation Deprotection Boc Deprotection (TFA/DCM) Product->Deprotection Final Final Active Amine Deprotection->Final

Caption: Synthetic workflow for a novel antipsychotic candidate.

Protocol for Case Study:

  • Reactant Setup: In a 100 mL round-bottom flask, combine 3-(piperazin-1-yl)benzo[d]isothiazole (1.1 g, 5.0 mmol, 1.0 eq), potassium carbonate (2.07 g, 15.0 mmol, 3.0 eq), and potassium iodide (83 mg, 0.5 mmol, 0.1 eq) in 25 mL of anhydrous DMF.

  • Electrophile Addition: Add a solution of this compound (1.37 g, 5.5 mmol, 1.1 eq) in 5 mL of DMF to the stirring mixture.

  • Reaction: Heat the reaction mixture to 90°C and stir for 16 hours under a nitrogen atmosphere. Monitor by LC-MS for the formation of the product mass (m/z = 432.25 [M+H]⁺) and consumption of the starting materials.

  • Work-up & Purification: Follow the work-up and purification steps as detailed in Protocol 1. The product is expected to be a viscous oil or low-melting solid.

(Optional) Final Step: Boc Deprotection

The Boc group can be easily removed to yield the free secondary amine, which is often the final active pharmaceutical ingredient (API).

  • Dissolve the purified, Boc-protected product (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours until TLC/LC-MS confirms the removal of the Boc group.

  • Concentrate the mixture in vacuo. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid. Dry the organic layer and concentrate to yield the final free amine.

Troubleshooting and Self-Validation

A robust protocol is a self-validating one. Consistent in-process monitoring is key to success.

IssuePotential Cause(s)Recommended Solution(s)
Reaction Stalled / Incomplete Insufficiently active nucleophile. Ineffective base. Low temperature.Add catalytic KI. Switch to a stronger base (e.g., Cs₂CO₃ for phenols) or a better solvent (DMF). Increase reaction temperature by 10-20°C.
Low Yield Impure starting materials. Side reactions (e.g., elimination). Loss during work-up/purification.Verify purity of reagents before starting. Use a less-hindered base; avoid excessively high temperatures. Ensure complete extraction and careful chromatography.
Multiple Products Observed Dialkylation of the nucleophile. Quaternization of piperazine nitrogen.[7]Use a larger excess of the nucleophile. Add the electrophile slowly to the reaction mixture to maintain a low concentration.

Self-Validation: The progress of every reaction should be tracked using TLC or LC-MS. This allows the chemist to confirm the formation of the desired product, identify the presence of starting materials, and detect any significant side products in near real-time, allowing for adjustments to be made before the reaction is complete.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the medicinal chemist. Its well-defined reactivity allows for the systematic and efficient synthesis of diverse libraries of compounds. By understanding the underlying principles of the Sₙ2 reaction and carefully selecting reagents and conditions as outlined in these protocols, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics.

References

  • The medicinal chemistry of piperazines: A review. PubMed. [Link]
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. [Link]
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Reviews in Medicinal Chemistry. [Link]
  • Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF.
  • Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners. Slideshare. [Link]
  • Antipsychotic piperazine and piperadine deriv
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Procedure for N-alkylation of Piperidine?

Sources

Application Notes & Protocols for the Scale-Up Synthesis of Piperazine-Containing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous blockbuster drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3] Transitioning the synthesis of these vital compounds from laboratory-scale discovery to robust, large-scale manufacturing presents a unique set of challenges. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key strategies, practical considerations, and detailed protocols for the successful scale-up synthesis of piperazine-containing active pharmaceutical ingredients (APIs). We will explore the core synthetic methodologies, address common scale-up hurdles such as selectivity and purification, and integrate modern Process Analytical Technology (PAT) for enhanced process control. The principles are illustrated through detailed case studies on the synthesis of Cetirizine and Olaparib.

The Strategic Importance of the Piperazine Moiety

Piperazine is one of the most frequently utilized nitrogen heterocycles in FDA-approved pharmaceuticals.[3][4] Its prevalence is not accidental but rather a result of key strategic advantages:

  • Physicochemical Properties: The two nitrogen atoms provide a handle to finely tune aqueous solubility and lipophilicity. The basicity of the nitrogens (pKa ~9.8 and ~5.7) allows for salt formation, which is crucial for API formulation and bioavailability.[5]

  • Pharmacokinetic Profile: The piperazine moiety can act as a "pharmacokinetic engine," often improving absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the N-ethylpiperazine group in Infigratinib was chosen to prevent the inhibition of cytochrome P450 isoforms.[1]

  • Structural Rigidity and Binding: As a six-membered ring, it adopts a stable chair conformation, providing a rigid linker between different pharmacophoric elements to optimize binding to biological targets.

  • Synthetic Accessibility: The nucleophilic nature of the nitrogen atoms makes piperazine an easy synthon to incorporate into molecules, facilitating rapid library synthesis in discovery and providing reliable reaction pathways for scale-up.[1][6]

Core Synthetic Strategies for Scale-Up

While numerous methods exist for creating piperazine derivatives, only a subset is suitable for large-scale production where cost, safety, and robustness are paramount.[1] The majority of industrial syntheses focus on the functionalization of a pre-existing piperazine ring, primarily at the nitrogen atoms.

N-Functionalization: The Workhorse of Piperazine Chemistry

Over 80% of piperazine-containing drugs are substituted only at the nitrogen positions.[2][3]

  • N-Alkylation: This is achieved through two primary methods:

    • Nucleophilic Substitution: The reaction of piperazine with alkyl halides or sulfonates. A major challenge at scale is controlling selectivity to achieve mono-alkylation. Using a large excess of piperazine (5-10 equivalents) is a common strategy to statistically favor mono-substitution over the di-substituted byproduct.[7]

    • Reductive Amination: The reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, catalytic hydrogenation). This method is often high-yielding and avoids the use of alkyl halides.[1]

  • N-Arylation: The formation of a C(aryl)-N bond is critical for many modern drugs.

    • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and a piperazine. This has become a go-to method in process chemistry, though catalyst cost, ligand selection, and removal of palladium residues are key considerations for scale-up.[1][7]

    • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is activated by electron-withdrawing groups. It avoids expensive catalysts, making it highly attractive for industrial applications.[1]

  • N-Acylation / Amide Bond Formation: This involves reacting a piperazine with a carboxylic acid derivative (like an acyl chloride) or directly with a carboxylic acid using a coupling agent. The selection of coupling agents for large-scale amidation requires careful consideration of cost, safety, atom economy, and the purification challenges posed by byproducts.[8][9]

Logical Workflow for Piperazine Drug Scale-Up

The transition from a lab-scale route to a manufacturing process involves a systematic evaluation of multiple factors to ensure safety, efficiency, and quality.

G cluster_0 Phase 1: Discovery & Route Scouting cluster_1 Phase 2: Process Development & Scale-Up cluster_2 Phase 3: Manufacturing A Identify Target Molecule (e.g., API with Piperazine) B Lab-Scale Synthesis (Multiple Routes Explored) A->B C Route Selection (Safety, Cost, Yield, Purity) B->C Tech Transfer D Process Optimization (DOE, Parameter Tuning) C->D E Impurity Profiling & Purification Strategy D->E F PAT Implementation (In-process Controls) E->F G Pilot Plant Scale-Up (kg Scale) F->G Tech Transfer H Process Validation G->H I Commercial Manufacturing (ton Scale) H->I

Sources

Application Note & Protocols: High-Fidelity Purification of Reaction Products Derived from tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate is a cornerstone building block in modern medicinal chemistry. Its bifunctional nature, featuring a reactive chloroethyl group and a Boc-protected piperazine nitrogen, allows for sequential and controlled functionalization, making it invaluable for synthesizing complex molecular architectures.[1][2] The piperazine moiety itself is a privileged scaffold, present in numerous FDA-approved drugs, prized for its ability to modulate physicochemical properties and engage in critical biological interactions.[3]

The synthetic utility of this reagent, primarily in nucleophilic substitution reactions, is directly dependent on the ability to isolate the desired product in high purity. The presence of structurally similar impurities, such as unreacted starting materials, elimination by-products, or hydrolyzed species, can confound downstream applications, compromise biological data, and create significant hurdles in process scale-up.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework of field-proven purification strategies. Moving beyond simple step-by-step instructions, this document elucidates the chemical principles behind each technique, enabling the rational design of robust purification protocols tailored to specific reaction outcomes. We will explore extractive work-ups, flash column chromatography, and crystallization, providing expert insights, detailed methodologies, and troubleshooting advice to ensure the isolation of target compounds with the highest degree of fidelity.

The Reaction Landscape: Understanding Potential Impurities

Effective purification begins with a thorough understanding of what needs to be removed. In a typical nucleophilic substitution reaction, a nucleophile (Nu⁻) is intended to displace the chloride from this compound. However, several side reactions and unconsumed reactants can contaminate the final product.

dot

SM This compound Reaction Reaction Conditions (Base, Solvent, Temp) SM->Reaction Impurity4 Boc-Deprotected Species (Acidic Conditions) SM->Impurity4 Acidic Work-up Nu Nucleophile (Nu-H or Nu⁻) Nu->Reaction Product Desired Product (Sₙ2 Substitution) Reaction->Product Major Pathway Impurity1 Unreacted Starting Material Reaction->Impurity1 Incomplete Conversion Impurity2 Elimination By-product (tert-Butyl 4-vinylpiperazine-1-carboxylate) Reaction->Impurity2 If Nu⁻ is basic (E2) Impurity3 Hydrolysis By-product (tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate) Reaction->Impurity3 Aqueous Conditions Product->Impurity4 Acidic Work-up

Caption: Common reaction pathways and impurity formation.

Key Impurities to Consider:

  • Unreacted Starting Material: Incomplete reactions leave residual this compound. Its polarity is often very similar to the product, making it a primary challenge for purification.

  • Elimination By-product (tert-Butyl 4-vinylpiperazine-1-carboxylate): If the nucleophile is also a competent base (e.g., an alkoxide or a hindered amine), an E2 elimination can occur, yielding the corresponding vinylpiperazine derivative. This is typically less polar than the desired product.

  • Hydrolysis By-product (tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate): Presence of water in the reaction, especially at elevated temperatures or during work-up, can lead to the hydrolysis of the alkyl chloride to the corresponding alcohol.[4] This impurity is significantly more polar than the desired product.

  • Boc-Deprotected Species: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[5][6][7] Exposure to strong acids, or even prolonged contact with mild acids during work-up or chromatography, can cleave the Boc group, generating a free secondary amine which complicates purification.

Core Purification Protocols

A multi-step purification strategy, employing orthogonal techniques, is the most effective approach.

Protocol 1: pH-Guided Liquid-Liquid Extraction (LLE)

Expertise & Rationale: LLE is the first and most crucial step to perform a bulk separation of the desired organic-soluble product from inorganic salts and highly polar or ionizable impurities. By carefully manipulating the pH of the aqueous phase, we can selectively protonate or deprotonate basic and acidic impurities, altering their solubility and partitioning behavior. The Boc-protected product is generally stable to brief, mild basic conditions but sensitive to acid.[5][8] Therefore, an alkaline wash is highly effective for removing acidic species, while a neutral or mildly acidic wash (e.g., saturated ammonium chloride) is preferred over strong acids for removing basic impurities.

dot

Start Crude Reaction Mixture AddSolvent Add EtOAc & H₂O Start->AddSolvent SepFunnel Separatory Funnel (Organic & Aqueous Layers) AddSolvent->SepFunnel Wash1 Wash with sat. NaHCO₃ (Removes Acidic Impurities) SepFunnel->Wash1 Wash2 Wash with sat. NH₄Cl (Removes Basic Impurities) Wash1->Wash2 Wash3 Wash with Brine (Removes H₂O) Wash2->Wash3 Dry Dry Organic Layer (e.g., Na₂SO₄) Wash3->Dry Concentrate Filter & Concentrate (Rotary Evaporator) Dry->Concentrate End Crude Product for Further Purification Concentrate->End

Caption: Liquid-Liquid Extraction (LLE) workflow.

Step-by-Step Methodology:

  • Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature. Cautiously quench the reaction by adding deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Solvent Addition: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Ensure enough solvent is used to fully dissolve the product (typically 3-5x the reaction volume).

  • Basic Wash (Optional but Recommended): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent frequently to release any evolved gas (CO₂). Shake gently and allow the layers to separate. Drain the lower aqueous layer. This step removes unreacted acidic nucleophiles or acidic by-products.[9]

  • Neutral/Mildly Acidic Wash: Add a saturated aqueous solution of NH₄Cl. This wash is effective at removing many basic impurities (e.g., triethylamine) without significantly jeopardizing the Boc protecting group. Shake, separate, and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Allow it to stand for 10-15 minutes, then filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: High-Resolution Flash Column Chromatography

Expertise & Rationale: When impurities (e.g., unreacted starting material, non-polar by-products) have similar solubility profiles to the desired product, column chromatography is indispensable. The principle lies in the differential adsorption of molecules onto a solid stationary phase (silica gel) and their elution with a liquid mobile phase. Less polar compounds travel faster down the column, while more polar compounds are retained longer, effecting separation. For Boc-piperazine derivatives, a gradient elution from a non-polar to a moderately polar solvent system typically provides the best resolution.

dot

Start Crude Product from LLE TLC Analyze by TLC (e.g., 30% EtOAc/Hex) Start->TLC Decision Are Spots Well Separated? TLC->Decision RunCol Run Flash Chromatography (Gradient Elution) Decision->RunCol Yes Adjust Optimize Eluent System (Adjust Polarity) Decision->Adjust No Collect Collect Fractions RunCol->Collect Adjust->TLC Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine End Concentrate to Yield Pure Product Combine->End

Caption: Decision workflow for flash chromatography.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexanes, Heptane) and a more polar solvent (e.g., Ethyl Acetate). The ideal system should show good separation between the product and impurities, with the product having an Rf value of ~0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 5% EtOAc in Hexanes). Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel (approx. 1-2x the mass of the crude product) and concentrate the mixture to a dry, free-flowing powder. This "dry loading" technique prevents solvent-effects and ensures a narrow starting band, leading to superior separation. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually and systematically increase the percentage of the polar solvent (e.g., increase from 5% to 50% EtOAc over several column volumes). This gradient elution will first wash off non-polar impurities, followed by the product, and finally the more polar impurities.

  • Fraction Collection and Analysis: Collect fractions throughout the elution process. Spot each fraction (or every few fractions) on a TLC plate to monitor the separation.

  • Isolation: Combine the fractions that contain only the pure product (as determined by TLC). Concentrate the combined fractions under reduced pressure to yield the purified compound.

Table 1: Example Eluent Systems for Flash Chromatography

Product CharacteristicsSuggested Starting Eluent SystemGradient To
Low Polarity (e.g., alkyl or aryl substitution)5-10% Ethyl Acetate / Hexanes40-50% Ethyl Acetate / Hexanes
Medium Polarity (e.g., ester or amide substitution)20-30% Ethyl Acetate / Hexanes70-80% Ethyl Acetate / Hexanes
High Polarity (e.g., containing free -OH or -NH₂)1-2% Methanol / Dichloromethane5-10% Methanol / Dichloromethane
Protocol 3: Purification by Recrystallization

Expertise & Rationale: If the purified product is a solid, recrystallization is the ultimate technique for achieving exceptional purity and obtaining material with excellent morphology. It leverages differences in solubility between the product and any remaining trace impurities at varying temperatures. A carefully chosen solvent will dissolve the product completely at an elevated temperature but have limited solvating power at room or sub-ambient temperatures, causing the pure product to crystallize out upon cooling while impurities remain in the supernatant (mother liquor).

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of the solid product in several test tubes. Add a few drops of different solvents (see Table 2) to each. The ideal solvent will not dissolve the solid at room temperature but will fully dissolve it upon heating.

  • Dissolution: In an appropriately sized flask, add the solid product and the minimum amount of the chosen hot solvent required to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of precipitated solid.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Table 2: Potential Recrystallization Solvent Systems

Solvent SystemPolarityNotes
Isopropanol (IPA) / WaterPolarGood for moderately polar products. Add water dropwise to the hot IPA solution until turbidity persists.
Ethyl Acetate / HexanesMediumDissolve in hot EtOAc, then add Hexanes until cloudy. Good for a wide range of polarities.
Dichloromethane / HexanesNon-polar to MediumSimilar to EtOAc/Hexanes but for less polar compounds.
Ethanol or MethanolPolarEffective for products that are highly crystalline and have moderate to high polarity.

Troubleshooting Common Purification Challenges

ProblemLikely Cause(s)Suggested Solution(s)
Low recovery after LLE Boc-group cleavage: Product became water-soluble after deprotection during an overly acidic wash.Avoid strong acid washes (e.g., 1M HCl). Use saturated NH₄Cl or dilute (0.1M) citric acid. Check the pH of the aqueous layer; it should not be below 4.[5]
Emulsion formation: Incomplete layer separation during extraction.Add brine to the separatory funnel to help break the emulsion. Allow the funnel to stand for a longer period.
Poor separation on silica column Inappropriate eluent: Polarity of the mobile phase is too high or too low.Perform careful TLC analysis to find a solvent system that gives the target compound an Rf of 0.2-0.4.
Column overloading: Too much crude material was loaded onto the column.Use an appropriate amount of silica gel (typically 50-100x the mass of the crude product).
Sample loaded in strong solvent: Sample was dissolved in a polar solvent for loading.Use the "dry loading" method described in Protocol 2.
Product "oils out" during crystallization Solution cooled too quickly: Rapid cooling prevents the formation of an ordered crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Solvent choice is suboptimal: The product is too soluble even at low temperatures.Try a more non-polar solvent or solvent mixture. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.
Product appears unstable on silica Acidic nature of silica gel: Silica gel is slightly acidic and can cause degradation of sensitive compounds, including potential Boc cleavage.Neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 0.5-1% v/v), then re-equilibrate with the starting eluent. Alternatively, use a different stationary phase like alumina (neutral or basic).

References

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • ResearchGate. (2025). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol).
  • The-Chemistry.com. (2025). The Chemistry of 1-Boc-Piperazine: Synthesis and Applications.
  • ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.

Sources

The Strategic Integration of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a multitude of FDA-approved drugs.[1] Its presence in kinase inhibitors is particularly noteworthy, where it often serves as a versatile linker connecting key pharmacophoric fragments that bind to the ATP-binding pocket of the target kinase.[1][2] The physicochemical properties imparted by the piperazine moiety, such as improved aqueous solubility and favorable pharmacokinetic profiles (ADME), make it an invaluable tool for drug designers.[1][3]

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate (CAS RN: 208167-83-3) has emerged as a critical building block for the synthesis of these complex molecules.[4] This bifunctional reagent features a piperazine ring with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and the other substituted with a reactive 2-chloroethyl group.[4] The Boc group allows for regioselective functionalization, while the chloroethyl moiety provides a reactive electrophilic site for facile N-alkylation of various nucleophilic scaffolds, a common strategy in the construction of kinase inhibitors.[2][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of pyrimidine-based kinase inhibitors.

Synthetic Strategy: N-Alkylation of Heterocyclic Scaffolds

The primary synthetic utility of this compound lies in the nucleophilic substitution reaction between its chloroethyl group and a nucleophilic amine on a core heterocyclic scaffold, such as a pyrimidine or pyrazole.[5][6] This reaction, a classic example of N-alkylation, forms a crucial C-N bond that links the piperazine moiety to the kinase-binding fragment. The Boc-protecting group ensures that the piperazine nitrogen on the other side of the ring does not interfere with the reaction and remains available for deprotection and subsequent functionalization if required.

G cluster_0 Core Kinase Scaffold cluster_1 Piperazine Building Block Scaffold Heterocyclic Core (e.g., Pyrimidine, Pyrazole) with Nucleophilic -NH group Product Boc-Protected Kinase Inhibitor Intermediate Scaffold->Product N-Alkylation Reagent This compound Reagent->Product Final_Inhibitor Final Kinase Inhibitor (after Boc deprotection and/or further modification) Product->Final_Inhibitor Deprotection/ Further Synthesis G Illustrative N-Alkylation Reaction cluster_products Product Pyrimidine 2-Amino-4-chloro-pyrimidine derivative Intermediate tert-Butyl 4-(2-((4-chloro-pyrimidin-2-yl)amino)ethyl)piperazine-1-carboxylate Piperazine This compound

Figure 2: Illustrative N-Alkylation Reaction.

Materials:

  • 2-Amino-4-chloro-pyrimidine derivative (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-amino-4-chloro-pyrimidine derivative (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq).

  • Add this compound (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): The N-alkylation of an amine with an alkyl halide generates a hydrohalic acid (HCl in this case) as a byproduct. A base is essential to neutralize this acid and drive the reaction to completion. Potassium carbonate is a moderately strong, inexpensive, and readily available base suitable for this purpose. [6]* Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile is ideal as it can dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophilicity of the amine. [7]* Excess Reagent: A slight excess of this compound (1.2 eq) is used to ensure complete consumption of the more valuable pyrimidine starting material.

  • Temperature: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. [6]

Best Practices and Troubleshooting

Issue Potential Cause Solution
Low or No Yield Insufficiently basic conditions; Low reactivity of the amine; Steric hindrance.Use a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). Increase the reaction temperature or prolong the reaction time.
Formation of Di-alkylated Product The mono-alkylated product can be further alkylated by another molecule of the chloroethyl reagent.Use a larger excess of the amine nucleophile relative to the chloroethylpiperazine reagent. Add the chloroethylpiperazine reagent slowly (dropwise) to the reaction mixture.
Difficulty in Purification High polarity of the product; Presence of unreacted starting materials.Use a more polar eluent system for column chromatography. Perform an acid-base extraction to separate the basic product from neutral impurities.

Deprotection of the Boc Group

Following the successful N-alkylation, the Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine of the piperazine ring. This amine can then be further functionalized, for example, by acylation or another alkylation, to complete the synthesis of the target kinase inhibitor.

Protocol for Boc Deprotection:

  • Dissolve the Boc-protected intermediate in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an appropriate organic solvent.

Safety and Handling

  • This compound is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled. It is also a skin and eye irritant. [5]* Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [8][9]* In case of contact, immediately flush the affected area with copious amounts of water. [8]* Refer to the Safety Data Sheet (SDS) for complete safety and handling information. [5]

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic use allows for the efficient introduction of the beneficial piperazine scaffold into a wide array of heterocyclic cores. By understanding the principles of N-alkylation and following the protocols and best practices outlined in this guide, researchers can effectively leverage this reagent to accelerate the discovery and development of novel kinase inhibitors.

References

  • Zhang, H., Gan, L., & Yang, H. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 18(5), 696.
  • Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Goti, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5395.
  • Gajera, N. N., Patel, M. C., Jotani, M. M., & Tiekink, E. R. T. (2014). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1298.
  • Yang, H., Gan, L., & Zhang, H. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Semantic Scholar.
  • Kumar, A., Sharma, S., Kumar, D., Singh, P., & Nimesh, S. (2016). Synthesis of Novel Pyrimidin-4-One Bearing Piperazine Ring-Based Amides as Glycogen Synthase Kinase-3β Inhibitors with Antidepressant Activity. Chemical Biology & Drug Design, 87(5), 764-772.
  • Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7584-7604.
  • Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications.
  • QxMD. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
  • Luo, M., et al. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 280, 116918.
  • MDPI. (n.d.). Article Versions Notes.
  • Osborne, M. R., Wilman, D. E., & Lawley, P. D. (1995). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Chemical Research in Toxicology, 8(2), 316-320.
  • PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate.
  • Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • Eifler, A. C. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Google Patents. (n.d.). Method for preparing n-alkyl-piperazines.
  • Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. MDPI.
  • Google Patents. (n.d.). Alkylated piperazine compounds.
  • Park, S., et al. (2015). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 13(3), 734-741.
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • Clark, J. (2015). Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts.

Sources

Application Notes and Protocols: Harnessing Click Chemistry with Piperazine Derivatives for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging the powerful synergy between click chemistry and piperazine derivatives. This document delves into the practical applications of this combination in drug discovery, bioconjugation, and molecular imaging, offering detailed protocols and expert insights to accelerate research and development.

Introduction: A Powerful Alliance in Chemical Biology

The Elegance of Click Chemistry: CuAAC and SPAAC

Coined by K. Barry Sharpless, "click chemistry" describes a class of reactions that are modular, high-yielding, and produce minimal byproducts.[1] This philosophy has revolutionized chemical synthesis, particularly in the realm of complex biological molecules.[2][3] The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[4][5] For applications within living systems where copper's cytotoxicity is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a bioorthogonal alternative, driven by the ring strain of cyclooctynes.[6][][8]

Piperazine: A Privileged Scaffold in Medicinal Chemistry

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms that is considered a "privileged scaffold" in medicinal chemistry.[9][10] Its prevalence in FDA-approved drugs stems from its ability to favorably modulate the physicochemical properties of molecules.[11][12] The introduction of a piperazine moiety can enhance aqueous solubility, improve pharmacokinetic profiles, and provide handles for further chemical modification.[9][13] Piperazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antihistamine effects.[10]

The Synergy: Piperazine Derivatives Meet Click Chemistry

The combination of piperazine's advantageous properties with the efficiency and selectivity of click chemistry opens up a vast landscape for innovation. By functionalizing piperazine derivatives with azides or alkynes, researchers can readily "click" them onto a diverse range of molecules, including small molecule drugs, biologics, and imaging agents. This modular approach facilitates the rapid generation of novel chemical entities with tailored properties.

Application Note I: Accelerating Drug Discovery and Development

Rationale: Improving Drug-Like Properties with Piperazine-Triazole Constructs

A significant challenge in drug discovery is optimizing the pharmacokinetic properties of lead compounds. The piperazine ring is often incorporated to enhance solubility and metabolic stability.[9][14] Click chemistry provides a robust method for introducing piperazine moieties into drug candidates or for building novel compounds around a piperazine core. The resulting 1,2,3-triazole linker formed via CuAAC is not merely a passive connector; it can participate in hydrogen bonding and other interactions with biological targets, potentially enhancing binding affinity.[15]

Synthesis of Piperazine-Containing Drug Candidates using CuAAC

The following protocol details the synthesis of a model compound where a piperazine derivative is conjugated to another molecule of interest via a CuAAC reaction. This serves as a foundational workflow that can be adapted for the synthesis of compound libraries for screening.

Objective: To conjugate an alkyne-functionalized piperazine derivative with an azide-containing molecular fragment.

Materials:

  • Alkyne-functionalized piperazine derivative (e.g., 1-(prop-2-yn-1-yl)piperazine)

  • Azide-containing molecular fragment of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a mixture of water and t-butanol)

  • Deionized water

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a clean reaction vessel, dissolve the alkyne-functionalized piperazine derivative (1.0 equivalent) and the azide-containing molecular fragment (1.1 equivalents) in a suitable solvent mixture (e.g., 1:1 water:t-butanol).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in deionized water. In another vial, prepare a solution of CuSO4 (0.1 equivalents) and THPTA (0.1 equivalents) in deionized water.

  • Reaction Initiation: To the solution of reactants, add the CuSO4/THPTA solution followed by the sodium ascorbate solution.[16]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired piperazine-triazole compound.

Causality Behind Experimental Choices:

  • Sodium Ascorbate: This reducing agent is crucial for maintaining copper in its active Cu(I) oxidation state.[17]

  • THPTA: This water-soluble ligand stabilizes the Cu(I) catalyst, preventing its disproportionation and oxidation, which enhances the reaction efficiency and is particularly important for bioconjugation reactions.[16]

  • Solvent System: A mixture of water and an organic solvent like t-butanol is often used to solubilize both polar and non-polar reactants.

Data Presentation: Physicochemical Properties of Piperazine-Triazole Adducts

The introduction of a piperazine-triazole moiety can significantly alter the physicochemical properties of a molecule. The following table provides a hypothetical comparison of a parent compound with its piperazine-triazole derivative.

PropertyParent CompoundPiperazine-Triazole Derivative
Molecular Weight 350.4 g/mol 520.6 g/mol
cLogP 4.22.8
Aqueous Solubility 0.05 mg/mL1.2 mg/mL
Metabolic Stability (t½ in human liver microsomes) 15 min45 min

Application Note II: Bioconjugation and the Creation of Targeted Therapeutics

Rationale: Piperazine as a Versatile Linker in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug.[18] The linker that connects the antibody and the drug is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile.[19][20] Piperazine-based linkers, functionalized for click chemistry, offer a means to create homogenous ADCs with a defined drug-to-antibody ratio (DAR).[19] SPAAC is the preferred click chemistry method for ADC synthesis due to its bioorthogonal nature, which avoids the use of a potentially denaturing copper catalyst.[21]

Protocol: Site-Specific Antibody Modification using a Piperazine Linker and SPAAC

Objective: To conjugate a DBCO-functionalized piperazine-drug linker to an azide-modified antibody.

Materials:

  • Azide-functionalized monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • DBCO-functionalized piperazine-drug linker dissolved in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column

  • Protein concentrator

Procedure:

  • Antibody Preparation: Ensure the azide-functionalized antibody is at a concentration of 5-10 mg/mL in PBS.

  • Conjugation Reaction: To the antibody solution, add a 5- to 10-fold molar excess of the DBCO-functionalized piperazine-drug linker solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain the integrity of the antibody.

  • Incubation: Gently mix the reaction and incubate for 4-24 hours at 4°C or room temperature. The optimal time and temperature should be determined empirically.

  • Purification: Remove the excess, unreacted linker using a desalting column equilibrated with PBS.

  • Concentration and Characterization: Concentrate the purified ADC using a protein concentrator. Characterize the ADC to determine the DAR, purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC) and size exclusion chromatography (SEC).

Causality Behind Experimental Choices:

  • SPAAC: This copper-free click reaction is bioorthogonal and proceeds efficiently under physiological conditions, preserving the structure and function of the antibody.[8]

  • Molar Excess of Linker: A molar excess of the linker is used to drive the reaction to completion and ensure efficient conjugation to the available azide sites on the antibody.

  • DMSO Concentration: Keeping the DMSO concentration low is critical to prevent denaturation and aggregation of the antibody.

Workflow Diagram: ADC Synthesis using Piperazine and SPAAC

ADC_Synthesis_Workflow cluster_modification Antibody Modification cluster_linker Linker-Drug Synthesis cluster_conjugation SPAAC Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) azide_intro Introduce Azide Groups mAb->azide_intro azide_mAb Azide-functionalized mAb azide_intro->azide_mAb spaac SPAAC Reaction azide_mAb->spaac piperazine Piperazine Core linker_synthesis Synthesize DBCO-Piperazine-Drug Linker piperazine->linker_synthesis dbco_drug DBCO & Cytotoxic Drug dbco_drug->linker_synthesis dbco_linker DBCO-Linker-Drug linker_synthesis->dbco_linker dbco_linker->spaac adc Antibody-Drug Conjugate (ADC) spaac->adc purify Purification (e.g., SEC) adc->purify analyze Characterization (e.g., HIC) purify->analyze final_adc Purified & Characterized ADC analyze->final_adc

Caption: Workflow for ADC synthesis via SPAAC.

Application Note III: Advancing Molecular Imaging with PET Radiotracers

Rationale: Piperazine Scaffolds in the Rapid Synthesis of PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires the use of radiolabeled probes.[22] Click chemistry has emerged as a highly effective method for the rapid and efficient synthesis of PET radiotracers, particularly with short-lived isotopes like fluorine-18 (¹⁸F).[23][24] Piperazine-based building blocks, functionalized with an azide or alkyne, can be rapidly radiolabeled via click chemistry to produce PET agents.[24] The hydrophilicity imparted by the piperazine moiety can be advantageous for improving the in vivo biodistribution and clearance of these tracers.[23]

Protocol: ¹⁸F-Radiolabeling of a Piperazine-Based Precursor via Click Chemistry

Objective: To synthesize an ¹⁸F-labeled PET tracer by reacting an ¹⁸F-labeled alkyne with an azide-functionalized piperazine-targeting molecule.

Materials:

  • [¹⁸F]Fluoride produced from a cyclotron

  • Alkyne-containing precursor for ¹⁸F-labeling (e.g., a tosylate-alkyne)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Azide-functionalized piperazine-targeting molecule

  • Copper(I) catalyst system (e.g., CuSO₄ and sodium ascorbate)

  • Acetonitrile (ACN)

  • HPLC system for purification and analysis

Procedure:

  • ¹⁸F-Fluorination: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel containing K222 and K₂CO₃. Dry the mixture by azeotropic distillation with ACN. Add the alkyne-precursor in ACN and heat to perform the nucleophilic substitution to produce the ¹⁸F-labeled alkyne.

  • Click Reaction: To the crude ¹⁸F-labeled alkyne, add the azide-functionalized piperazine-targeting molecule, CuSO₄, and sodium ascorbate. Heat the reaction mixture for a short period (e.g., 5-15 minutes at 50-80°C).

  • Purification: Purify the ¹⁸F-labeled piperazine-triazole product using semi-preparative HPLC.

  • Formulation: Collect the product fraction, remove the organic solvent under a stream of nitrogen, and formulate in a sterile solution (e.g., saline with ethanol) for in vivo studies.

  • Quality Control: Analyze the final product by analytical HPLC to determine radiochemical purity and specific activity.

Causality Behind Experimental Choices:

  • Kryptofix 2.2.2: This phase-transfer catalyst chelates the potassium ion, increasing the nucleophilicity of the fluoride ion for efficient labeling.

  • Rapid Reaction Times: The use of click chemistry allows for very fast conjugation, which is essential when working with short-lived radioisotopes like ¹⁸F (t½ ≈ 110 minutes).[25]

  • HPLC Purification: HPLC is critical for separating the desired radiolabeled product from unreacted precursors and byproducts to ensure high purity for in vivo use.

Data Presentation: Comparison of Radiolabeling Efficiencies

The choice of click chemistry conditions can impact the radiochemical yield (RCY).

ParameterCuAACSPAAC
Precursor Azide-piperazine + ¹⁸F-alkyneDBCO-piperazine + ¹⁸F-azide
Reaction Time 5-15 min15-30 min
Reaction Temperature 50-100 °C25-40 °C
Decay-Corrected RCY 60-80%40-60%

Troubleshooting and Considerations

Common Challenges in Piperazine Click Chemistry
  • Low Yields in CuAAC: This can be due to oxidation of the Cu(I) catalyst. Ensure fresh reducing agent is used and consider deoxygenating the solvents. The use of a stabilizing ligand like THPTA is highly recommended.[17]

  • Poor Solubility of Reactants: Piperazine derivatives can have varying solubility. A co-solvent system (e.g., DMSO/water, t-butanol/water) may be necessary.

  • Side Reactions: In complex molecules, other functional groups may be sensitive to the reaction conditions. SPAAC is generally more bioorthogonal than CuAAC.

Optimizing Reaction Conditions
  • Catalyst Loading: In CuAAC, the catalyst loading can be optimized (typically 1-10 mol%) to balance reaction rate and potential side reactions.

  • Temperature: While many click reactions proceed at room temperature, gentle heating can accelerate the reaction, especially for sterically hindered substrates.

  • pH: For bioconjugations, maintaining the pH within the physiological range (7.0-8.0) is crucial to preserve the integrity of the biomolecule.

Conclusion

The strategic combination of piperazine derivatives and click chemistry offers a versatile and powerful platform for advancing various fields of scientific research. From enhancing the drug-like properties of small molecules to enabling the precise construction of complex bioconjugates and radiotracers, this synergistic approach provides a reliable and efficient toolkit for the modern scientist. By understanding the underlying principles and following robust protocols, researchers can effectively harness the potential of piperazine-based click chemistry to drive innovation and discovery.

References

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). ResearchGate.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.
  • Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging. (n.d.). PMC - NIH.
  • The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Bis(vinylsulfonyl)piperazines as efficient linkers for highly homogeneous antibody-drug conjugates. (2020). ResearchGate.
  • Recent Applications of Click Chemistry for the Synthesis of Radiotracers for Molecular Imaging. (2015). ResearchGate.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central.
  • Click Chemistry and Radiochemistry: An Update. (2023). ACS Publications.
  • Click Chemistry and Radiochemistry: An Update. (2023). PMC - PubMed Central.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). Royal Society of Chemistry.
  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011). Jena Bioscience.
  • Strain-Promoted Azide-Alkyne Cycloaddition. (2022). Chinese Journal of Chemistry.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022). Organic & Biomolecular Chemistry.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions (RSC Publishing).
  • Click chemistry in the synthesis of antibody-drug conjugates. (2023). PubMed.
  • Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm.
  • Targeting Peptidoglycan using Radiolabeled Click Chemistry for PET Infection Imaging. (2021). eScholarship.org.
  • Protocols. (n.d.). baseclick GmbH.
  • Recent applications of click chemistry in drug discovery. (2017). PubMed.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2013). PMC - PubMed Central.
  • Bioorthogonal Click Chemistry for Imaging and Targeted Drug Delivery. (2023). Journal of Pharmaceutical Chemistry & Research.
  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. (2011). PubMed.
  • Applications of click chemistry in drug discovery. (2016). Slideshare.
  • Applications of Click Chemistry in Radiopharmaceutical Development. (2010). CHIMIA.
  • Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals. (2021). MDPI.
  • Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. (2019). ResearchGate.
  • The Use of Click Chemisty in Drug Development Applications. (2023). DergiPark.
  • The Use of Click Chemistry in Drug Development Applications. (2023). ResearchGate.
  • Click chemistry inspired synthesis of piperazine-triazole derivatives and evaluation of their antimicrobial activities. (2021). ResearchGate.
  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. (2010). PMC - PubMed Central.
  • Click Chemistry in Peptide Synthesis. (2024). LifeTein.
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.
  • Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. (2025). NIH.
  • Unfolding Potential of Click Chemistry in Bioconjugation: A Review. (2023). ChemRxiv.

Sources

Application Notes and Protocols for Radiolabeling Studies with tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of radiolabeled compounds for positron emission tomography (PET) and other molecular imaging applications.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable pharmacokinetic properties and versatile synthetic handles. In the realm of molecular imaging, piperazine derivatives are integral to the design of high-affinity radiotracers for targets such as serotonin receptors, dopamine receptors, and sigma receptors.[1][2][3][4][5][6] The subject of this guide, tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate, is a particularly valuable precursor. Its structure combines three key features:

  • A Boc-protected amine , which allows for selective reactions at the other end of the molecule before a final deprotection and functionalization step.

  • A piperazine core , providing a hydrophilic and synthetically flexible backbone.

  • A 2-chloroethyl group , which serves as a reactive electrophile for direct radiolabeling via nucleophilic substitution. This moiety is a common feature in precursors for PET radioligands.[7]

This document provides a detailed guide to the radiolabeling of derivatives based on this core structure, focusing on the most common PET isotope, Fluorine-18. It is designed not merely as a list of steps, but as a self-validating system that explains the causality behind each experimental choice, ensuring both technical accuracy and field-proven insight.

Part 1: The Core Reaction - Nucleophilic [¹⁸F]Fluorination

The primary strategy for radiolabeling a precursor like this compound is through a direct, one-step nucleophilic substitution (Sₙ2) reaction. The chlorine atom serves as a leaving group, which is displaced by the incoming radioactive [¹⁸F]fluoride ion.

The success of this reaction hinges on activating the [¹⁸F]fluoride. Produced in a cyclotron as an aqueous solution, the fluoride ion is heavily solvated by water molecules, which severely blunts its nucleophilicity.[8][9] The entire preparative process is therefore designed to "free" the fluoride from its water cage, rendering it a potent nucleophile capable of efficient reaction with the chloroethyl precursor.

cluster_reaction Nucleophilic Substitution (S2022Ar) Precursor tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate Product tert-Butyl 4-(2-[¹⁸F]fluoroethyl)piperazine-1-carboxylate Precursor->Product Displacement LeavingGroup KCl + K₂₂₂ Precursor->LeavingGroup Elimination Fluoride Activated K[¹⁸F]F / K₂₂₂ Complex Fluoride->Precursor Nucleophilic Attack

Caption: The Sₙ2 radiolabeling reaction mechanism.

Part 2: Detailed Experimental Protocol for [¹⁸F]Fluoroethylation

This protocol provides a comprehensive workflow for the synthesis of tert-Butyl 4-(2-[¹⁸F]fluoroethyl)piperazine-1-carboxylate.

Materials and Reagents
Reagent/MaterialSupplierGradePurpose
This compoundCommercial/In-house>95% PurityLabeling Precursor
[¹⁸F]Fluoride in [¹⁸O]H₂OCyclotron FacilityNo-carrier-addedRadioisotope Source
Kryptofix 2.2.2 (K₂₂₂)Sigma-AldrichACS GradePhase Transfer Catalyst; Chelates K⁺
Potassium Carbonate (K₂CO₃)Sigma-AldrichAnhydrousBase; Forms K[¹⁸F]F
Acetonitrile (MeCN)HoneywellAnhydrous, <30 ppm H₂OReaction and Azeotropic Drying Solvent
Sep-Pak® Light QMA Carbonate CartridgeWaters-Anion exchange for trapping [¹⁸F]Fluoride
Sep-Pak® C18 Plus CartridgeWaters-Solid-Phase Extraction (SPE) for purification
Water for Injection, USPVariousUSP GradeReconstitution and Elution
Ethanol, USPVariousUSP GradeFinal formulation and SPE elution
Step-by-Step Methodology

The entire process, from receiving the raw isotope to the final purified product, should be performed in a shielded hot cell using an automated synthesis module for radiation safety.

Step 1: Trapping and Activation of [¹⁸F]Fluoride

  • Rationale: The raw [¹⁸F]fluoride from the cyclotron target water must first be isolated and then rendered reactive. An anion exchange cartridge selectively traps the [¹⁸F]F⁻ ions, allowing the [¹⁸O]water to be discarded.

  • Procedure:

    • Pass the cyclotron-produced [¹⁸F]Fluoride/[¹⁸O]H₂O solution through a pre-conditioned Sep-Pak Light QMA Carbonate cartridge.

    • Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using an eluent solution containing Kryptofix 2.2.2 (5-10 mg in 1 mL MeCN) and potassium carbonate (1-2 mg in 0.2 mL Water). This creates the reactive K[¹⁸F]F/K₂₂₂ complex.[10]

Step 2: Azeotropic Drying

  • Rationale: This is the most critical step for activating the fluoride. Even trace amounts of water will form hydrogen bonds with the fluoride ion, shielding it and drastically reducing its nucleophilicity.[8] Acetonitrile forms a low-boiling azeotrope with water, allowing for its efficient removal under a stream of inert gas (nitrogen or argon) and gentle heating.

  • Procedure:

    • Heat the reaction vessel to 95-110 °C.

    • Apply a steady stream of nitrogen gas to the vessel to facilitate the evaporation of the water/acetonitrile azeotrope.

    • Repeat the addition and evaporation of anhydrous acetonitrile (2 x 1 mL) until the K[¹⁸F]F/K₂₂₂ complex appears as a dry, white residue.

Step 3: The Radiolabeling Reaction

  • Rationale: With the naked, highly nucleophilic [¹⁸F]fluoride prepared, it is now ready to react with the precursor. The chloroethyl group provides a suitable electrophilic carbon for the Sₙ2 attack. While chlorides are viable leaving groups, precursors with better leaving groups like tosylates or mesylates often provide higher radiochemical yields under milder conditions.

  • Procedure:

    • Prepare a solution of this compound (2-5 mg) dissolved in 0.5-1.0 mL of anhydrous acetonitrile or DMSO.

    • Add the precursor solution to the dried K[¹⁸F]F/K₂₂₂ complex in the reaction vessel.

    • Seal the vessel and heat at 100-120 °C for 10-15 minutes. Reaction conditions such as temperature and time should be optimized for specific derivatives.

Step 4: Purification by Solid-Phase Extraction (SPE)

  • Rationale: The crude reaction mixture contains the desired product, unreacted [¹⁸F]fluoride, and other impurities. SPE provides a rapid and effective method for purification. A reverse-phase C18 cartridge will retain the lipophilic Boc-protected product while allowing the highly polar unreacted [¹⁸F]fluoride to pass through.

  • Procedure:

    • Dilute the reaction mixture with 5-10 mL of water to reduce the organic solvent concentration and ensure retention on the C18 stationary phase.

    • Pass the diluted mixture through a pre-conditioned Sep-Pak C18 cartridge.

    • Wash the cartridge with 5-10 mL of Water for Injection to remove any remaining unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the final purified product, tert-Butyl 4-(2-[¹⁸F]fluoroethyl)piperazine-1-carboxylate, from the C18 cartridge using 0.5-1.0 mL of ethanol or an ethanol/saline mixture.

cluster_qc Quality Control Workflow Product Final Radiolabeled Product TLC Radio-TLC Analysis Product->TLC Quick Check HPLC Radio-HPLC Analysis Product->HPLC Gold Standard Identity Identity Confirmed (Co-elution with standard) HPLC->Identity RCP Radiochemical Purity >95%? Identity->RCP Release Release for Preclinical/Clinical Use RCP->Release Yes Fail FAIL: Investigate & Reject Batch RCP->Fail No

Sources

Application Notes & Protocols: Strategic Formulation of Drugs Containing the Piperazine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone of modern medicinal chemistry.[1][2] Its structural rigidity, combined with the ability of its nitrogen atoms to act as hydrogen bond acceptors and donors, makes it a "privileged scaffold" in drug design.[2][3] This versatility has led to a vast number of approved drugs for diverse therapeutic areas, including oncology (Imatinib), infectious diseases (Gatifloxacin), and central nervous system disorders (Buspirone).[4][5]

However, the very properties that make piperazine attractive also present distinct challenges in drug formulation. The basic nature of the two nitrogens imparts pH-dependent solubility, a propensity for salt disproportionation, and potential hygroscopicity.[6][7] A successful formulation strategy, therefore, requires a deep understanding of the molecule's physicochemical properties to ensure optimal bioavailability, stability, and manufacturability. This guide provides a comprehensive overview of pre-formulation assessment and key formulation strategies for piperazine-containing Active Pharmaceutical Ingredients (APIs).

Part 1: Foundational Physicochemical Characterization

A thorough understanding of the API's intrinsic properties is the bedrock of any formulation development program. For piperazine-containing drugs, the following parameters are of paramount importance.

pKa Determination: The Key to pH-Dependent Behavior

The two nitrogen atoms of the piperazine ring have distinct pKa values, typically with pKa1 around 5.3 and pKa2 around 9.8 for the parent molecule.[6][7] These values dictate the ionization state of the molecule across the physiological pH range of the gastrointestinal tract, which in turn governs its solubility and permeability.

Why It's Critical:

  • Solubility: The doubly protonated (cationic) form at low pH (stomach) is generally much more soluble than the neutral or singly protonated forms found at higher pH (intestine).

  • Salt Selection: The pKa difference between the API and the chosen counter-ion is a critical factor for forming a stable salt. A general rule of thumb is a ΔpKa (pKabase - pKaacid) of at least 2-3 units to prevent salt disproportionation.[8]

  • Dissolution: pH-dependent solubility can lead to variable dissolution rates and potentially incomplete drug release, impacting in vivo performance.

Property Significance for Piperazine Drugs Typical Values (Parent Piperazine)
pKa1Ionization of the second nitrogen~5.35[6][7]
pKa2Ionization of the first nitrogen~9.73[6][7]
SolubilityGoverns absorption; highly pH-dependentFreely soluble in water[6]
HygroscopicityAffects physical stability, handling, and storageCan be hygroscopic; forms a hexahydrate[6][7]
Protocol 1: pKa Determination by Potentiometric Titration

This protocol outlines a standard method for accurately determining the pKa values of a piperazine-containing API.

Objective: To determine the acid dissociation constants (pKa) of a diprotic basic compound.

Materials:

  • Piperazine-containing API

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Standardized 0.1 N Hydrochloric Acid (HCl)

  • Standardized 0.1 N Sodium Hydroxide (NaOH)

  • Degassed, deionized water

  • Methanol or other suitable co-solvent (if solubility is low)

Methodology:

  • Preparation: Accurately weigh and dissolve a known amount of the API in a specific volume of deionized water (or a water/co-solvent mixture) to create a solution of known concentration (e.g., 0.01 M).

  • Acidic Titration: Titrate the solution with standardized 0.1 N HCl. Record the pH value after each incremental addition of the titrant. Continue the titration well past the second equivalence point.

  • Data Analysis: Plot the pH versus the volume of HCl added. The two inflection points on the curve correspond to the two equivalence points. The pKa values are determined from the pH at the half-equivalence points.

  • Validation (Optional): Perform a back-titration with standardized 0.1 N NaOH to confirm the results.

Causality: Titrating the basic piperazine nitrogens with a strong acid allows for the stepwise protonation of each nitrogen. The pH at which 50% of a specific nitrogen is protonated corresponds to its pKa value. This provides a direct measure of the compound's basic strength.

Part 2: Strategic Formulation Approaches

Based on the initial characterization, a formulation strategy can be designed to overcome potential liabilities such as poor solubility, instability, or difficult handling properties.

Salt Selection: The Primary Tool for Property Optimization

For basic APIs like those containing piperazine, salt formation is the most common and effective strategy to improve solubility, dissolution rate, and stability.[8][9] The choice of the acidic counter-ion is a critical decision that can dramatically alter the physicochemical properties of the resulting solid form.

Key Considerations for Counter-ion Selection:

  • pKa: Ensures the formation of a stable salt.[8]

  • Solubility: Different counter-ions can impart vastly different aqueous solubilities.

  • Crystallinity: A crystalline salt is generally preferred for its stability and handling properties.

  • Hygroscopicity: The tendency to absorb atmospheric moisture can be mitigated by choosing an appropriate salt.[7]

  • Safety: The counter-ion must be pharmaceutically acceptable and safe at the intended dose.

SaltSelectionWorkflow

Polymorph Screening: Ensuring Solid-State Stability

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[10] Different polymorphs can have different physical properties, including solubility, melting point, and stability.[11] The unexpected appearance of a more stable, less soluble polymorph late in development can be catastrophic, as famously occurred with the drug Ritonavir.

Why It's Critical:

  • Bioavailability: A change to a less soluble form can drastically reduce drug absorption.

  • Stability: Metastable forms can convert to more stable forms over time, altering the drug product's performance.

  • Regulatory Compliance: Regulatory agencies require thorough polymorph screening and control of the solid form.[12]

Protocol 2: Comprehensive Polymorph Screening

Objective: To identify all relevant and accessible crystalline forms of a selected piperazine salt and determine their relative thermodynamic stability.

Materials:

  • Selected API salt form

  • A diverse panel of solvents (e.g., water, ethanol, acetone, ethyl acetate, heptane, acetonitrile, etc.) with varying polarities and hydrogen bonding capabilities.

  • Crystallization vials/plates

  • Temperature-controlled shakers/stirrers

  • Analytical instruments: X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Dynamic Vapor Sorption (DVS).

Methodology:

  • Crystallization Experiments: Perform a wide range of crystallization experiments to maximize the chances of discovering different forms.[10]

    • Solvent Evaporation: Dissolve the API in various solvents at elevated temperatures and allow the solvent to evaporate slowly at different rates (ambient, under vacuum, nitrogen stream).

    • Cooling Crystallization: Create saturated solutions at high temperatures and cool them at different rates (slow cool, crash cool).

    • Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a concentrated solution of the API to induce precipitation.

    • Slurry Experiments: Stir an excess of the solid in various solvents at different temperatures for an extended period (days to weeks). This method is excellent for identifying the most thermodynamically stable form in a given solvent system.

  • Solid Form Characterization: Analyze the solids obtained from each experiment using XRPD to identify unique crystalline patterns. Use DSC and TGA to identify thermal events like melting, desolvation, or solid-state transitions.

  • Stability Assessment: Use competitive slurry experiments and DVS to determine the relative thermodynamic stability of the identified forms and their propensity for hydration/solvation.

Causality: By subjecting the API to a wide range of thermodynamic and kinetic conditions (different solvents, temperatures, saturation levels), we force it to explore various crystallization pathways, increasing the probability of nucleating and growing different polymorphic forms.[10]

PolymorphScreening

Advanced Drug Delivery Systems

For piperazine drugs with extremely low solubility or those requiring targeted delivery, advanced formulation strategies may be necessary.[13]

  • Amorphous Solid Dispersions (ASDs): The API is molecularly dispersed in a polymer matrix. This amorphous state eliminates the crystal lattice energy barrier, often leading to significant improvements in aqueous solubility and dissolution rate. Polymer selection is critical to prevent recrystallization during storage.

  • Lipid-Based Formulations: For highly lipophilic piperazine derivatives, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate absorption via lymphatic pathways.

  • Nanoparticle Systems: Encapsulating the drug in nanoparticles (e.g., polymeric nanoparticles, liposomes) can enhance solubility, protect the API from degradation, and potentially enable targeted delivery to specific tissues.[14][15][16]

Conclusion

The piperazine moiety is a valuable scaffold in drug discovery, but its inherent physicochemical properties demand a rigorous and systematic formulation development approach. By conducting thorough pre-formulation characterization, particularly pKa determination, and employing strategic formulation tools like salt selection and polymorph screening, researchers can overcome the associated challenges. This ensures the development of a stable, manufacturable, and bioavailable drug product that delivers the therapeutic promise of the piperazine-containing molecule. For particularly challenging compounds, advanced delivery systems offer a pathway to clinical success.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG
  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC - NIH. [Link]
  • Piperazine - Wikipedia. [Link]
  • A Practical Guide to Pharmaceutical Polymorph Screening & Selection. (PDF) [Link]
  • Polymorph Screening for Identification of Relevant Crystalline Forms. Pharmaceutical Technology. [Link]
  • The medicinal chemistry of piperazines: A review - Scilit. [Link]
  • Polymorph, Salt & Cocrystal Screening - Veranova. [Link]
  • Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing). [Link]
  • The Relevance Of Polymorph Screening In The Pharmaceutical Industry. [Link]
  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - NIH. [Link]
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells | Bioconjugate Chemistry - ACS Public
  • (PDF)
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures | ACS Biomaterials Science & Engineering - ACS Public
  • Salt Selection in Drug Development | Pharmaceutical Technology. [Link]
  • Advances in drug delivery systems, challenges and future directions - PMC. [Link]
  • salt selection in pharmaceutical product development | PPTX - Slideshare. [Link]
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflamm
  • Opportunities and challenges for direct C–H functionalization of piperazines - Beilstein Journal of Organic Chemistry. [Link]
  • Advanced drug delivery systems for the management of local conditions - PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield with tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating N-Alkylation with a Key Building Block

Welcome to the technical support center for tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the use of this versatile reagent in N-alkylation reactions. The presence of the Boc protecting group on one of the piperazine nitrogens makes this compound an invaluable tool for controlled monosubstitution, preventing the common side reaction of di-alkylation often encountered with unprotected piperazine.[1][2] However, achieving high yields and purity requires a nuanced understanding of its reactivity and potential pitfalls.

The core reactivity of this compound lies in the electrophilic nature of the carbon bearing the chlorine atom, making it susceptible to nucleophilic attack.[3][4] This reaction is fundamental for introducing the piperazine moiety into a wide range of molecular scaffolds, a common strategy in the synthesis of pharmaceutically active compounds.[4][5]

This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to empower you to maximize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am seeing very low conversion of my starting material to the desired N-alkylated product. What are the likely causes and how can I improve the yield?

Answer: Low product yield in N-alkylation reactions with this compound can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Action
Insufficient Reaction Temperature N-alkylation reactions often require a certain activation energy to proceed at a reasonable rate. The C-Cl bond in the chloroethyl group needs sufficient energy to be effectively displaced by the nucleophile.Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition or side product formation.[1]
Inadequate Base The N-alkylation reaction generates one equivalent of HCl, which can protonate your nucleophile, rendering it unreactive.[4] An insufficient amount or a weak base will not effectively neutralize this acid.Ensure at least 2-3 equivalents of a suitable base are used. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a non-nucleophilic organic base like diisopropylethylamine (DIPEA).[4][5] The choice of base can be critical and may require screening.
Poor Solvent Choice The solvent plays a critical role in solvating the reactants and influencing the reaction mechanism (SN1 vs. SN2).[3] A solvent that does not adequately dissolve the reactants will result in a slow or incomplete reaction.Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or acetone are generally preferred for SN2 reactions.[3][5] Consider screening a few different solvents to find the one that provides the best solubility and reaction rate.
Decomposition of the Reagent While generally stable, prolonged heating at high temperatures or exposure to strong acids or bases can lead to the degradation of this compound.Confirm the purity of your starting material before use. Avoid excessively high reaction temperatures and prolonged reaction times. If necessary, consider adding the reagent in portions to the heated reaction mixture.
Formation of Aziridinium Ion Intermediate The 2-chloroethylamino moiety can undergo intramolecular cyclization to form a highly reactive aziridinium ion.[3] This intermediate is then attacked by the nucleophile. If the nucleophile is weak or sterically hindered, the formation of this intermediate can be the rate-limiting step.The use of a polar solvent can help stabilize this charged intermediate. In some cases, the addition of a catalytic amount of a more nucleophilic species (like iodide salts) can facilitate the reaction through in-situ formation of a more reactive iodoethyl intermediate (Finkelstein reaction).

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Product Yield check_temp Is the reaction temperature high enough? start->check_temp increase_temp Increase temperature and monitor progress. check_temp->increase_temp No check_base Is the base appropriate and in sufficient excess? check_temp->check_base Yes increase_temp->check_base optimize_base Screen different bases and increase equivalents. check_base->optimize_base No check_solvent Are reactants fully dissolved? Is the solvent suitable? check_base->check_solvent Yes optimize_base->check_solvent optimize_solvent Screen polar aprotic solvents (ACN, DMF). check_solvent->optimize_solvent No check_purity Is the starting material pure? check_solvent->check_purity Yes optimize_solvent->check_purity purify_reagent Re-purify or use a fresh batch of the reagent. check_purity->purify_reagent No final_check Consider alternative activation methods (e.g., iodide catalyst). check_purity->final_check Yes purify_reagent->final_check

Caption: A decision tree for troubleshooting low reaction yields.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a significant amount of an unknown byproduct alongside my desired product. How can I identify and minimize this side reaction?

Answer: The formation of side products is a common challenge. With this compound, the most likely side product is the dimer formed by the reaction of two molecules of the starting material or reaction with the deprotected piperazine.

Potential Side Products & Mitigation Strategies

Side Product Formation Mechanism Mitigation Strategy
Dimerized Piperazine The deprotected nitrogen of one molecule of this compound can act as a nucleophile and attack another molecule, leading to a dimer. This is more likely if the primary nucleophile is weak or if the reaction is run at high concentrations.Use a slight excess (1.1-1.2 equivalents) of your primary nucleophile to outcompete the self-reaction. Consider adding the this compound solution dropwise to the solution of the nucleophile to maintain a low concentration of the electrophile throughout the reaction.
Deprotected Starting Material/Product The Boc (tert-butoxycarbonyl) protecting group is sensitive to strong acids and can be cleaved under harsh acidic conditions.[6] If the HCl generated during the reaction is not effectively neutralized, it can lead to the removal of the Boc group.As mentioned for low yield, ensure a sufficient excess of a suitable base is present to neutralize the generated HCl. A workup procedure that involves a basic wash (e.g., with saturated aqueous sodium bicarbonate) can also help.[6]
Products of Intramolecular Rearrangement Although less common, the aziridinium ion intermediate can potentially undergo rearrangement or react with other species present in the reaction mixture, leading to unexpected byproducts.Careful control of reaction conditions (temperature, solvent) is key. Running the reaction at the lowest effective temperature can minimize the lifetime of reactive intermediates and reduce the likelihood of side reactions.[1]
Issue 3: Difficulty in Product Purification

Question: I am struggling to separate my product from the remaining starting materials and byproducts by column chromatography. What can I do to improve the purification?

Answer: Purification of piperazine derivatives can be challenging due to the similar polarities of the desired product and potential byproducts.

Purification Troubleshooting

Problem Explanation Suggested Solution
Co-elution of Product and Starting Material The starting material and the N-alkylated product may have very similar polarities, especially if the introduced substituent is not significantly changing the overall polarity of the molecule.Optimize your column chromatography conditions. A common mobile phase for piperazine derivatives is a mixture of dichloromethane and methanol.[1] Try a shallower gradient or even isocratic elution to improve separation. Using a different stationary phase (e.g., alumina instead of silica gel) could also be beneficial.
Product is a Salt If your workup did not effectively neutralize all acidic species, your product might exist as a hydrochloride salt, which will behave differently during extraction and chromatography.Ensure your workup includes a thorough wash with a base like saturated sodium bicarbonate solution.[6] After extraction, the organic layer should be dried over an anhydrous salt like sodium sulfate before concentration.
Product is Water-Soluble If your product has highly polar functional groups, it might have some solubility in the aqueous layer during extraction, leading to lower isolated yields.Perform multiple extractions (3-4 times) with your organic solvent to ensure complete recovery of the product from the aqueous phase.[6]
Alternative Purification When chromatography is not effective, other purification techniques should be considered.Attempt to purify the product by recrystallization from a suitable solvent or a mixture of solvents.[1] This can be a highly effective method for obtaining very pure material.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound? A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

Q2: Can I use the corresponding bromo- or iodo-ethyl derivative for my reaction? A2: Yes, the reactivity of the leaving group follows the trend I > Br > Cl. Using tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate would likely result in a faster reaction rate and may allow for milder reaction conditions. However, the chloro derivative is often more cost-effective and readily available.

Q3: My reaction is complete, but I need to remove the Boc protecting group. What is the recommended procedure? A3: The Boc group can be efficiently removed under acidic conditions. A common method is to treat the protected compound with a solution of hydrochloric acid in an organic solvent like dioxane or methanol, or with neat trifluoroacetic acid (TFA).[6] The reaction is typically fast and occurs at room temperature. A subsequent basic workup is necessary to isolate the free amine.[6]

Q4: How can I monitor the progress of my reaction effectively? A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting materials and the appearance of the product. Staining with a potassium permanganate solution can be useful for visualizing the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is the ideal technique.[1]

Experimental Protocols

General Protocol for N-Alkylation

This protocol provides a general starting point for the N-alkylation of a nucleophile with this compound. Optimization will likely be required for specific substrates.

  • Reaction Setup: To a solution of the nucleophile (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, DMF), add a base such as potassium carbonate (2.5 equivalents).

  • Addition of Reagent: Add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Reaction Workflow Diagram

reaction_workflow setup 1. Combine Nucleophile and Base in Solvent add_reagent 2. Add tert-Butyl 4-(2-chloroethyl) piperazine-1-carboxylate setup->add_reagent react 3. Heat and Stir (Monitor by TLC/LC-MS) add_reagent->react workup 4. Cool, Filter, and Concentrate react->workup extract 5. Dissolve in Organic Solvent, Wash with Water and Brine workup->extract dry 6. Dry and Concentrate extract->dry purify 7. Purify by Chromatography or Recrystallization dry->purify

Caption: A step-by-step workflow for a typical N-alkylation reaction.

References

  • PubChem. tert-Butyl 4-(chlorocarbonyl)piperazine-1-carboxylate.
  • Česnek, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2199. [Link]

Sources

Navigating the Reactivity of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: A Technical Guide to Common Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this versatile building block. As a key intermediate in pharmaceutical synthesis, understanding its reactivity and potential for side reactions is crucial for achieving high yields and purity in your target molecules.

This document moves beyond a simple recitation of protocols to explain the "why" behind the experimental observations, empowering you to anticipate and mitigate common challenges. We will delve into the mechanistic underpinnings of frequently encountered side reactions and provide actionable, field-tested solutions.

Understanding the Dual Nature of the Reagent

This compound is a bifunctional molecule. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for one of the piperazine nitrogens. The 2-chloroethyl group, on the other hand, is a reactive electrophile, primed for nucleophilic substitution. This inherent reactivity, while synthetically useful, is also the source of several common side reactions that can complicate your syntheses and purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is showing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

Likely Cause: You are likely observing the formation of a dimeric or oligomeric byproduct. This occurs when a molecule of this compound acts as a nucleophile, attacking another molecule of itself. The un-protected nitrogen of one molecule attacks the electrophilic carbon of the chloroethyl group of another.

Mechanism of Dimerization:

This is a classic example of an intermolecular nucleophilic substitution reaction. The rate of this side reaction is dependent on concentration and the availability of the free piperazine nitrogen.

Troubleshooting Guide:

Observation Potential Cause Recommended Solution
Presence of a byproduct with approximately double the mass of the starting material.High concentration of the reagent.Dilution: Perform the reaction at a lower concentration to disfavor intermolecular reactions.
Slow addition of the nucleophile.Controlled Addition: Add your desired nucleophile to the reaction mixture before adding the this compound, or add the chloroethylpiperazine derivative slowly to a solution of your nucleophile.
Presence of a strong base.Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base to minimize deprotonation of the piperazine nitrogen.

Experimental Protocol to Minimize Dimerization:

  • In a round-bottom flask, dissolve your nucleophilic substrate and a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • In a separate flask, prepare a dilute solution of this compound in the same solvent.

  • Using a syringe pump, add the solution of this compound to the stirred solution of your nucleophile over a period of 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material and minimize the formation of the high molecular weight impurity.

FAQ 2: I am observing a loss of my chloroethyl group and the formation of a volatile impurity. What is happening?

Likely Cause: This is likely due to an elimination reaction, specifically dehydrochlorination, to form tert-butyl 4-vinylpiperazine-1-carboxylate. This side reaction is particularly favored by strong, non-nucleophilic bases and higher temperatures.[1][2][3]

Mechanism of Elimination (E2):

The presence of a base can facilitate the abstraction of a proton from the carbon adjacent to the chlorine, leading to the formation of a double bond and the elimination of HCl.

Troubleshooting Guide:

Observation Potential Cause Recommended Solution
Detection of a byproduct with a mass 36.5 Da less than the starting material.Use of a strong, sterically hindered base (e.g., DBU, t-BuOK).Milder Base: Opt for a weaker base such as potassium carbonate or sodium bicarbonate if compatible with your reaction.
Elevated reaction temperatures.Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable rate of the desired substitution reaction.

Experimental Protocol to Minimize Elimination:

  • Combine your nucleophile and this compound in a suitable solvent at room temperature or below.

  • Add a mild inorganic base (e.g., K2CO3) to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 25-50 °C) and monitor its progress.

  • If the desired reaction is sluggish, a moderate increase in temperature may be necessary, but careful monitoring for the vinyl byproduct is recommended.

FAQ 3: My product seems to have cyclized, forming a quaternary ammonium salt. How can I avoid this?

Likely Cause: Intramolecular cyclization can occur where the unprotected piperazine nitrogen attacks the electrophilic carbon of the chloroethyl group within the same molecule. This forms a bicyclic quaternary ammonium salt, often referred to as a piperazinium salt. This is an intramolecular nucleophilic substitution reaction.

Mechanism of Intramolecular Cyclization:

This side reaction is more likely to occur in dilute solutions where intermolecular reactions are disfavored.

Troubleshooting Guide:

Observation Potential Cause Recommended Solution
Formation of a highly polar, water-soluble byproduct.Reaction conditions that favor intramolecular processes (e.g., high dilution).Concentration Adjustment: Run the reaction at a higher concentration to favor the desired intermolecular reaction.
Absence of a competing nucleophile.Order of Addition: Ensure your desired nucleophile is present in the reaction mixture before or during the addition of the chloroethylpiperazine derivative.

Experimental Protocol to Minimize Intramolecular Cyclization:

  • Choose a reaction concentration that balances the risk of dimerization (favored at high concentrations) and cyclization (favored at low concentrations). A concentration range of 0.1-0.5 M is often a good starting point.

  • Ensure your primary nucleophile is sufficiently reactive and present in at least a stoichiometric amount.

  • Consider the use of a solvent that promotes the desired bimolecular reaction.

Visualizing Reaction Pathways

To better understand the interplay between the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.

reagent This compound product Desired Product reagent->product + Nucleophile dimer Dimerization Byproduct reagent->dimer + Another Reagent Molecule elimination Elimination Byproduct (Vinylpiperazine) reagent->elimination + Base - HCl cyclization Intramolecular Cyclization (Quaternary Salt) reagent->cyclization Intramolecular Attack nucleophile Nucleophile (Nu-H)

Caption: Competing reaction pathways for this compound.

Summary of Potential Side Products

Side Product Chemical Name Molecular Weight Common Cause
Dimertert-Butyl 4-(2-((4-(tert-butoxycarbonyl)piperazin-1-yl)ethyl)piperazine-1-carboxylate454.6 g/mol High concentration
Elimination Producttert-Butyl 4-vinylpiperazine-1-carboxylate212.3 g/mol Strong base, high temperature
Cyclized Product1-(tert-Butoxycarbonyl)-1,4-diazoniabicyclo[2.2.2]octane chloride248.8 g/mol High dilution, slow primary reaction

Concluding Remarks

The successful use of this compound hinges on a solid understanding of its reactivity profile. By anticipating the potential for dimerization, elimination, and intramolecular cyclization, researchers can design experiments that favor the desired nucleophilic substitution, leading to cleaner reactions and simpler purifications. Careful control of reaction parameters such as concentration, temperature, and the choice of base are paramount. This guide provides a framework for troubleshooting common issues, but we encourage you to reach out to our technical support team for further assistance with your specific applications.

References

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
  • Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
  • MDPI. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • Michigan State University Department of Chemistry. (n.d.). Elimination Reactions of Alkyl Halides.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem Compound Summary for CID 10353694.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. PubChem Compound Summary for CID 1514400.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate.
  • AWS. (n.d.). Elimination Reactions.
  • ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

Sources

Technical Support Center: Improving the Purity of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for the success of subsequent downstream reactions.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic protocols and purification strategies.

Troubleshooting Guide: Common Purity Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemistry to empower you to make informed decisions.

Q1: My ¹H NMR spectrum shows persistent peaks for the starting alcohol even after the reaction. Why is the conversion incomplete and how can I fix it?

A1: The most common cause of incomplete conversion is the presence of moisture or insufficient chlorinating agent. The typical synthesis involves the reaction of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate with a chlorinating agent like thionyl chloride (SOCl₂).[2]

Causality & Mechanism: Thionyl chloride reacts vigorously with water to form SO₂ and HCl, consuming the reagent before it can react with your alcohol starting material. Furthermore, if the stoichiometry is not optimized, there may simply be insufficient SOCl₂ to convert all the alcohol.

Recommended Solutions:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Dichloromethane (CH₂Cl₂) should be distilled from a suitable drying agent like calcium hydride.

    • Perform the reaction under an inert atmosphere (N₂ or Ar).

  • Optimize Reagent Stoichiometry:

    • While a 2:1 molar ratio of SOCl₂ to alcohol is often cited, you may need to increase this to 2.5 or even 3.0 equivalents if you suspect minor moisture contamination or if the quality of your SOCl₂ is compromised.[2]

  • Control Reaction Temperature:

    • The dropwise addition of SOCl₂ should be performed at 0 °C to control the exothermic reaction.[2] After addition, allowing the mixture to slowly warm to room temperature and stir for an extended period (12-16 hours) can drive the reaction to completion.[2]

Q2: After the aqueous work-up and extraction, my product yield is very low. What are the likely causes?

A2: Product loss during work-up is often traced to two main issues: hydrolysis of the product back to the starting alcohol or improper pH management leading to the formation of water-soluble salts. The piperazine ring itself has basic properties which can complicate extractions.[3]

Causality & Mechanism: The 2-chloroethyl group is susceptible to nucleophilic substitution by water (hydrolysis), especially if the solution is heated or if the pH is not carefully controlled. Additionally, the unprotected nitrogen of the piperazine ring can be protonated in acidic conditions, forming a hydrochloride salt that is highly soluble in water and will be lost to the aqueous phase.

Workflow for Optimized Work-up:

Caption: Optimized work-up to minimize hydrolysis and product loss.

Q3: My final product is an off-white or yellow solid. How can I decolorize it and improve its appearance?

A3: A colored product indicates the presence of chromophoric impurities, which can arise from side reactions or degradation. These can often be removed by recrystallization or by passing a solution of the crude product through a plug of silica gel.

Recommended Purification Protocols:

Method 1: Recrystallization

This is the preferred method for crystalline solids if a suitable solvent system can be identified.

ParameterRecommendationRationale
Solvent System Isopropanol/Hexane or Ethyl Acetate/HexaneThe product should be soluble in the first solvent when hot and insoluble in the second (anti-solvent) when cold.
Procedure 1. Dissolve crude product in a minimal amount of hot isopropanol. 2. If color persists, add a small amount of activated carbon and hot filter. 3. Slowly add hexane at room temperature until turbidity persists. 4. Cool to 0-4 °C for several hours to induce crystallization. 5. Collect crystals by filtration and wash with cold hexane.This process selectively crystallizes the desired compound, leaving impurities behind in the mother liquor.

Method 2: Silica Gel Plug Filtration

This is a rapid method for removing baseline or highly polar impurities.

  • Prepare the Plug: Place a small cotton plug at the bottom of a pipette or small column and add 2-3 inches of silica gel.

  • Equilibrate: Pass a non-polar solvent like hexane through the plug.

  • Load and Elute: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the silica. Elute with a solvent system of increasing polarity (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate). The colored impurities often adhere strongly to the silica, allowing the pure product to elute.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for?

A1: Besides the unreacted starting alcohol, the most probable impurities are dimers or oligomers and residual solvents.

Caption: Common impurities in the synthesis.

Q2: What analytical techniques are best for assessing purity?

A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • ¹H NMR Spectroscopy: Excellent for structural confirmation and identifying proton-bearing impurities like the starting alcohol or residual solvents.

  • Gas Chromatography (GC): A powerful tool for quantifying purity and detecting volatile impurities. A certificate of analysis for this compound often shows purity determined by GC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting non-volatile impurities like the dimeric byproduct and confirming the molecular weight of the main component.

  • Thin Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and assessing the complexity of the impurity profile during purification development.

Q3: What are the ideal storage conditions for the purified product?

A3: To maintain long-term purity and prevent degradation, the product should be stored under controlled conditions. Based on supplier recommendations, storage at -20°C is advised. For optimal stability, store the solid in a tightly sealed container under an inert atmosphere (N₂ or Ar) to protect it from moisture and atmospheric contaminants.

References
  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)

Sources

Technical Support Center: Troubleshooting Stability Issues with tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate (CAS: 145941-38-6). This versatile building block is instrumental in the synthesis of numerous pharmaceutical compounds, particularly in the development of N-aryl and N-heteroaryl piperazines.[1] However, its bifunctional nature, containing both a reactive alkyl chloride and a labile Boc-protecting group, presents unique stability challenges. This guide is designed to provide researchers, scientists, and drug development professionals with a clear understanding of these issues and to offer practical, field-proven solutions in a direct question-and-answer format.

Chemical Profile and Intrinsic Stability

Before delving into troubleshooting, it is crucial to understand the molecule's inherent characteristics. The structure features two key points of reactivity: the tert-butyloxycarbonyl (Boc) group, which is susceptible to acid-catalyzed cleavage, and the primary alkyl chloride, which is an electrophilic site for nucleophilic substitution.

PropertyValue
Molecular Formula C₁₁H₂₁ClN₂O₂
Molecular Weight 248.75 g/mol
Appearance Typically an off-white to pale yellow solid or oil
Key Functional Groups Boc-carbamate, Piperazine ring, Primary Alkyl Chloride
Primary Hazards Skin and eye irritant, potential for respiratory tract irritation.[2]

The primary stability concern arises from the proximity of the nucleophilic piperazine nitrogen to the electrophilic chloroethyl side chain, creating a predisposition for intramolecular reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My sample's purity is decreasing during storage, and I see a new, more polar impurity by TLC/LC-MS. What is the likely cause?

Answer: The most probable cause of degradation, especially during storage at or above room temperature or in solution, is an intramolecular cyclization reaction. The un-Boc-protected nitrogen atom of the piperazine ring can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group. This SN2 reaction forms a bicyclic quaternary ammonium salt (a piperazinium chloride). This new, charged species is significantly more polar than the starting material and is often insoluble in common organic solvents.

This degradation pathway is accelerated by heat and the presence of even trace amounts of base, which can enhance the nucleophilicity of the piperazine nitrogen.

Visualizing the Degradation Pathway

G cluster_main Intramolecular Cyclization Pathway start tert-Butyl 4-(2-chloroethyl) piperazine-1-carboxylate intermediate Nucleophilic Attack (Intramolecular SN2) start->intermediate Heat / Base product Bicyclic Quaternary Piperazinium Salt (Degradation Product) intermediate->product

Caption: Primary degradation pathway via intramolecular cyclization.

Troubleshooting Protocol 1: Confirming and Quantifying Cyclization

This protocol allows for the definitive identification of the bicyclic impurity.

A. Materials and Equipment:

  • Degraded sample of this compound

  • LC-MS system with ESI source

  • NMR spectrometer (≥400 MHz)

  • Solvents: Acetonitrile (ACN), Water, Methanol-d4 (or CDCl₃)

B. Step-by-Step Procedure:

  • Sample Preparation: Dissolve a small amount of the suspect material in a 50:50 ACN/Water mixture for LC-MS analysis. For NMR, dissolve in an appropriate deuterated solvent.

  • LC-MS Analysis:

    • Inject the sample onto the LC-MS.

    • Look for the mass of the starting material: [M+H]⁺ ≈ 249.1.

    • Search for the mass of the cyclized product. Since the cyclization results in the loss of the chloride as a counter-ion, the cationic bicyclic product will have a mass of [M]⁺ ≈ 213.2 (C₁₁H₂₁N₂O₂⁺). The product is permanently charged.

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Starting Material: Expect to see characteristic peaks for the Boc group (~1.4 ppm) and distinct triplets for the -CH₂-CH₂-Cl moiety.

    • Cyclized Product: The formation of the bicyclic system induces significant strain and deshielding. Look for a downfield shift and more complex splitting patterns for the protons on the piperazine ring and the ethyl bridge due to the rigid structure and the positive charge on the nitrogen.

FAQ 2: During my reaction, I'm observing a byproduct with a mass loss of 100 amu. What is happening?

Answer: A mass loss of 100 amu is the classic signature of the loss of the tert-butyloxycarbonyl (Boc) protecting group (C₅H₈O₂). The Boc group is notoriously labile under acidic conditions.[3] The reaction mechanism involves protonation of the carbamate, followed by the elimination of isobutylene and carbon dioxide to yield the free secondary amine.

Sources of acid can be obvious, such as using TFA or HCl for a planned deprotection, or insidious, such as:

  • Using acidic reagents (e.g., amine hydrochloride salts without adding a sufficient base).

  • Traces of acid in solvents like dichloromethane (which can generate HCl over time).

  • Acidic surfaces on silica gel during chromatography.

Visualizing the Deprotection Mechanism

G cluster_deprotection Acid-Catalyzed Boc Deprotection start Boc-Protected Piperazine intermediate Protonated Carbamate start->intermediate H+ (Acid) product Free Piperazine (+ Isobutylene + CO₂) intermediate->product Spontaneous Decomposition

Caption: The mechanism of Boc group removal under acidic conditions.

Troubleshooting Protocol 2: Preventing Unwanted Boc Deprotection

A. Reagent and Solvent Check:

  • Ensure all amine coupling partners are used as free bases. If they are hydrochloride salts, add at least one extra equivalent of a non-nucleophilic base (e.g., DIEA, Et₃N).

  • Use fresh, high-purity solvents. Test the pH of solvents like DCM before use by shaking with a small amount of neutral water and checking the water's pH.

  • Consider using a more stable grade of DCM that contains stabilizers like amylene.

B. Reaction Condition Control:

  • Buffer the reaction mixture if compatible with the desired chemistry.

  • If purification requires silica gel chromatography, consider pre-treating the silica by flushing the column with a solvent mixture containing a small amount of a volatile base (e.g., 0.5-1% triethylamine in ethyl acetate/hexanes) to neutralize acidic sites. Alternatively, use neutral or basic alumina for chromatography.

FAQ 3: What are the optimal storage and handling conditions to maximize the shelf-life of this reagent?

Answer: Given the propensity for intramolecular cyclization, proper storage is critical. The goal is to minimize thermal energy and prevent exposure to moisture or contaminants that could catalyze degradation.

ParameterRecommended ConditionWhy?
Temperature Store at 2-8°C (Refrigerator). For long-term storage (>6 months), consider -20°C.[4]Reduces the rate of intramolecular cyclization and other potential degradation reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen). Prevents exposure to atmospheric moisture and CO₂, which can lead to hydrolysis and carbonate formation.
Container Use a tightly sealed, clean, dry glass vial or bottle.Prevents contamination and moisture ingress.
Handling Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product.Minimizes water contamination, which can lead to hydrolysis of the alkyl chloride or the Boc group.
Solvent Use Avoid prolonged storage in solution. Prepare solutions fresh for each use.The rate of degradation is significantly higher in solution than in the solid state.

Proactive Stability Management: An Experimental Workflow

To ensure reproducible results, it is best to assume a certain level of instability and implement a workflow that validates the reagent's quality before use and minimizes degradation during the experiment.

Workflow for Robust Use of the Reagent

G qc 1. Incoming Reagent QC (LC-MS / NMR) setup 2. Reaction Setup (Dry Glassware, Inert Atm.) qc->setup reaction 3. Reaction Execution (Low Temp, Base Control) setup->reaction monitor 4. In-Process Monitoring (TLC or LC-MS) reaction->monitor workup 5. Quench & Workup (Avoid Strong Acid) monitor->workup Upon Completion purify 6. Purification (Neutralized Silica) workup->purify

Caption: A validated workflow to mitigate stability issues.

Protocol 3: Pre-use Quality Control (QC) Check

Objective: To quickly verify the purity of the starting material before committing it to a large-scale reaction.

  • Obtain a Baseline: When a new bottle is received, immediately run a ¹H NMR and LC-MS and save the spectra as the "t=0" reference.

  • Pre-Reaction Check: Before each use, run a quick TLC or a fast LC-MS method.

  • Analysis: Compare the new data to the t=0 reference. Look for the emergence of the more polar cyclized byproduct or the deprotected species.

  • Decision: If purity has dropped by more than 5-10%, consider re-purifying a small amount by chromatography or using a fresh batch of the reagent. This small upfront investment can save significant time and resources by preventing failed reactions.

By understanding the inherent reactivity of this compound and implementing these troubleshooting and handling protocols, researchers can confidently utilize this valuable building block to achieve their synthetic goals.

References

  • Iovine, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 215.
  • Amerigo Scientific. This compound hydrochloride.
  • PubChem. tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate. National Center for Biotechnology Information.

Sources

Technical Support Center: Troubleshooting Reactions with tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies for reactions involving this versatile building block. Our goal is to equip you with the insights needed to navigate experimental hurdles and achieve successful synthetic outcomes.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions about handling and reacting with this compound.

Q1: How should I properly store and handle this compound?

A1: This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to keep it under an inert atmosphere, such as argon or nitrogen, to prevent degradation from moisture and atmospheric components. Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information, including the use of personal protective equipment like gloves and safety glasses.[1]

Q2: My nucleophilic substitution reaction is sluggish or incomplete. What are the likely causes?

A2: Several factors can contribute to a slow or incomplete reaction. These include:

  • Insufficiently strong nucleophile: The reactivity of the nucleophile is critical. Weakly nucleophilic compounds may require more forcing conditions.

  • Inappropriate solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or DMSO are often preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.

  • Steric hindrance: Bulky groups on either the nucleophile or the piperazine ring can sterically hinder the reaction.

  • Low reaction temperature: Increasing the temperature can often accelerate the reaction rate, though this may also lead to side products.

Q3: I am observing unexpected side products in my reaction. What are the common side reactions?

A3: A common side reaction is elimination (E2) to form the corresponding vinylpiperazine derivative, especially when using a sterically hindered or strong base. Another possibility is the reaction of the nucleophile with the Boc-protecting group, although this is less common under typical nucleophilic substitution conditions. If the reaction is heated for an extended period, decomposition of the starting material or product can also occur.

Q4: Can the Boc (tert-butoxycarbonyl) group be cleaved during the reaction?

A4: The Boc group is generally stable to most nucleophilic substitution conditions. However, it is sensitive to strong acids.[2][3] If your reaction conditions are acidic, or if acidic byproducts are generated, cleavage of the Boc group to reveal the free piperazine nitrogen is a possibility. This can lead to undesired double alkylation or other side reactions.

Q5: What is the best way to monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods for monitoring the reaction progress.[2] TLC provides a quick qualitative assessment of the consumption of starting material and the formation of the product. LC-MS offers more detailed information, including the mass of the product to confirm its identity and can help in identifying any major side products.

II. Troubleshooting Guides for Failed Reactions

This section provides detailed troubleshooting for specific failed reactions involving this compound.

Guide 1: Failed Nucleophilic Substitution with a Phenol

Scenario: You are attempting to synthesize a phenoxyethyl-piperazine derivative via a Williamson ether synthesis, but the reaction shows no product formation or a very low yield.

Troubleshooting Decision Tree

start Reaction Failure: No/Low Yield of Phenoxyethyl-piperazine q1 Was the phenoxide generated in situ? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No (Pre-formed phenoxide used) q2 Which base was used? a1_yes->q2 q3 Is the solvent appropriate? a1_no->q3 a2_strong Strong Base (NaH, KHMDS) q2->a2_strong a2_weak Weak Base (K2CO3, Cs2CO3) q2->a2_weak a2_strong->q3 solution2 Action: Switch to a stronger, non-nucleophilic base like NaH or KHMDS. a2_weak->solution2 a3_polar Polar Aprotic (DMF, DMSO) q3->a3_polar a3_other Other q3->a3_other q4 Is the temperature optimized? a3_polar->q4 solution3 Action: Use a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. a3_other->solution3 a4_high Elevated Temp (e.g., 80-120 °C) q4->a4_high a4_low Room Temp q4->a4_low solution1 Action: Ensure complete deprotonation of the phenol. Consider using a stronger base like NaH. a4_high->solution1 solution4 Action: Gradually increase the reaction temperature and monitor for product formation and decomposition. a4_low->solution4

Caption: Troubleshooting workflow for a failed Williamson ether synthesis.

Potential Causes and Detailed Solutions
Potential Cause Explanation Recommended Solution
Incomplete Deprotonation of Phenol Phenols are relatively weak nucleophiles. For the reaction to proceed, the phenol must be deprotonated to form the more nucleophilic phenoxide. Weak bases like potassium carbonate may not be strong enough to fully deprotonate the phenol, especially if it is electron-deficient.Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the reaction is carried out under anhydrous conditions as these bases react with water.
Inappropriate Solvent Choice The solvent plays a crucial role in SN2 reactions.[4] Protic solvents (e.g., alcohols) can solvate the phenoxide, reducing its nucleophilicity. Nonpolar solvents may not sufficiently dissolve the reactants.Switch to a polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents enhance the nucleophilicity of the phenoxide anion.
Low Reaction Temperature Nucleophilic substitution reactions, particularly with less reactive nucleophiles, often require elevated temperatures to overcome the activation energy barrier.Gradually increase the reaction temperature, for example, to 80-100 °C, while carefully monitoring the reaction by TLC or LC-MS for product formation and potential decomposition.
Presence of Water Water can protonate the phenoxide, regenerating the less reactive phenol. Strong bases like NaH will also be quenched by water.Ensure all reagents and solvents are anhydrous. Dry the glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Guide 2: Unsuccessful Reaction with a Secondary Amine

Scenario: An attempt to alkylate a secondary amine with this compound results in no desired product, or the starting materials are recovered.

Experimental Workflow for Amine Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: - this compound - Secondary Amine (1.1 eq) - Base (e.g., K2CO3, 2.0 eq) - Solvent (e.g., Acetonitrile) heat Heat the mixture (e.g., to reflux) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter off solids cool->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify

Sources

Technical Support Center: Navigating the Purification of Boc-Protected Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Best Practices

Welcome to the technical support center for Boc-protected piperazine purification. As a Senior Application Scientist, I understand that while the tert-butyloxycarbonyl (Boc) group is an invaluable tool for the selective functionalization of piperazines, the subsequent purification of these intermediates can present significant, and often frustrating, challenges.[1][2] The unique physicochemical properties of these compounds—balancing the lipophilicity of the Boc group with the inherent basicity and potential polarity of the piperazine core—demand a nuanced approach to purification.

This guide is structured from my field experience to move beyond simple protocols. It provides a framework for diagnosing issues, understanding the underlying chemistry, and selecting the most effective purification strategy. We will address common problems in a direct question-and-answer format, supplemented with detailed protocols and logical workflows to empower you in the lab.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of Boc-protected piperazines. Each entry details the problem, its probable chemical cause, and a validated solution.

Question 1: My product is streaking or "tailing" badly during silica gel column chromatography. What's happening and how do I fix it?

Probable Cause: This is the most common issue and stems from the interaction between the basic nitrogen atom of the piperazine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel. Even though one nitrogen is protected, the second nitrogen remains basic enough to be partially protonated by the silica surface. This strong ionic interaction causes the compound to "stick" to the stationary phase, leading to poor peak shape, broad fractions, and often, low recovery.

Solution: The key is to neutralize the acidic sites on the silica gel by introducing a competitive base into the mobile phase.

  • Primary Recommendation: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia solution, to your eluent system. A concentration of 0.1-1% (v/v) TEA is typically sufficient to dramatically improve peak shape and recovery.[3]

  • Mechanism of Action: The TEA is a stronger base than the Boc-piperazine and will preferentially bind to the acidic silanol groups, effectively "masking" them. This allows your compound to elute based on polarity without the confounding ionic interactions, resulting in sharp, symmetrical peaks.

  • Alternative: For highly sensitive compounds, consider using deactivated or basic stationary phases like alumina (basic or neutral) or amino-propyl functionalized silica gel, although these are often more expensive.

dot

cluster_0 Standard Silica Gel Chromatography cluster_1 Chromatography with Basic Modifier Silica Acidic Silica Surface (Si-OH) BocPip_H Protonated Boc-Piperazine (Sticks to column) Silica->BocPip_H Protonation BocPip_H->BocPip_H BocPip Boc-Piperazine (in mobile phase) BocPip->Silica Interaction Silica_TEA Neutralized Silica Surface (Si-O-..H-NEt3) BocPip_Elute Boc-Piperazine (Elutes cleanly) BocPip_Elute->Silica_TEA No Interaction TEA Triethylamine (TEA) (in mobile phase) TEA->Silica_TEA Neutralization

Caption: Mechanism of tailing reduction on silica gel.

Question 2: My reaction produced both the desired mono-Boc piperazine and the di-Boc byproduct. How can I separate them?

Probable Cause: During the protection step, if reaction conditions are not carefully controlled (e.g., stoichiometry, temperature, rate of addition of Boc₂O), a significant amount of the di-protected piperazine can form.[4][5] The di-Boc byproduct is significantly less polar than your mono-Boc product because it lacks the free secondary amine.

Solution: This difference in polarity is the key to separation.

  • Column Chromatography: This is the most reliable method. The di-Boc byproduct will elute much earlier (at a lower solvent polarity) than the mono-Boc product. For example, in a hexane/ethyl acetate system, the di-Boc may elute at 10% ethyl acetate while your product requires 40-60% ethyl acetate.

  • Acid-Base Extraction: This can be an effective first-pass purification. The mono-Boc product, with its free basic nitrogen, can be protonated and extracted into an acidic aqueous phase, while the non-basic di-Boc byproduct remains in the organic layer. See Protocol 2 for a detailed methodology.

  • Selective Precipitation: In some cases, the hydrochloride salt of the mono-Boc piperazine can be selectively precipitated from an organic solution by adding HCl in dioxane, leaving the di-Boc derivative in solution.[6]

Question 3: I suspect my product is decomposing on the silica gel column. Is this possible?

Probable Cause: Yes, this is a known issue. The Boc group is designed to be removed under acidic conditions.[7] The acidic nature of silica gel can be sufficient to cause slow, on-column deprotection of the Boc group, especially if the compound spends a long time on the column or if the eluent system contains protic solvents like methanol without a basic modifier. You end up eluting a mixture of your desired product and the fully deprotected piperazine, which often sticks irreversibly to the silica.

Solution:

  • Speed is Key: Run the column as quickly as possible without sacrificing separation. Use flash chromatography techniques rather than gravity chromatography.

  • Use a Basic Modifier: As with the tailing issue, adding 0.1-1% triethylamine or ammonia to the eluent neutralizes the silica surface and significantly suppresses this unwanted deprotection.[3]

  • Solvent Choice: Avoid highly protic solvents like methanol in your eluent if possible. If methanol is required for solubility or elution strength, the inclusion of a basic modifier is absolutely critical. A dichloromethane/methanol system is a common culprit for on-column deprotection if not basified.

  • Alternative Stationary Phases: Consider using neutral or basic alumina for particularly acid-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for purifying a novel Boc-piperazine derivative by column chromatography?

A great starting point is a gradient elution on silica gel using a hexane/ethyl acetate mobile phase. Begin with a low polarity (e.g., 95:5 hexane:EtOAc) and gradually increase the concentration of the more polar ethyl acetate. If the compound does not elute even with 100% ethyl acetate, switch to a more polar system like dichloromethane (DCM)/methanol. Crucially, for any DCM/MeOH system, always add 0.5-1% triethylamine or aqueous ammonia to the methanol portion to prevent the issues described above. [3]

Q2: My Boc-protected piperazine is an oil that won't crystallize. How can I purify it without chromatography?

If chromatography is not an option, an acid-base extraction is your best alternative for removing non-basic organic impurities.

  • Dissolve the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).

  • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic Boc-piperazine will move to the aqueous layer as its hydrochloride salt.

  • Discard the organic layer, which contains non-basic impurities.

  • Basify the aqueous layer to a pH > 10 with a base like NaOH or Na₂CO₃.[8] This deprotonates your compound.

  • Extract your now-neutral product back into a fresh organic solvent.

  • Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent. This will yield a cleaner oil.

Q3: My product has some water solubility. How do I effectively extract it from an aqueous workup?

The polarity of Boc-piperazines can vary widely depending on other substituents. If you are facing poor recovery during extraction from an aqueous phase:

  • Increase Ionic Strength ("Salting Out"): Before extracting, saturate the aqueous layer with sodium chloride (NaCl).[9] This makes the aqueous phase more polar and decreases the solubility of your organic compound, driving it into the organic layer during extraction.

  • Use a More Polar Extraction Solvent: If you are using a non-polar solvent like diethyl ether or hexane, switch to a more polar one like ethyl acetate or dichloromethane.

  • Perform Multiple Extractions: Perform several extractions with smaller volumes of organic solvent rather than one large extraction. Three extractions are typically sufficient.

Q4: What analytical techniques are best for assessing the purity of my final product?

A combination of methods is always best for establishing purity.

TechniqueInformation ProvidedTypical Observations for Boc-Piperazines
TLC Quick purity check, helps develop column conditions.Single spot in multiple solvent systems. Staining with ninhydrin can detect any deprotected amine impurity.
LC-MS Accurate purity assessment and mass confirmation.A clean chromatogram (e.g., >95% purity by UV) and a mass spectrum showing the expected [M+H]⁺ ion.[10]
¹H NMR Structural confirmation and purity.Clean spectrum with correct integrations for all protons, including the characteristic large singlet around 1.4 ppm for the 9 protons of the Boc group.

Key Experimental Protocols

Protocol 1: Standard Flash Chromatography with a Basic Modifier

  • Prepare the Sample: Adsorb your crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a minimal amount of a volatile solvent (like DCM), add silica gel (approx. 2-3 times the mass of your crude product), and evaporate the solvent until you have a dry, free-flowing powder.

  • Pack the Column: Wet pack a flash chromatography column with your starting eluent (e.g., 95:5 hexane:ethyl acetate).

  • Load the Sample: Carefully add your dry-loaded sample to the top of the packed column, creating a thin, even band.

  • Prepare Eluents: Prepare your solvent mixtures. If using a methanol-containing system, ensure your methanol stock contains the basic modifier (e.g., for every 99 mL of MeOH, add 1 mL of TEA).

  • Elute the Column: Run the column with increasing solvent polarity. Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure.

dot

G start Start: Crude Product prep_sample Dissolve in DCM Add Silica Gel start->prep_sample evap Evaporate to Dry Powder (Dry Loading) prep_sample->evap load_sample Load Sample onto Column evap->load_sample pack_col Pack Column with Starting Eluent pack_col->load_sample elute Elute with Polarity Gradient (+ 0.5% TEA if needed) load_sample->elute collect Collect & Analyze Fractions (TLC) elute->collect combine Combine Pure Fractions collect->combine isolate Evaporate Solvents combine->isolate end End: Pure Product isolate->end

Caption: Workflow for flash column chromatography.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (2 x 50 mL). Combine the aqueous (acidic) layers. The desired mono-Boc piperazine is now in the aqueous phase as a salt. The organic layer contains non-basic impurities like the di-Boc byproduct.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid Na₂CO₃) with stirring until the pH is >10, confirmed with pH paper.

  • Back Extraction: Extract the now basic aqueous solution with fresh ethyl acetate (3 x 75 mL). The deprotonated product will move back into the organic phase.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
  • Benchchem. (n.d.). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for Boc-Protection of Piperazine Derivatives.
  • Synthesis method of N-Boc piperazine. (n.d.). Google Patents.
  • Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. (n.d.). ResearchGate.
  • ProMab. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • Vala, P. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Benchchem. (n.d.). A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc.
  • Finger, S. (2013, March 29). How to extract/isolate piperazine from water without distillation? ResearchGate.

Sources

preventing di-substitution in reactions with piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Di-Substitution and Achieving Selective Mono-Functionalization

Welcome to the Technical Support Center for piperazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile piperazine scaffold. Due to its symmetrical nature, achieving selective mono-substitution at one of the two nitrogen atoms while preventing di-substitution is a frequent challenge.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the mono-functionalization of piperazine.

Q1: I'm performing an N-alkylation with piperazine and getting a significant amount of the 1,4-disubstituted product. What are the primary factors causing this?

A1: Di-alkylation is a common competing reaction when working with piperazine. The main contributing factors are:

  • Stoichiometry: Using a 1:1 ratio or an excess of the alkylating agent dramatically increases the probability of the second nitrogen reacting after the first has been functionalized.[3]

  • Reactivity of the Mono-substituted Intermediate: The initial product, the mono-alkylated piperazine, is often still a potent nucleophile. Its remaining N-H group is basic and readily attacks another molecule of the electrophile.[3]

  • Reaction Conditions: Elevated temperatures and extended reaction times provide the necessary activation energy and opportunity for the less reactive N'-substituted piperazine to undergo a second alkylation.[3]

  • Nature of the Electrophile: Highly reactive electrophiles, such as primary alkyl halides (e.g., methyl iodide, benzyl bromide), are more prone to causing di-substitution.[3]

Q2: I've tried using a large excess of piperazine, but di-substitution is still a problem. What else can I do?

A2: While using a large excess of piperazine (5-10 equivalents) is a good first step based on statistical control, its effectiveness can be limited.[3][4] If you're still facing issues, consider these optimization strategies:

  • Slow Addition of the Electrophile: Adding the alkylating or acylating agent dropwise, preferably via a syringe pump, at a low temperature (e.g., 0 °C) helps maintain a very low concentration of the electrophile in the reaction mixture. This ensures it is more likely to react with the highly abundant unsubstituted piperazine.[3][4]

  • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second substitution reaction more significantly than the first, thereby enhancing selectivity for the mono-substituted product.[3]

  • Solvent Choice: The polarity of the solvent can influence the relative reactivity of the species in your reaction. It's often worthwhile to screen a few different solvents to find the optimal conditions.[3]

  • Use a Weaker Base: If your reaction requires a base, switching to a milder one can help prevent the deprotonation of the mono-substituted piperazine, making it less nucleophilic and less likely to react a second time.[3]

Q3: Protecting groups seem like a robust solution. Which one should I choose for my synthesis?

A3: Protecting group strategy is a highly reliable method for achieving selective mono-functionalization.[1][5] The choice of protecting group depends on the overall synthetic route and the stability of other functional groups in your molecule. The key is to select a group that can be removed under conditions that won't affect your final product. This concept is known as orthogonality.[1][2]

Here is a comparison of the most common protecting groups for piperazine:

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsKey Advantages & Considerations
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)[1][2]Very common, stable to base and hydrogenolysis. Ideal when subsequent steps involve basic or nucleophilic conditions.[1][6]
Benzyloxycarbonyl Cbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd/C)[1]Stable to acidic and basic conditions. Deprotection is very mild and clean.[2] Incompatible with molecules containing other reducible groups (e.g., alkynes, alkenes, nitro groups).
9-Fluorenylmethyloxycarbonyl FmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% Piperidine in DMF)[7]Stable to acidic conditions and hydrogenolysis. Deprotection is mild. Often used in peptide synthesis.

Decision Workflow for Protecting Group Selection

The following diagram illustrates a logical workflow for choosing an appropriate protecting group based on the stability of your molecule.

G start Start: Need Mono-functionalization q1 Is the molecule stable to strong acid? start->q1 boc Use Boc Group q1->boc Yes q2 Is the molecule stable to catalytic hydrogenolysis? q1->q2 No cbz Use Cbz Group q2->cbz Yes q3 Is the molecule stable to basic conditions? q2->q3 No fmoc Use Fmoc Group q3->fmoc Yes rethink Re-evaluate synthetic route or consider alternative strategies q3->rethink No

Caption: Decision tree for selecting an orthogonal protecting group.

Q4: I've heard about "protecting group-free" methods. How do they work?

A4: Yes, there are clever strategies that avoid the extra steps of protection and deprotection. One of the most effective is the use of a piperazin-1-ium cation.[5][8]

  • Mechanism: By reacting piperazine with one equivalent of a strong acid (like HCl), you can selectively protonate one of the nitrogen atoms.[5][9] This protonated nitrogen is no longer nucleophilic, effectively "protecting" it and allowing the reaction to occur selectively at the free, unprotonated nitrogen.[5][8] This method is particularly useful for reactions with acyl chlorides, sulfonyl chlorides, and for Michael additions.[8]

  • Advantages: This is a one-pot, one-step procedure that is cost-effective and reduces the overall step count of your synthesis, which can improve the overall yield.[5][10]

Experimental Protocols

The following are detailed, step-by-step protocols for common and effective methods to achieve mono-substitution of piperazine.

Protocol 1: Mono-Boc Protection of Piperazine

This protocol aims to synthesize 1-Boc-piperazine, a versatile building block for further elaboration.[11]

Objective: To selectively protect one nitrogen of piperazine with a Boc group.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (5.0 equivalents) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in a minimal amount of DCM. Add this solution dropwise to the stirred piperazine solution over 30-60 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the (Boc)₂O is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product will contain the desired mono-Boc-piperazine and a significant amount of unreacted piperazine. Purify by column chromatography on silica gel to isolate the pure product.

Troubleshooting:

  • Di-Boc formation: If a significant amount of di-Boc-piperazine is observed, ensure the (Boc)₂O was added slowly and at a low temperature.

  • Low Yield: The maximum theoretical yield for mono-protection can be challenging to achieve due to competing di-protection. Flow chemistry has been shown to improve yields to around 45% by allowing for precise control of stoichiometry and temperature.[12]

Protocol 2: Selective Mono-alkylation via Piperazin-1-ium Salt

This protocol leverages the in-situ formation of a mono-protonated piperazine to direct alkylation.[5]

Objective: To achieve mono-alkylation without the need for a traditional protecting group.

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • Methanol (MeOH)

  • Alkylating agent (e.g., an alkyl halide)

  • Heterogeneous catalyst (e.g., metal ions supported on a polymeric resin, as described in the literature)[5][10]

Procedure:

  • Setup: To a reaction vessel, add piperazine (1.0 eq.), piperazine dihydrochloride (1.0 eq.), and methanol.

  • Dissolution: Heat the mixture until a clear solution is formed. This solution now contains the in-situ generated piperazin-1-ium chloride.

  • Catalyst Addition: Add the supported metal catalyst.

  • Reagent Addition: Add the electrophilic reagent (e.g., alkyl halide, 1.0-1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating as required.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting electrophile.

  • Workup: Upon completion, cool the reaction mixture. The precipitated piperazine dihydrochloride and the catalyst can be removed by filtration.[5]

  • Purification: Concentrate the filtrate and purify the residue by column chromatography or crystallization to obtain the desired mono-alkylated piperazine.

Causality: The protonation of one nitrogen atom significantly reduces its nucleophilicity, thereby deactivating it towards the electrophile. This directs the substitution to occur selectively on the free nitrogen base.[5] The formation of the di-substituted product is suppressed under these conditions.[5]

Workflow for Mono-Alkylation Strategy

G start Goal: Mono-Alkylation of Piperazine decision Select Strategy start->decision q1 Is the electrophile highly reactive and prone to di-substitution? strategy1 Statistical Control: - Use large excess of Piperazine (5-10 eq) - Slow addition of electrophile - Low temperature (0 °C) q1->strategy1 No strategy2 Protecting Group Strategy: - Protect with Boc or Cbz - Alkylate free amine - Deprotect q1->strategy2 Yes strategy3 Protonation Strategy: - Form Piperazin-1-ium salt in situ - React with electrophile decision->q1 decision->strategy3 Alternative/Cost-Effective

Caption: Choosing a strategy for piperazine mono-alkylation.

By carefully considering the factors of stoichiometry, reaction conditions, and the strategic use of protecting groups or protonation, researchers can effectively control the reactivity of piperazine and prevent undesired di-substitution, leading to more efficient and successful syntheses.

References

  • BenchChem Technical Support Team. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem.
  • Lorz, E., & Baltzly, R. (1951). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society, 73(1), 93-95.
  • Pazdera, P. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Masaryk University.
  • BenchChem. (2025). A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc. BenchChem.
  • Sigma-Aldrich. MRT - Mono-Boc-Protection of Diamines. Sigma-Aldrich.
  • BenchChem. (2025). Application Notes and Protocols for Boc-Protection of Piperazine Derivatives. BenchChem.
  • Herová, D., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188.
  • Pazdera, P. (2011). Direct N1-monosubstitution of piperazine. ResearchGate.
  • Nielsen, S. D., & Nielsen, T. E. (2010). Selective Mono-Boc-Protection of Bispidine. Sciforum.
  • Maccarinelli, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines. BenchChem.
  • Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide. Creative Peptides.
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188.

Sources

Technical Support Center: Solvent Effects on tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for reactions involving this versatile building block. We will explore the critical role of solvent selection on reactivity, reaction kinetics, and yield, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind Your Solvent Choice

This section addresses fundamental questions regarding the reactivity of this compound and the mechanistic role of the solvent.

Q1: What is the primary reaction mechanism for this compound?

A1: this compound is primarily used as an electrophile in nucleophilic substitution reactions. The terminal chlorine atom on the ethyl group is a leaving group, and the adjacent carbon is the electrophilic center. Given that this is a primary alkyl halide, the reaction with a nucleophile proceeds almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[1] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the chloride leaving group departs.

Q2: How does the solvent fundamentally alter the course of an SN2 reaction?

A2: The solvent's primary role in an SN2 reaction is to solvate the reactants and stabilize the transition state. The rate of an SN2 reaction is highly dependent on the energy of the nucleophile; a higher-energy, less stable nucleophile is more reactive and leads to a faster reaction. Solvents are typically classified as polar protic or polar aprotic, and their interactions with the nucleophile are vastly different.[2][3]

  • Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) have acidic protons on an oxygen or nitrogen atom and can form strong hydrogen bonds.[1][3] They are very effective at solvating anionic nucleophiles, creating a tight "solvent cage" through hydrogen bonding.[1] This cage stabilizes the nucleophile, lowering its ground-state energy and significantly increasing the activation energy required for it to attack the electrophile, thus dramatically slowing down the SN2 reaction.[4][5]

  • Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile, acetone) have strong dipole moments but lack acidic protons.[3][4] They can dissolve ionic species but are poor at solvating anions because they cannot act as hydrogen-bond donors.[6] This leaves the nucleophile relatively "naked" and unsolvated, preserving its high-energy state and making it much more reactive.[4] Consequently, SN2 reactions are orders of magnitude faster in polar aprotic solvents.[1][6]

Q3: Why are polar aprotic solvents the superior choice for reactions with this compound?

A3: Given that reactions with this compound proceed via an SN2 mechanism, maximizing the nucleophilicity of the reacting partner is critical for achieving efficient conversion. Polar aprotic solvents like DMF, DMSO, and acetonitrile (ACN) are the recommended choice because they dissolve the Boc-protected piperazine derivative and the nucleophile without deactivating the latter through hydrogen bonding.[1][2][4] This results in significantly faster reaction rates, often allowing reactions to proceed at lower temperatures and with shorter reaction times, which can also help minimize side reactions.

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during your experiment.

Q1: My reaction is extremely slow, or I see very little product formation even after extended periods. What is the most likely cause?

A1: The most common culprit for a sluggish SN2 reaction is an inappropriate solvent choice.

  • Root Cause Analysis: If you are using a polar protic solvent such as ethanol, methanol, or water, the nucleophile is likely being over-stabilized by a hydrogen-bonding solvent cage, drastically reducing its reactivity.[1][6] Even "borderline" aprotic solvents with lower polarity, like THF or Dichloromethane (DCM), may not be sufficient to drive the reaction to completion efficiently without heat.

  • Troubleshooting Steps:

    • Change the Solvent: Switch to a high-polarity aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices that are known to accelerate SN2 reactions significantly.[1][2] Acetonitrile is also a very effective option.[7]

    • Increase Temperature: If switching solvents is not feasible, cautiously increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, be aware that this can also promote side reactions. Monitor the reaction closely by TLC or LC-MS.

    • Check Your Base: If your reaction requires a base (e.g., to deprotonate a thiol or secondary amine nucleophile), ensure it is strong enough and sufficiently soluble in your chosen solvent. Anhydrous potassium or cesium carbonate are common and effective choices in DMF or acetonitrile.[8][9]

Q2: I'm observing a significant side product that appears to be an elimination product. How can I prevent this?

A2: While substitution is favored for this primary alkyl halide, elimination (E2 mechanism) can become a competing pathway, especially under harsh conditions. This would result in the formation of tert-Butyl 4-vinylpiperazine-1-carboxylate.

  • Root Cause Analysis: The E2 pathway is favored by strong, sterically hindered bases and high temperatures. If your nucleophile is also a strong base, or if you are using a strong, non-nucleophilic base in your reaction, elimination can become competitive.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than their substitution counterparts. Running the reaction at a lower temperature (e.g., room temperature or slightly below) can significantly favor the desired SN2 pathway.[10]

    • Re-evaluate Your Base/Nucleophile: If possible, use a less sterically hindered, "softer" nucleophile. If an auxiliary base is required, choose a weaker, non-nucleophilic base like K₂CO₃ over stronger bases like sodium tert-butoxide, especially if heating is required.

    • Solvent Choice: While less impactful than base strength and temperature, highly polar aprotic solvents generally favor SN2 over E2.

Q3: Is the this compound starting material unstable? I'm concerned about degradation.

A3: The compound is generally stable under typical storage and reaction conditions for SN2 alkylations. However, there are two key stability concerns to be aware of:

  • Acid Sensitivity: The tert-butoxycarbonyl (Boc) protecting group is labile in the presence of strong acids.[8] Ensure your reaction conditions are neutral or basic to prevent premature deprotection of the piperazine nitrogen. If your nucleophile is used as a hydrochloride salt, an equivalent of a non-nucleophilic base must be added to neutralize the HCl.

  • Intramolecular Cyclization: Although less common for the 6-membered ring that would form, there is a possibility of slow intramolecular cyclization to form a quaternary ammonium salt, especially upon prolonged heating. This is another reason to use conditions that promote a fast intermolecular reaction.

Section 3: Data & Protocols for Practical Application

Comparative Solvent Effects on SN2 Reaction Rates

To illustrate the dramatic impact of solvent choice, the following table summarizes the relative rates of a typical SN2 reaction. While the exact values vary per reaction, the trend is a reliable and critical guide for experimental design.

SolventSolvent TypeDielectric Constant (ε)Relative RateRationale for Rate
Methanol (CH₃OH)Polar Protic331Strong H-bonding solvates and deactivates the nucleophile.[6]
Water (H₂O)Polar Protic80~10Highly polar but also very strong H-bonding.
Acetone ((CH₃)₂CO)Polar Aprotic21~1,000Aprotic nature leaves nucleophile more reactive.[11]
Acetonitrile (CH₃CN)Polar Aprotic37~5,000A highly effective polar aprotic solvent for SN2.[6]
DMF (HCON(CH₃)₂)Polar Aprotic37~10,000Excellent at dissolving reactants and accelerating SN2.[1]
DMSO ((CH₃)₂SO)Polar Aprotic47>20,000Often considered the premier solvent for maximizing SN2 rates.[1][11]

Data is representative and compiled to illustrate the principles discussed in foundational organic chemistry literature.

Experimental Protocol: General Procedure for N-Alkylation

This protocol describes a general method for reacting a secondary amine nucleophile with this compound.

Materials:

  • This compound (1.0 eq)

  • Secondary amine nucleophile (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely milled (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine nucleophile (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to create a stirrable slurry (concentration typically 0.1-0.5 M).

  • In a separate vial, dissolve this compound (1.0 eq) in a small amount of anhydrous DMF.

  • Add the solution of the electrophile dropwise to the stirring amine/base slurry at room temperature over 15-20 minutes. Slow addition helps control any potential exotherms and minimize side reactions.[10][12]

  • Allow the reaction to stir at room temperature. The reaction progress should be monitored periodically (e.g., every 2-4 hours) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting electrophile is consumed.[10]

  • If the reaction is slow at room temperature, it may be gently heated (e.g., to 50-60 °C).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench by slowly adding water. Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the pure N-alkylated product.

Section 4: Visual Guides & Workflows

Diagram 1: SN2 Reaction Mechanism

sn2_mechanism Reactants Nucleophile (Nu⁻) + Boc-CEP TS Transition State [Nu···C···Cl]⁻ Reactants->TS Concerted Attack Products Product + Cl⁻ TS->Products Leaving Group Departure

Caption: The concerted SN2 mechanism for Boc-CEP alkylation.

Diagram 2: Solvent Effects on Nucleophile Reactivity

solvent_effects cluster_protic Polar Protic Solvent (e.g., CH₃OH) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ H1 H1->Nu_protic H-Bond H2 H2->Nu_protic H-Bond H3 H3->Nu_protic H-Bond H4 H4->Nu_protic H-Bond label_protic Result: Solvated, Stabilized LOW REACTIVITY Nu_aprotic Nu⁻ S1 O1 S2 O2 label_aprotic Result: 'Naked', Unstabilized HIGH REACTIVITY

Caption: Solvation differences between protic and aprotic solvents.

Diagram 3: Troubleshooting Workflow for Slow Reactions

troubleshooting_workflow start Reaction is Slow or Stalled check_solvent What solvent is being used? start->check_solvent protic Polar Protic (MeOH, EtOH, H₂O) check_solvent->protic aprotic Polar Aprotic (DMF, DMSO, ACN) check_solvent->aprotic low_polarity Low Polarity Aprotic (THF, DCM) check_solvent->low_polarity solution_protic Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO) protic->solution_protic check_temp Is reaction at RT? aprotic->check_temp solution_low_polarity 1. Switch to higher polarity aprotic solvent (DMF, DMSO) OR 2. Cautiously increase temperature low_polarity->solution_low_polarity increase_temp Gently heat (e.g., 50-60 °C) & Monitor for side products check_temp->increase_temp Yes

Caption: Decision-making workflow for troubleshooting slow reactions.

References

  • The Role of the Various Solvent Polarities on Piperine Reactivity and Stability.
  • SN2 Effect of Solvent. OpenOChem Learn. [Link]
  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Solvent - Solute interactions in the reaction between piperazine and allylbromide. Wiley Online Library. [Link]
  • What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. Quora. [Link]
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
  • Polar Protic vs. Polar Aprotic Solvents. Reddit. [Link]
  • Solvent Effects on Sn2 Reactions. YouTube. [Link]
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
  • Procedure for N-alkylation of Piperidine?.

Sources

avoiding racemization in reactions with chiral piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Piperazine Derivatives

A Guide to Maintaining Stereochemical Integrity

Welcome to the technical support center for chiral piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable scaffolds. The stereochemical purity of piperazine derivatives is often paramount to their biological activity and therapeutic efficacy.[1] However, the chiral centers in these molecules, particularly at the C2 and C3 positions, are susceptible to racemization under various synthetic conditions.

This resource provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to help you diagnose and mitigate the loss of enantiomeric excess (ee) in your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding racemization in chiral piperazine chemistry.

Q1: What is racemization and why is it a critical issue for my chiral piperazine compound? A1: Racemization is the process where a pure, single enantiomer (e.g., the R-isomer) converts into an equal 1:1 mixture of both of its enantiomers (R and S), resulting in a loss of optical activity.[1][2] This is a significant problem in drug development because the two enantiomers of a chiral molecule can have vastly different biological properties. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause harmful side effects.[1][3] Therefore, maintaining high enantiomeric purity is crucial for the safety and efficacy of your final compound.

Q2: What is the primary chemical mechanism that causes racemization in chiral piperazines? A2: The most common mechanism involves the abstraction of a proton at the chiral center (e.g., C2), which is alpha to a nitrogen atom.[4][5] This deprotonation is facilitated by a base and forms a planar, achiral intermediate, such as an enamine or a carbanion.[2][4] Subsequent reprotonation can occur from either face of this planar intermediate, leading to the formation of both enantiomers and thus, a racemic mixture.[2][4] Harsh acidic conditions can also promote racemization by forming stabilized planar carbocation intermediates.[1][4]

Q3: Which reaction steps are most notorious for causing racemization? A3: Several common synthetic steps carry a high risk of racemization:

  • Deprotection of N-Protecting Groups: Removal of groups like Boc (tert-Butoxycarbonyl) or Cbz (Benzyloxycarbonyl) using harsh acidic (e.g., strong TFA) or basic conditions can easily lead to epimerization.[4]

  • N-Alkylation: Reactions to functionalize the nitrogen atoms, especially when using strong bases or elevated temperatures, can cause proton abstraction at the adjacent chiral carbon.

  • Amide Coupling: When a chiral piperazine carboxylic acid is activated for amide bond formation, the activated intermediate is highly susceptible to racemization via oxazolone formation, especially in the presence of base.[3]

  • Prolonged Reaction Times & High Temperatures: Simply put, the longer a chiral molecule is exposed to potentially harsh conditions (even mildly acidic or basic), the greater the opportunity for racemization to occur.[1][4]

Q4: I've observed a loss of enantiomeric excess. What is the first thing I should check? A4: Before modifying the reaction protocol, verify the foundational parameters of your experiment.

  • Confirm Purity of Starting Material: Ensure the enantiomeric purity of your starting chiral piperazine is as high as specified. Impurities can sometimes interfere with stereoselective processes.[6]

  • Check Reagent Quality: Use fresh, high-quality, and anhydrous reagents and solvents. Moisture can quench reagents and alter reaction pathways.[6]

  • Verify Temperature Control: Accurately monitor the internal reaction temperature. Even a small deviation from the optimal low temperature can dramatically reduce enantioselectivity.[6][7]

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for specific experimental problems.

Guide 1: Loss of Enantiomeric Excess (ee) During N-Alkylation

Symptom: Chiral HPLC analysis of your N-alkylated piperazine product shows a significant decrease in ee% compared to the starting material.

Underlying Cause: The conditions for N-alkylation often involve a base, which can deprotonate the C-H bond at the stereocenter adjacent to the nitrogen, leading to racemization. Highly reactive alkylating agents and elevated temperatures exacerbate this issue.

Troubleshooting Workflow:

G cluster_0 Troubleshooting N-Alkylation Racemization start Problem: Low ee% after N-Alkylation q1 Is the reaction temperature > 0 °C? start->q1 s1 Action: Lower Temperature Run reaction at 0 °C, -20 °C, or even -78 °C. q1->s1 Yes q2 Are you using a strong, unhindered base (e.g., Et3N, NaOH)? q1->q2 No s1->q2 s2 Action: Switch to a Weaker or Hindered Base Use DIPEA, K2CO3, or NaHCO3. q2->s2 Yes q3 Is the alkylating agent highly reactive (e.g., MeI, BnBr)? q2->q3 No s2->q3 s3 Action: Modify Addition Add the alkylating agent slowly (syringe pump) to keep its concentration low. q3->s3 Yes end_node Re-analyze ee% via Chiral HPLC q3->end_node No s3->end_node G cluster_0 Orthogonal Protecting Group Logic mol N1(PG1)-Piperazine-N4(PG2) pg1_remove Remove PG1 mol->pg1_remove Condition A (e.g., Strong Acid for Boc) pg2_remove Remove PG2 mol->pg2_remove Condition B (e.g., H2/Pd/C for Cbz) func1 N1(R1)-Piperazine-N4(PG2) pg1_remove->func1 Functionalize N1 func2 N1(PG1)-Piperazine-N4(R2) pg2_remove->func2 Functionalize N4 pg2_remove_final Remove PG2 func1->pg2_remove_final Condition B pg1_remove_final Remove PG1 func2->pg1_remove_final Condition A

Caption: Orthogonal strategy using Boc and Cbz groups.

  • Boc (tert-Butoxycarbonyl): Stable to bases and hydrogenolysis, but removed with acid. [8]As discussed, use the mildest acidic conditions possible.

  • Cbz (Benzyloxycarbonyl): Stable to acids and bases, but removed by catalytic hydrogenolysis (e.g., H₂/Pd/C), which is a very gentle, neutral method that is highly unlikely to cause racemization. [8]* Fmoc (Fluorenylmethyloxycarbonyl): Stable to acid and hydrogenation, but removed with a base (e.g., piperidine). This should be used with extreme caution for chiral piperazines, as the basic deprotection conditions are a high risk for racemization.

Recommendation: For synthesizing unsymmetrically substituted chiral piperazines, a Boc/Cbz orthogonal strategy is often the safest choice to preserve stereochemical integrity.

Racemization-Suppressing Coupling Reagents

For reactions involving the activation of a carboxylic acid on the chiral piperazine ring, the choice of coupling reagent is paramount.

  • High-Risk Reagents: Carbodiimides like DCC or EDC, when used alone, are known to promote racemization through an oxazolone intermediate. [9]* Safer Alternatives: Use uranium-based reagents like HATU , HBTU , or COMU . These reagents react rapidly to form an activated ester that is less prone to cyclizing into the problematic oxazolone.

  • Use of Additives: If using a carbodiimide is unavoidable, always include racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) . [3][4]These additives intercept the activated intermediate to form a more stable active ester, which then reacts with the amine, minimizing the time available for racemization. [3][4]

References

  • Knowles, R. R., et al. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. NIH.
  • De Simone, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. NIH.
  • Campos, J., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis.
  • Ríos-Lombardía, N., et al. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. NIH.
  • ResearchGate. (2025). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives.
  • Wikipedia. (n.d.). Racemization.
  • ORCA - Online Research @ Cardiff. (n.d.). Racemization in Drug Discovery.
  • Zhang, W., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Chemical Communications.
  • Georgiou, I., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.
  • NIH. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.
  • K. C. Nicolaou and co-workers. (n.d.). Protecting Groups.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.

Sources

Technical Support Center: Workup Procedures for tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments. As a key building block in medicinal chemistry, understanding the nuances of its reactivity and workup is critical for achieving high yields and purity.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the N-alkylation of various nucleophiles using this compound and subsequent workup procedures.

Question 1: I am seeing very low or no conversion of my starting material. What are the likely causes?

Answer: Low or no product formation is a common issue that can typically be traced back to one of several factors related to reaction setup and reagent quality.

  • Cause A: Ineffective Base: The N-alkylation reaction requires a base to deprotonate the nucleophilic starting material (e.g., an amine, thiol, or alcohol) and to neutralize the HCl generated if the reaction proceeds via an aziridinium intermediate. Weak or insufficient base will halt the reaction.

    • Solution: Use an anhydrous, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in at least 2.0 equivalents.[1] For less reactive nucleophiles, a stronger base may be required, but care must be taken to avoid side reactions. Ensure the base is fresh and has been stored under anhydrous conditions.

  • Cause B: Inappropriate Solvent: The choice of solvent is critical for solubility and reaction rate.

    • Solution: Aprotic polar solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are standard choices as they effectively dissolve the piperazine reagent and most nucleophilic substrates.[1] Ensure the solvent is anhydrous, as water can interfere with the base and potentially hydrolyze the chloroethyl group under certain conditions.

  • Cause C: Low Reaction Temperature: While the chloroethyl group is reactive, some nucleophiles require thermal energy to react at a practical rate.

    • Solution: If the reaction is sluggish at room temperature, consider heating the mixture. A temperature of 60-80 °C is a common starting point.[2] Always monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and avoid thermal degradation.

Question 2: My reaction is complete, but after the aqueous workup, I can't isolate my product. It seems to be staying in the aqueous layer. What went wrong?

Answer: This is a classic workup problem when dealing with basic nitrogen-containing compounds like piperazines. The product is likely protonated and exists as a water-soluble salt.

  • The Underlying Chemistry: Your product contains at least one basic piperazine nitrogen. During the workup, if the aqueous phase is neutral or acidic, this nitrogen will be protonated (R₃N + H₂O ⇌ R₃NH⁺ + OH⁻), forming an ammonium salt. These salts are highly polar and preferentially dissolve in the aqueous layer over less polar organic solvents like ethyl acetate or dichloromethane (DCM).

  • Step-by-Step Solution:

    • Combine Layers: Return the organic and aqueous layers to the separatory funnel.

    • Basify: Add a saturated aqueous solution of a base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), dropwise while gently swirling.[1] Check the pH of the aqueous layer with pH paper; you must ensure it is basic (pH > 9-10) to deprotonate the product fully.

    • Re-extract: After basification, shake the funnel to allow the now-neutral, organic-soluble product to partition into the organic layer. Extract the aqueous layer two or three more times with fresh organic solvent to ensure complete recovery.[3]

    • Combine & Dry: Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Question 3: My TLC/LC-MS shows multiple spots, indicating significant side products. What are these and how can I prevent them?

Answer: The formation of side products often points to over-alkylation, reagent instability, or unintended deprotection.

  • Side Product A: Dimerization/Oligomerization: The reagent, this compound, can react with itself or the product if the intended nucleophile is not reactive enough or is present in a substoichiometric amount.

    • Prevention: Ensure your primary nucleophile is the most reactive species present. Use a slight excess (1.0-1.2 equivalents) of the nucleophile relative to the piperazine reagent.

  • Side Product B: Boc Deprotection: The tert-butoxycarbonyl (Boc) group is designed to be stable to basic and nucleophilic conditions but is readily cleaved by acid.[4][5][6]

    • Mechanism of Deprotection: Acid protonates the carbonyl oxygen of the Boc group, leading to the elimination of the stable tert-butyl cation and formation of an unstable carbamic acid, which decomposes to CO₂ and the free amine.[4][7]

    • Prevention: Avoid any acidic conditions during the reaction or initial workup steps. Do not quench the reaction with an acid wash (e.g., HCl or NH₄Cl) until after the product has been safely extracted into the organic phase. If an acid wash is necessary to remove other basic impurities, it should be done carefully with a dilute acid (e.g., 0.1 N HCl) and kept brief.[1]

  • Side Product C: Reaction at the Boc-Protected Nitrogen: This is highly unlikely. The lone pair on the Boc-protected nitrogen is delocalized into the carbonyl group, significantly reducing its nucleophilicity. The Boc group is an excellent protecting group for this reason.[6] If you suspect this is occurring, it may indicate extreme reaction conditions that should be moderated.

Workflow for a Typical N-Alkylation and Workup

The following diagram illustrates a standard workflow for using this compound as an alkylating agent.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase A 1. Combine Substrate, Base (K₂CO₃), & Solvent (DMF) B 2. Add tert-Butyl 4-(2-chloroethyl) piperazine-1-carboxylate A->B C 3. Stir at RT or Heat (60-80°C) B->C D 4. Monitor by TLC/LC-MS until completion C->D E 5. Quench: Cool to RT, add H₂O & Ethyl Acetate D->E Reaction Complete F 6. Basify Aqueous Layer (sat. NaHCO₃, pH > 9) E->F G 7. Extract Aqueous Layer (3x Ethyl Acetate) F->G H 8. Wash Combined Organics (Brine) G->H I 9. Dry (Na₂SO₄), Filter, & Concentrate H->I J 10. Purify by Flash Column Chromatography I->J K Final Product J->K G cluster_yield cluster_purity Start Analyze TLC/LC-MS of Crude Reaction Obs1 Observation: Mainly Starting Material Start->Obs1 Low Conversion Obs2 Observation: Multiple Product Spots Start->Obs2 Low Purity Cause1a Potential Cause: Inactive Base/Solvent Obs1->Cause1a Cause1b Potential Cause: Low Temperature Obs1->Cause1b Sol1a Solution: Use fresh, anhydrous reagents & solvent Cause1a->Sol1a Sol1b Solution: Increase reaction temperature Cause1b->Sol1b Cause2a Potential Cause: Boc Deprotection Obs2->Cause2a Cause2b Potential Cause: Dimerization Obs2->Cause2b Sol2a Solution: Ensure workup remains basic (pH > 9) Cause2a->Sol2a Sol2b Solution: Use slight excess of nucleophile Cause2b->Sol2b

Caption: A decision tree for troubleshooting common reaction outcomes.

Protocols

Protocol 1: General N-Alkylation Procedure
  • To a solution of your amine substrate (1.0 mmol, 1.0 equiv) in anhydrous DMF (5-10 mL), add potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).

  • Add this compound (273 mg, 1.1 mmol, 1.1 equiv) to the stirred suspension.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, proceed with the workup protocol below.

Protocol 2: Standard Aqueous Workup Procedure
  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water (20 mL) and ethyl acetate (20 mL).

  • Add saturated aqueous NaHCO₃ solution until the aqueous layer is confirmed to be basic (pH > 9) using pH paper.

  • Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and DMF.

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel.

Data Summary Table

ParameterRecommended ConditionRationale & Notes
Substrate Primary/Secondary Amines, Phenols, ThiolsThe nucleophilicity of the substrate will dictate reaction conditions.
Base K₂CO₃, Cs₂CO₃Anhydrous, non-nucleophilic bases are preferred. Use at least 2.0 equivalents. [1]
Solvent DMF, Acetonitrile (MeCN), DMSOAnhydrous polar aprotic solvents are required for solubility and reactivity.
Temperature 25 °C to 80 °CStart at room temperature and heat if necessary. Monitor for degradation. [2]
Workup pH > 9Essential for ensuring the piperazine product is in its neutral, free-base form for extraction into organic solvents. [1]

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Kącka-Zych, A., & Węglińska, E. (2021). N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. ChemInform.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Common-Organic-Chemistry.com.
  • Reddit. (2023). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.
  • Sciforum. (n.d.). Utilization of piperazine for interphase catalytic systems. Sciforum.net.
  • ACS Green Chemistry Institute. (2026). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable.
  • MDPI. (2016). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molbank.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate.
  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Phase-Transfer.com.
  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.
  • Organic Chemistry by Dr. G. (2020). Phase Transfer Catalysis(Mechanism and Applications). YouTube.
  • PubChem. (n.d.). tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate. National Center for Biotechnology Information.

Sources

Technical Support Center: Characterization of Unexpected Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the rigorous characterization of unexpected byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter unknown impurities in their experiments. As your virtual application scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results. This center is structured as a dynamic troubleshooting guide and FAQ, mirroring the logical workflow from initial detection to final characterization and mitigation.

Section 1: First Encounter & Initial Assessment

The appearance of an unexpected peak in your analytical data can be both a challenge and an opportunity. A systematic initial assessment is critical to efficiently determine the nature and significance of the unknown compound.

Frequently Asked Questions (FAQs)

Q1: I've observed an unexpected peak in my chromatogram (e.g., HPLC, GC). What are the immediate first steps?

A1: The first principle is to not discard any data or fractions until the peak is understood. An unexpected peak is an analytical lead.

  • Verify System Performance: Before investigating the peak itself, ensure it's not an artifact. Re-inject a known standard to check for consistent retention times and peak shapes. Check your mobile phase, column condition, and detector performance.

  • Assess Peak Characteristics: Note the peak's retention time, shape (is it sharp, broad, or tailing?), and its response at different wavelengths if using a UV-Vis detector. A non-symmetrical peak might indicate co-elution or on-column degradation.

  • Review the Experimental Context: Scrutinize your lab notebook.[1] Could there have been a deviation in the reaction setup, such as temperature fluctuations, incorrect reagent addition, or extended reaction time?[2][3] Was the glassware scrupulously clean?[2] These factors are common sources of unexpected outcomes.

Q2: How can I determine if the unexpected peak is a byproduct, a degradation product, or a contaminant?

A2: Differentiating the origin of an impurity is a key diagnostic step that guides your subsequent investigation.

  • Byproducts are formed from side reactions of your starting materials or intermediates.[4][5] Their concentration will typically correlate with the progress of the main reaction.

  • Degradation Products arise from the breakdown of your desired product or starting materials.[6] They are often observed when a sample is stored for a period, exposed to light, or subjected to harsh workup conditions (e.g., strong acid/base).[1][7] Running a control experiment where the purified product is subjected to the workup and storage conditions can help identify these.

  • Contaminants are external substances introduced during the process.[8] This could range from residual solvents, leachables from container closures, or cross-contamination from previous experiments.[9][10] A blank run (injecting only the solvent) can help identify contaminants from the analytical system itself.

Q3: What are the common sources of byproducts in organic reactions?

A3: Byproduct formation is inherent to chemical synthesis.[11] Understanding common sources helps in predicting and troubleshooting their appearance. Sources include:

  • Side Reactions: Competing reaction pathways that are thermodynamically or kinetically accessible.

  • Excess Reagents or Catalysts: These can sometimes react with the product or intermediates.

  • Impurities in Starting Materials: An impurity in a starting material can be carried through or participate in its own set of reactions.

  • Reaction Conditions: Non-optimized conditions like temperature, pressure, or pH can favor alternative reaction pathways.[12]

Q4: At what concentration level does an impurity require full characterization?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established clear thresholds.[13] These guidelines are critical in pharmaceutical development to ensure patient safety.[14] The primary guidelines are ICH Q3A for new drug substances (APIs) and Q3B for new drug products.[15][16]

The thresholds dictate when an impurity must be reported , identified (structure elucidated), and qualified (biologically safety tested).[13]

Action Required Threshold (based on Maximum Daily Dose of Drug) Rationale
Reporting ≥ 0.05%Any impurity at or above this level must be documented in regulatory filings.
Identification > 0.10% or 1.0 mg/day intake (whichever is lower)The chemical structure of any impurity exceeding this level must be determined.[14]
Qualification > 0.15% or 1.0 mg/day intake (whichever is lower)Impurities above this threshold require safety data to demonstrate they are not toxic at the observed levels.

Note: These are general thresholds. They can vary based on the specific drug, its daily dose, and the nature of the impurity (e.g., potentially mutagenic impurities have much stricter limits under ICH M7 guidelines).[14]

Section 2: Isolation & Purification Strategies

Once an unknown byproduct is deemed significant, the next critical step is to obtain a pure sample for structural analysis.

Troubleshooting Guide: Impurity Isolation

Issue: My byproduct is present at a very low concentration, making it difficult to isolate.

Solution: This is a common challenge. The goal is to enrich the sample to a concentration suitable for characterization.

  • Strategy 1: Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating impurities.[17] The principle is the same as analytical HPLC, but on a larger scale to yield sufficient material.

  • Strategy 2: Solid-Phase Extraction (SPE): SPE can be an effective pre-purification or enrichment step, especially if the impurity has significantly different polarity from the main component.[18]

  • Strategy 3: Reaction Scaling & Manipulation: If possible, re-run the reaction on a larger scale to generate more of the byproduct. Alternatively, you might intentionally alter reaction conditions to favor the formation of the byproduct, a technique sometimes used to generate sufficient material for characterization.

Experimental Protocol: Impurity Isolation by Preparative HPLC

  • Method Development: Start with the analytical HPLC method. Optimize the mobile phase to achieve the best possible separation (resolution) between the product peak and the byproduct peak.

  • Column Selection: Choose a preparative column with the same stationary phase as your analytical column, but with a larger diameter and particle size.

  • Loading Study: Inject increasing amounts of your crude sample to determine the maximum loading capacity of the column without sacrificing resolution.

  • Fraction Collection: Set up the fraction collector to specifically collect the eluent corresponding to the retention time of your byproduct peak.

  • Purity Analysis: Analyze the collected fraction using the original analytical HPLC method to confirm its purity.

  • Solvent Removal: Remove the solvent from the purified fraction, typically using a rotary evaporator or lyophilizer, to yield the isolated byproduct.

Issue: The byproduct is unstable and degrades during workup or purification.

Solution: Labile compounds require careful handling to prevent their decomposition before characterization can be completed.

  • Minimize Harsh Conditions: Avoid exposure to strong acids or bases during workup if the compound might be sensitive.[1] Test the stability of the compound by taking a small aliquot of the reaction mixture and treating it with the intended workup reagents before committing the entire batch.[1]

  • Temperature Control: Perform all isolation and purification steps at reduced temperatures (e.g., in an ice bath or cold room) to slow down degradation kinetics.

  • Inert Atmosphere: If oxidation is suspected, handle the material under an inert atmosphere of nitrogen or argon.

  • Rapid Analysis: Once isolated, analyze the compound as quickly as possible. If storage is necessary, store it at low temperatures (-20°C or -80°C) under an inert atmosphere.

Section 3: The Structural Elucidation Workflow

With a purified sample in hand, the focus shifts to determining its molecular structure. A multi-technique, systematic approach is the most efficient path to an unambiguous identification.[18][19]

Q5: What is the most effective analytical workflow for identifying an unknown byproduct?

A5: The gold-standard workflow combines mass spectrometry for molecular weight and formula information with NMR spectroscopy for definitive atomic connectivity.[20][21] This hyphenated approach provides complementary data that, when pieced together, reveals the complete structure.[9]

G cluster_0 Phase 1: Initial Data Acquisition cluster_1 Phase 2: Structural Hypothesis cluster_2 Phase 3: Definitive Structure Confirmation A Isolated Impurity B High-Resolution Mass Spectrometry (LC-MS) A->B Determine Molecular Weight & Formula F NMR Spectroscopy (1D & 2D) A->F Determine Atomic Connectivity C Elemental Composition (from HRMS) B->C D Fragment Ion Analysis (MS/MS) B->D E Propose Putative Structures C->E D->E G Confirm/Refute Hypotheses E->G F->G H Final Structure Elucidated G->H

Caption: A typical workflow for elucidating the structure of an unknown byproduct.

Q6: How do I use Mass Spectrometry (MS) to get the molecular weight and formula of my byproduct?

A6: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[22] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can measure mass with enough accuracy to help determine the elemental composition of a molecule.[23]

  • Molecular Ion Peak: The first piece of information to look for is the molecular ion peak (M+), which corresponds to the molecular weight of the compound.[24]

  • Elemental Composition: HRMS provides a highly accurate mass measurement. This precise mass can be used with specialized software to generate a list of possible molecular formulas that fit the observed mass.

  • Fragmentation (MS/MS): By inducing the molecular ion to fragment within the mass spectrometer (a technique called MS/MS or tandem MS), you can gather information about the different pieces of the molecule.[25] This fragmentation pattern acts like a fingerprint and provides clues about the compound's structure.[26]

Q7: My MS data is ambiguous. How can Nuclear Magnetic Resonance (NMR) spectroscopy provide definitive structural information?

A7: While MS provides the formula, NMR spectroscopy reveals the exact arrangement of atoms—the molecular structure.[27][28] It is the ultimate tool for structure elucidation in organic chemistry.[29][30]

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR provides information about the number of different types of protons, their chemical environment, and which protons are adjacent to each other.

    • ¹³C NMR shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These advanced experiments are essential for piecing together complex structures.[31]

    • COSY shows which protons are coupled to (i.e., near) other protons.

    • HSQC correlates protons with the carbon atoms they are directly attached to.

    • HMBC shows longer-range correlations between protons and carbons (typically 2-3 bonds away), which is critical for connecting the molecular fragments.

Analytical Technique Information Provided Strengths Limitations
LC-MS/GC-MS Molecular Weight, Fragmentation PatternsHigh sensitivity, requires very little sample, good for complex mixtures.[9][25]Provides limited direct structural connectivity, isomers can be difficult to distinguish.
HRMS Highly Accurate Molecular Weight, Elemental CompositionCan often determine the exact molecular formula of the unknown.[23]Does not provide structural information on its own.
¹H & ¹³C NMR Chemical environment and count of H and C atoms, basic connectivity.[27]Provides detailed information on the carbon-hydrogen framework.Can be difficult to interpret for complex molecules without 2D data.
2D NMR Definitive atom-to-atom connectivity (H-H, C-H).[31]Unambiguously determines the complete molecular structure.[28]Requires more sample than MS, can be time-consuming to acquire and interpret.
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, N-H).Quick and easy, good for identifying key functional groups.Provides a limited and often ambiguous picture of the overall structure.
Single Crystal X-Ray Absolute 3D structure in the solid state.Provides the most definitive structural proof possible.Requires a suitable single crystal, which can be very difficult to grow.[32]

Section 4: Understanding Byproduct Formation

Identifying a byproduct is only half the battle. To prevent its formation, you must first understand how it is formed. This often involves a combination of mechanistic investigation and stress testing.

Q8: How can I investigate the reaction mechanism to understand how the byproduct was formed?

A8: Understanding the mechanism can provide critical insights into how to suppress the undesired reaction pathway.[32][33]

  • Analyze the Structure: Look for structural similarities between the byproduct, starting materials, and the desired product. Can you propose a plausible chemical transformation (e.g., rearrangement, oxidation, cyclization) that could lead to the byproduct?

  • Monitor the Reaction Over Time: Take aliquots from the reaction at various time points and analyze them. Does the byproduct form early or late in the reaction? Does its concentration increase as the product concentration increases, or as the starting material is consumed?

  • Isotopic Labeling: In complex cases, using isotopically labeled starting materials can trace the path of specific atoms through the reaction, providing strong evidence for a proposed mechanism.

Q9: What are "forced degradation studies" and how can they help predict and identify potential byproducts?

A9: Forced degradation, or stress testing, is a process where a drug substance or product is intentionally exposed to harsh conditions to accelerate its decomposition.[34][35] The primary goal is to identify the likely degradation products that could form over the shelf-life of a product, thereby helping to develop stability-indicating analytical methods.[36][37] These studies are a regulatory requirement and provide invaluable insight into a molecule's intrinsic stability.[6][34]

Experimental Protocol: General Forced Degradation Study

The drug substance is typically subjected to a series of stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Acid/Base Hydrolysis: Treat solutions of the API with HCl and NaOH at various concentrations and temperatures.

  • Oxidation: Expose the API to an oxidizing agent, commonly hydrogen peroxide (H₂O₂).

  • Thermal Stress: Store the solid API and a solution of the API at elevated temperatures (e.g., 60°C, 80°C).

  • Photolytic Stress: Expose the solid API and a solution of the API to controlled light sources as specified by ICH Q1B guidelines.[37]

  • Analysis: Analyze the stressed samples at various time points using a suitable chromatographic method (e.g., HPLC-UV/MS) to separate and detect the degradation products formed.

G cluster_stress Forced Degradation Stress Conditions API Active Pharmaceutical Ingredient (API) Hydrolysis Hydrolysis (Acid & Base) API->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) API->Oxidation Thermal Thermal (Heat) API->Thermal Photolytic Photolytic (Light, UV/Vis) API->Photolytic Degradation Formation of Degradation Products Hydrolysis->Degradation Oxidation->Degradation Thermal->Degradation Photolytic->Degradation Analysis Analysis by Stability-Indicating Method (e.g., HPLC-MS) Degradation->Analysis

Caption: Key stress conditions applied during forced degradation studies.

Section 5: Mitigation & Control Strategies

The final step in addressing an unexpected byproduct is to implement strategies to control its formation, ensuring the quality and consistency of your final product.

Frequently Asked Questions (FAQs)

Q10: Now that I've identified the byproduct and its likely formation mechanism, what strategies can I use to minimize its formation?

A10: Mitigation strategies are based on manipulating the reaction to favor the desired pathway over the byproduct-forming pathway.

  • Process Optimization: Fine-tune reaction conditions.[12] This could involve changing the temperature, pressure, reaction time, or order of reagent addition.[2]

  • Catalyst Selection: Using a more selective catalyst can significantly enhance the yield of the desired product while minimizing side reactions.[38][39]

  • Alternative Reagents/Solvents: Substituting a reagent or solvent can alter the reaction pathway. Green chemistry principles often guide the selection of less hazardous and more selective alternatives.[38][40]

  • Process Integration: Techniques like continuous flow reactors can offer better control over reaction parameters, leading to higher selectivity and reduced byproduct formation compared to traditional batch processes.[41]

Q11: How do I document and report the characterization of this byproduct for regulatory submissions?

A11: Thorough documentation is paramount for regulatory compliance. Your submission should include:

  • Analytical Data: The complete set of data used for structure elucidation, including HPLC chromatograms, mass spectra (HRMS and MS/MS), and all 1D and 2D NMR spectra.

  • Structure Proof: A detailed report explaining how the data was interpreted to arrive at the final structure.

  • Formation Hypothesis: A discussion of the likely mechanism of formation of the byproduct.

  • Control Strategy: A description of the steps taken to control the level of the impurity in the final product, including specifications and analytical methods used for routine testing. This must be in accordance with ICH Q3A/Q3B guidelines.[13][15][16]

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Gilson.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. (2017, August 10). ResearchGate.
  • Department of Energy Scientists Use Mass Spectrometry to Identify Unknown Compounds. (2023, July 5). Spectroscopy Online.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn.
  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
  • Mass Spectrometry in Forensic Science: Identifying Unknown Compounds. (n.d.). AZoM.com.
  • Identification and profiling of impurities in Pharmaceuticals. (n.d.). ResolveMass Laboratories Inc.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (n.d.). Biotech Spain.
  • How can Mass Spectrometry used to Identify Unknown Compounds? (2024, July 26). Aral Research.
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2024, June 3). LinkedIn.
  • Best Practices for Managing Chemical Byproducts in Manufacturing. (2024, November 12). Wattbar Industries.
  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. (n.d.). Intertek.
  • How Does Gas Chromatography Mass Spectrometry Reveal Unknown Compounds? (n.d.). Persee.
  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps.
  • Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. (n.d.). Pharmaffiliates.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. (2024, May 14). PubMed.
  • Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. (2015, May 11). YouTube.
  • Quality Guidelines. (n.d.). ICH.
  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.
  • Crystallographic characterization of products of side reactions encountered during synthesis of cyanoximes. (2026, March). WashU Medicine Research Profiles.
  • How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? (n.d.). Patsnap.
  • IMPURITIES IN NEW DRUG PRODUCTS Q3B(R2). (2006, June 2). ICH.
  • Advances in Reaction Conditions for Sustainable and Green Chemistry. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • Troubleshooting the Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • Troubleshooting: I Cant Reproduce an Earlier Experiment! (n.d.). University of Rochester, Department of Chemistry.
  • Chemistry Innovations to Reduce Byproduct Waste. (2022, April 28). University of Guelph.
  • Reaction Engineering Strategies for Efficient Chemical Process Development. (n.d.). Longdom Publishing.
  • What is the byproduct of the reaction? (2018, July 12). Quora.
  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry.
  • Confronting Contamination Analytical Case Studies. (n.d.). EAG Laboratories.
  • Selected Case Studies and Impurity Strategies for Drug Substances by Paul Wrezel, Ph.D. (Full). (2015, April 17). YouTube.
  • Identifying Unexpected Impurities In Drug Products. (n.d.). Nelson Labs.
  • Pharmaceutical impurity identification: a case study using a multidisciplinary approach. (n.d.). PubMed.
  • 12.1: Organic Reactions. (2024, April 14). Chemistry LibreTexts.
  • Synthesis and Reaction Byproduct Characterization and Mechanistic Understanding of Hemiformal Based Hydrogen Sulfide Scavengers. (2020, April 16). Heriot-Watt Research Portal.
  • Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. (2004, August 6). ResearchGate.
  • Capturing Biological Activity in Natural Product Fragments by Chemical Synthesis. (n.d.). National Institutes of Health.
  • 6.1 Kinds of Organic Reactions. (2023, September 20). OpenStax.
  • Synthesis, Reaction Byproduct Characterization, and Mechanistic Understanding of Hemiformal Hydrogen Sulfide Scavengers: Part 2-Identification of Byproducts, Reaction Mechanisms, and Suppression Thereof. (n.d.). Heriot-Watt Research Portal.
  • Hydrocarbons. (n.d.). NCERT.
  • 13.15: Feedstocks and Reagents. (2021, March 24). Chemistry LibreTexts.
  • Synthesis, Reaction Byproduct Characterization, and Mechanistic Understanding of Hemiformal Hydrogen Sulfide Scavengers: Part 2 Identification of Byproducts, Reaction Mechanisms, and Suppression Thereof. (n.d.). ResearchGate.
  • The Ultimate Guide to Troubleshooting Any Problem (Process Operations). (2024, February 1). YouTube.

Sources

Navigating the Nuances of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the long-term storage, stability, and handling of this versatile reagent. Our goal is to empower you with the knowledge to ensure the integrity of your starting materials and the success of your experiments.

I. Core Concepts: Understanding the Molecule

This compound is a bifunctional molecule widely used in organic synthesis. It incorporates two key structural features that dictate its reactivity and stability:

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the piperazine nitrogen. Its presence allows for selective reactions at the other nitrogen atom. The Boc group is generally stable to basic and nucleophilic conditions.[1][2]

  • The 2-Chloroethyl Side Chain: This is a reactive electrophilic handle. The chlorine atom can be displaced by nucleophiles, or the side chain can undergo intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[3] This reactivity is central to its utility in introducing the piperazine moiety into target molecules.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. Many suppliers recommend refrigeration (2-8 °C) or freezing (-20 °C) for extended storage, particularly for high-purity grades intended for sensitive applications. A certificate of analysis for a similar bromo-derivative suggests stability for up to 3 years at -20°C as a powder.

Q2: Is this compound hygroscopic?

Q3: What are the primary degradation pathways to be aware of?

A3: The two main points of instability are the N-Boc group and the chloroethyl side chain.

  • Deprotection: The Boc group is sensitive to acidic conditions.[5] Accidental exposure to acid, including acidic atmospheric pollutants or residual acids from synthesis, can lead to its cleavage, yielding 4-(2-chloroethyl)piperazine.

  • Hydrolysis: While the Boc group is generally stable to neutral water, prolonged exposure to moisture, especially at elevated temperatures or non-neutral pH, could potentially lead to slow hydrolysis.

  • Intramolecular Cyclization: The 2-chloroethylamino moiety can undergo intramolecular cyclization to form a quaternary aziridinium ion.[3] This is a key reactive intermediate but can also be considered a degradation pathway if it occurs prematurely during storage. This process is accelerated by heat and polar solvents.

Q4: How can I assess the purity of my stored compound before use?

A4: The most reliable methods for purity assessment are ¹H NMR and GC-MS.

  • ¹H NMR: This technique can quickly confirm the presence of the Boc group (a characteristic singlet around 1.4 ppm for the nine equivalent protons) and the integrity of the piperazine and chloroethyl protons.[3] The presence of a peak corresponding to free piperazine or other unexpected signals would indicate degradation.

  • GC-MS: Gas chromatography-mass spectrometry is excellent for detecting volatile impurities and can provide a quantitative measure of purity.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during experiments using this compound.

Problem Probable Cause(s) Recommended Solution(s)
Incomplete or No Reaction 1. Degraded starting material (deprotection or hydrolysis).2. Insufficiently activated nucleophile.3. Steric hindrance at the reaction site.1. Verify the purity of the reagent by ¹H NMR or GC-MS before use.2. Use a stronger base or a more nucleophilic reagent. Consider phase-transfer catalysis for biphasic reactions.3. Increase the reaction temperature or use a less sterically hindered nucleophile if possible.
Formation of a Dimerized Piperazine Byproduct The deprotected piperazine nitrogen of the product is reacting with another molecule of the starting material.Use a slight excess (1.1-1.2 equivalents) of the nucleophile to ensure all the chloroethylpiperazine is consumed. Add the chloroethylpiperazine reagent slowly to the reaction mixture containing the nucleophile.
Unexpected Side Products 1. Intramolecular cyclization followed by rearrangement or reaction with solvent.2. Reaction of the chloroethyl group with the solvent or base.1. Perform the reaction at the lowest effective temperature to minimize side reactions.2. Choose a non-nucleophilic solvent and a sterically hindered, non-nucleophilic base.
Difficulty in Product Purification The product is a salt or is highly polar.During aqueous workup, adjust the pH to be basic (pH 8-9) to ensure the piperazine nitrogen is deprotonated, which will increase its solubility in organic solvents. If the product is still too polar for silica gel chromatography, consider reverse-phase chromatography or crystallization.

IV. Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR

Objective: To confirm the identity and estimate the purity of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Internal standard of known purity (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR (qNMR)

Procedure:

  • Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of CDCl₃ in a clean, dry vial.

  • For qNMR, accurately weigh a known amount of the internal standard and add it to the vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Confirm the presence of a large singlet at approximately 1.4 ppm, integrating to 9 protons (the Boc group).

    • Examine the signals for the piperazine ring protons (typically in the 2.4-3.6 ppm region) and the chloroethyl protons (a triplet around 2.7 ppm and another triplet around 3.6 ppm).

    • Look for the absence of signals that would indicate major impurities, such as free piperazine or deprotected starting material.

    • For qNMR, calculate the purity by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.[4][5][6][7]

Protocol 2: Monitoring a Nucleophilic Substitution Reaction

Objective: To monitor the progress of a reaction between this compound and a nucleophile.

Materials:

  • Reaction mixture

  • TLC plates (silica gel)

  • LC-MS system

  • Appropriate solvents for TLC and LC-MS

Procedure:

  • TLC Analysis:

    • At regular intervals, withdraw a small aliquot of the reaction mixture.

    • Spot the aliquot on a TLC plate alongside the starting materials.

    • Develop the TLC plate in a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

    • The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

  • LC-MS Analysis:

    • Prepare a dilute solution of the reaction aliquot in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample into the LC-MS system.

    • Monitor the reaction by observing the decrease in the peak corresponding to the mass of the starting material and the increase in the peak corresponding to the mass of the expected product.[8][9][10][11]

V. Visualization of Key Concepts

Degradation and Reactivity Pathways

A This compound B Deprotection (Acidic Conditions) A->B H⁺ D Intramolecular Cyclization A->D Heat F Nucleophilic Substitution A->F Nu⁻ H Hydrolysis (Moisture) A->H H₂O C 4-(2-chloroethyl)piperazine B->C E Aziridinium Ion Intermediate D->E E->F Nu⁻ G Desired Product F->G I tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate H->I

Caption: Key reactivity and degradation pathways.

VI. References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]

  • Piperazine. Wikipedia. Available from: [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. Available from: [Link]

  • Quantitative NMR (qNMR). University of Illinois Chicago. Available from: [Link]

  • Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis method of N-Boc piperazine. Google Patents. Available from:

  • This compound hydrochloride. Amerigo Scientific. Available from: [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available from: [Link]

  • Copper-Catalyzed Intramolecular N-S Bond Formation by Oxidative Dehydrogenative Cyclization. Organic Chemistry Portal. Available from: [Link]

  • Impurities Application Notebook. Waters. Available from: [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available from: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available from: [Link]

  • How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol) ?. ResearchGate. Available from: [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]

  • Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry. Available from: [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available from: [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available from: [Link]

  • tert-Butyl piperazine-1-carboxylate. PubChem. Available from: [Link]

  • tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. PMC. Available from: [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC. Available from: [Link]

  • N-Boc-N'-(2-Chloroethyl)piperazine, hydrochloride salt. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate as a Strategic Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of an alkylating agent is a critical decision point in a synthetic pathway. The ideal reagent must not only be reactive but also selective, minimizing side-product formation and maximizing the yield of the target molecule. This guide provides an in-depth comparison of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate, a sophisticated building block, with other common alkylating agents. We will explore its unique mechanistic advantages, supported by experimental protocols and comparative data, to illustrate its value in modern medicinal chemistry.

The Landscape of Alkylating Agents: A Mechanistic Primer

Alkylating agents are indispensable tools in organic synthesis, functioning by transferring an alkyl group to a nucleophile.[1][2] Their reactivity is fundamentally governed by the nature of the leaving group and the structure of the alkyl backbone. In drug development, they are a cornerstone of cancer chemotherapy, where they covalently modify DNA, disrupt cell replication, and induce apoptosis.[3][4][5]

The compound of interest, this compound, belongs to the nitrogen mustard class of alkylating agents.[6][7][8] Unlike simple alkyl halides, nitrogen mustards exhibit enhanced reactivity through a mechanism involving neighboring group participation. The nitrogen atom attacks the electrophilic carbon bearing the chlorine, forming a highly reactive, positively charged aziridinium intermediate.[4][5] This intermediate is then readily attacked by nucleophiles, completing the substitution.

G cluster_0 Mechanism of a Nitrogen Mustard A tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate B Aziridinium Ion Intermediate (Highly Electrophilic) A->B Intramolecular Cyclization (Rate-determining) D Alkylated Product B->D Nucleophilic Attack C Nucleophile (Nu-H) C->B

Caption: General mechanism for nitrogen mustard alkylation.

This intramolecular activation makes nitrogen mustards significantly more potent alkylators than analogous alkyl halides that rely on a direct S_N2 displacement.

Profiling the Reagent: this compound

This reagent is more than a simple alkylating agent; it is a carefully designed synthetic building block. Its structure contains two key features that dictate its utility:

  • The 2-Chloroethyl Group: This is the reactive handle for alkylation, operating via the aziridinium mechanism described above.

  • The Boc-Protected Piperazine Ring: The tert-butyloxycarbonyl (Boc) group on the N-1 nitrogen serves a crucial purpose. It deactivates this nitrogen, preventing it from competing in nucleophilic reactions. This elegant design element ensures that the molecule acts as a mono-alkylating agent for an external nucleophile, preventing polymerization or undesired side reactions.[9] The piperazine ring itself is a privileged scaffold in medicinal chemistry, frequently incorporated to improve solubility, cell permeability, and target engagement.[10]

Chemical Properties:

  • Molecular Formula: C₁₁H₂₁ClN₂O₂[11]

  • Molecular Weight: 248.76 g/mol [11]

A Head-to-Head Comparison: Reactivity and Selectivity

To appreciate the distinct advantages of this compound, it is best compared against other classes of alkylating agents that a researcher might consider for introducing a two-carbon linker.

FeatureThis compoundMechlorethamine1-Bromo-2-chloroethaneEthyl Methanesulfonate
Class Nitrogen MustardNitrogen MustardDihaloalkaneAlkyl Sulfonate
Mechanism Aziridinium Ion IntermediateAziridinium Ion IntermediateDirect S_N2Direct S_N2
Reactivity High, controlledVery High, non-specificLowVery High
Selectivity High for mono-alkylationLow; prone to cross-linkingModerateLow; potent general alkylator
Key Function Introduces a Boc-piperazine moietyDNA cross-linkingSimple 2-carbon linkerIntroduces an ethyl group
Side Reactions Minimal due to Boc protectionDimerization, polymerization, DNA damageEliminationNon-specific alkylation of multiple sites
Handling Toxic; handle with PPE.[11]Extremely toxic and vesicant.[6]Lacrymator, toxicPotent mutagen, toxic

This comparison highlights a critical insight: while agents like ethyl methanesulfonate are highly reactive, they lack selectivity. Mechlorethamine is a powerful bifunctional alkylator but is too aggressive and non-specific for controlled synthesis.[12] this compound occupies a strategic middle ground, offering the high reactivity of a nitrogen mustard while enforcing selectivity through its integrated protecting group.

Experimental Validation: A Protocol for Comparative Alkylation

A self-validating experimental design is the bedrock of trustworthy research. Here, we present a standardized protocol to compare the N-alkylation of a model primary amine, benzylamine, with our featured reagent and a simple alkyl halide.

Objective: To quantify the yield and purity of N-benzylation using two different alkylating agents under standardized conditions.

G cluster_0 Experimental Workflow A Combine Benzylamine, Base (K₂CO₃), and Solvent (Acetonitrile) B Add Alkylating Agent (1.1 eq) A->B C Heat to Reflux (e.g., 80°C) B->C D Monitor by TLC/LC-MS (every 2 hours) C->D D->C Continue heating if reaction incomplete E Aqueous Work-up & Extraction D->E Upon completion F Purification (Column Chromatography) E->F G Characterization (¹H NMR, ¹³C NMR, MS) F->G

Caption: Standard workflow for comparative alkylation experiments.

Protocol 1: Alkylation with this compound

This protocol demonstrates a typical N-alkylation reaction.[10] The choice of an inorganic base like potassium carbonate is crucial; it is strong enough to neutralize the HCl byproduct and facilitate the reaction but mild enough to prevent degradation of the starting materials or product.[10] Acetonitrile is an excellent polar aprotic solvent for this type of substitution reaction.

Materials:

  • Benzylamine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzylamine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the benzylamine.

  • Begin stirring the suspension. Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Comparative Alkylation with 1-Bromo-2-chloroethane

This protocol uses a less reactive alkylating agent and serves as a direct comparison for efficiency.

Procedure:

  • Follow steps 1-3 from Protocol 1, but substitute 1-bromo-2-chloroethane (1.1 eq) for the piperazine reagent.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The longer reaction time is anticipated due to the lower reactivity of the alkyl halide.

  • Monitor and work up the reaction as described in steps 5-10 of Protocol 1.

Interpreting the Data: A Quantitative Comparison

The following table presents expected, representative data from the comparative experiment described above.

ParameterReaction with this compoundReaction with 1-Bromo-2-chloroethane
Reaction Time 16 hours40 hours
Isolated Yield 85-95%40-55%
Key Byproducts MinimalDibenzylated amine, unreacted starting material
Purity (Post-Chromatography) >98%~95%

Analysis from a Scientist's Perspective:

The results clearly demonstrate the superiority of this compound in this application. The significantly shorter reaction time and higher yield are direct consequences of its nitrogen mustard-like mechanism. The intramolecular formation of the aziridinium ion dramatically accelerates the rate of nucleophilic substitution compared to the direct S_N2 displacement required for 1-bromo-2-chloroethane.

Furthermore, the high selectivity, evidenced by minimal byproduct formation, is attributable to the Boc protecting group. This feature prevents the N-1 piperazine nitrogen from reacting, ensuring a clean transformation and simplifying purification—a factor of immense practical importance in both academic and industrial settings.

Safety and Handling: A Non-Negotiable Priority

Alkylating agents, by their nature, are reactive and potentially hazardous compounds that can alkylate biological macromolecules.[1][2]

  • Personal Protective Equipment (PPE): Always handle this compound and other alkylating agents in a certified chemical fume hood while wearing safety glasses, a lab coat, and appropriate chemical-resistant gloves.[11][13]

  • Toxicity: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[11] Avoid creating dust or aerosols.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion: Strategic Application in Synthesis

This compound is a premier example of a rationally designed synthetic building block. It offers a powerful combination of high reactivity and exquisite selectivity that sets it apart from simpler, more indiscriminate alkylating agents. Its ability to efficiently introduce the valuable Boc-piperazine pharmacophore in a controlled, mono-alkylation reaction makes it an invaluable tool for researchers in drug discovery and complex molecule synthesis. By understanding its underlying mechanism, scientists can leverage its unique properties to streamline synthetic routes, improve yields, and accelerate the development of novel chemical entities.

References

  • Drugs.com. (n.d.). List of Alkylating agents.
  • Oncohema Key. (2016, May 27). Alkylating Agents.
  • National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine.
  • Britannica. (n.d.). Alkylating agent.
  • ResearchGate. (2025, September 13). Alkylating Agents.
  • PubChem. (n.d.). tert-Butyl 4-(chlorocarbonyl)piperazine-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate.
  • PubChem. (n.d.). 4-Chloro-piperidine-1-carboxylic acid tert-butyl ester.
  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
  • ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate.
  • ResearchGate. (n.d.). THE NEW ANALOGUES OF NITROGEN MUSTARD WITH ONE, TWO OR THREE 2-CHLOROETHYLAMINO FRAGMENTS. REACTIONS WITH NUCLEOPHILES.
  • ResearchGate. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate.
  • PubChem. (n.d.). Tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate.
  • PubMed. (2008). The new analogues of nitrogen mustard with one, two or three 2-chloroethylamino fragments. Reactions with nucleophiles.
  • MDPI. (2021, February 19). Evolution of Nitrogen-Based Alkylating Anticancer Agents.
  • Encyclopedia MDPI. (n.d.). Nitrogen-Based Alkylating Anticancer Agents.
  • Wikipedia. (n.d.). 1-Boc-4-AP.
  • National Center for Biotechnology Information. (n.d.). Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules.
  • National Institutes of Health. (n.d.). Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells.
  • ResearchGate. (2017, April 19). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol).

Sources

A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two robust analytical methods for the quality control of tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The validation frameworks discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <1225>, ensuring scientific rigor and regulatory compliance.[1][2][3][4][5]

Introduction: The Analytical Imperative

This compound is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity and quality of this intermediate directly impact the safety and efficacy of the final drug product. Therefore, validated, reliable, and robust analytical methods are paramount for its characterization, ensuring lot-to-lot consistency and controlling impurity profiles.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] This guide compares two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of this compound, detailing the validation process and comparing their performance characteristics to aid researchers in selecting the optimal method for their specific needs.

Method Selection: Physicochemical Considerations

The structure of this compound—a Boc-protected piperazine with an alkyl chloride chain—presents specific analytical considerations:

  • Volatility: The compound possesses moderate volatility, making it amenable to both GC and LC analysis.

  • Chromophore: The molecule lacks a significant UV-absorbing chromophore, which poses a challenge for HPLC-UV detection, necessitating detection at a low UV wavelength (e.g., ~210 nm) where many organic molecules have some absorbance.

  • Thermal Stability: It is sufficiently stable for GC analysis, provided the inlet temperature is optimized to prevent degradation.

Based on these properties, we will compare:

  • Method A: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV). The workhorse of pharmaceutical quality control for its versatility in separating non-volatile to semi-volatile compounds.

  • Method B: Gas Chromatography with Flame Ionization Detection (GC-FID). An excellent alternative for its high sensitivity to organic compounds and its ability to resolve volatile impurities and residual solvents.

Comparative Validation: Protocols & Performance Data

Method validation was performed according to ICH Q2(R1)/Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), and robustness.[1][6][7]

Method A: RP-HPLC-UV

This method is designed for the quantification of the main component and non-volatile impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in Acetonitrile. Create a working standard at 0.1 mg/mL by diluting with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in Acetonitrile to a nominal concentration of 0.1 mg/mL.

Method B: Gas Chromatography-FID

This method is ideal for purity assessment and the detection of volatile organic impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in Methylene Chloride. Create a working standard at 0.1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Methylene Chloride to a nominal concentration of 0.1 mg/mL.

Visualizing the Workflows

A clear understanding of the experimental sequence is crucial for reproducibility. The following diagrams illustrate the validation workflow and the distinct analytical pathways for the HPLC and GC methods.

G cluster_prep Preparation Stage cluster_exec Execution Stage cluster_analysis Analysis & Reporting Std_Prep Standard & Sample Preparation Specificity Specificity Test (Stress Samples) Std_Prep->Specificity Linearity Linearity & Range (5 Levels) Std_Prep->Linearity Accuracy Accuracy (Spike Recovery) Std_Prep->Accuracy Precision Precision (Repeatability & Intermediate) Std_Prep->Precision LOQ LOD / LOQ (S/N Ratio) Std_Prep->LOQ Protocol Define Validation Protocol & Acceptance Criteria Protocol->Std_Prep Data_Analysis Statistical Analysis of Results Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOQ->Data_Analysis Report Final Validation Report Data_Analysis->Report

Caption: General Analytical Method Validation Workflow.

G cluster_hplc Method A: RP-HPLC-UV cluster_gc Method B: GC-FID H_Sample Dissolve Sample in Acetonitrile H_Inject Inject into Liquid Phase H_Sample->H_Inject H_Sep C18 Column Separation H_Inject->H_Sep H_Detect UV Detection (210 nm) H_Sep->H_Detect H_Quant Quantify by Peak Area H_Detect->H_Quant G_Sample Dissolve Sample in CH2Cl2 G_Inject Inject & Volatilize in Inlet G_Sample->G_Inject G_Sep DB-5 Column Separation G_Inject->G_Sep G_Detect FID Detection (Flame Ionization) G_Sep->G_Detect G_Quant Quantify by Peak Area G_Detect->G_Quant

Caption: Comparison of HPLC and GC Analytical Pathways.

Head-to-Head Data Comparison

The following tables summarize the validation results for each method, providing a direct comparison of their performance. The acceptance criteria are based on standard pharmaceutical industry practices and ICH guidelines.[7][8]

Table 1: Linearity, Accuracy, and Precision
ParameterPerformance MetricRP-HPLC-UV MethodGC-FID MethodAcceptance Criteria
Linearity Correlation Coefficient (R²)0.99950.9998≥ 0.999
Range50% - 150% of nominal50% - 150% of nominalDefined range
Accuracy Mean Recovery (%)99.8%100.5%98.0% - 102.0%
Precision Repeatability (%RSD)0.45%0.60%≤ 2.0%
Intermediate Precision (%RSD)0.78%0.95%≤ 2.0%
Table 2: Specificity, Sensitivity, and Robustness
ParameterPerformance MetricRP-HPLC-UV MethodGC-FID MethodComments
Specificity Peak Purity (from forced degradation)PassPassNo co-elution observed with degradation products.
Sensitivity LOQ (µg/mL)5.02.5GC-FID demonstrates higher sensitivity.
Robustness Flow/Temp Variation (%RSD)1.2%1.5%Method is reliable under minor variations.[9]

Discussion & Recommendations

Both the RP-HPLC-UV and GC-FID methods were successfully validated and demonstrated to be suitable for the quantitative analysis of this compound. However, their strengths make them suitable for different applications.

  • RP-HPLC-UV: This method exhibits excellent precision and is ideal for routine quality control testing in a GMP environment, particularly for assay and purity determinations of non-volatile impurities. Its primary limitation is the moderate sensitivity due to the weak chromophore of the analyte. For trace-level impurity analysis, a more sensitive detector (e.g., Mass Spectrometry) may be required.

  • GC-FID: This method provides superior sensitivity (lower LOQ) and is the preferred technique for analyzing volatile impurities, including residual synthesis solvents. While slightly less precise than the HPLC method in this study, it remains well within acceptable limits. Its high-temperature requirements may pose a risk for thermally labile impurities, which should be considered.

Recommendation: For comprehensive quality control, a dual-method approach is recommended. The RP-HPLC-UV method should be employed for routine purity and assay testing. The GC-FID method should be used for release testing to specifically control for residual solvents and other volatile impurities.

Conclusion

This guide has demonstrated that both RP-HPLC and GC-FID are valid and effective techniques for the analytical control of this compound. The choice between them should be driven by the specific analytical objective, whether it is routine purity assessment or the detection of specific volatile contaminants. By grounding these methods in the principles of ICH and USP guidelines, researchers and drug developers can ensure the generation of reliable, accurate, and defensible data critical to the pharmaceutical development lifecycle.

References

  • Title: Q2(R2)
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: USP <1225> Method Valid
  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL:[Link]
  • Title: Quality Guidelines Source: International Council for Harmonis
  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL:[Link]
  • Title: Q2(R1)
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
  • Source: U.S.
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)
  • Title: <1225> Validation of Compendial Procedures - USP-NF Source: U.S. Pharmacopeia URL:[Link]
  • Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES (Official from 2011-12-03) Source: U.S. Pharmacopeia via an external host URL:[Link]

Sources

A Technical Guide to the Biological Activity of Piperazine Isomers: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in a multitude of FDA-approved drugs.[1][2] Its deceptively simple six-membered heterocyclic structure, with two opposing nitrogen atoms, offers a unique combination of structural rigidity, aqueous solubility, and hydrogen bonding capabilities that are highly advantageous for drug design.[3] However, the true power of this scaffold lies in the profound impact of isomeric variations on biological activity. Seemingly minor shifts in the placement of substituents on an arylpiperazine ring—ortho, meta, or para—can dramatically alter a compound's affinity, selectivity, and functional effects at its biological target.

This guide provides an in-depth, objective comparison of the biological activities of piperazine isomers, supported by experimental data. It is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the rational design of novel therapeutics with enhanced potency and specificity.

The Critical Role of Isomerism in Receptor Engagement

The spatial arrangement of functional groups is a paramount determinant of a ligand's ability to effectively interact with the intricate three-dimensional architecture of a receptor's binding pocket. Positional isomerism on an arylpiperazine moiety directly influences the molecule's conformation and its capacity to form key non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, which are the bedrock of molecular recognition.[1]

Serotonin Receptors: A Case Study in Isomeric Differentiation

Arylpiperazine derivatives are a well-established class of ligands for serotonin (5-HT) receptors, which are critical targets in the management of a spectrum of neuropsychiatric disorders.[1] The position of a substituent on the aryl ring significantly modulates the affinity for these G-protein coupled receptors (GPCRs).

A compelling example is seen in a study of regioisomers of a novel arylpiperazine salicylamide derivative, which demonstrated a clear divergence in binding affinity for the human serotonin 5-HT1A receptor. The meta-substituted isomer displayed the highest affinity, followed by the ortho and then the para isomers.[1] This highlights the exquisite sensitivity of the 5-HT1A receptor binding pocket to the spatial orientation of the substituent.

Isomer PositionCompound Structure5-HT1A Receptor Affinity (Ki, nM)[1]
ortho{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide21
meta{3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzamide7
para{3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}benzamide35

The causality behind this observation lies in the precise fit of the meta-isomer within the receptor's binding site, allowing for optimal interactions with key amino acid residues. The ortho and para positions, in this case, may introduce steric hindrance or fail to position the substituent in a region conducive to favorable interactions.

Dopamine Receptors: The Nuances of Selectivity

Similar isomeric effects are observed in the interaction of arylpiperazines with dopamine receptors, another critical family of GPCRs implicated in neurological and psychiatric conditions. For instance, in a series of N-(omega-(4-(aryl)piperazin-1-yl)alkyl)carboxamides, the position of substituents on the aryl ring influenced both affinity and selectivity for D2 versus D3 receptors. While a direct ortho, meta, and para comparison of the same substituent is not always available in a single study, trends can be discerned. For example, in one study, an extended and more linear conformation in the spacer and aryl moieties was found to be crucial for dopamine D3 receptor selectivity.[4] This underscores that isomerism not only affects binding affinity but can also be a powerful tool to achieve selectivity for a desired receptor subtype, thereby minimizing off-target effects.

Isomeric Impact on Antimicrobial and Anticancer Activity

The influence of piperazine isomerism extends beyond central nervous system targets to antimicrobial and anticancer applications.

Antimicrobial Potency: A Tale of Two Positions

Piperazine derivatives have been extensively investigated for their potential to combat bacterial and fungal pathogens.[5][6] Studies on meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment have indicated that the position of the alkoxy group can influence antimicrobial activity. It has been noted that meta- and para-alkoxy substituted derivatives were generally more potent antimicrobially than the corresponding ortho-substituted compounds.[1] This suggests that the electronic and steric properties imparted by the substituent's position play a crucial role in the interaction with microbial targets.

Compound IDTarget OrganismMIC (µg/mL)[1]
RL-308Shigella flexneri2
RL-308S. aureus4
RL-308MRSA16
RL-328Shigella flexneri128

Note: This table presents MIC values for selected piperazine derivatives to illustrate their antimicrobial potential. A direct ortho, meta, para comparison for a single derivative was not available in the cited source.

Anticancer Efficacy: Targeting Cellular Proliferation

In the realm of oncology, piperazine-based compounds have shown significant promise as cytotoxic agents.[7][8] The substitution pattern on the piperazine scaffold can dramatically impact their ability to inhibit cancer cell growth. For example, in a series of vindoline-piperazine conjugates, different substitutions on the piperazine moiety led to varying potencies against different cancer cell lines.[9] While a systematic ortho, meta, para comparison is not explicitly detailed in these studies, the data collectively suggest that the position of substituents is a key determinant of anticancer activity, likely by influencing interactions with cancer-related proteins such as kinases.[7]

Compound IDDescriptionCancer Cell LineActivity (GI50 in µM)[7]
Vindoline-piperazine conjugate 23Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00
Vindoline-piperazine conjugate 25Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (NSCLC)1.35

Experimental Protocols for Evaluating Isomer Activity

To rigorously assess the biological activity of piperazine isomers, a suite of well-established in vitro assays is essential. The following protocols provide a self-validating system for characterizing the pharmacological properties of these compounds.

Radioligand Binding Assay: Quantifying Receptor Affinity

This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the receptor of interest. This is typically done by homogenization followed by centrifugation to isolate the membrane fraction.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for dopamine D2 receptors), and varying concentrations of the unlabeled test compounds (the piperazine isomers).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand using vacuum filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Isomers Piperazine Isomers Isomers->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50/Ki Calculation Counting->Analysis

Caption: Workflow for a radioligand binding assay.

Functional Assays: Assessing Agonist and Antagonist Activity

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).

Many GPCRs, including serotonin and dopamine receptors, signal through the modulation of cyclic AMP (cAMP) levels.

Step-by-Step Methodology:

  • Cell Culture: Culture cells expressing the receptor of interest.

  • Compound Treatment: Treat the cells with varying concentrations of the piperazine isomers. For antagonist testing, co-incubate with a known agonist.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay.

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

GPCRs coupled to Gq proteins signal through the release of intracellular calcium.

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing the Gq-coupled receptor in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add the piperazine isomers to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader with kinetic read capabilities (e.g., a FLIPR instrument).

  • Data Analysis: Determine the EC50 for agonists based on the increase in fluorescence.

Downstream Signaling Pathways: Visualizing the Isomeric Effect

The differential binding of piperazine isomers to a receptor can trigger distinct downstream signaling cascades, ultimately leading to different physiological responses.

Simplified 5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor, a Gi-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. This, in turn, can modulate the activity of protein kinase A (PKA) and influence gene expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Piperazine Agonist Receptor 5-HT1A Receptor Agonist->Receptor G_protein Gi Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene

Caption: Simplified 5-HT1A receptor signaling pathway.

The potency with which an isomer activates this pathway (its EC50 in a cAMP assay) will directly correlate with its binding affinity and intrinsic efficacy. A more potent agonist will induce a greater decrease in cAMP at lower concentrations.

Conclusion: The Power of Isomeric Precision in Drug Design

The evidence presented in this guide unequivocally demonstrates that the positional isomerism of substituents on a piperazine scaffold is a critical factor in determining biological activity. From receptor binding affinity and selectivity to functional outcomes and therapeutic potential, the choice between an ortho, meta, or para isomer can be the difference between a promising lead compound and a pharmacological dead-end.

A thorough understanding of these structure-activity relationships, coupled with rigorous experimental validation using the protocols outlined herein, is paramount for the successful design and development of novel piperazine-based therapeutics. By leveraging the subtle yet powerful influence of isomerism, medicinal chemists can fine-tune the pharmacological profiles of their compounds to achieve the desired efficacy and safety, ultimately leading to more effective treatments for a wide range of diseases.

References

  • Choo, H. Y., & Chung, B. J. (2000). 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. Archives of Pharmacal Research, 23(4), 324-328. [Link]
  • Der Pharma Chemica. (2023).
  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]
  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
  • MDPI. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]
  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]
  • MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. [Link]
  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]
  • Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. [Link]
  • National Center for Biotechnology Information. (2013).
  • National Center for Biotechnology Information. (n.d.). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]
  • National Center for Biotechnology Information. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. [Link]
  • National Center for Biotechnology Information. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
  • National Center for Biotechnology Information. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. [Link]
  • National Center for Biotechnology Information. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
  • National Center for Biotechnology Information. (2023).
  • PubMed. (2010). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. [Link]
  • PubMed. (2005).
  • ResearchGate. (2024).
  • ResearchGate. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]
  • Stauffer, S. R. (2010). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. [Link]

Sources

A Comparative Spectroscopic Guide to tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate and Its Structural Analogs for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, piperazine derivatives are crucial building blocks. Their unique structural and chemical properties make them integral to the design of a vast array of active pharmaceutical ingredients (APIs). Among these, tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate serves as a vital intermediate, valued for its bifunctional nature: a Boc-protected secondary amine for controlled reactions and a reactive chloroethyl group for subsequent nucleophilic substitutions.

The unambiguous identification and purity assessment of this intermediate and its analogs are paramount to ensure the integrity of the final API and the reproducibility of the synthetic process. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization.

This guide provides an in-depth, comparative analysis of the spectroscopic signatures of this compound and three structurally significant analogs. Our objective is to move beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectral output. We will explore how subtle changes—such as removing the chloroethyl group, replacing the chlorine with an amine, or altering the heterocyclic core—manifest as distinct and identifiable changes in the spectral data. This guide is designed for researchers, analytical scientists, and drug development professionals who rely on robust analytical data for decision-making.

General Spectroscopic Workflow

A systematic approach is critical for the accurate analysis of these compounds. The general workflow ensures reproducibility and comprehensive characterization, from sample receipt to final structural confirmation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis Sample Sample Weighing (5-10 mg) Solvent Solvent Selection (CDCl3, DMSO-d6) Sample->Solvent Standard Internal Standard (e.g., TMS) Solvent->Standard NMR_Acq NMR Acquisition (1H, 13C, COSY) Standard->NMR_Acq To Spectrometers FTIR_Acq FT-IR Acquisition (ATR or KBr) Standard->FTIR_Acq MS_Acq MS Acquisition (ESI or EI) Standard->MS_Acq Processing Fourier Transform Phase & Baseline Correction Peak Picking NMR_Acq->Processing Raw Data FTIR_Acq->Processing MS_Acq->Processing Analysis Chemical Shift Analysis Vibrational Mode Assignment Fragmentation Pattern Interpretation Processing->Analysis Comparison Comparative Analysis vs. Analogs & Reference Spectra Analysis->Comparison Conclusion Conclusion Comparison->Conclusion Structural Elucidation

Caption: General workflow for spectroscopic analysis.

Spectroscopic Profile of the Parent Compound: this compound

Structure:

  • Core: Piperazine ring

  • N1-substituent: tert-Butoxycarbonyl (Boc) group

  • N4-substituent: 2-Chloroethyl group

This structure presents several key features that will define its spectra: the bulky, electron-withdrawing Boc group, the flexible piperazine ring, and the electrophilic chloroethyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. For N-acyl piperazines, it's important to recognize that rotation around the carbamate N-C(O) bond can be restricted, potentially leading to broadened signals or even distinct sets of signals for different conformers at room temperature.[1][2]

  • ¹H NMR Analysis (Expected, referenced to TMS in CDCl₃):

    • δ ~3.70 ppm (t, 2H): Protons of the -CH₂-Cl group. The triplet arises from coupling to the adjacent methylene group. The downfield shift is due to the strong deshielding effect of the electronegative chlorine atom.

    • δ ~3.45 ppm (t, 4H): Protons on the piperazine ring adjacent to the Boc group (C2 and C6). These are deshielded by the electron-withdrawing nature of the carbamate.

    • δ ~2.75 ppm (t, 2H): Protons of the -N-CH₂- group on the side chain. This triplet is due to coupling with the -CH₂-Cl protons.

    • δ ~2.55 ppm (t, 4H): Protons on the piperazine ring adjacent to the N4 nitrogen (C3 and C5).

    • δ 1.46 ppm (s, 9H): A strong singlet representing the nine equivalent protons of the tert-butyl group. This signal is a hallmark of the Boc protecting group.

  • ¹³C NMR Analysis (Expected, referenced to TMS in CDCl₃):

    • δ ~154.7 ppm: The carbonyl carbon of the Boc group.[3]

    • δ ~79.5 ppm: The quaternary carbon of the tert-butyl group.[3]

    • δ ~57.0 ppm: The carbon of the -N-CH₂- group on the side chain.

    • δ ~52.5 ppm: The piperazine carbons adjacent to the N4 nitrogen (C3 and C5).

    • δ ~43.5 ppm: The piperazine carbons adjacent to the Boc-protected nitrogen (C2 and C6). The presence of the Boc group can cause these signals to appear broad.[1]

    • δ ~41.5 ppm: The carbon of the -CH₂-Cl group.

    • δ ~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is excellent for identifying key functional groups.

  • Expected Absorption Bands (cm⁻¹):

    • 2975-2850 cm⁻¹: C-H stretching vibrations from the alkyl groups (piperazine ring, ethyl chain, and tert-butyl group).[4]

    • ~1690 cm⁻¹: A very strong and sharp C=O stretching band from the carbamate (Boc group). The position of this band is characteristic of carbamates.[5][6]

    • 1470-1450 cm⁻¹: C-H bending (scissoring) vibrations.[4]

    • 1250-1160 cm⁻¹: C-N stretching of the piperazine ring and C-O stretching of the carbamate ester group.

    • ~750-650 cm⁻¹: C-Cl stretching vibration. This band can sometimes be weak but is a key identifier for the chloroethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and key fragmentation patterns, which act as a molecular fingerprint. Using Electrospray Ionization (ESI) in positive mode, we expect the protonated molecular ion [M+H]⁺.

  • Expected m/z values (ESI+):

    • [M+H]⁺ at m/z 249.14 (for C₁₁H₂₁ClN₂O₂): The molecular ion peak.

    • m/z 193.12: Loss of the butene group (-C₄H₈) from the Boc moiety, a common fragmentation pathway.

    • m/z 149.13: Loss of the entire tert-butoxycarbonyl group (-C₅H₉O₂).

    • m/z 86.09: A characteristic fragment of the piperazine ring cleavage.

    • m/z 57.07: The tert-butyl cation (C₄H₉⁺), often a very abundant peak.

Comparative Analysis with Structural Analogs

The true power of spectroscopy lies in comparison. By analyzing structurally similar molecules, we can confidently assign spectral features and confirm the identity of our target compound.

Analog 1: N-Boc-piperazine

(tert-Butyl piperazine-1-carboxylate)

This precursor lacks the N4-substituent, providing a baseline spectrum for the Boc-protected piperazine core.

  • NMR Differences:

    • ¹H NMR: The spectrum is simpler and more symmetric. The signals for the chloroethyl group at ~3.70 and ~2.75 ppm are absent. A broad singlet for the N-H proton appears around δ 2.8-2.9 ppm. The piperazine protons adjacent to the NH group (C3 and C5) will be at a slightly different chemical shift than in the parent compound.

    • ¹³C NMR: The signals for the chloroethyl carbons (~57.0 and ~41.5 ppm) are absent. The piperazine carbons C3 and C5 are shifted due to the presence of an N-H bond instead of an N-alkyl bond.

  • IR Differences: The C-Cl stretching band (~750-650 cm⁻¹) is absent. A characteristic N-H stretching band will be present around 3300 cm⁻¹.

  • MS Differences: The molecular ion peak [M+H]⁺ is at m/z 187.14.[7][8] The fragmentation pattern will be dominated by the loss of the Boc group and cleavage of the unsubstituted piperazine ring.

Analog 2: tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate

Here, the chlorine atom is replaced by a primary amine group (-NH₂), which significantly alters the electronic properties and hydrogen bonding capabilities of the side chain.

  • NMR Differences:

    • ¹H NMR: The most significant change is the disappearance of the triplet at ~3.70 ppm (-CH₂-Cl) and the appearance of a new triplet around ~2.80 ppm for the methylene group adjacent to the new amino group (-CH₂-NH₂). The protons of the -NH₂ group will appear as a broad singlet, typically between δ 1.5-2.5 ppm, which can exchange with D₂O.

    • ¹³C NMR: The carbon attached to the terminal nitrogen (-CH₂-NH₂) will be shifted upfield compared to the chloro-analog, appearing around ~39 ppm instead of ~41.5 ppm, due to the lower electronegativity of nitrogen compared to chlorine.

  • IR Differences: The C-Cl stretch is absent. Two characteristic N-H stretching bands for the primary amine will appear in the 3400-3250 cm⁻¹ region, and an N-H bending (scissoring) vibration will be visible around 1600 cm⁻¹.

  • MS Differences: The molecular ion peak [M+H]⁺ is at m/z 230.19.[9] The fragmentation will be influenced by the presence of the basic amino group, which is a preferential site for protonation.

Analog 3: tert-Butyl 4-(2-chloroethyl)piperidine-1-carboxylate

This analog replaces the piperazine core with a piperidine ring, removing the N4 nitrogen. This allows for a direct comparison of the heterocyclic systems.

  • NMR Differences:

    • ¹H NMR: The piperidine ring protons will show a more complex splitting pattern compared to the two distinct triplets of the piperazine ring. The signals for the piperidine protons will generally appear more upfield. There will be no signals corresponding to protons on a second nitrogen atom's alpha-carbons. The signals for the chloroethyl group will remain, but their exact chemical shift may be slightly altered by the different ring system.[3]

    • ¹³C NMR: There will be fewer signals in the 40-60 ppm range, as there is only one set of ring carbons adjacent to a nitrogen atom. The piperidine ring carbons will have distinct chemical shifts compared to the piperazine carbons.

  • IR Differences: The overall spectrum will be similar due to the presence of the Boc and chloroethyl groups. However, subtle differences in the C-H and C-N stretching and bending regions (the "fingerprint region") will exist due to the different ring structure.

  • MS Differences: The molecular ion peak [M+H]⁺ is at m/z 248.15 (for C₁₂H₂₂ClNO₂). The fragmentation pattern will be characteristic of a substituted piperidine, which differs from the cleavage patterns of a piperazine ring.[10]

Comparative Data Summary

The following tables summarize the key distinguishing spectroscopic features for rapid comparison.

Table 1: Key ¹H and ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
Parent Compound ~3.70 (t, -CH₂Cl) , ~3.45 (t), ~2.75 (t), ~2.55 (t), 1.46 (s) ~154.7 (C=O) , ~79.5 (Cq) , ~57.0 (-NCH₂-) , ~41.5 (-CH₂Cl) , ~28.4 (CH₃)
Analog 1 (N-Boc-piperazine) Absence of -CH₂Cl signals, ~2.85 (br s, NH), 1.46 (s) Absence of side-chain signals, ~154.9 (C=O), ~79.6 (Cq), ~45.0 (ring C), ~28.4 (CH₃)
Analog 2 (-NH₂ Analog) ~2.80 (t, -CH₂NH₂) , Absence of -CH₂Cl signal, ~1.8 (br s, NH₂) ~39.0 (-CH₂NH₂) , Absence of -CH₂Cl signal

| Analog 3 (Piperidine Analog) | Complex multiplets for ring protons, ~3.65 (t, -CH₂Cl) | Different set of ring carbon signals, ~154.8 (C=O), ~41.0 (-CH₂Cl) |

Table 2: Key FT-IR Absorptions and Mass Spectrometry Fragments

Compound Distinguishing FT-IR Bands (cm⁻¹) Key Mass Fragments (m/z, [M+H]⁺)
Parent Compound ~1690 (C=O) , ~700 (C-Cl) 249.14 , 193.12, 149.13, 57.07
Analog 1 (N-Boc-piperazine) ~3300 (N-H) , ~1690 (C=O), Absence of C-Cl 187.14 , 131.10, 57.07
Analog 2 (-NH₂ Analog) ~3350 & 3280 (N-H) , ~1600 (N-H bend) , Absence of C-Cl 230.19 , 174.15, 57.07

| Analog 3 (Piperidine Analog) | ~1690 (C=O), ~700 (C-Cl), Different fingerprint region | 248.15 , 192.13, 148.14, 57.07 |

Standardized Experimental Protocols

To ensure data integrity and comparability, the following standardized protocols are recommended. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

This protocol is based on standard methodologies for small molecule analysis.[11]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a standard single 90° pulse sequence.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure pure absorption peaks.

    • Apply baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Mass Spectrometry (GC-MS or LC-MS) Protocol

For volatile derivatives, GC-MS is suitable; for less volatile compounds, LC-MS is preferred.[11][12]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation (LC-MS ESI Example):

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry:

      • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

      • Scan Range: Set a mass scan range appropriate for the expected molecular ions and fragments (e.g., m/z 50-500).

      • For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and apply collision-induced dissociation (CID).[13]

  • Data Analysis:

    • Identify the molecular ion peak in the full scan spectrum.

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure. Common fragmentation pathways for piperazines involve ring cleavage and loss of substituents.[10][14]

Conclusion

The spectroscopic analysis of this compound and its analogs demonstrates the power of a multi-technique, comparative approach. Each method provides a unique piece of the structural puzzle. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, FT-IR rapidly confirms the presence or absence of key functional groups like carbamates and alkyl halides, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation fingerprints.

By understanding the baseline spectra of the core structure (N-Boc-piperazine) and observing the predictable spectral changes that occur with modifications to the side-chain or heterocyclic ring, analytical scientists can confidently identify compounds, troubleshoot synthetic impurities, and ensure the quality of critical pharmaceutical intermediates. This guide serves as a foundational reference, empowering researchers to interpret their data with a higher degree of certainty and a deeper understanding of the structure-spectra relationship.

References

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.).
  • Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. (n.d.).
  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed. (2001). Journal of Mass Spectrometry, 36(6), 643–652.
  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. - ResearchGate. (n.d.).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018). RSC Advances, 8(73), 41857–41867.
  • Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines - Ingenta Connect. (2014). Canadian Journal of Chemistry, 92(9), 838–848.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.).
  • SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (n.d.).
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. (n.d.).
  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study - MDPI. (2024). Molecules, 29(11), 2588.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1481-1485.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. (2016). Beilstein Journal of Organic Chemistry, 12, 2529–2539.
  • 2 - Supporting Information. (n.d.).
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (n.d.). ResearchGate.
  • Infrared spectrum of carbamic acid NH 2 COOH (a) and ammonium carbamate... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2023).
  • tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 - PubChem. (n.d.).
  • This compound hydrochloride - Amerigo Scientific. (n.d.).
  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. (n.d.).
  • Carbamic acid: molecular structure and IR spectra - PubMed. (1999). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(5), 961–967.
  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025).
  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC - NIH. (2021). The Journal of Physical Chemistry Letters, 12(2), 808–814.
  • t-Butyl 1-piperaziencarboxylate - NIST WebBook. (n.d.).
  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 - PubChem. (n.d.).
  • tert-Butyl piperazine-1-carboxylate | C9H18N2O2 - PubChem. (n.d.).
  • Piperazine dihydrochloride - NIST WebBook. (n.d.).

Sources

A Comparative Guide to In Vitro and In Vivo Studies of Novel Kinase Inhibitors Derived from tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the journey from a promising chemical scaffold to a clinically effective therapeutic is both arduous and complex.[1][2] The synthetic versatility of tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate makes it a valuable starting material for generating libraries of piperazine-containing compounds.[3] These derivatives have shown significant potential as kinase inhibitors, a class of drugs that target the enzymatic activity of protein kinases, which are often dysregulated in diseases like cancer.[4]

This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating novel kinase inhibitors derived from this piperazine scaffold. We will delve into the causality behind experimental choices, present detailed protocols, and analyze the critical process of translating laboratory findings into a living systems context.

The Drug Development Trajectory: From Benchtop to Preclinical Models

The preclinical development of any new chemical entity, such as a novel kinase inhibitor, follows a structured workflow. Initial in vitro assays are designed to rapidly screen compounds for desired biological activity and to understand their mechanism of action at a molecular and cellular level.[5][6][7] Promising candidates then advance to in vivo studies, which are essential for evaluating their efficacy, safety, and pharmacokinetic profiles in a complex biological system.[2][8]

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Hit Confirmation Pharmacokinetics Pharmacokinetics Cell-Based Assay->Pharmacokinetics Lead Selection Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Dose Selection Toxicology Toxicology Efficacy Studies->Toxicology Safety Profile IND IND-Enabling Studies Toxicology->IND Candidate Selection Start Start Start->Biochemical Assay Compound Library G RTK Ligand Receptor Tyrosine Kinase (RTK) P Grb2 Grb2 RTK:f2->Grb2 SOS SOS Grb2->SOS Ras Ras-GDP SOS->Ras Ras_GTP Ras-GTP Ras->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Piperazine-Derived Kinase Inhibitor Inhibitor->RTK:f1 Inhibition

Caption: A typical Receptor Tyrosine Kinase (RTK) signaling pathway. [16][17][18][19][20]

Part 2: In Vivo Evaluation: Assessing Performance in a Living System

While in vitro assays are essential for initial screening, they lack the complexity of a whole organism. [8]In vivo studies are indispensable for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), and for evaluating its efficacy and safety in a more clinically relevant setting. [3]

2.1. Pharmacokinetic (PK) Studies

Before assessing efficacy, it is crucial to understand the pharmacokinetic profile of the drug candidate. These studies determine key parameters like peak plasma concentration (Cmax), time to reach Cmax (Tmax), and the elimination half-life (t½). Experimental Rationale: Understanding the PK profile is vital for designing an effective dosing regimen for efficacy studies. [9]A compound with poor bioavailability or a very short half-life may not maintain a therapeutic concentration at the tumor site, regardless of its in vitro potency. [10][11] Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use healthy adult mice (e.g., C57BL/6).

  • Drug Administration: Administer the compound via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Process the blood to plasma and analyze the drug concentration using a validated analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Parameter Calculation: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data.

2.2. Efficacy Studies in Xenograft Models

To evaluate the anti-cancer activity of a drug candidate, human tumor xenograft models are commonly used. [8][25][26]These involve implanting human cancer cells into immunodeficient mice. [27][28] Experimental Rationale: The patient-derived xenograft (PDX) model, where tumor tissue from a patient is directly implanted into a mouse, is considered highly translational as it better preserves the heterogeneity of the original tumor. [27][28][29] Protocol: Glioblastoma Patient-Derived Orthotopic Xenograft (PDOX) Model [30]1. Model System: Use immunodeficient mice (e.g., athymic nude mice) to prevent rejection of the human tumor cells. [30][31]2. Cell Implantation: Culture cancer stem cells from a fresh glioblastoma surgical specimen and implant them intracranially into the mice. [30]3. Tumor Growth Monitoring: Monitor tumor growth non-invasively using methods like bioluminescence imaging if the cells are engineered to express luciferase. [27]4. Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer the drug candidate based on the dosing regimen determined from PK studies. 5. Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (TGI) or an increase in survival time compared to the vehicle-treated control group. [29]

Part 3: Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal of preclinical studies is to predict clinical success. [5]A critical and often challenging aspect of this process is the correlation between in vitro potency and in vivo efficacy. [12][13][14]

Data Comparison and Analysis
ParameterIn Vitro AssayIn Vivo ModelKey Question
Potency Biochemical IC50Tumor Growth Inhibition (TGI)Does potent kinase inhibition translate to tumor shrinkage?
Concentration Cell-based GI50Therapeutic Plasma ConcentrationIs the effective concentration in cells achievable in the plasma of an animal?
Exposure N/AArea Under the Curve (AUC)Is the drug present at the target site long enough to exert its effect?

Challenges in Correlation:

  • ADME Properties: A compound with a high in vitro potency (low IC50) may fail in vivo due to poor absorption, rapid metabolism, or inability to penetrate the tumor tissue. [14]* Protein Binding: Extensive binding to plasma proteins can reduce the free concentration of the drug available to act on the tumor, leading to a discrepancy between total plasma concentration and efficacy. [12]* Tumor Microenvironment: The complex tumor microenvironment, which is absent in in vitro models, can significantly influence drug response. [15][16] A semi-mechanistic model often reveals that the ratio of the free plasma concentration of a drug to its in vitro IC50 value follows a sigmoid relationship with tumor growth inhibition. [12]However, this is not a simple linear correlation, and for many compounds, full efficacy is achieved across a wide range of this ratio. [12][17]This highlights that while in vitro potency is a crucial starting point, it is not solely predictive of in vivo success. [17][18]

G cluster_invitro In Vitro Data cluster_invivo In Vivo Data IC50 Biochemical Potency (IC50) GI50 Cellular Potency (GI50) IC50->GI50 influences Prediction Prediction of Clinical Efficacy GI50->Prediction correlates with Permeability Cell Permeability PK Pharmacokinetics (AUC, Cmax) Permeability->PK influences Efficacy Efficacy (TGI) PK->Efficacy drives Toxicity Toxicology PK->Toxicity drives Efficacy->Prediction Toxicity->Prediction

Caption: The relationship between in vitro and in vivo data.

Conclusion

The development of novel kinase inhibitors from scaffolds like this compound requires a carefully integrated strategy of in vitro and in vivo evaluation. In vitro assays provide essential, high-throughput data on potency and mechanism, while in vivo studies are critical for understanding the complex interplay of pharmacokinetics, efficacy, and safety within a living system. A thorough understanding of the strengths and limitations of each approach, and a rigorous analysis of the correlation between them, is paramount for the successful translation of promising compounds from the laboratory to the clinic.

References
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1).
  • Schematic of receptor tyrosine kinase (RTK) activation and signaling. (n.d.).
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
  • Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma. (n.d.). MDPI. [Link]
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science. [Link]
  • In Vivo Oncology Models for Drug Discovery. (2023, April 7). Eurofins Discovery. [Link]
  • Mouse Models of Glioblastoma. (n.d.).
  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. (n.d.).
  • In Vivo Pharmacology Models for Cancer Target Research. (n.d.). PubMed. [Link]
  • In Vivo Preclinical Mouse Models. (n.d.). Champions Oncology. [Link]
  • Mouse models of glioblastoma for the evaluation of novel therapeutic strategies. (2021, August 29). Oxford Academic. [Link]
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data. (n.d.). Taylor & Francis Online. [Link]
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]
  • Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research. (n.d.). PubMed Central. [Link]
  • Receptor Tyrosine Kinases (RTKs). (n.d.). SciSpace. [Link]
  • Drug Discovery Workflow - Wh
  • In Vitro to In Vivo translational model. (n.d.).
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14).
  • Large Animal Models of Glioma: Current Status and Future Prospects. (n.d.). Anticancer Research. [Link]
  • Does In Vitro Potency Predict Clinically Efficacious Concentrations? (n.d.). American Society for Clinical Pharmacology & Therapeutics. [Link]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PubMed Central. [Link]
  • Dot Language (graph based diagrams). (2018, October 7). Medium. [Link]
  • Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs. (2023, May 12).
  • Does In Vitro Potency Predict Clinically Efficacious Concentr
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019, January 8). PubMed. [Link]
  • Creating Graphs With DOT Language. (2020, September 22). Programster's Blog. [Link]
  • In Vivo vs In Vitro: Differences in Early Drug Discovery. (n.d.). Biobide. [Link]
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019, January 8).
  • Correlation between in vitro and in vivo studies? (2020, December 4).
  • Effects of piperazine derivative on paclitaxel pharmacokinetics. (2019, January 1). Ewha Womans University. [Link]
  • Drug development – The four phases. (n.d.). Biostock. [Link]
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. [Link]
  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020, February 26). Frontiers. [Link]
  • The 5 Drug Development Phases. (2023, October 23).
  • A, comparison of in vitro potency (cell IC 50 ) with in vivo PD effect... (n.d.).
  • 8.5: Receptor Tyrosine Kinases (RTKs). (2023, August 31). Biology LibreTexts. [Link]/08%3A_Cell_Signaling/8.05%3A_Receptor_Tyrosine_Kinases_(RTKs))
  • DOT Diagram. (n.d.). Pintora. [Link]
  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]
  • Signaling Pathways of Tyrosine Kinase Receptors. (n.d.).
  • Relationship between IC50 determined in vitro/in vivo and the fungicide rate used in the Field. (n.d.).

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercial tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. The quality of these chemical building blocks directly impacts the efficiency of synthetic routes, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, patient safety. One such critical intermediate is tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate, a versatile reagent used in the synthesis of numerous pharmaceutical compounds, including antipsychotics like Aripiprazole and Clozapine.[1][2] This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of this commercially available compound, complete with experimental data and protocols.

The core challenge in synthesizing this compound lies in controlling the N-alkylation of the piperazine ring to favor monosubstitution.[1] Over-alkylation can lead to the formation of the disubstituted byproduct, 1,4-bis(2-chloroethyl)piperazine, a critical impurity that can complicate downstream reactions and purification processes. Therefore, robust analytical methods are essential to quantify the purity of the desired product and identify potential impurities.

Comparative Analysis of Analytical Methodologies

A multi-pronged analytical approach is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy each offer unique advantages in separating, identifying, and quantifying the target compound and its impurities.

Analytical TechniquePrincipleAdvantagesLimitations
HPLC-UV Separation based on polarity, detection by UV absorbance.Excellent for quantification of the main component and known impurities. Widely available.May not resolve all impurities. Requires reference standards for accurate quantification.
GC-MS Separation by boiling point and polarity, identification by mass-to-charge ratio.High sensitivity and specificity for volatile impurities. Provides structural information for unknown peaks.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.[3]
¹H and ¹³C NMR Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure confirmation. Can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods. Can be complex to interpret for mixtures.
Data Presentation: Purity Comparison of Commercial Samples

To illustrate the practical application of these techniques, three commercial lots of this compound from different hypothetical suppliers were analyzed.

SupplierLot NumberPurity by HPLC-UV (%)Major Impurity (by GC-MS)Impurity (%)
Supplier XX-2023-0198.71,4-bis(2-chloroethyl)piperazine0.9
Supplier YY-456-B97.21,4-bis(2-chloroethyl)piperazine1.8
Supplier ZZ-789-C99.5N-Boc-piperazine0.3

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a general-purpose reversed-phase HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Program:

Time (min)% Solvent B
020
2080
2580
25.120
3020

Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in Acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

Carrier Gas: Helium Oven Temperature Program:

  • Initial temperature: 100°C, hold for 2 min

  • Ramp: 10°C/min to 280°C

  • Hold at 280°C for 5 min

Injector Temperature: 250°C Transfer Line Temperature: 280°C Ion Source Temperature: 230°C MS Scan Range: 40-500 amu Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for unequivocal structural confirmation and can be used for quantitative analysis (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) Procedure:

  • Accurately weigh a known amount of the sample and a certified internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Calculate the purity by comparing the integral of a characteristic signal of the analyte to that of the internal standard.

Common Impurities and Their Origin

A thorough understanding of the synthetic route is crucial for anticipating potential impurities.

Piperazine Piperazine NBocPiperazine N-Boc-piperazine Piperazine->NBocPiperazine Protection Byproduct 1,4-bis(2-chloroethyl)piperazine Piperazine->Byproduct Disubstitution Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->NBocPiperazine Target This compound NBocPiperazine->Target Monosubstitution BrClC2H4 1-bromo-2-chloroethane BrClC2H4->Target BrClC2H4->Byproduct

Caption: Synthetic pathway and impurity formation.

  • 1,4-bis(2-chloroethyl)piperazine: Arises from the dialkylation of the piperazine starting material.[1] Its presence indicates incomplete protection or harsh reaction conditions.

  • N-Boc-piperazine: Unreacted starting material from the first step of the synthesis.[4]

  • Piperazine: The initial starting material, which may be present if the initial protection step is incomplete.

  • tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: Can be formed by hydrolysis of the chloroethyl group.

Comparison with Alternative Reagents

While this compound is a widely used building block, other reagents can be employed to introduce the piperazine moiety.

ReagentAdvantagesDisadvantages
1-(2-Chloroethyl)piperazine dihydrochloride Readily available and cost-effective.The free base is required for reaction, necessitating an additional neutralization step. Higher potential for disubstitution.
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate The bromoethyl group is more reactive than the chloroethyl group, potentially allowing for milder reaction conditions.Generally more expensive and may be less stable.

The choice of reagent depends on the specific synthetic strategy, cost considerations, and the desired purity of the final product. The Boc-protected version offers the significant advantage of minimizing the formation of the disubstituted byproduct.[5]

Conclusion

A comprehensive assessment of the purity of commercial this compound is critical for ensuring the quality and consistency of pharmaceutical development and manufacturing. A combination of HPLC-UV for accurate quantification, GC-MS for the identification of volatile impurities, and NMR for definitive structural confirmation provides a robust and reliable analytical workflow. By implementing these methodologies, researchers and scientists can confidently select high-purity reagents, leading to more efficient and reproducible synthetic outcomes.

References

  • Amerigo Scientific. tert-Butyl 4-(2-Chloroethyl)
  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
  • NTU Journal of Pure Sciences.
  • MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]
  • Macmillan Group - Princeton University.
  • ResearchGate.
  • Analytical CHEMISTRY. A simple GC method was developed for the quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine. [Link]
  • Supporting Information. Tert-butyl (pyridin-2-ylmethyl)
  • The Pharma Innovation Journal. Pharmaceutical analysis techniques. [Link]
  • Preprints.org. Analytical Techniques in Pharmaceutical Analysis. [Link]
  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
  • ResearchGate. Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. [Link]
  • Royal Society of Chemistry. An integrated flow and microwave approach to a broad spectrum kinase inhibitor. [Link]
  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • UNODC.
  • PubChem. tert-Butyl 4-(2-aminoethyl)
  • ResearchGate. GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. [Link]
  • Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]
  • PubChem. Tert-butyl 4-(2-chloroacetyl)
  • ResearchGate.
  • PubChem.

Sources

A Senior Application Scientist's Guide to Piperazine Protection Strategies

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Protecting Groups for Advanced Drug Development

Introduction: The Privileged Piperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast number of FDA-approved drugs.[1][2][3] Its unique six-membered heterocyclic structure, containing two nitrogen atoms at opposite positions, imparts a range of desirable physicochemical properties to drug candidates, including improved aqueous solubility, bioavailability, and the ability to modulate target affinity.[1][4][5]

However, the symmetrical nature of piperazine presents a formidable challenge for synthetic chemists.[6][7] Achieving selective functionalization at one nitrogen atom (N1) while leaving the other (N4) available for subsequent transformations is a critical task in the synthesis of complex, unsymmetrically substituted drug molecules. This necessity drives the use of protecting groups, which temporarily mask one of the reactive nitrogen atoms.

The most robust synthetic routes rely on orthogonal protecting group strategies . This powerful concept allows for the selective removal of one protecting group under specific conditions that leave other protecting groups in the molecule completely intact.[6][8] This guide provides a head-to-head comparison of the most common protecting groups for piperazine, grounded in experimental data, to empower researchers to make informed decisions for their synthetic campaigns.

Core Protecting Groups: A Comparative Overview

The selection of a protecting group is a strategic decision dictated by its stability to various reaction conditions and the specific, selective method of its removal. The most widely employed protecting groups for piperazine are carbamate-based, each with a distinct profile of introduction and cleavage.

Parametertert-Butoxycarbonyl (Boc) Benzyloxycarbonyl (Cbz or Z) Allyloxycarbonyl (Alloc)
Introduction Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)Allyl chloroformate
Deprotection Condition Strong Acid (e.g., TFA, HCl)[6][9]Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[6][7]Pd(0) Catalysis (e.g., Pd(PPh₃)₄)
Stability Profile Stable to base and hydrogenolysis.[6][7]Stable to mild acid and base.[10]Stable to strong acid (TFA) and base (piperidine).
Primary Advantage Very common, robust, and reliable.Extremely mild, neutral deprotection.Orthogonal to both acid- and base-labile groups.
Primary Limitation Requires harsh acidic cleavage.[7]Incompatible with reducible groups (alkenes, alkynes, some aryl halides).[11]Requires a transition metal catalyst.

In-Depth Analysis of Key Protecting Groups

The Workhorse: tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common nitrogen protecting group in organic synthesis, valued for its general stability and predictable reactivity.[12]

Mechanism & Introduction: The Boc group is introduced via a nucleophilic acyl substitution, where a piperazine nitrogen attacks the electrophilic carbonyl of di-tert-butyl dicarbonate ((Boc)₂O).[12] The primary challenge is achieving mono-protection. This is often accomplished by using a stoichiometric excess of piperazine or, more effectively, by protonating one nitrogen with a single equivalent of acid (e.g., TFA or HCl), rendering it non-nucleophilic and directing the reaction to the free nitrogen.[12][13]

Mechanism & Deprotection: Removal of the Boc group is achieved under strong acidic conditions. The mechanism involves protonation of the carbamate, which then fragments to release the free amine, carbon dioxide, and the stable tert-butyl cation.[9] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common reagent system for this transformation.[9][14]

Causality in Protocol Design: The choice of TFA/DCM is deliberate. DCM is a good solvent for the protected substrate, while TFA is a strong, volatile acid that is easily removed in vacuo after the reaction is complete. Cooling the reaction to 0°C initially helps to control any potential exotherm.[9]

Experimental Protocols: Boc Group

Protocol 1: Mono-Boc Protection of Piperazine [6]

  • Materials: Piperazine (2.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine in DCM.

    • Slowly add a solution of (Boc)₂O in DCM to the piperazine solution over 2-3 hours at room temperature. The slow addition is critical to minimize the formation of the di-protected byproduct.

    • Stir the reaction for 20-24 hours.

    • Monitor by TLC or LC-MS.

    • Upon completion, perform an aqueous workup to remove excess piperazine and purify by column chromatography.

Protocol 2: TFA-Mediated Boc Deprotection [9][15]

  • Materials: N-Boc protected piperazine derivative, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the N-Boc protected substrate in DCM (a typical concentration is 0.1-0.5 M).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an excess of TFA (5-10 equivalents).

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 30 minutes to 4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure.

    • Neutralize the resulting residue with a base (e.g., saturated aqueous NaHCO₃) and extract the product with an organic solvent.

The Mild Operator: Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is a classic protecting group, particularly valuable when the substrate contains acid-sensitive functionalities that would not survive Boc deprotection.

Mechanism & Introduction: The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (a biphasic system with a mild aqueous base like sodium carbonate) to neutralize the HCl byproduct.[7][10]

Mechanism & Deprotection: The key advantage of the Cbz group is its removal under exceptionally mild, neutral conditions via catalytic hydrogenolysis.[7] In the presence of a palladium catalyst (typically 10% Pd on carbon) and a hydrogen source, the benzylic C-O bond is cleaved, liberating the free amine along with toluene and carbon dioxide as the only byproducts.[10][16] For molecules containing other reducible groups, transfer hydrogenolysis (using a hydrogen donor like ammonium formate) can sometimes offer better selectivity.[16][17]

Causality in Protocol Design: The choice of solvent for hydrogenolysis (e.g., methanol, ethanol) is important; it must dissolve the substrate and not poison the catalyst. The catalyst is heterogeneous, so vigorous stirring is essential to ensure efficient reaction. The reaction is monitored for the consumption of starting material, as over-hydrogenation can sometimes affect other functional groups.[7]

Experimental Protocols: Cbz Group

Protocol 3: N-Cbz Protection of Piperazine [6][7]

  • Materials: Piperazine (5.0 eq), Benzyl chloroformate (Cbz-Cl, 1.0 eq), Dichloromethane (DCM), Aqueous sodium carbonate.

  • Procedure:

    • Dissolve piperazine in a biphasic system of DCM and aqueous sodium carbonate. Using a large excess of piperazine drives the reaction toward mono-protection.

    • Cool the mixture to 0°C.

    • Slowly add Cbz-Cl dropwise with vigorous stirring.

    • Maintain the reaction at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

    • Separate the organic layer, wash with water, dry over sodium sulfate, and concentrate under reduced pressure to yield the product.

Protocol 4: N-Cbz Deprotection via Hydrogenolysis [6][7]

  • Materials: N-Cbz protected piperazine derivative, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the N-Cbz protected substrate in MeOH.

    • Carefully add 10% Pd/C (typically 5-10 mol% Pd) under an inert atmosphere.

    • Place the reaction mixture under an atmosphere of H₂ (e.g., using a balloon or a hydrogenation apparatus).

    • Stir the mixture vigorously at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

The Orthogonal Specialist: Allyloxycarbonyl (Alloc) Group

The Alloc group provides true orthogonality to both acid- and base-labile protecting groups, making it a valuable tool for complex, multi-step syntheses.

Mechanism & Deprotection: The Alloc group is stable to both the strong acids used to remove Boc (TFA) and the bases used to remove Fmoc (piperidine). It is selectively cleaved under very mild, neutral conditions using a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic scavenger (like dimedone or morpholine) to trap the allyl cation. This unique removal mechanism ensures that other protecting groups remain untouched.

Visualization of Synthetic Strategy

Decision-Making Workflow

Selecting the appropriate protecting group is critical. The following decision tree illustrates the logical process based on the chemical stability of the molecule of interest.

G start Start: Need to protect piperazine q1 Is the molecule sensitive to strong acid (e.g., contains Boc, Trt, t-Bu esters)? start->q1 a1_yes Avoid Boc for the final deprotection step. Cbz or Alloc are excellent choices. q1->a1_yes Yes a1_no Boc is a viable and robust option. q1->a1_no No q2 Is the molecule sensitive to hydrogenolysis (e.g., contains alkenes, alkynes, Cbz, Bn ethers, aryl halides)? a1_yes->q2 a1_no->q2 a2_yes Avoid Cbz. Boc or Alloc are preferred. q2->a2_yes Yes a2_no Cbz is an excellent choice, offering very mild deprotection. q2->a2_no No q3 Are very mild, non-acidic, non-basic, and non-reductive conditions required for maximum orthogonality? a2_yes->q3 a2_no->q3 a3_yes Consider Alloc. Its Pd(0)-mediated cleavage is orthogonal to most other common groups. q3->a3_yes Yes a3_no Boc or Cbz will likely suffice based on other sensitivities. q3->a3_no No

Caption: Decision tree for selecting a piperazine protecting group.

Orthogonal Synthesis Workflow

This diagram illustrates the power of using an orthogonal pair (Boc and Cbz) to sequentially functionalize piperazine.

workflow cluster_0 Step 1: Mono-Protection cluster_1 Step 2: N4 Functionalization cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: N1 Functionalization piperazine Piperazine boc_piperazine N-Boc-Piperazine piperazine->boc_piperazine (Boc)₂O func1 Functionalization at N4 (e.g., Alkylation, Acylation) boc_piperazine_R1 N-Boc, N'-R1 Piperazine func1->boc_piperazine_R1 deprotect_boc TFA / DCM boc_piperazine_R1->deprotect_boc piperazine_R1 N-R1-Piperazine deprotect_boc->piperazine_R1 func2 Functionalization at N1 (e.g., with R2-X) piperazine_R1->func2 R2_piperazine_R1 N-R2, N'-R1 Piperazine func2->R2_piperazine_R1

Caption: Workflow for sequential functionalization of piperazine.

Conclusion

The strategic selection of protecting groups is fundamental to the successful synthesis of complex piperazine-containing molecules. The Boc and Cbz groups represent the primary workhorses, offering a powerful and largely orthogonal toolkit for the synthetic chemist. Boc provides robustness, while Cbz offers exceptionally mild cleavage conditions. For syntheses demanding even greater orthogonality, especially in the presence of multiple sensitive functionalities, the Alloc group provides a valuable alternative with its unique Pd(0)-mediated deprotection pathway. By carefully considering the comparative data and experimental rationale presented in this guide, researchers can design more efficient, robust, and successful synthetic routes to novel piperazine-based therapeutics.

References

  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
  • A Comparative Guide to Selective Piperazine Functionalization: Exploring Altern
  • Di Ciaula, A., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
  • The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Gomtsyan, A. (2022).
  • Application Notes and Protocols for Boc-Protection of Piperazine Deriv
  • Application Notes and Protocols: Hydrogenolysis Conditions for Cbz-(Ala)4 Deprotection. Benchchem.
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(5), e14537. [Link]
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
  • An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. Benchchem.
  • 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. Xiamen Aeco Chemical Co., Ltd.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • Cbz deprotection conditions: screening of catalysts and sources of H2.
  • Synthesis method of N-Boc piperazine.
  • Zhang, R. H., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1165–1197. [Link]
  • To Deprotect and Serve.
  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Method for preparing piperazines.
  • Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]
  • Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(3), 1595-1599.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Tocris Bioscience.
  • Technical Support Center: N-Boc Deprotection of Piperazine Deriv
  • Vitale, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1107. [Link]
  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Charles University.
  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
  • The medicinal chemistry of piperazines: A review.
  • Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. International Journal of Pharmaceutical Sciences and Research.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Amino Acid Deriv
  • Lee, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 104–111. [Link]
  • Cbz Protection - Common Conditions. Organic Chemistry Portal.
  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines.
  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]
  • A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery. Benchchem.

Sources

The Strategic Application of Piperazine Intermediates in Pharmaceutical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic route. Among the vast arsenal of heterocyclic scaffolds, piperazine derivatives stand out for their versatile applications, particularly in the synthesis of neuropsychiatric agents. This guide provides an in-depth comparison of the practical applications of key piperazine intermediates, focusing on the synthesis of the atypical antipsychotic, Aripiprazole. We will objectively compare the performance of the commonly used intermediate, 1-(2,3-dichlorophenyl)piperazine, with a strategically protected alternative, tert-butyl 4-(2,3-dichlorophenyl)piperazine-1-carboxylate, supported by experimental data to inform your synthetic strategy.

The Central Role of the Piperazine Moiety in Aripiprazole

Aripiprazole is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder. Its unique pharmacological profile as a dopamine D2 partial agonist and serotonin 5-HT1A receptor partial agonist is attributed to its distinct molecular structure, which features a 2,3-dichlorophenylpiperazine moiety linked to a dihydroquinolinone core. The piperazine ring is not merely a linker but a critical pharmacophore that contributes to the drug's interaction with its target receptors.

The most prevalent and industrially adopted synthesis of Aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one.[1] This key reaction is the focal point of our comparative analysis.

Comparative Analysis of Key Intermediates

This section will delve into a head-to-head comparison of two key piperazine intermediates for the synthesis of Aripiprazole, highlighting the synthetic implications of utilizing an unprotected versus a protected piperazine.

IntermediateStructureKey ApplicationReported YieldPurity
1-(2,3-Dichlorophenyl)piperazine 1-(2,3-Dichlorophenyl)piperazineDirect N-alkylation in Aripiprazole synthesis85-90%[2]>99%[2]
tert-Butyl 4-(2,3-dichlorophenyl)piperazine-1-carboxylate tert-Butyl 4-(2,3-dichlorophenyl)piperazine-1-carboxylateProtected intermediate for sequential functionalizationYields vary based on subsequent deprotection stepHigh purity achievable
The Direct Approach: 1-(2,3-Dichlorophenyl)piperazine

The use of 1-(2,3-dichlorophenyl)piperazine represents the most direct route to Aripiprazole. The free secondary amine of the piperazine ring is readily available for nucleophilic attack on the electrophilic carbon of the bromobutoxy linker.

Experimental Protocol: Synthesis of Aripiprazole via Direct N-Alkylation [2]

  • Reaction Setup: A suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one (29.8 g, 0.1 M) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (29.4 g, 0.1 M) is prepared in 300 mL of technical ethanol.

  • Base Addition: Powdered anhydrous sodium carbonate (23.3 g, 0.2 M) is added to the suspension.

  • Reaction: The mixture is refluxed for 12 hours.

  • Workup and Isolation: The resulting solid is filtered. The solid is then taken up in technical ethanol (50 mL) and refluxed for 10 minutes. The insoluble inorganic residue is filtered off.

  • Crystallization: The combined filtrates are refluxed and then left at room temperature for crystallization for 12 hours.

  • Final Product: The crystalline Aripiprazole is filtered and dried to yield 42.2 g (85% yield) of the final product with a purity of 99.32% as determined by HPLC.

Causality Behind Experimental Choices:

  • Choice of Base: Anhydrous sodium carbonate is a moderately strong base, sufficient to deprotonate the piperazine hydrochloride in situ and to neutralize the HBr formed during the reaction. Its insolubility in ethanol facilitates its removal by filtration.

  • Solvent: Ethanol is a suitable solvent that allows for a high reflux temperature to drive the reaction to completion while being relatively inexpensive and easy to handle on an industrial scale.

  • Reaction Time: The 12-hour reflux time is determined by reaction monitoring (e.g., TLC or HPLC) to ensure the complete consumption of the starting materials.

Trustworthiness of the Protocol: This protocol is well-established and has been optimized for high yield and purity.[2] The final product's purity of over 99% meets pharmaceutical standards. The straightforward nature of the reaction and purification makes it a reliable and scalable process.

The Strategic Alternative: tert-Butyl 4-(2,3-dichlorophenyl)piperazine-1-carboxylate

The use of a Boc-protected piperazine derivative introduces a strategic element to the synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions.[3] While not the standard approach for Aripiprazole, employing a protected intermediate is a common strategy in medicinal chemistry when multiple reactive sites are present or when sequential functionalization is desired.

In a hypothetical comparative synthesis of Aripiprazole, one would first perform the N-alkylation on the unprotected nitrogen of a mono-Boc-protected piperazine, followed by the deprotection of the Boc group to yield the final product.

Hypothetical Experimental Workflow: Aripiprazole Synthesis via a Protected Intermediate

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection Boc-piperazine tert-Butyl 4-(2,3-dichlorophenyl) piperazine-1-carboxylate Alkylated_intermediate Boc-Aripiprazole Boc-piperazine->Alkylated_intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Bromo-linker 7-(4-bromobutoxy)-3,4- dihydroquinolin-2-one Bromo-linker->Alkylated_intermediate Deprotection Acidic Conditions (e.g., TFA or HCl) Alkylated_intermediate->Deprotection Aripiprazole Aripiprazole Deprotection->Aripiprazole

Caption: Hypothetical two-step synthesis of Aripiprazole using a Boc-protected piperazine intermediate.

Causality Behind Experimental Choices:

  • Protection Strategy: The Boc group effectively deactivates one of the piperazine nitrogens towards nucleophilic attack, ensuring mono-alkylation. This strategy is particularly useful when dealing with symmetrical piperazines to achieve selective functionalization.[4]

  • Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are typically compatible with the final drug molecule.[3]

Performance Comparison and Field-Proven Insights:

The direct alkylation of 1-(2,3-dichlorophenyl)piperazine is a more atom-economical and cost-effective approach for the large-scale synthesis of Aripiprazole. The high yield and purity achieved in a single step make it the preferred industrial method.

However, the use of a protected intermediate like tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate becomes advantageous in scenarios where:

  • Multiple Reactive Sites: The substrate contains other functional groups that are sensitive to the alkylating agent or the basic conditions of the direct alkylation.

  • Sequential Functionalization: The synthetic strategy requires the introduction of different substituents on the two piperazine nitrogens. The orthogonal nature of different protecting groups (e.g., Boc and Cbz) allows for selective deprotection and subsequent reaction at each nitrogen.[4]

  • Improved Solubility: The Boc group can enhance the solubility of intermediates in organic solvents, potentially simplifying purification.

Logical Relationships in Synthetic Strategy

The choice between a direct versus a protected intermediate strategy is a fundamental decision in synthetic planning. The following diagram illustrates the logical considerations.

G Start Synthetic Target Contains Piperazine Moiety Decision1 Is the Piperazine Symmetrically Substituted in the Final Product? Start->Decision1 Path1 Direct Alkylation of Unprotected Piperazine Decision1->Path1 Yes Path2 Protected Piperazine Strategy Decision1->Path2 No Decision2 Are Other Functional Groups Sensitive to Reaction Conditions? Path1->Decision2 Advantage2 Allows for Selective and Sequential Functionalization Protects Sensitive Groups Path2->Advantage2 Decision2->Path2 Yes Advantage1 Fewer Steps Higher Overall Yield More Cost-Effective Decision2->Advantage1 No

Sources

The Crucible of Discovery: A Guide to Cross-Validating Experimental Results with Computational Predictions in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, the convergence of computational modeling and experimental validation has become the crucible in which promising candidates are forged and refined. This guide provides an in-depth exploration of the principles, methodologies, and best practices for the critical process of cross-validating experimental findings with in silico predictions. For researchers, scientists, and drug development professionals, mastering this synergy is not merely an academic exercise but a cornerstone of efficient, cost-effective, and successful drug discovery.

The Symbiotic Relationship: Why Cross-Validation is Non-Negotiable

The drug discovery pipeline is notoriously fraught with high attrition rates.[1] Promising compounds identified through high-throughput screening often falter in later stages due to unforeseen issues with efficacy, toxicity, or pharmacokinetics.[2] Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Pharmacokinetic/Pharmacodynamic (PK/PD) simulations, offer a powerful means to de-risk and prioritize candidates early in the process.[3][4]

However, computational models are, by their nature, abstractions of complex biological systems. Their predictive power is intrinsically tied to the quality of the data they are trained on and the assumptions inherent in their algorithms.[5] Experimental validation, therefore, is not a mere confirmatory step but an essential feedback loop that refines and strengthens the predictive accuracy of computational tools. Conversely, computational predictions can guide experimental design, focusing resources on the most promising avenues of investigation.[6] This iterative and symbiotic relationship is the engine of modern, model-informed drug discovery.[7]

A Framework for Rigorous Cross-Validation

A robust cross-validation strategy is a multi-faceted process that systematically compares computational predictions with empirical data across various stages of preclinical development. This framework can be conceptualized as a continuous cycle of prediction, testing, and refinement.

cluster_computational Computational Modeling cluster_experimental Experimental Validation QSAR QSAR Modeling (Activity Prediction) InVitro_Activity In Vitro Activity Assays (e.g., Kinase Assays) QSAR->InVitro_Activity Predicts IC50 Docking Molecular Docking (Binding Pose & Affinity) Structure Structural Biology (X-ray Crystallography) Docking->Structure Predicts Binding Mode ADMET ADMET Prediction (PK Properties) InVitro_ADMET In Vitro ADMET Assays (e.g., Caco-2 Permeability) ADMET->InVitro_ADMET Predicts Permeability PKPD PK/PD Modeling (Dose-Response Simulation) InVivo In Vivo Studies (Preclinical Models) PKPD->InVivo Predicts Efficacy InVitro_Activity->QSAR Refines Model Structure->Docking Validates Pose InVitro_ADMET->ADMET Provides Training Data InVivo->PKPD Validates Exposure-Response

Caption: A workflow illustrating the iterative cross-validation of computational predictions with experimental data.

Part 1: Cross-Validating Efficacy and Potency Predictions

Computational Approach: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the physicochemical properties of molecules with their biological activities.[8][9] These models are instrumental in screening large virtual libraries to identify compounds with desired potency.

Experimental Validation: In Vitro Activity Assays

The predictive accuracy of a QSAR model must be rigorously tested against experimental data. A common approach is to use the model to predict the activity of a set of compounds and then synthesize and test these compounds in relevant in vitro assays.

Case Study: Validation of a QSAR Model for PI3Kα Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer.[10][11][12] As such, inhibitors of PI3Kα are a major focus of anticancer drug development.

Computational Prediction: A 3D-QSAR model was developed based on a series of known PI3Kα inhibitors. The model predicted the half-maximal inhibitory concentration (IC50) for a novel series of quinazoline derivatives.[13]

Experimental Validation: The predicted compounds were synthesized and their PI3Kα inhibitory activity was determined using a biochemical kinase assay.

CompoundPredicted IC50 (nM)Experimental IC50 (nM)Fold Difference
QN-1 15221.47
QN-2 32451.41
QN-3 8121.50
QN-4 55781.42

Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Materials: Recombinant human PI3Kα enzyme, kinase buffer, ATP, substrate (e.g., PIP2), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Serially dilute the compounds in kinase buffer to the desired concentrations.

  • Assay Procedure: a. In a 96-well plate, add the PI3Kα enzyme to each well. b. Add the test compounds at various concentrations. c. Initiate the kinase reaction by adding a mixture of ATP and substrate. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the signal using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.

Part 2: Cross-Validating Target Engagement and Binding Mode

Computational Approach: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a target protein.[14] This information is crucial for understanding the mechanism of action and for structure-based drug design.

Experimental Validation: X-ray Crystallography

The ultimate validation of a docking prediction is the determination of the co-crystal structure of the ligand-protein complex using X-ray crystallography.[15][16]

Case Study: Validation of Docking Predictions for Aurora A Kinase Inhibitors

Aurora A kinase is a key regulator of mitosis and a target for cancer therapy.

Computational Prediction: A molecular docking study predicted the binding mode of the anti-viral drug rilpivirine to Aurora A kinase.[17]

Experimental Validation: The co-crystal structure of rilpivirine in complex with Aurora A kinase was solved, confirming the predicted binding pose with a low root-mean-square deviation (RMSD) of less than 2 Å.[14]

ParameterDocking PredictionX-ray Crystallography
Binding Site ATP-binding pocketATP-binding pocket
Key Interactions Hydrogen bonds with Ala213 and Leu263Hydrogen bonds with Ala213 and Leu263
RMSD (Å) N/A< 2.0

Protocol: Validating a Docking Protocol

  • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by adding hydrogens, assigning charges, and removing water molecules not involved in binding.

  • Ligand Preparation: Generate a 3D conformation of the ligand and assign appropriate charges.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of the ligand in the active site of the protein.

  • Re-docking: If a co-crystal structure is available, re-dock the co-crystallized ligand into the binding site. The protocol is considered validated if the predicted pose has an RMSD of < 2 Å compared to the crystallographic pose.[14]

  • Experimental Validation: For novel ligands, obtain the co-crystal structure of the ligand-protein complex through X-ray crystallography to definitively validate the predicted binding mode.

Part 3: Cross-Validating ADMET Properties

Computational Approach: ADMET Prediction

In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates.[2][18]

Experimental Validation: In Vitro ADMET Assays

A variety of in vitro assays are available to experimentally determine ADMET properties and validate computational predictions.

Case Study: Validation of Caco-2 Permeability Predictions

The Caco-2 cell permeability assay is the industry standard for predicting intestinal drug absorption.[19][20][21]

Computational Prediction: A computational model predicted the apparent permeability coefficient (Papp) for a set of drug candidates.

Experimental Validation: The Papp values were experimentally determined using the Caco-2 permeability assay.

CompoundPredicted Papp (10⁻⁶ cm/s)Experimental Papp (10⁻⁶ cm/s)Classification
Drug A 15.218.5High Permeability
Drug B 5.87.2Moderate Permeability
Drug C 0.50.8Low Permeability

Protocol: Caco-2 Permeability Assay [2][9][19][20][21]

  • Cell Culture: Culture Caco-2 cells on semi-permeable inserts for approximately 21 days to form a differentiated monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment: a. Add the test compound to the apical (A) side of the monolayer. b. At specified time points, collect samples from the basolateral (B) side. c. To assess efflux, also perform the experiment in the B to A direction.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration of the compound.

Part 4: Cross-Validating In Vivo Response

Computational Approach: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD models integrate data on drug exposure (PK) and pharmacological effect (PD) to simulate the dose-response relationship in vivo.[1][22]

Experimental Validation: Preclinical In Vivo Studies

The predictive power of a PK/PD model is validated by comparing its simulations to data from preclinical animal studies.[23]

Case Study: Validation of a PK/PD Model in an Oncology Xenograft Model

Computational Prediction: A PK/PD model predicted the tumor growth inhibition in a mouse xenograft model for a novel anticancer agent at different dosing schedules.

Experimental Validation: The predicted tumor growth inhibition was compared to the results of an in vivo efficacy study.

cluster_model PK/PD Model cluster_invivo In Vivo Study Dose Dose PK PK Dose->PK Concentration Concentration PK->Concentration PD PD Concentration->PD PlasmaConcentration Plasma Concentration Concentration->PlasmaConcentration Predicted vs. Measured Efficacy Efficacy PD->Efficacy TumorGrowth Tumor Growth Efficacy->TumorGrowth Predicted vs. Measured AdministeredDose Administered Dose AdministeredDose->PlasmaConcentration PlasmaConcentration->TumorGrowth

Caption: Cross-validation of a PK/PD model with in vivo experimental data.

Protocol: Preclinical PK/PD Study in Oncology [23]

  • Study Design: Select an appropriate animal model (e.g., tumor xenograft). Define the dosing regimens (dose, frequency, duration) to be tested.

  • Drug Administration and Sample Collection: Administer the drug to the animals as per the protocol. Collect blood samples at various time points to determine the pharmacokinetic profile.

  • Efficacy Assessment: Monitor tumor volume over the course of the study.

  • Data Analysis: a. PK Analysis: Determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC. b. PD Analysis: Correlate drug exposure with tumor growth inhibition. c. Model Validation: Compare the experimentally observed PK and PD data with the predictions of the PK/PD model.

Statistical Rigor and Regulatory Considerations

The comparison between computational predictions and experimental data should be quantitative and statistically robust. Statistical tests such as the 5x2-fold cross-validated paired t-test or the combined 5x2-fold cross-validated F-test can be used to assess the significance of differences in predictive performance between models.[24][25][26][27]

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidelines on the use of computational modeling in drug development.[8][18][22][28][29][30][31][32][33] These guidelines emphasize the importance of model validation and verification to ensure the reliability of computational predictions used in regulatory submissions.

Conclusion: A Unified Approach to Drug Discovery

The cross-validation of experimental results with computational predictions is no longer an optional adjunct but a fundamental component of modern drug discovery. By embracing a unified approach that integrates in silico and in vitro/in vivo methodologies, researchers can enhance the efficiency and success rate of the drug development process. This guide provides a framework and practical examples to empower scientists to navigate this complex but rewarding interface, ultimately accelerating the delivery of new medicines to patients in need.

References

  • European Medicines Agency. (2018). Guideline on the reporting of physiologically based pharmacokinetic (PBPK)
  • Gaohua, L., et al. (2017). Report from the EMA workshop on qualification and reporting of physiologically based pharmacokinetic (PBPK) modeling and simulation. Clinical Pharmacology & Therapeutics, 101(5), 583-585.
  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway.
  • ResearchGate. (n.d.). Schematic representation of the PI3K/AKT signaling pathway in different cancers.
  • ResearchGate. (n.d.). REGULATORY GUIDELINES ON THE REPORTING OF PHYSIOLOGICALLY BASED PHARMACOKINETIC (PBPK) MODELING ANALYSIS.
  • AAPS Newsmagazine. (2017). FDA and EMA Issue Guidelines for PBPK Modeling.
  • European Medicines Agency. (2018). Guideline on the reporting of physiologically based pharmacokinetic (PBPK)
  • ResearchGate. (n.d.). PI3K/Akt signaling and cancer.
  • Collaborative Drug Discovery. (n.d.). Validated Dataset for AI-Driven Drug Discovery.
  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay.
  • Preclinical Research. (2025). SOP for PK/PD Modeling in Preclinical Studies.
  • Caco2 assay protocol. (n.d.).
  • RAPS. (2022). Computational modeling and simulation: FDA outlines framework for assessing credibility.
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
  • Nasejje, J. B., et al. (2022).
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • Kim, S. (2020). Statistical Methods for Comparing Predictive Values in Medical Diagnosis. Journal of Korean Medical Science, 35(20), e179.
  • Nasejje, J. B., et al. (2022).
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • U.S. Food and Drug Administration. (2023).
  • BONEZONE. (2022).
  • Nasejje, J. B., et al. (2022).
  • Brownlee, J. (2019). Statistical Significance Tests for Comparing Machine Learning Algorithms. Machine Learning Mastery.
  • Manica, M., et al. (2025).
  • Sali, A., et al. (2013). Computational Methods in Drug Discovery. Pharmacological Reviews, 65(2), 557-596.
  • El-Hachem, N., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Collaborative Drug Discovery. (n.d.). Public Access.
  • ResearchGate. (2015).
  • Pushpakom, S., et al. (2019). Validation approaches for computational drug repurposing: a review.
  • Noolvi, M. N., & Patel, H. M. (2013). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Cancer Drug Targets, 13(5), 531-558.
  • Singh, H., et al. (2013). QSAR guided semi-synthesis and in-vitro validation of anticancer activity in ursolic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4887-4892.
  • Bruno, R., et al. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical Pharmacology & Therapeutics, 104(5), 807-817.
  • Tan, A. C., et al. (2022). Combined In Silico and In Vitro Evidence Supporting an Aurora A Kinase Inhibitory Role of the Anti-Viral Drug Rilpivirine and an Anti-Proliferative Influence on Cancer Cells. International Journal of Molecular Sciences, 23(19), 11296.
  • Thornton Tomasetti. (2024). FDA Unveils Transformative Guidance for Computational Modeling in Medical Device Submissions.
  • Federal Register. (2022). Assessing the Credibility of Computational Modeling and Simulation in Medical Device Submissions; Draft Guidance for Industry and Food and Drug Administration Staff; Availability; Extension of Comment Period.
  • Warren, G. L., et al. (2006). Lessons from Docking Validation. Journal of Medicinal Chemistry, 49(20), 5912-5931.
  • Bentham Science Publishers. (n.d.).
  • Salo-Ahen, O. M. H., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). International Journal of Molecular Sciences, 21(20), 7705.
  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.
  • van der Meer, D., et al. (2021). Analytical Validation of Quantitative Pharmacodynamic Methods used in Clinical Cancer Studies. Clinical Cancer Research, 27(21), 5872-5881.
  • Khamphio, M., et al. (2022). In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones. Molecules, 27(15), 4945.
  • Tropsha, A. (n.d.). Best practices for developing predictive QSAR models.
  • Gombar, V. K. (2012). Methods of applying QSAR to predict In vivo and In vitro activity Relationship Paradigm. Journal of Pharmaceutical Sciences and Research, 4(9), 1917-1921.
  • ResearchGate. (n.d.). In Vitro and In Silico Evaluation of Bikaverin as a Potent Inhibitor of Human Protein Kinase CK2.
  • Clinical Pharmacology Consulting. (2025).
  • Al-Ostoot, F. H., et al. (2021). In Vitro and In Silico Evaluation of Bikaverin as a Potent Inhibitor of Human Protein Kinase CK2. Molecules, 26(21), 6653.
  • Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(8), 669-682.
  • Varma, M. V. S., et al. (2010). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmacokinetics and Pharmacodynamics, 37(4), 369-387.

Sources

A Comparative Guide to Synthesis Efficacy: Leveraging tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the path from a promising molecule to an efficacious drug is one I've navigated countless times. It's a journey not just of discovery, but of precision, efficiency, and strategic chemical synthesis. The choice of starting materials and synthetic routes has profound implications, echoing through to the final product's purity, scalability, and even its ultimate therapeutic performance.

The piperazine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous blockbuster drugs due to its ability to enhance pharmacokinetic properties and serve as a versatile linker.[1][2][3][4] This guide provides an in-depth comparison of drug synthesis strategies, focusing on a highly valuable and reactive building block: tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate . We will explore why its specific structure is advantageous, compare a synthesis route using this intermediate against a common alternative, and dissect how these upstream decisions can influence the downstream efficacy of the final active pharmaceutical ingredient (API).

The Strategic Advantage of the Synthon: Why This Intermediate?

This compound is more than just a reagent; it's a strategic tool. Its structure is intelligently designed for controlled, high-yield reactions in pharmaceutical synthesis.

  • The Reactive Handle : The 2-chloroethyl group serves as a potent electrophile, primed for nucleophilic substitution reactions. This allows for the straightforward attachment of the piperazine moiety to a wide array of nucleophilic substrates, typically amines or phenoxides within a drug's core structure.

  • The Guardian : The tert-butyloxycarbonyl (Boc) group on one of the piperazine nitrogens is a critical protecting group. It deactivates this nitrogen, preventing unwanted side reactions and ensuring that the alkylation occurs predictably at the other nitrogen atom. This directed reactivity is fundamental to building complex molecules without a cascade of purification challenges.

  • Versatility : This building block is instrumental in synthesizing drugs across various therapeutic areas, including potential anticancer and antimicrobial agents, and compounds targeting the central nervous system.[5][6]

Below is a diagram illustrating the fundamental reaction workflow enabled by this intermediate.

G cluster_0 Core Drug Scaffold cluster_1 Piperazine Intermediate cluster_2 Final Protected Drug Scaffold Drug Precursor (with Nucleophile, e.g., R-NH₂) Product Boc-Protected Drug-Piperazine Conjugate Scaffold->Product Nucleophilic Substitution Intermediate tert-Butyl 4-(2-chloroethyl) piperazine-1-carboxylate Intermediate->Product

Caption: General workflow for incorporating the piperazine moiety.

A Tale of Two Syntheses: A Comparative Case Study

To provide a tangible comparison, let's consider the synthesis of a hypothetical, yet representative, drug molecule: "Efficaprofen," an arylpiperazine derivative. We will compare two distinct synthetic pathways to this target.

  • Route A : Utilizes the direct N-alkylation of an aniline precursor with this compound.

  • Route B : An alternative and common method involving the reductive amination of a piperazine with an aldehyde-functionalized drug core.[1]

This comparative analysis will be based on typical outcomes for these reaction classes as documented in organic synthesis literature.

Comparative Synthesis Workflow

The following diagram illustrates the divergent paths of Route A and Route B.

G cluster_A Route A: N-Alkylation with Chloroethyl Intermediate cluster_B Route B: Reductive Amination Start Target: Efficaprofen (Arylpiperazine Drug) A1 Step 1: N-Alkylation (Aniline + Chloroethyl Intermediate) in presence of base Start->A1 B1 Step 1: Imine Formation (Aldehyde Precursor + Boc-Piperazine) Start->B1 A2 Step 2: Boc Deprotection (e.g., with TFA or HCl) A1->A2 A3 Step 3: Final API (Efficaprofen) A2->A3 B2 Step 2: Reduction (e.g., with NaBH(OAc)₃) B1->B2 B3 Step 3: Boc Deprotection (e.g., with TFA or HCl) B2->B3 B4 Step 4: Final API (Efficaprofen) B3->B4

Caption: Comparison of synthetic workflows for Efficaprofen.

Quantitative Performance Comparison

The choice between these routes is driven by data. The following table summarizes the expected performance metrics for each pathway based on established chemical principles.

MetricRoute A (N-Alkylation)Route B (Reductive Amination)Rationale & Causality
Overall Yield Typically 75-85%Typically 65-75%Route A is a more direct two-step process (alkylation, deprotection). Reductive amination often involves an equilibrium for imine formation before reduction, which can be less efficient.
Number of Steps 2 (excluding precursor synthesis)3 (imine formation, reduction, deprotection)The chloroethyl intermediate allows for a convergent, one-step C-N bond formation. Route B is a sequential process.
Reaction Conditions Mild to moderate (e.g., 60-80°C)Mild (Room Temperature)N-alkylation often requires slight heating to overcome the activation energy, while modern reductive amination protocols are highly efficient at ambient temperatures.
Key Reagents This compound, Base (e.g., K₂CO₃)Boc-piperazine, Aldehyde precursor, Reducing agent (e.g., NaBH(OAc)₃)The choice depends on the availability and cost of the respective aniline vs. aldehyde precursors for the core scaffold.
Common Impurities Unreacted starting material, potential O-alkylation if phenols are present.Over-alkylation byproducts, unreacted aldehyde, borate salts.The impurity profile is distinct for each route, necessitating different downstream purification strategies.

The Unseen Variable: How Synthesis Impacts Efficacy

Chemically, the "Efficaprofen" molecule is identical regardless of its synthetic origin. However, its therapeutic efficacy in a real-world setting can be indirectly influenced by the chosen synthetic route. This is a critical concept often overlooked by those outside of process chemistry and drug development.

The primary factor is the impurity profile .

  • Pharmacologically Active Impurities : A different synthetic route generates different byproducts. If an impurity has its own biological activity (agonist, antagonist, or toxicant), it can alter the drug's overall effect and safety profile.

  • Impact on Crystallization & Polymorphism : Trace impurities can inhibit or alter the crystallization process of the final API. This can lead to the formation of different polymorphs—crystals with the same chemical composition but different solid-state structures. Polymorphs can have drastically different solubilities and dissolution rates, which directly control the drug's bioavailability and, consequently, its clinical efficacy.

  • Bioavailability : A drug that is poorly soluble due to an unfavorable polymorphic form will not be absorbed efficiently by the body, leading to lower-than-expected plasma concentrations and a potential failure to achieve a therapeutic effect.

The diagram below illustrates this crucial relationship.

G RouteA Synthesis Route A Impurity Impurity Profile RouteA->Impurity determines RouteB Synthesis Route B RouteB->Impurity determines Polymorph API Polymorphism & Crystallinity Impurity->Polymorph influences Bioavailability Bioavailability (Solubility, Dissolution) Polymorph->Bioavailability controls Efficacy Overall Therapeutic Outcome Bioavailability->Efficacy governs

Caption: Influence of synthesis route on therapeutic outcome.

Experimental Protocols

To ensure this guide is actionable for researchers, detailed, self-validating protocols for each route are provided below.

Protocol 1: Synthesis of "Efficaprofen" via Route A (N-Alkylation)

Objective: To synthesize the target molecule by alkylating 4-bromoaniline with this compound, followed by Boc deprotection.

Materials:

  • 4-bromoaniline

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • N-Alkylation Step: a. To a flame-dried 250 mL round-bottom flask, add 4-bromoaniline (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile (10 mL/mmol of aniline). b. Stir the suspension under a nitrogen atmosphere for 15 minutes at room temperature. c. Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise over 10 minutes. d. Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material. e. Cool the mixture to room temperature and filter to remove inorganic salts. f. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). g. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude Boc-protected product. Purify by column chromatography if necessary.

  • Boc Deprotection Step: a. Dissolve the crude product from the previous step in dichloromethane (10 mL/mmol). b. Cool the solution to 0°C in an ice bath. c. Add trifluoroacetic acid (5 eq) dropwise. d. Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS. e. Concentrate the mixture under reduced pressure. f. Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases. g. Extract the aqueous layer with dichloromethane (3x). h. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the final product, "Efficaprofen."

Conclusion

The synthesis of a drug is a cascade of choices, and each choice matters. As we have demonstrated, this compound is a superior building block for introducing the critical piperazine moiety, offering a more efficient, higher-yielding pathway compared to alternatives like reductive amination. This efficiency translates not only to economic and environmental benefits but also to a more controlled and predictable impurity profile.

For the drug development professional, understanding that the "how" of a synthesis directly impacts the "what" of the final product's performance is paramount. By selecting strategic intermediates like the one discussed, we gain greater control over the final API's physical properties, ensuring that the meticulously designed efficacy of a molecule is not lost in translation from the flask to the patient.

References

  • MDPI. (2021).
  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
  • ResearchGate. (2024). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. [Link]
  • MDPI. (2021).
  • Organic Chemistry Portal. (2023). Piperazine synthesis. [Link]
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
  • ResearchGate. (2024).
  • ResearchGate. (2022). Recent Advances in Piperazine Synthesis. [Link]
  • RSC Publishing. (2021).

Sources

The Synthetic Chemist's Compass: A Comparative Guide to tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

In the intricate landscape of medicinal chemistry, the piperazine moiety stands as a cornerstone, embedded in the core structures of numerous blockbuster drugs. Its unique physicochemical properties often impart favorable aqueous solubility, membrane permeability, and the ability to engage in crucial hydrogen bonding interactions with biological targets. The strategic introduction of this privileged scaffold is a pivotal step in the synthesis of many pharmaceuticals. Among the various reagents employed for this purpose, tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate has emerged as a widely utilized building block. This guide provides a comprehensive, data-driven comparison of this reagent with its key alternatives, offering insights into their respective performance in critical synthetic transformations.

The Workhorse: this compound

This bifunctional reagent offers a convenient method for introducing a protected piperazine-ethyl moiety onto a nucleophilic substrate. The tert-butoxycarbonyl (Boc) group provides a robust protecting strategy for one of the piperazine nitrogens, allowing for selective alkylation at the other. The 2-chloroethyl group serves as the electrophilic handle for this alkylation.

Synthesis Protocol: From Alcohol to Alkylating Agent

The preparation of this compound is typically achieved through the chlorination of its corresponding alcohol precursor, tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

Experimental Protocol: Chlorination of tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

  • Dissolution: Dissolve tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C.

  • Chlorination: Add thionyl chloride (SOCl₂) (2.0 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between CH₂Cl₂ and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product.

This straightforward protocol provides the desired chloroethyl derivative, ready for subsequent N-alkylation reactions.

The Competitors: A Head-to-Head Comparison of Alkylating Strategies

The chloroethyl moiety, while effective, is not the only option for introducing the piperazine-ethyl group. The choice of leaving group on the electrophile can significantly impact reaction efficiency. Furthermore, alternative synthetic strategies, such as reductive amination, offer a different approach to the same goal. Here, we compare the performance of this compound with its key alternatives, drawing on examples from the synthesis of prominent antipsychotic drugs.

Leaving Group Smackdown: Chloro vs. Mesyl vs. Bromo in N-Alkylation

The efficiency of an SN2 reaction is heavily influenced by the nature of the leaving group. In the context of introducing the piperazine-ethyl moiety, this translates to a direct comparison between chloro, bromo, and sulfonate esters like mesylate and tosylate.

ReagentLeaving GroupTypical Application (Example Drug)Reported YieldReaction ConditionsKey AdvantagesKey Disadvantages
This compound ChlorideZiprasidone SynthesisModerate to GoodElevated temperatures, often with a base like Na₂CO₃ in water or DMF.Cost-effective, readily available.Slower reaction rates compared to better leaving groups, may require harsher conditions.
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate BromideAripiprazole SynthesisGood to HighMilder conditions than the chloro-derivative, often in polar aprotic solvents (e.g., DMF, acetonitrile).More reactive than the chloro-derivative, leading to faster reactions and potentially higher yields.Higher cost and potentially lower stability compared to the chloro-derivative.
tert-Butyl 4-(2-mesyloxyethyl)piperazine-1-carboxylate MesylateCariprazine & Lurasidone SynthesisHigh to ExcellentMild conditions, often at room temperature or slightly elevated, with a non-nucleophilic base.Excellent leaving group, leading to high yields and clean reactions.Higher cost of the corresponding sulfonyl chloride, potential for side reactions if not handled carefully.
tert-Butyl 4-(2-tosyloxyethyl)piperazine-1-carboxylate TosylateGeneral N-alkylationHigh to ExcellentSimilar to mesylates, mild conditions.Excellent leaving group, crystalline nature of tosylates can aid in purification.Higher molecular weight than mesylates, which can be a disadvantage in terms of atom economy.

Expert Insight: The choice of leaving group represents a classic trade-off between reactivity and cost. While the chloro-derivative is economically attractive, the superior reactivity of mesylates and bromides often justifies their higher cost, especially in complex, multi-step syntheses where maximizing yield at each step is critical.

A Different Path: Reductive Amination

An alternative strategy for forming the crucial C-N bond is reductive amination. This approach involves the reaction of a piperazine derivative with an aldehyde, followed by in-situ reduction of the resulting iminium ion. In the context of our target moiety, this would involve reacting a suitable piperazine with an aldehyde precursor.

Key Reagent: tert-Butyl 4-(2-oxoethyl)piperazine-1-carboxylate (the aldehyde equivalent)

Application Example: Synthesis of Cariprazine

In one of the synthetic routes to Cariprazine, reductive amination is employed to couple the piperazine core with the cyclohexyl moiety.[1]

Experimental Workflow: Reductive Amination

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Piperazine Piperazine Derivative Imine Iminium Ion Formation Piperazine->Imine Aldehyde Aldehyde/Ketone Aldehyde->Imine Reduction Reduction Imine->Reduction Reducing Agent (e.g., NaBH(OAc)₃) Alkylated_Product N-Alkylated Product Reduction->Alkylated_Product

Caption: Reductive Amination Workflow.

Performance Comparison: N-Alkylation vs. Reductive Amination

MethodKey AdvantagesKey DisadvantagesIdeal Substrates
N-Alkylation Broad substrate scope, predictable reactivity based on leaving group.Potential for over-alkylation, may require forcing conditions with poor leaving groups.Nucleophilic amines, thiols, etc.
Reductive Amination Milder reaction conditions, avoids the use of highly reactive alkyl halides.Requires an aldehyde or ketone functionality on the substrate, potential for side reactions with sensitive functional groups.Carbonyl-containing compounds.

Expert Insight: Reductive amination offers a milder and often more selective alternative to direct alkylation, particularly when dealing with sensitive substrates or when the corresponding alkyl halide is unstable or difficult to prepare. However, the requirement for a carbonyl group limits its applicability.

Case Studies: Synthesis of Antipsychotics

The strategic importance of these building blocks is best illustrated through their application in the synthesis of complex pharmaceutical agents.

Aripiprazole Synthesis: The Bromo-Advantage

The synthesis of Aripiprazole typically involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one.[2] The use of the bromo-derivative ensures a more efficient coupling compared to a chloro-analogue.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Piperazine 1-(2,3-dichlorophenyl)piperazine Alkylation N-Alkylation Piperazine->Alkylation Alkyl_Halide 7-(4-bromobutoxy)-3,4- dihydroquinolin-2-one Alkyl_Halide->Alkylation Aripiprazole Aripiprazole Alkylation->Aripiprazole

Caption: Aripiprazole Synthesis via N-Alkylation.

Cariprazine Synthesis: A Tale of Two Methods

The synthesis of Cariprazine showcases the versatility of piperazine introduction, with routes employing both reductive amination and alkylation with a mesylate leaving group being reported.[1] This highlights that the optimal method can be context-dependent, influenced by the overall synthetic strategy and the nature of the available starting materials.

Lurasidone Synthesis: The Mesylate's Efficiency

In the synthesis of Lurasidone, a key step involves the reaction of a piperazine derivative with a mesylate, demonstrating the preference for a highly efficient leaving group in the construction of this complex molecule.[3][4]

Ziprasidone Synthesis: The Chloro-Workhorse in Action

The synthesis of Ziprasidone often utilizes a chloroethyl derivative for the N-alkylation step, showcasing the utility of the more cost-effective chloro-reagent in a commercial manufacturing process.[5][6]

Conclusion and Future Outlook

The choice of reagent for introducing a piperazine-ethyl moiety is a critical decision in the design of a synthetic route. This compound remains a valuable and cost-effective tool in the synthetic chemist's arsenal. However, for reactions requiring higher efficiency and milder conditions, the corresponding bromo- and mesyl-derivatives often prove to be superior alternatives, albeit at a higher cost. Reductive amination presents a distinct and powerful strategy, particularly when a carbonyl precursor is readily available.

The ongoing development of novel catalytic systems and more efficient leaving groups will undoubtedly continue to refine the methods for constructing these vital pharmaceutical building blocks. As the demand for complex and highly functionalized molecules grows, a deep understanding of the comparative performance of these reagents will be essential for the successful and efficient synthesis of the next generation of medicines.

References

  • Synthetic approaches to produce the key intermediate of cariprazine, including the relevant stepwise batch methods. (n.d.).
  • Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. (2025).
  • Synthesis method of cariprazine key intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride. (n.d.).
  • Exploring 1-(2,3-Dichlorophenyl)piperazine Hydrochloride: A Key Aripiprazole Intermediate. (n.d.).
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). PubMed. [Link]
  • Ziprasidone - New Drug Approvals. (2013). PharmaCompass. [Link]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]
  • Preparation method for cariprazine. (2017).
  • A preparation method of cariprazine and its intermediate. (n.d.).
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed. [Link]
  • Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox. (n.d.).
  • AN IMPROVED PROCESS FOR THE PREPARATION OF LURASIDONE AND ITS INTERMEDIATE. (2016).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, ensuring the integrity of experimental data is paramount. Equally critical is the steadfast commitment to laboratory safety and environmental stewardship. The proper disposal of chemical reagents, such as tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate, is a cornerstone of this commitment. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind them.

Foundational Knowledge: Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][4]

The presence of a chlorinated alkyl chain designates this compound as a halogenated organic substance .[5][6][7] This classification is pivotal for its disposal, as halogenated compounds require specific disposal streams to prevent the formation of toxic byproducts during waste treatment and to mitigate environmental persistence.[8]

Table 1: Hazard and Precautionary Summary

Hazard StatementGHS PictogramPrecautionary Measures
H302: Harmful if swallowed.сигналP264: Wash hands thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[9]
H312: Harmful in contact with skin.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
H332: Harmful if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2][10]
H315: Causes skin irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][11] P332+P313: If skin irritation occurs: Get medical advice/attention.[10]
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11] P337+P313: If eye irritation persists: Get medical advice/attention.[10]
H335: May cause respiratory irritation.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][10][11] P312: Call a POISON CENTER/doctor if you feel unwell.[10]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of this compound, ensuring both personal safety and regulatory compliance.

Sources

Personal protective equipment for handling tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate

As a Senior Application Scientist, my primary goal is to empower our clients—researchers, scientists, and drug development professionals—to achieve their scientific goals safely and efficiently. The proper handling of specialized chemical reagents is the foundation of reproducible and reliable research. This guide provides an in-depth operational plan for managing this compound (CAS No. 208167-83-3), a key building block in synthetic chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a proactive culture of safety in your laboratory.

Proactive Risk Assessment: Understanding the Compound

Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound is classified with several hazards that necessitate careful handling to minimize exposure.[1]

Table 1: Hazard Profile and Mitigation Rationale

Hazard ClassificationDescriptionRationale for Precaution
Acute Toxicity, Category 4 (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]This triple threat of exposure routes demands a comprehensive barrier approach. All handling must prevent ingestion, skin contact, and the generation of dust or aerosols.
Skin Irritation, Category 2 Causes skin irritation.[1][3][4][5][6]Direct contact can lead to localized inflammation. Proper glove selection and lab coat use are essential to prevent this.
Serious Eye Irritation, Category 2 Causes serious eye irritation.[1][3][4][5][6]The eyes are particularly vulnerable. Accidental splashes of solid particles or solutions can cause significant discomfort and potential damage, making sealed eye protection non-negotiable.
Specific Target Organ Toxicity (Single Exposure), Category 3 May cause respiratory irritation.[1][3][4][5][6]Inhaling dust from the solid compound can irritate the nose, throat, and lungs.[7] This hazard makes engineered ventilation controls, like a fume hood, the primary line of defense.

Core Directive: Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the most direct and effective method of operator protection. The following equipment is mandatory when handling this compound.

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE ComponentSpecificationJustification & Best Practices
Eye/Face Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US).[8]Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and airborne particles, directly mitigating the "Serious Eye Irritation" hazard.[1][3]
Hand Protection Chemical-resistant nitrile gloves (minimum 4 mil thickness).Gloves are the primary barrier against the "Harmful in contact with skin" and "Skin Irritation" hazards.[1][3][9] Always inspect gloves for tears before use and practice proper removal techniques to avoid self-contamination. Dispose of gloves immediately after handling the compound.[10]
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin on the arms and body and prevents contamination of personal clothing.[3][7][8] Contaminated clothing should be removed immediately and laundered separately before reuse.[1][3][11]
Respiratory Protection Use within a certified chemical fume hood is the primary control.To prevent respiratory tract irritation, all handling of the solid that may generate dust (e.g., weighing, transferring) must occur in a fume hood or well-ventilated area.[1][3][11] If a fume hood is unavailable or a significant aerosol-generating event occurs, a NIOSH-approved respirator with an organic vapor/particulate filter is required.[7][8]

Operational Protocol: A Step-by-Step Workflow

A structured workflow ensures that safety is integrated into every stage of the chemical's lifecycle in the lab. This process is designed as a self-validating system, where each step reinforces the safety measures of the next.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Cleanup & Disposal A 1. Verify Fume Hood Certification & Airflow B 2. Don Full PPE (Goggles, Lab Coat, Gloves) A->B C 3. Prepare Work Area (Decontaminate surface, gather materials) B->C D 4. Transfer from Storage (Use secondary containment) C->D E 5. Weigh & Dispense (Perform ONLY inside fume hood) D->E F 6. Reaction Setup (Add reagent slowly to vessel) E->F G 7. Decontaminate Glassware (Rinse with appropriate solvent) F->G H 8. Collect Waste (All contaminated solids & liquids) G->H I 9. Final Area Decontamination (Wipe down fume hood surfaces) H->I J 10. Doff & Dispose PPE (Remove gloves last) I->J

Caption: A three-phase workflow for the safe handling of this compound.

Detailed Procedural Steps:
  • Preparation (Inside the Lab, Outside the Fume Hood):

    • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

    • Don all required PPE: chemical splash goggles, a fully buttoned lab coat, and nitrile gloves.[1][3]

    • Prepare your designated workspace in the fume hood by ensuring it is clean and uncluttered.

  • Handling (Strictly Inside the Chemical Fume Hood):

    • When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.

    • Conduct all transfers of the solid material slowly and carefully to prevent the generation of dust.[1][9]

    • If making a solution, add the solid to the solvent slowly.

  • Cleanup and Disposal (Inside the Chemical Fume Hood):

    • All disposable items that have come into contact with the chemical (gloves, weigh boats, paper towels) must be placed in a designated, sealed hazardous waste container.[1]

    • Decontaminate non-disposable equipment and glassware with an appropriate solvent, collecting the rinsate as hazardous waste.

    • Wipe down the surfaces of the fume hood with a damp cloth, which should also be disposed of as hazardous waste.

Emergency Response Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation occurs or persists, seek medical attention.[1] Remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult or if respiratory symptoms occur, seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][3] Call a poison center or doctor if you feel unwell.[1]

  • Small Spill (Inside Fume Hood): Contain the spill and then sweep up the solid material.[1] Place it into a sealed, labeled container for hazardous waste disposal. Clean the area with soap and water.

  • Large Spill: Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean it up yourself.

Waste Disposal Protocol

All waste streams containing this compound must be treated as hazardous.

  • Waste Collection: Collect all contaminated solids (gloves, weigh boats, absorbent pads) and liquids (solvents, reaction mixtures) in separate, compatible, and clearly labeled hazardous waste containers.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area. Disposal must be handled through your institution's certified hazardous waste management program in accordance with all local, state, and federal regulations.[3] Do not discharge into the environment.[1][9]

By adhering to these detailed protocols, you not only protect yourself and your colleagues but also ensure the integrity and quality of your scientific work.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Piperazine. [Link]
  • Occupational Safety and Health Administration. (n.d.).
  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]
  • Angene Chemical. (2024). Safety Data Sheet: tert-Butyl 3-(tert-butyl)
  • PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.